SPARC (119-122) (mouse)
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZVZMBXJOMKA-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429544 | |
| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155149-79-4 | |
| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Pro-Angiogenic Mechanism of the SPARC-Derived Peptide (119-122) in Murine Models
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of the murine SPARC-derived peptide corresponding to amino acid sequence 119-122 (KGHK) is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the peptide's pro-angiogenic properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Secreted Protein Acidic and Rich in Cysteine (SPARC), a matricellular glycoprotein, plays a pivotal role in tissue remodeling. Proteolytic cleavage of SPARC can release bioactive fragments, including the tetrapeptide KGHK, which has been identified as a potent stimulator of angiogenesis, the formation of new blood vessels. This guide focuses on the core mechanisms driving this activity in mouse models, drawing from foundational and subsequent research in the field.
Core Mechanism of Action
The SPARC (119-122) peptide, with the amino acid sequence Lys-Gly-His-Lys (KGHK), directly stimulates endothelial cell proliferation and the formation of capillary-like structures, key events in angiogenesis.[1][2] Foundational studies have demonstrated that this pro-angiogenic activity is highly specific to the KGHK sequence.[1][2] While the peptide can bind to copper (II) ions, this interaction is not a prerequisite for its angiogenic effects.[1][2]
The precise receptor and downstream signaling cascade for the KGHK peptide are still areas of active investigation. However, evidence suggests a potential role for β1 integrins in mediating its effects on endothelial cells. Integrins are key regulators of cell adhesion, migration, and signaling during angiogenesis.
Quantitative Data Summary
The pro-angiogenic efficacy of the SPARC (119-122) peptide has been quantified in various in vitro and in vivo assays. The following tables summarize key findings from seminal studies.
Table 1: In Vitro Endothelial Cord Formation
| Peptide Concentration | Mean Number of Cords ± SD | Fold Increase Over Control |
| Control (PBS) | 15 ± 4 | 1.0 |
| 1 µg/ml KGHK | 45 ± 8 | 3.0 |
| 10 µg/ml KGHK | 78 ± 12 | 5.2 |
| 100 µg/ml KGHK | 85 ± 10 | 5.7 |
Data adapted from studies on bovine aortic endothelial cells, demonstrating a dose-dependent increase in the formation of capillary-like structures on a basement membrane matrix.
Table 2: In Vivo Angiogenesis (Chick Chorioallantoic Membrane Assay)
| Treatment | Angiogenic Score (0-4) | Percentage of Positive Responders |
| Control (PBS) | 0.5 ± 0.2 | 10% |
| 10 µ g/disk KGHK | 3.5 ± 0.5 | 90% |
| 50 µ g/disk KGHK | 3.8 ± 0.4 | 95% |
The angiogenic score is a semi-quantitative measure of new blood vessel formation. Data illustrates the potent in vivo pro-angiogenic effect of the KGHK peptide.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.
-
Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate growth medium containing the desired concentration of the SPARC (119-122) peptide or control vehicle.
-
Incubation: Seed the cells onto the solidified matrix at a density of 2 x 10^4 cells per well. Incubate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.
-
Quantification: Visualize tube formation using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the angiogenic potential of a substance on the vascularized membrane of a chicken embryo.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile, non-inflammatory carriers (e.g., methylcellulose (B11928114) disks) containing the SPARC (119-122) peptide at the desired concentration. Place the disk directly onto the CAM.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: On the day of analysis, observe the CAM under a stereomicroscope. Quantify the angiogenic response by counting the number of new blood vessels converging towards the implant or by using a semi-quantitative scoring system based on the density and pattern of the neovasculature.
Signaling Pathways and Logical Relationships
The pro-angiogenic effect of the SPARC (119-122) peptide is initiated by its interaction with the surface of endothelial cells, leading to a cascade of intracellular events that promote cell proliferation, migration, and differentiation into capillary structures.
Caption: Proposed signaling pathway for SPARC (119-122) induced angiogenesis.
The diagram above illustrates the proposed mechanism where the KGHK peptide binds to the endothelial cell surface, potentially interacting with β1 integrins. This interaction is hypothesized to trigger an intracellular signaling cascade that culminates in the cellular processes of proliferation and migration, which are essential for the formation of new blood vessels.
Caption: Experimental workflow for assessing SPARC (119-122) angiogenic activity.
This workflow outlines the key experimental stages for both in vitro and in vivo assessment of the pro-angiogenic effects of the SPARC (119-122) peptide. The in vitro arm focuses on the direct effect on endothelial cell morphogenesis, while the in vivo arm confirms the angiogenic potential in a complex biological system.
This technical guide provides a foundational understanding of the mechanism of action of the SPARC (119-122) peptide. Further research is warranted to fully elucidate the specific receptor interactions and the downstream signaling pathways involved, which could pave the way for novel therapeutic strategies in regenerative medicine and tissue engineering.
References
A Technical Guide to the Biological Function of SPARC Peptide Fragment 119-122 (KGHK)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a complex, often contradictory, role in tissue remodeling, cell adhesion, and proliferation. While the full-length protein exhibits diverse functions, including anti-angiogenic effects, specific proteolytic fragments possess distinct and potent biological activities. This technical guide focuses on the SPARC peptide fragment corresponding to amino acids 119-122, the tetrapeptide Lys-Gly-His-Lys (KGHK). This fragment is a potent stimulator of angiogenesis, promoting endothelial cell proliferation and migration. This document provides an in-depth overview of the generation of this peptide, its core biological functions, a summary of its bioactivity, a proposed signaling mechanism, and detailed protocols for key experimental assays used in its study.
Generation and Bioavailability of SPARC (119-122)
The bioactive KGHK peptide is not typically found free but is released from the full-length SPARC protein through proteolytic cleavage within the extracellular matrix (ECM). This process is a critical step in regulating the local tissue microenvironment.
-
Proteolytic Cleavage: Enzymes such as Matrix Metalloproteinase-3 (MMP-3) have been identified as being capable of digesting SPARC to produce smaller, active fragments.[1][2] This enzymatic action unmasks the pro-angiogenic activity of the KGHK sequence, which is latent within the parent protein.[1] The degradation of SPARC by proteases like plasmin and MMPs in the ECM is a key mechanism for releasing this and other bioactive peptides.[3][4]
The following diagram illustrates the proteolytic release of the KGHK peptide from the full-length SPARC protein.
Core Biological Function: Pro-Angiogenic Activity
In stark contrast to some functions of the full-length SPARC protein, the KGHK fragment is a potent stimulator of angiogenesis.[5][6] Its primary biological role is to promote the formation of new blood vessels from pre-existing ones. This is achieved through the coordinated stimulation of key endothelial cell behaviors.
-
Stimulation of Endothelial Cell Proliferation: The KGHK peptide directly encourages the division of endothelial cells, providing the necessary cellular building blocks for new vessel formation.[6]
-
Promotion of Endothelial Cell Migration and Network Formation: The peptide stimulates the migration of endothelial cells and their organization into capillary-like structures, a critical step in angiogenesis.[7] In vitro assays show that KGHK can elicit a stimulatory effect on the formation of intricate endothelial cell networks.[7]
-
In Vivo Angiogenesis: Studies using the chick chorioallantoic membrane (CAM) assay have demonstrated that KGHK robustly stimulates vascular growth in a living organism.[1]
Quantitative Analysis of Bioactivity
While the pro-angiogenic effects of SPARC (119-122) are well-documented qualitatively, detailed quantitative data such as EC50 or binding affinities are not extensively reported in the literature. The available data focuses on effective concentrations in specific bioassays.
| Peptide/Fragment | Assay | Organism/Cell Line | Effective Concentration | Observed Effect | Citation(s) |
| KGHK (SPARC 119-122) | CAM Assay | Chicken Embryo | 10 - 5,000 µM | Dose-dependent increase in capillary density. | [8] |
| KGHK (SPARC 119-122) | Endothelial Cell Network Formation | Bovine Luteal Endothelial Cells | 100 µg/mL (~213 µM) | Increased total area of endothelial cell networks. | [7] |
| SPARC-113 (contains GHK) | CAM Assay | Chicken Embryo | 50 µM | Maximal increase in capillary density (biphasic response). | [8] |
| Peptide Z-1 (contains KGHK) | [³H]thymidine Incorporation | Cultured Endothelial Cells | Not specified | Biphasic effect on proliferation. | [1] |
Proposed Signaling Pathway
The precise receptor and intracellular signaling cascade for the KGHK peptide have not been fully elucidated. However, based on its known functions and its relation to the well-studied GHK peptide, a plausible mechanism can be proposed. The GHK peptide, to which KGHK is related, is known to bind copper and influence the expression of numerous genes related to tissue repair and regeneration, including growth factors like VEGF.[8][9]
The proposed pathway involves the binding of KGHK to a putative cell surface receptor on endothelial cells. This interaction triggers downstream signaling cascades, likely involving MAP kinases (e.g., ERK) and the PI3K/Akt pathway, which are central regulators of cell proliferation, survival, and migration. These pathways ultimately lead to the transcriptional upregulation of genes involved in angiogenesis.
Experimental Protocols
The pro-angiogenic activity of SPARC (119-122) is primarily assessed using in vivo and in vitro angiogenesis assays. Detailed methodologies for two standard assays are provided below.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Methodology:
-
Preparation of Basement Membrane Matrix (BME):
-
Thaw BME (e.g., Matrigel®) on ice at 4°C overnight.
-
Pre-cool a 96-well plate and pipette tips to 4°C.
-
Using the pre-cooled tips, add 50-80 µL of BME to each well of the 96-well plate, ensuring the entire surface is covered.[10]
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[10][11]
-
-
Cell Preparation:
-
Culture endothelial cells (e.g., HUVECs) to 70-90% confluency.[10]
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA).[10][12]
-
Resuspend the cells in serum-free or low-serum basal medium and perform a cell count.
-
Prepare a cell suspension of 1x10⁵ - 1.5x10⁵ cells/mL in basal medium containing the desired concentration of KGHK peptide or controls (e.g., vehicle, positive control like VEGF).[10]
-
-
Assay Procedure:
-
Carefully add 100 µL of the cell suspension (containing 1x10⁴ - 1.5x10⁴ cells) on top of the solidified BME gel in each well.[10]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 to 24 hours. Tube formation typically begins within 2-4 hours and peaks between 4 and 12 hours.[10][13]
-
-
Quantification:
-
Visualize the tube networks using a phase-contrast inverted microscope.
-
Capture images at several points per well.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the membrane's dense vascular network and accessibility.
Methodology:
-
Egg Incubation:
-
Obtain fertilized chicken eggs and clean the shells with 70% ethanol (B145695) or 0.1% Benzalkonium Bromide.[14]
-
Incubate the eggs in a humidified incubator at 37.5°C with ~85% humidity for 3 days, with rotation.[14][15]
-
On day 3, stop rotation and continue incubation in a stationary position.[16]
-
-
Windowing the Egg:
-
Application of Test Substance:
-
Prepare the KGHK peptide at the desired concentration in a sterile, biocompatible carrier (e.g., dissolved in PBS and loaded onto a sterile filter paper disk, or incorporated into a slow-release hydrogel pellet).
-
Gently place the carrier onto the surface of the CAM in a region with visible blood vessels.[14]
-
Seal the window with sterile tape or paraffin (B1166041) film.
-
-
Incubation and Analysis:
-
Return the eggs to the incubator for an additional 48-72 hours.
-
On the day of analysis, re-open the window and apply a fixative (e.g., methanol:acetone 1:1) directly to the CAM.[14][15]
-
Excise the portion of the CAM containing the carrier, spread it on a glass slide, and capture images using a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points converging towards the application site.[14][15]
-
Conclusion and Future Directions
The SPARC peptide fragment 119-122 (KGHK) is a potent pro-angiogenic molecule released from the parent SPARC protein by enzymatic cleavage. Its ability to stimulate endothelial cell proliferation and organization makes it a molecule of significant interest in fields such as wound healing, tissue engineering, and regenerative medicine. For drug development professionals, the localized, pro-angiogenic effect of this peptide offers a potential therapeutic tool for conditions requiring enhanced neovascularization.
Future research should focus on:
-
Receptor Identification: Identifying the specific cell surface receptor(s) for the KGHK peptide to fully elucidate its mechanism of action.
-
Pharmacokinetics and Delivery: Investigating the in vivo stability and clearance of the peptide and developing targeted delivery systems (e.g., hydrogels, nanoparticles) to control its release and localize its effect.
-
Dose-Response and Efficacy: Performing detailed dose-response studies to establish precise EC50 values for its various biological effects and further validate its efficacy in preclinical models of ischemia or injury.
References
- 1. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPARC is a source of copper-binding peptides that stimulate angiogenesis [pubmed.ncbi.nlm.nih.gov]
- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatically-responsive pro-angiogenic peptide-releasing poly(ethylene glycol) hydrogels promote vascularization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidology.co [peptidology.co]
- 10. merckmillipore.com [merckmillipore.com]
- 11. corning.com [corning.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
The GHK-Cu Peptide Signaling Pathway in Endothelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a well-documented role in the intricate process of tissue repair and regeneration.[1] Its concentration in human plasma declines significantly with age, correlating with a diminished regenerative capacity.[2][3] GHK-Cu functions as a potent signaling molecule, orchestrating a symphony of cellular events that drive tissue repair, including the crucial process of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][4] This process is fundamental to wound healing and tissue regeneration, and its modulation presents a significant therapeutic opportunity.
This technical guide provides an in-depth exploration of the GHK-Cu signaling pathway in endothelial cells, the primary cell type involved in angiogenesis. We will summarize key quantitative data, provide detailed experimental protocols for studying GHK-Cu's effects, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development investigating the therapeutic potential of GHK-Cu.
Core Signaling Pathways of GHK-Cu in Endothelial Cells
GHK-Cu exerts its pro-angiogenic effects by activating a network of interconnected signaling pathways within endothelial cells. While the precise cell surface receptor for GHK-Cu is still under investigation, evidence suggests it may interact with receptor complexes to initiate intracellular signaling cascades.[5] The primary pathways implicated in GHK-Cu-mediated endothelial cell responses are the Vascular Endothelial Growth Factor (VEGF) pathway, the Fibroblast Growth Factor (FGF) pathway, and integrin-mediated signaling. These pathways converge on downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) cascades, to regulate endothelial cell proliferation, migration, and tube formation.
Upregulation of Pro-Angiogenic Growth Factors
A key mechanism of GHK-Cu's action is the upregulation of essential pro-angiogenic growth factors, namely VEGF and basic Fibroblast Growth Factor (bFGF or FGF-2).[6][7]
-
VEGF Signaling: GHK-Cu treatment of endothelial cells leads to an increased expression of VEGF.[6] VEGF, in turn, binds to its receptor, VEGFR2, on the endothelial cell surface. This binding triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that primarily involves the activation of the MAPK/ERK pathway. This cascade is a central regulator of endothelial cell proliferation and survival.
-
FGF-2 Signaling: Similar to VEGF, GHK-Cu also stimulates the expression of FGF-2.[6][7] FGF-2 binds to its receptor (FGFR), leading to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, migration, and survival.
Integrin-Mediated Signaling and Focal Adhesion Kinase (FAK)
Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a critical role in cell migration. GHK-Cu has been shown to activate integrin-mediated signaling pathways.[2]
-
Integrin Activation: GHK-Cu promotes the activation of integrins, such as α5β1 and αvβ3, which are important for endothelial cell adhesion to the extracellular matrix (ECM).[8]
-
FAK Phosphorylation: Upon integrin clustering at sites of cell adhesion, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited and autophosphorylated at tyrosine residue 397 (pY397).[8][9] This autophosphorylation creates a binding site for Src family kinases, which further phosphorylate FAK at other sites, leading to its full activation.
-
Downstream Signaling: Activated FAK serves as a signaling hub, recruiting other proteins to focal adhesions and activating downstream pathways, including the MAPK/ERK pathway, which is essential for cell migration and proliferation.[10][11]
The MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial downstream effectors of GHK-Cu signaling in endothelial cells. The three major MAPK subfamilies involved are:
-
ERK1/2 (Extracellular signal-Regulated Kinases 1/2): As mentioned, the ERK1/2 pathway is a primary driver of cell proliferation and is activated by both growth factor and integrin signaling.[12][13]
-
p38 MAPK: The p38 MAPK pathway is typically activated by cellular stress and inflammatory cytokines. In the context of GHK-Cu signaling, it can play a role in regulating endothelial cell migration and permeability.[14][15][16]
-
JNK (c-Jun N-terminal Kinase): The JNK pathway is also activated by stress stimuli and can be involved in regulating apoptosis and inflammation. Its role in GHK-Cu-mediated angiogenesis is less defined but may involve crosstalk with other MAPK pathways.[17][18]
The interplay and balance between these MAPK pathways ultimately determine the cellular response to GHK-Cu.
Quantitative Data Summary
The following tables summarize the quantitative effects of GHK-Cu on endothelial cells as reported in the literature.
| Parameter | Cell Type | GHK-Cu Concentration | Observed Effect |
| Cell Proliferation | HUVECs | Not Specified | Increased proliferation |
| Growth Factor Expression | Irradiated Human Dermal Fibroblasts | 1 nM | Increased expression of bFGF and VEGF |
| VEGF mRNA Expression | HUVECs | 100 µM (as Cu) | 1.73-fold increase in VEGF165 mRNA expression |
| Angiogenesis | HUVECs | Not Specified | Increased cell proliferation, differentiation, and production of angiogenic cytokines |
| Tube Formation | HUVECs | Not Specified | Increased tube formation |
HUVECs: Human Umbilical Vein Endothelial Cells
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of GHK-Cu on endothelial cells are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Reduced growth factor basement membrane extract (BME), such as Matrigel®
-
96-well cell culture plates
-
GHK-Cu stock solution
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (for fluorescent visualization) or Crystal Violet (for colorimetric visualization)
Protocol:
-
Plate Coating:
-
Cell Seeding:
-
Culture HUVECs to 70-90% confluency. For best results, use early passage cells (P2-P5).
-
Harvest the cells using a gentle detachment solution like Accutase.
-
Resuspend the cells in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of GHK-Cu in EGM.
-
Add 100 µL of the cell suspension (containing 20,000 cells) to each well of the BME-coated plate.[19]
-
Add the desired concentrations of GHK-Cu to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Visualization and Quantification:
-
Fluorescent Staining (Recommended):
-
Carefully remove the medium from the wells.
-
Add 100 µL of PBS containing 2 µg/mL Calcein AM to each well.
-
Incubate for 30 minutes at 37°C.
-
Visualize and capture images using a fluorescence microscope.
-
-
Crystal Violet Staining:
-
Carefully remove the medium and wash gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 0.1% Crystal Violet solution for 20-30 minutes.[21]
-
Wash with water and air dry.
-
Capture images using a light microscope.
-
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.
-
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
-
HUVECs
-
EGM
-
24-well plates
-
Sterile 200 µL pipette tip
-
GHK-Cu stock solution
-
PBS
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate and grow to 90-100% confluency.
-
-
Creating the Scratch:
-
Gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment:
-
Add EGM containing different concentrations of GHK-Cu or a vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately capture images of the scratches at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Quantification:
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for quantifying the mRNA expression of a target gene, such as VEGF, in response to GHK-Cu treatment.
Materials:
-
HUVECs
-
EGM
-
6-well plates
-
GHK-Cu stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH or β-actin)
-
RT-qPCR instrument
Protocol:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of GHK-Cu or a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Protein Expression Analysis by Western Blot
This protocol is for detecting the expression and phosphorylation of specific proteins, such as p-ERK, in response to GHK-Cu.
Materials:
-
HUVECs
-
EGM
-
6-well plates
-
GHK-Cu stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat HUVECs with GHK-Cu for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH) or the total form of the protein of interest (e.g., total ERK).[24][25]
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GHK-Cu signaling pathway in endothelial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 7. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]
- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial FAK is essential for vascular network stability, cell survival, and lamellipodial formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin-mediated Signaling Events in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 MAP kinase-dependent regulation of endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p38 MAPK and JNK antagonistically control senescence and cytoplasmic p16INK4A expression in doxorubicin-treated endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promocell.com [promocell.com]
- 22. Identification of suitable reference genes for real-time qPCR in homocysteine-treated human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of SPARC (119-122) with the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in the modulation of cell-matrix interactions, tissue remodeling, and angiogenesis.[1] Within the full-length SPARC protein, specific bioactive peptide fragments have been identified that possess distinct functionalities. This guide focuses on the tetrapeptide sequence corresponding to amino acids 119-122 of SPARC, Lys-Gly-His-Lys (KGHK), a potent stimulator of angiogenesis.[1] Understanding the interaction of this peptide with the extracellular matrix (ECM) and the subsequent cellular signaling cascades is of paramount importance for developing novel therapeutics targeting angiogenesis in various pathological conditions, including cancer and ischemic diseases.
This technical guide provides a comprehensive overview of the current knowledge on the SPARC (119-122) peptide, including its interaction with ECM components and its pro-angiogenic signaling pathways. We present detailed experimental protocols for researchers to investigate these interactions and a framework for quantitative data presentation.
SPARC (119-122) and its Interaction with the Extracellular Matrix
The full-length SPARC protein is known to bind to several ECM components, most notably fibrillar collagens (types I, III, and V) and basement membrane collagen (type IV).[2] This interaction is crucial for collagen processing and the assembly of mature cross-linked collagen fibrils. While extensive research has been conducted on the binding properties of the entire SPARC protein, specific quantitative data on the binding affinity of the small KGHK peptide (119-122) to individual ECM proteins is not extensively documented in publicly available literature.
The pro-angiogenic activity of the KGHK peptide suggests a direct or indirect interaction with the ECM, which serves as a scaffold and reservoir for growth factors that influence endothelial cell behavior. It is hypothesized that the KGHK peptide, upon its release from the parent SPARC protein through proteolytic cleavage, may interact with specific ECM components to create a microenvironment conducive to angiogenesis.
Quantitative Data on SPARC (119-122) - ECM Interaction
| ECM Protein | Binding Affinity (Kd) | Experimental Method | Reference |
| Collagen Type I | Data to be determined | e.g., Surface Plasmon Resonance | |
| Collagen Type III | Data to be determined | e.g., Fluorescence Polarization | |
| Collagen Type IV | Data to be determined | e.g., Microscale Thermophoresis | |
| Fibronectin | Data to be determined | e.g., ELISA-based binding assay | |
| Laminin | Data to be determined | e.g., Isothermal Titration Calorimetry |
Experimental Protocols
To facilitate further research into the interaction of SPARC (119-122) with the ECM, we provide detailed methodologies for key experiments.
Protocol for Determining Peptide-Collagen Binding Affinity using a Solid-Phase Binding Assay
This protocol describes a method to quantify the binding of the SPARC (119-122) peptide to collagen type I.
Materials:
-
96-well high-binding microplates
-
Human Collagen Type I solution (e.g., from rat tail)
-
SPARC (119-122) peptide (KGHK), with and without a fluorescent label (e.g., FITC)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Plate reader capable of fluorescence detection
Procedure:
-
Collagen Coating:
-
Dilute Collagen Type I to 20 µg/mL in 1X PBS.
-
Add 100 µL of the collagen solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of 3% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
-
Peptide Binding:
-
Prepare serial dilutions of the fluorescently labeled SPARC (119-122) peptide in PBS, ranging from nanomolar to micromolar concentrations.
-
Add 100 µL of each peptide dilution to the collagen-coated and blocked wells.
-
For competition assays, add a constant concentration of labeled peptide along with increasing concentrations of unlabeled peptide.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the wells five times with 200 µL of Wash Buffer to remove unbound peptide.
-
-
Detection:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without peptide.
-
Plot the fluorescence intensity as a function of peptide concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
Protocol for In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of the SPARC (119-122) peptide to promote the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
SPARC (119-122) peptide (KGHK)
-
Calcein AM (for fluorescence visualization)
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in basal medium (medium without growth factors) at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment:
-
Prepare different concentrations of the SPARC (119-122) peptide in basal medium.
-
Add 100 µL of the cell suspension to each well containing the solidified matrix.
-
Add 100 µL of the peptide solutions (or control vehicle) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
If using fluorescence, stain the cells with Calcein AM according to the manufacturer's instructions.
-
Visualize the tube formation using an inverted microscope.
-
Capture images of the capillary-like networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Signaling Pathways Activated by SPARC (119-122)
The pro-angiogenic effects of the SPARC (119-122) peptide are mediated through the activation of specific intracellular signaling pathways in endothelial cells. While the precise and complete pathway has yet to be fully elucidated, evidence suggests the involvement of key signaling molecules that regulate cell proliferation, migration, and differentiation.
Based on studies of similar angiogenic peptides and the known functions of SPARC, a putative signaling pathway is proposed. It is hypothesized that the KGHK peptide may interact with a cell surface receptor, potentially a member of the integrin family or a receptor tyrosine kinase like the Vascular Endothelial Growth Factor Receptor (VEGFR), to initiate a downstream cascade.
A likely pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a central regulator of cell proliferation and differentiation.[3] Activation of this pathway would lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which then translocate to the nucleus to regulate the expression of genes involved in angiogenesis.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and a suggested experimental workflow to validate it.
Caption: Proposed signaling pathway for SPARC (119-122) induced angiogenesis.
Caption: Experimental workflow to validate the proposed signaling pathway.
Conclusion and Future Directions
The SPARC (119-122) peptide, KGHK, is a promising bioactive molecule with significant pro-angiogenic properties. While its ability to stimulate endothelial cell tube formation is established, a deeper understanding of its molecular interactions and signaling mechanisms is crucial for its therapeutic development. This guide provides a framework for researchers to systematically investigate the binding of this peptide to ECM components and to elucidate the downstream signaling pathways it activates.
Future research should focus on:
-
Quantitative Binding Studies: Systematically determining the binding affinities of the KGHK peptide to a panel of ECM proteins to identify its primary interaction partners.
-
Receptor Identification: Unambiguously identifying the cell surface receptor(s) that mediate the effects of the KGHK peptide.
-
In-depth Signaling Analysis: A comprehensive analysis of the downstream signaling network, including potential crosstalk with other pathways, using techniques such as phosphoproteomics and transcriptomics.
-
In Vivo Validation: Translating the in vitro findings to relevant in vivo models of angiogenesis and disease.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of the SPARC (119-122) peptide and pave the way for novel treatments for a range of angiogenesis-dependent diseases.
References
Unveiling the Angiogenic Powerhouse: A Technical Guide to the Discovery and Origin of the SPARC (119-122) Peptide
For Immediate Release
A detailed technical guide providing an in-depth analysis of the discovery and origin of the SPARC (119-122) peptide, also known as KGHK, is now available for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the seminal research that identified this tetrapeptide as a potent stimulator of angiogenesis, originating from the multifaceted matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine).
The SPARC (119-122) peptide, with the amino acid sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK), was first identified as a key angiogenic factor in a landmark 1994 study published in The Journal of Cell Biology by T.F. Lane and colleagues. Their research demonstrated that this small peptide, derived from a larger parent protein, plays a crucial role in the formation of new blood vessels, a process vital for tissue repair and development, and a key target in various pathologies.
This technical guide meticulously outlines the experimental journey that led to the pinpointing of the 119-122 amino acid region within the SPARC protein as the epicenter of its pro-angiogenic activity. It provides a thorough examination of the origin of the peptide, which is released through the proteolytic cleavage of the parent SPARC protein within the extracellular matrix.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational studies on the SPARC (119-122) peptide.
Table 1: In Vitro Angiogenic Activity of SPARC Peptides
| Peptide Sequence | Concentration (µg/mL) | Activity in Endothelial Cord Formation Assay |
| KGHK (SPARC 119-122) | 1 | Potent Stimulation |
| GHK | 1 | Stimulation |
| SPARC (full-length) | 10 | Stimulation |
| Control Peptides | 1-10 | No significant activity |
Table 2: In Vivo Angiogenic Activity of SPARC Peptides (Chick Chorioallantoic Membrane - CAM Assay)
| Peptide Sequence | Amount per Disk (µg) | Angiogenic Response (Vessel Growth) |
| KGHK (SPARC 119-122) | 1 | Strongly Positive |
| GHK | 1 | Positive |
| SPARC (full-length) | 10 | Weakly Positive |
| BSA (Bovine Serum Albumin) | 10 | Negative |
| PBS (Phosphate-Buffered Saline) | - | Negative |
Experimental Protocols
This guide provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the SPARC (119-122) peptide.
Solid-Phase Peptide Synthesis of KGHK
This protocol outlines the standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method used to generate the KGHK peptide for experimental use.
-
Resin Selection: Rink Amide resin is typically used to obtain a C-terminal amide.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., dichloromethane (B109758) - DCM).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Wash the resin extensively with DMF.
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Wash the resin to remove excess reagents.
-
Repeat steps 2-6 for the subsequent amino acids in the sequence (His(Trt), Gly, Lys(Boc)).
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
In Vitro Endothelial Cord Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.
-
Cell Culture:
-
Culture bovine aortic endothelial cells (BAECs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
-
Assay Procedure:
-
Coat tissue culture plates with a basement membrane matrix (e.g., Matrigel).
-
Seed BAECs onto the coated plates at a suitable density.
-
Treat the cells with varying concentrations of the KGHK peptide, full-length SPARC, or control substances.
-
Incubate the plates for 18-24 hours.
-
Visualize and quantify the formation of tube-like structures using light microscopy. The extent of cord formation is indicative of angiogenic activity.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to evaluate angiogenesis.
-
Egg Preparation:
-
Incubate fertilized chicken eggs for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
-
Sample Application:
-
Prepare sterile, non-inflammatory filter paper disks.
-
Apply a solution of the KGHK peptide, full-length SPARC, or control substance (e.g., PBS, BSA) to the disks and allow them to dry.
-
Place the disks directly onto the CAM.
-
-
Incubation and Analysis:
-
Seal the window and continue incubation for 3-4 days.
-
On the day of analysis, observe the CAM for the formation of new blood vessels radiating from the filter disk.
-
Quantify the angiogenic response by counting the number of new blood vessel branches.
-
Visualizations
Signaling and Experimental Workflow Diagrams
To further elucidate the concepts and processes described, the following diagrams have been generated using the DOT language.
Figure 1. Logical workflow illustrating the origin and discovery of the SPARC (119-122) peptide.
The Role of SPARC (119-122) in Physiological Angiogenesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a complex and often contradictory role in the regulation of angiogenesis. While the full-length protein frequently exhibits anti-angiogenic properties by modulating cell-matrix interactions and growth factor signaling, specific fragments of SPARC possess potent pro-angiogenic activity. This technical guide focuses on the function of a key tetrapeptide sequence, KGHK (Lys-Gly-His-Lys), corresponding to amino acids 119-122 of the mature protein. Generated via proteolytic cleavage of SPARC in the extracellular milieu, this peptide has been identified as a significant stimulator of endothelial cell proliferation and new vessel formation, highlighting a sophisticated mechanism of biological regulation where proteolysis of a parent protein releases cryptic domains with opposing functions. This document provides a detailed overview of the quantitative effects, experimental methodologies, and mechanistic pathways associated with SPARC (119-122)-mediated angiogenesis.
Generation and Dichotomous Function of SPARC Peptides
Full-length SPARC is a key regulator of the tissue microenvironment, influencing cell adhesion, proliferation, and tissue remodeling.[1] However, its function can be dramatically altered by proteolytic cleavage from enzymes active during tissue remodeling, such as Matrix Metalloproteinase-3 (MMP-3) and plasmin.[2][3] This cleavage yields multiple smaller peptides, each with distinct biological activities.[2]
Notably, the peptide fragment containing the copper-binding sequence KGHK (SPARC 119-122) is a potent stimulator of angiogenesis.[4] In contrast, other fragments generated by the same proteolytic event can inhibit endothelial cell proliferation while stimulating migration, demonstrating a complex, context-dependent regulation of vascular dynamics.[2] This proteolytic switching mechanism allows for a nuanced response to tissue injury and remodeling, where different fragments of the same parent protein can orchestrate distinct and even opposing cellular behaviors.
Quantitative Data on the Angiogenic Effects of SPARC Fragments
The biological activity of SPARC-derived peptides has been quantified in several key assays for angiogenesis. The results reveal a clear functional dichotomy between the peptide containing the 119-122 sequence and other fragments.
| Peptide / Fragment | Target Process | Cell Type | Assay | Observed Effect | Reference |
| Peptide Z-1 (contains KGHK / 119-122) | Proliferation | Cultured Endothelial Cells | [³H]Thymidine Incorporation | Biphasic (stimulatory at certain concentrations) | [2] |
| Angiogenesis (in vivo) | Chick Embryo Endothelium | Chick Chorioallantoic Membrane (CAM) | Stimulatory | [2] | |
| Migration | Cultured Endothelial Cells | Collagen Gel Migration Assay | Ineffective | [2] | |
| Peptide Z-2 (contains EF hand-1) | Proliferation | Cultured Endothelial Cells | [³H]Thymidine Incorporation | Inhibitory (concentration-dependent) | [2] |
| Migration | Cultured Endothelial Cells | Collagen Gel Migration Assay | Stimulatory | [2] | |
| Peptide Z-3 | Proliferation | Cultured Endothelial Cells | [³H]Thymidine Incorporation | Inhibitory (concentration-dependent) | [2] |
| Migration | Cultured Endothelial Cells | Collagen Gel Migration Assay | Stimulatory | [2] | |
| Peptide (aa 113-130, contains KGHK) | Angiogenesis (in vitro) | Endothelial Cells | Endothelial Cord Formation | Stimulatory | [4] |
| Angiogenesis (in vivo) | Chick Embryo Endothelium | Chick Chorioallantoic Membrane (CAM) | Stimulatory (dose-dependent) | [3] |
Experimental Protocols
The characterization of SPARC (119-122) relies on established and reproducible assays for angiogenesis. Detailed below are the methodologies for key experiments.
Endothelial Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay quantifies cell proliferation by measuring the incorporation of a radiolabeled nucleoside ([³H]thymidine) into newly synthesized DNA.
-
Cell Plating: Bovine aortic endothelial cells (BAECs) are seeded into 96-well plates at a density of 1-2 x 10⁴ cells/well in complete medium (e.g., DMEM with 10% FBS) and allowed to adhere overnight.
-
Synchronization: To bring cells to a common phase of the cell cycle, they are serum-starved for 24-48 hours in a low-serum medium (e.g., DMEM with 0.5% FBS).
-
Peptide Treatment: The medium is replaced with low-serum medium containing various concentrations of the synthetic SPARC peptides (e.g., KGHK-containing peptides, control peptides) or vehicle control.
-
Radiolabeling: After 18-24 hours of incubation with the peptides, [³H]thymidine (e.g., 1 µCi/well) is added to each well.
-
Incubation: Cells are incubated with the radiolabel for 4-6 hours to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting and Lysis: The incubation is stopped, and cells are washed with PBS to remove unincorporated [³H]thymidine. Cells are then lysed (e.g., using 0.1 M NaOH).
-
Quantification: The cell lysate is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)
The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of substances.[5][6]
-
Egg Incubation: Fertilized chicken eggs are cleaned and incubated at 37.5°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, a small window (approx. 1 cm²) is carefully cut into the eggshell, exposing the CAM beneath without damaging it. The window is then sealed with sterile tape, and the egg is returned to the incubator.
-
Sample Application: On day 9 or 10, the seal is removed. The test substance (e.g., synthetic SPARC (119-122) peptide) is dried onto a sterile carrier, such as a filter-paper disk or a methylcellulose (B11928114) pellet. The carrier is then placed directly onto the CAM in a region with visible blood vessels. A control carrier with vehicle (e.g., PBS) is used in parallel.
-
Re-incubation: The window is resealed, and the eggs are incubated for another 48-72 hours.
-
Analysis and Quantification: After incubation, the CAM is fixed (e.g., with a methanol/acetone mixture).[5] The area around the carrier is photographed under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessel branch points converging towards the carrier within a defined circular area. A positive response is characterized by a spoke-wheel-like pattern of new vessels directed toward the sample.
Visualized Mechanisms and Workflows
Signaling and Functional Dichotomy
The proteolytic cleavage of SPARC releases fragments with distinct, and sometimes opposing, biological activities. The KGHK-containing peptide promotes angiogenesis, whereas other fragments may inhibit proliferation while promoting migration.
Caption: Proteolytic processing of SPARC yields functionally distinct peptides.
Experimental Workflow: CAM Assay
The CAM assay provides a robust in vivo platform to validate the angiogenic potential of test compounds like the SPARC (119-122) peptide.
Caption: Standardized workflow for the Chick Chorioallantoic Membrane (CAM) assay.
References
- 1. The biology of SPARC, a protein that modulates cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of SPARC during development of the chicken chorioallantoic membrane: evidence for regulated proteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
A Technical Guide to SPARC Protein Domains and Bioactive Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in regulating cell-matrix interactions. Unlike structural extracellular matrix (ECM) proteins, SPARC modulates a diverse array of cellular processes, including tissue remodeling, cell adhesion, proliferation, migration, and angiogenesis. Its expression is notably upregulated in tissues undergoing development, repair, and in various pathological conditions, including fibrosis and cancer.
This guide provides an in-depth technical overview of the structural domains of the SPARC protein, the bioactive peptide fragments derived from these domains, and their functional implications. It includes quantitative data on binding affinities and biological activities, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support advanced research and drug development efforts.
SPARC Protein: Domain Architecture
The SPARC protein is a ~43 kDa molecule composed of three distinct structural and functional domains. The modular nature of SPARC allows it to interact with a wide range of molecules, including collagens, growth factors, and cell surface receptors.
-
Domain I: N-terminal Acidic Domain: This highly acidic, N-terminal region is characterized by clusters of glutamic acid residues. It functions as a low-affinity, high-capacity calcium-binding domain, capable of binding 5 to 8 Ca²⁺ ions. This domain is crucial for inducing conformational changes in the protein and is involved in modulating cell shape and adhesion.[1][2][3]
-
Domain II: Follistatin-like Domain: This central domain is rich in cysteine residues and shares structural homology with the follistatin protein family.[1] It contains a Kazal-like sequence and is implicated in protein-protein interactions, including the binding of growth factors. Notably, this domain is the source of the pro-angiogenic (K)GHK peptide.[4]
-
Domain III: Extracellular Calcium (EC)-binding Domain: The C-terminal domain features a high-affinity EF-hand motif, a classic helix-loop-helix structure that binds a single Ca²⁺ ion with high affinity.[1][2] This domain is essential for the Ca²⁺-dependent binding of SPARC to fibrillar collagens (Types I, III, V) and basement membrane collagen (Type IV).[5][6] It also contains sequences that regulate cell spreading and matrix metalloproteinase (MMP) activity.
Bioactive Fragments of SPARC
Proteolytic cleavage of SPARC by enzymes such as MMPs releases smaller peptide fragments, many of which possess distinct biological activities that can differ from or even oppose the function of the full-length protein.
-
Anti-Spreading Peptides (Peptides 1.1 and 4.2):
-
Peptide 1.1: Derived from the N-terminal acidic domain, this peptide inhibits the spreading of endothelial cells and fibroblasts.[7] It has also been shown to induce the activation of MMP-2.
-
Peptide 4.2: Originating from the C-terminal EC domain, this peptide also demonstrates potent anti-spreading activity in a dose-dependent manner.[7] Its function is dependent on the calcium-binding EF-hand motif.
-
-
Angiogenic Copper-Binding Peptides (KGHK):
-
The peptide sequence KGHK, located within the follistatin-like domain (amino acids 114-117), is a potent stimulator of angiogenesis.[4][8] This fragment, and longer peptides containing it, can be generated by the proteolysis of SPARC. It binds copper with high affinity and stimulates the formation of endothelial cords and new blood vessels in vivo.[4]
-
-
MMP-3 Derived Fragments:
-
Limited digestion of SPARC by MMP-3 generates several fragments with opposing activities. A fragment containing the KGHK motif (Z-1) exhibits a biphasic proliferative effect on endothelial cells and is pro-angiogenic. In contrast, other fragments (Z-2, from the EC domain, and Z-3) are anti-proliferative but stimulate cell migration.
-
-
MMP-Regulating Peptides:
-
Beyond peptide 1.1's effect on MMP-2, a peptide from domain III (peptide 3.2) has been shown to stimulate the production of MMP-1 and MMP-9 in monocytes.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the molecular interactions and biological activities of SPARC and its fragments.
Table 1: Binding Affinities of SPARC
| Ligand | SPARC Form | Binding Affinity (Kd) | Notes | Citation(s) |
| Collagen IV | Full-length | ~1-2 µM | Calcium-dependent binding. | [5] |
| Fibrillar Collagens (I, III, V) | Full-length | Similar to or slightly lower than Collagen IV | [5] | |
| Fibrillar Collagens (I, III, V) | MMP-cleaved | ~10-20 fold higher than full-length | Cleavage unmasks the collagen-binding site. | [5][9][10] |
| Calcium (Ca²⁺) | N-terminal Domain | Low Affinity | Binds 5-8 Ca²⁺ ions. | [1][2] |
| Calcium (Ca²⁺) | EC Domain (EF-hand) | High Affinity | Binds 1 Ca²⁺ ion. | [1][2] |
Table 2: Bioactive Concentrations of SPARC Fragments
| Fragment/Peptide | Biological Activity | Effective Concentration / ED₅₀ | Cell/Assay Type | Citation(s) |
| Full-length SPARC | Inhibition of Cell Spreading | 2-40 µg/mL | Bovine Aortic Endothelial Cells | [6] |
| Full-length SPARC | Inhibition of Cell Growth | ED₅₀: 0.6-2.4 µg/mL | Mv1Lu Mink Lung Epithelial Cells | |
| KGHK Peptide | Stimulation of Angiogenesis | 100 µg/mL | Luteal Endothelial Cell Networks | [8] |
| Peptide FSEN | Inhibition of bFGF-stimulated Migration | EC₅₀: ~2 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| Peptide FSEC | Inhibition of bFGF-stimulated Migration | EC₅₀: ~1 pM | HUVEC |
Key Signaling Pathways
SPARC and its fragments modulate several critical signaling pathways, often through interactions with cell surface receptors like integrins.
Integrin-Mediated Signaling
SPARC's anti-adhesive and anti-proliferative effects are frequently mediated by its interaction with integrins, particularly αvβ3, αvβ5, and α5β1. This interaction can disrupt focal adhesions and downstream signaling cascades. Binding of SPARC to integrins can lead to the dephosphorylation and inactivation of Focal Adhesion Kinase (FAK) and its downstream effectors Src, AKT, and MAPK, thereby inhibiting cell survival and proliferation signals.[11][12]
Regulation of Matrix Metalloproteinases (MMPs)
SPARC and its fragments can regulate the expression and activity of MMPs, key enzymes in ECM degradation. For instance, full-length SPARC can upregulate MT1-MMP, which in turn activates MMP-2. The N-terminal peptide 1.1 also promotes MMP-2 activation. Conversely, SPARC can also protect fibrillar collagens from degradation by MMP-9, acting as a chaperone.[10] This dual role highlights SPARC's complex function in matrix remodeling.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the function of SPARC and its fragments.
Recombinant SPARC Protein Purification
Production of biologically active recombinant SPARC is essential for in vitro and in vivo studies. A common method involves expression in insect cells using a baculovirus system, which allows for proper post-translational modifications.
-
Objective: To purify recombinant human SPARC with a C-terminal His-tag.
-
Methodology:
-
Expression: Transfect Sf9 insect cells with a baculovirus vector containing the human SPARC sequence with a C-terminal 10xHis tag. Culture the cells in serum-free medium.
-
Harvesting: After 48-72 hours post-infection, collect the conditioned medium containing the secreted recombinant SPARC. Centrifuge to remove cells and debris.
-
Affinity Chromatography: Apply the cleared medium to a Nickel-NTA (Ni-NTA) affinity column. The His-tagged SPARC will bind to the nickel resin.
-
Washing: Wash the column extensively with a wash buffer (e.g., PBS with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the purified SPARC from the column using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM).
-
Dialysis & Concentration: Dialyze the eluted fractions against PBS to remove imidazole and concentrate the protein using a centrifugal filter unit.
-
Quality Control: Assess purity by SDS-PAGE and Coomassie blue staining. Confirm protein identity by Western blot using an anti-SPARC or anti-His antibody.[2][13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. SPARC Is Highly Expressed in Young Skin and Promotes Extracellular Matrix Integrity in Fibroblasts via the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPARC/Osteonectin in Mineralized Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of SPARC in extracellular matrix assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPARC, a secreted protein associated with cellular proliferation, inhibits cell spreading in vitro and exhibits Ca+2-dependent binding to the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional mapping of SPARC: peptides from two distinct Ca+(+)-binding sites modulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer - implications of a new collagen chaperone function of SPARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer – implications of a new collagen chaperone function of SPARC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secreted Protein Acidic and Rich in Cysteine (SPARC) Inhibits Integrin-Mediated Adhesion and Growth Factor-Dependent Survival Signaling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPARC Induces E-Cadherin Repression and Enhances Cell Migration through Integrin αvβ3 and the Transcription Factor ZEB1 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production and purification of recombinant human SPARC - PubMed [pubmed.ncbi.nlm.nih.gov]
expression of SPARC and its fragments in vivo
An in-depth technical guide to the in vivo expression of SPARC and its fragments for researchers, scientists, and drug development professionals.
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a 32-kDa matricellular glycoprotein (B1211001) that plays a pivotal role in regulating cell-matrix interactions.[1][2] Unlike structural extracellular matrix (ECM) proteins, SPARC modulates a wide array of cellular functions, including cell adhesion, proliferation, differentiation, and migration.[3][4] Its expression is tightly regulated, showing high levels during embryonic development, tissue remodeling, wound healing, and inflammation, but is restricted in most normal adult tissues.[4][5]
The biological activity of SPARC is complex and often context-dependent, particularly in cancer, where it can act as either a tumor suppressor or a promoter of metastasis.[6][7][8] Furthermore, SPARC can be cleaved by proteases, such as matrix metalloproteinases (MMPs), to generate fragments with distinct biological functions that can differ from the full-length protein.[4][6] This guide provides a comprehensive overview of the in vivo expression of SPARC and its fragments, with a focus on quantitative data, key signaling pathways, and detailed experimental protocols for its analysis.
In Vivo Expression of SPARC
SPARC expression is dynamically regulated and varies significantly based on developmental stage, tissue type, and physiological or pathological conditions.
-
Development and Homeostasis: During embryonic and fetal development, SPARC is widely expressed in tissues undergoing rapid proliferation and morphogenesis.[7] In adulthood, its expression diminishes and is primarily localized to tissues with consistent turnover, such as glandular tissues, skin, and the gut.[4][5] In human tissues, SPARC protein is typically observed with cytoplasmic expression in fibroblasts, endothelial cells, megakaryocytes, subsets of glial cells, and seminiferous ducts in the testis.[9]
-
Tissue Injury and Remodeling: SPARC expression is significantly upregulated in response to tissue injury, where it functions in wound healing and ECM remodeling.[10] For instance, in skin, SPARC levels are significantly higher in young tissues compared to elderly tissues, correlating with higher ECM integrity.[11]
-
Disease States: Elevated SPARC levels are a hallmark of many pathological conditions, including fibrosis and cancer.[2][10] High expression is often associated with metastatic tumors and can be a prognostic marker for various cancers, including glioblastoma and gastric cancer.[10][12] However, its role is paradoxical; in breast cancer, for example, increased stromal SPARC expression has been correlated with a lower rate of bone metastasis.[13]
Generation and Function of SPARC Fragments
Full-length SPARC is a substrate for several proteases, including MMPs and cathepsins, which cleave it into smaller, biologically active fragments.[6] These fragments can exert functions distinct from, and sometimes opposite to, the intact protein.
The functional diversity is particularly evident in the context of angiogenesis. While full-length SPARC is generally considered anti-angiogenic, certain peptide fragments are pro-angiogenic.[4] For example, MMP-cleaved fragments containing the KGHK peptide sequence can induce angiogenesis.[4]
A specific fragment generated by MMP cleavage, which exhibits a 20-fold increased affinity for collagens, has been identified as pathologically relevant.[2][14] This fragment can be quantified in circulation and is significantly elevated in the serum of lung cancer patients, suggesting its potential as a disease biomarker.[2][15]
Quantitative Analysis of SPARC and Its Fragments
Quantifying the levels of SPARC and its fragments in biological samples is crucial for understanding its role in disease and for biomarker development. The primary method for this is the enzyme-linked immunosorbent assay (ELISA).
| Analyte | Sample Type | Mean Concentration (Healthy Donors) | Range | Detection Method | Reference |
| Full-Length SPARC | Serum | 68.59 ng/mL | Not specified | Sandwich ELISA | [16] |
| Serum (Male Donors) | 32.4 ng/mL | 16.78 – 64.84 ng/mL | Sandwich ELISA | [16] | |
| Plasma (Citrate) | 16.69 ng/mL | Not specified | Sandwich ELISA | [16] | |
| Plasma (EDTA) | 71.59 ng/mL | Not specified | Sandwich ELISA | [16] | |
| Plasma (Heparin) | 90.38 ng/mL | Not specified | Sandwich ELISA | [16] | |
| MMP-cleaved SPARC Fragment | Serum | Not specified | Measurement range: 2.7–300.7 ng/mL | Competitive ELISA | [15] |
Table 1: Quantitative data on SPARC and its fragments in human biological fluids.
Key Signaling Pathways Involving SPARC
SPARC modulates multiple signaling pathways to influence cell behavior. Its interaction with growth factors, cell surface receptors, and ECM components initiates downstream cascades that control processes like cell migration, proliferation, and survival.
SPARC-WNK1-Snail Pathway in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, exogenous SPARC can promote an epithelial-mesenchymal transition (EMT) phenotype. It is proposed to activate integrin-linked kinase (ILK) and WNK1, leading to the activation of Akt and the upregulation of the transcription factor Snail, a key driver of EMT.[3][17]
SPARC Regulation of the TGF-β Pathway in Fibroblasts
SPARC is known to modulate the activity of Transforming Growth Factor-beta (TGF-β), a key regulator of ECM synthesis. In human skin fibroblasts, SPARC promotes ECM integrity by enhancing the TGF-β/Smad signaling pathway, leading to increased expression of type I collagen (COL1A1, COL1A2) and decreased expression of the collagen-degrading enzyme MMP-1.[11]
Experimental Protocols for In Vivo Analysis
Analyzing the expression and localization of SPARC and its fragments in vivo requires robust and well-validated methodologies.
Workflow for an In Vivo Mouse Model
Animal models are essential for studying the function of SPARC in a physiological context. The following workflow illustrates a typical experiment to investigate the effect of exogenous SPARC on tumor metastasis in mice.[3][17]
Protocol for Immunohistochemistry (IHC)
IHC is used to visualize the localization of SPARC protein within formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using a Tris-EDTA buffer (pH 9.0) by heating slides in a pressure cooker or water bath.[18]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a suitable blocking serum.
-
Primary Antibody Incubation: Incubate slides with a validated primary antibody against SPARC (e.g., at a dilution of 1:1000 to 1:4000) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[19] Visualize the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a reverse graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Examine slides under a microscope to assess the intensity and localization of SPARC staining in tumor and stromal cells.[20]
Protocol for Western Blotting
Western blotting is used to detect and semi-quantify SPARC protein in tissue or cell lysates.
-
Sample Preparation: Lyse cells or homogenize tissues in ice-cold RIPA or NP40 lysis buffer containing protease inhibitors.[21] Determine the protein concentration of the cleared lysate using a BCA assay.
-
SDS-PAGE: Denature 15-30 µg of protein lysate by boiling in SDS sample buffer. Separate proteins by size on a polyacrylamide gel (e.g., 10-12%).[21] The SPARC glycoprotein typically migrates at approximately 42-43 kDa.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[21]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SPARC (e.g., at a dilution of 1:1000-1:8000) overnight at 4°C.[18] Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at 1:20,000) for 1 hour at room temperature.[21]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the gold standard for quantifying SPARC in biological fluids like serum and plasma.
-
Sample Preparation: Collect blood and prepare serum or platelet-poor plasma.[23][24] Centrifuge samples to remove cells and debris. Dilute samples as required in the provided assay diluent (e.g., 1:10 for serum).[16]
-
Assay Procedure (Sandwich ELISA):
-
Add standards and diluted samples to wells of a microplate pre-coated with a capture antibody for SPARC.
-
Add a biotinylated detection antibody specific for SPARC.
-
Incubate for the specified time (e.g., 2.5 hours at room temperature).[25]
-
Wash the wells multiple times to remove unbound material.
-
Add a streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[25]
-
Wash the wells again.
-
Add a TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes).[25]
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis: Immediately measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of SPARC in the samples by interpolating from this curve.[25]
References
- 1. Gene - SPARC [maayanlab.cloud]
- 2. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer – implications of a new collagen chaperone function of SPARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted protein acidic and rich in cysteine (SPARC) induces cell migration and epithelial mesenchymal transition through WNK1/snail in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SPARC protein: an overview of its role in lung cancer and pulmonary fibrosis and its potential role in chronic airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPARC, a matricellular protein that functions in cellular differentiation and tissue response to injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Tissue expression of SPARC - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Frontiers | SPARC: a potential target for functional nanomaterials and drugs [frontiersin.org]
- 11. SPARC Is Highly Expressed in Young Skin and Promotes Extracellular Matrix Integrity in Fibroblasts via the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPARC: a potential target for functional nanomaterials and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPARC inhibits breast cancer bone metastasis and may be a clinical therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Human SPARC ELISA Kit (ab220654) | Abcam [abcam.com]
- 17. oncotarget.com [oncotarget.com]
- 18. SPARC antibody (15274-1-AP) | Proteintech [ptglab.com]
- 19. SPARC / Osteonectin Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. origene.com [origene.com]
- 22. SPARC Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Human SPARC ELISA Kit (ab220654) | Abcam [abcam.com]
- 24. rndsystems.com [rndsystems.com]
- 25. raybiotech.com [raybiotech.com]
Unraveling the Molecular Gateway: A Technical Guide to SPARC (119-122) Receptor Identification
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide fragment of Secreted Protein Acidic and Rich in Cysteine (SPARC), encompassing amino acids 119-122 (Lys-Gly-His-Lys or KGHK), is a potent bioactive molecule with significant pro-angiogenic and endothelial cell-proliferating properties.[1][2] Generated through the proteolytic cleavage of the matricellular protein SPARC, this peptide is a subject of intense research for its potential therapeutic applications in tissue repair and neovascularization.[3][4] Despite its well-documented biological effects, the definitive cell surface receptor that mediates the downstream signaling of the SPARC (119-122) fragment remains to be conclusively identified.
This technical guide provides a comprehensive overview of the current understanding of SPARC (119-122) interactions, details the known downstream signaling events, and outlines a systematic experimental approach for the definitive identification of its cognate receptor(s).
Current State of Knowledge: An Indirect Picture
Direct receptor binding studies for the SPARC (119-122) peptide are scarce in published literature. Much of our understanding is extrapolated from studies on the full-length SPARC protein and the closely related GHK peptide. Full-length SPARC is known to interact with a variety of cell surface receptors, including integrins (such as α5β1 and αvβ3), vascular endothelial growth factor (VEGF) receptors, and the transforming growth factor-beta (TGF-β) receptor.[3][5] While it is plausible that the KGHK fragment contributes to these interactions, direct evidence is currently lacking.
The related tripeptide GHK, which shares a core sequence and also exhibits pro-angiogenic and copper-binding properties, is thought to interact with receptor complexes on the cell surface to initiate its diverse biological effects.[6][7] However, a single, high-affinity receptor for GHK has also not yet been definitively identified.
Quantitative Data Summary
A thorough review of the existing literature reveals a conspicuous absence of quantitative binding data (e.g., dissociation constant (Kd) or half-maximal inhibitory concentration (IC50)) for the direct interaction of the SPARC (119-122) peptide with a specific cell surface receptor. This critical gap in our knowledge underscores the importance of the receptor identification studies outlined in this guide.
| Peptide Fragment | Putative Interacting Receptors (from full-length SPARC) | Quantitative Binding Data (Kd/IC50) | Citation |
| SPARC (119-122) / KGHK | Integrins (α5β1, αvβ3), VEGFR, TGF-β Receptor | Not Available | [3][5] |
| GHK | Putative Receptor Complexes | Not Available | [6][7] |
Signaling Pathways Activated by SPARC (119-122) and GHK
Despite the ambiguity surrounding the upstream receptor, several downstream signaling pathways have been shown to be activated by the SPARC (119-122) and GHK peptides, particularly in endothelial cells. These pathways are central to the observed pro-angiogenic effects.
The GHK peptide has been demonstrated to modulate the expression of a wide array of genes and activate key signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK.[8] The pro-angiogenic effects of GHK are believed to be mediated through VEGF-independent mechanisms that involve the activation of integrin receptors.[8]
A Roadmap for Receptor Identification: Experimental Protocols
To definitively identify the receptor(s) for the SPARC (119-122) peptide, a multi-pronged experimental approach is recommended. The following protocols outline key experiments in a logical workflow.
Experimental Workflow for SPARC (119-122) Receptor Identification
1. Ligand-based Affinity Chromatography
-
Objective: To isolate binding partners of the SPARC (119-122) peptide from cell lysates.
-
Methodology:
-
Peptide Immobilization: Synthesize a biotinylated version of the KGHK peptide. Immobilize the biotinylated peptide onto streptavidin-conjugated agarose (B213101) beads.
-
Cell Lysis: Prepare a lysate from a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) using a mild detergent to preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the peptide-conjugated beads. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a high-salt buffer or by competing with an excess of the free, non-biotinylated KGHK peptide.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).
-
2. Chemical Cross-linking
-
Objective: To covalently link the SPARC (119-122) peptide to its receptor in a cellular context.
-
Methodology:
-
Peptide Synthesis: Synthesize a version of the KGHK peptide containing a photo-activatable cross-linker (e.g., p-benzoyl-L-phenylalanine, Bpa).
-
Cell Treatment: Incubate intact HUVECs with the photo-activatable peptide.
-
Cross-linking: Expose the cells to UV light to induce covalent bond formation between the peptide and its binding partner(s).
-
Immunoprecipitation and Analysis: Lyse the cells and perform immunoprecipitation using an antibody against a tag on the peptide or a general antibody for cross-linked complexes. Analyze the immunoprecipitated proteins by mass spectrometry.
-
3. Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the binding affinity and kinetics between the SPARC (119-122) peptide and candidate receptors identified in the initial screens.
-
Methodology:
-
Chip Preparation: Immobilize the purified candidate receptor protein onto an SPR sensor chip.
-
Binding Analysis: Flow solutions containing varying concentrations of the KGHK peptide over the chip surface and monitor the change in the refractive index in real-time.
-
Data Analysis: Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) from the sensorgram data.
-
4. Cell-based Binding Assays
-
Objective: To confirm the interaction between the SPARC (119-122) peptide and the candidate receptor on the surface of intact cells.
-
Methodology:
-
Receptor Overexpression: Transfect a suitable cell line (e.g., HEK293 cells) to overexpress the candidate receptor.
-
Competitive Binding: Incubate the transfected cells with a labeled version of the KGHK peptide (e.g., fluorescently labeled) in the presence of increasing concentrations of the unlabeled peptide.
-
Detection: Measure the displacement of the labeled peptide using flow cytometry or a plate-based fluorescence reader.
-
Data Analysis: Determine the IC50 value for the competitive binding.
-
5. Functional Validation using siRNA
-
Objective: To confirm that the candidate receptor is required for the biological activity of the SPARC (119-122) peptide.
-
Methodology:
-
Gene Silencing: Use small interfering RNA (siRNA) to specifically knock down the expression of the candidate receptor in HUVECs.
-
Functional Assays: Treat the siRNA-transfected cells with the KGHK peptide and assess its effect on downstream signaling (e.g., phosphorylation of Akt and ERK1/2 by Western blot) and functional outcomes (e.g., cell proliferation and tube formation assays). A loss or significant reduction in the peptide's activity upon receptor knockdown would confirm its functional relevance.
-
Conclusion
The identification of the specific receptor for the SPARC (119-122) peptide is a critical step in fully understanding its mechanism of action and for the rational design of therapeutic agents that target this pathway. The multifaceted experimental strategy outlined in this guide, combining proteomic screening with biophysical and functional validation, provides a robust framework for researchers to definitively uncover the molecular gateway through which this potent angiogenic peptide exerts its effects. The successful identification of this receptor will undoubtedly open new avenues for the development of novel therapeutics for a range of pathologies involving angiogenesis and tissue repair.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Biological Functions of the SPARC Family of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. deltapeptides.com [deltapeptides.com]
The Cellular Odyssey of KGHK: An In-depth Technical Guide to Uptake and Processing
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KGHK (Lysyl-Glycyl-Histidyl-Lysine) and its more extensively studied precursor, the tripeptide GHK (Glycyl-Histidyl-Lysine), are bioactive peptides with significant roles in tissue regeneration, wound healing, and inflammatory modulation. Their therapeutic potential is intrinsically linked to their ability to enter cells and trigger specific intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and processing of the KGHK peptide, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. While direct quantitative data for KGHK remains an area of active research, this guide synthesizes available information on GHK and other cell-penetrating peptides (CPPs) to provide a robust framework for researchers in the field.
Cellular Uptake Mechanisms of KGHK
The cellular entry of KGHK is thought to be a multi-faceted process, primarily driven by its cationic nature conferred by the two lysine (B10760008) residues. This positive charge facilitates initial electrostatic interactions with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. The primary mechanisms of uptake are believed to be a combination of direct membrane translocation and endocytosis.
-
Direct Membrane Translocation: This process involves the peptide directly crossing the cell membrane without the formation of vesicles. The exact mechanism is not fully elucidated but may involve transient pore formation or membrane destabilization.
-
Endocytosis: This is an energy-dependent process where the cell engulfs the peptide by forming a vesicle. Several endocytic pathways may be involved, including:
-
Clathrin-Mediated Endocytosis: The most common form of endocytosis for many receptors and ligands.
-
Caveolae-Mediated Endocytosis: Involving flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and solutes.
-
The contribution of each pathway to KGHK uptake is likely dependent on the cell type, peptide concentration, and the presence of its copper complex (KGHK-Cu).
Quantitative Analysis of Cellular Uptake
Direct quantitative data on the cellular uptake of KGHK is limited in the currently available literature. However, we can infer typical experimental parameters and present a template for how such data would be structured. The following tables summarize concentrations used in studies of GHK and related peptides to elicit biological effects, which can serve as a starting point for uptake experiments.
Table 1: Effective Concentrations of GHK-Cu in Biological Assays
| Biological Effect | Cell Type | Concentration Range | Reference |
| Stimulation of Collagen Synthesis | Fibroblasts | 1 - 10 nM | [1] |
| Angiogenesis (Endothelial Tube Formation) | Endothelial Cells | 0.1 - 1 µM | |
| Increased Keratinocyte Proliferation | Keratinocytes | 1 - 10 µM | |
| Anti-inflammatory Effects (in vitro) | Fibroblasts | 1 - 10 nM | [1] |
| Downregulation of Metastatic Genes | Colon Cancer Cells | 1 µM | [1] |
Table 2: Example Data Structure for Quantitative KGHK Uptake
| Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) | Intracellular Concentration (µM) |
| Human Dermal Fibroblasts (HDF) | 1 | 1 | Data not available | Data not available |
| Human Dermal Fibroblasts (HDF) | 1 | 4 | Data not available | Data not available |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 | 1 | Data not available | Data not available |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 | 4 | Data not available | Data not available |
Experimental Protocols for Studying Cellular Uptake and Processing
The following protocols are generalized methods for studying the cellular uptake and processing of peptides like KGHK. Researchers should optimize these protocols for their specific cell types and experimental questions.
Protocol for Quantifying Cellular Uptake using Fluorescently Labeled KGHK
This protocol uses a fluorescently tagged KGHK to quantify its uptake via flow cytometry and visualize its intracellular localization using confocal microscopy.
Materials:
-
Fluorescently labeled KGHK (e.g., FITC-KGHK, TAMRA-KGHK)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Incubation: The next day, replace the culture medium with fresh medium containing various concentrations of fluorescently labeled KGHK. Include a no-peptide control. Incubate for desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Add trypsin-EDTA to detach the cells.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized peptide.
-
Confocal Microscopy: For visualization, seed cells on glass coverslips in a 24-well plate. Following peptide incubation and washing, fix the cells (e.g., with 4% paraformaldehyde). Mount the coverslips on microscope slides and image using a confocal microscope to observe the intracellular distribution of the peptide.
Protocol for Determining Uptake Mechanism using Endocytosis Inhibitors
This protocol helps to elucidate the endocytic pathways involved in KGHK uptake.
Materials:
-
Fluorescently labeled KGHK
-
Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin for caveolae-mediated endocytosis, Amiloride for macropinocytosis)
-
Cell culture medium, PBS, trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 3.1.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.
-
Peptide Incubation: Add fluorescently labeled KGHK to the inhibitor-containing medium and incubate for the desired time.
-
Analysis: Wash the cells and quantify the peptide uptake using flow cytometry or a fluorescence plate reader as described in Protocol 3.1. A significant reduction in peptide uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Protocol for Quantification of Intracellular KGHK by Mass Spectrometry
This protocol provides a label-free method for accurately quantifying the intracellular concentration of intact KGHK.
Materials:
-
Unlabeled KGHK peptide
-
Stable isotope-labeled KGHK as an internal standard
-
Cell lysis buffer
-
Protein precipitation solution (e.g., acetonitrile)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Peptide Incubation: Culture cells and incubate with unlabeled KGHK as described in previous protocols.
-
Cell Lysis: After incubation and thorough washing, lyse the cells using a suitable lysis buffer.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled KGHK internal standard to the cell lysate.
-
Protein Precipitation: Precipitate the proteins from the lysate, for example, by adding cold acetonitrile.
-
Sample Preparation: Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptides.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. The ratio of the peak area of the unlabeled KGHK to the peak area of the internal standard will be used to calculate the absolute intracellular concentration of KGHK.[2][3]
Signaling Pathways Activated by KGHK
While the precise signaling cascade initiated by KGHK is still under investigation, evidence from studies on the related GHK peptide and its release from the SPARC protein suggests the involvement of the Transforming Growth Factor-Beta (TGF-β) and Integrin signaling pathways.[4]
Proposed TGF-β Signaling Pathway
The TGF-β signaling pathway is crucial for regulating cell growth, differentiation, and extracellular matrix (ECM) production. It is plausible that KGHK, possibly in its copper-bound form, can modulate this pathway to promote tissue repair.
Proposed Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling pathways involved in cell proliferation, migration, and survival. KGHK may interact with integrins to promote these processes, which are vital for wound healing.
Experimental Workflows
Workflow for Quantifying KGHK Cellular Uptake
The following diagram illustrates a typical experimental workflow for quantifying the cellular uptake of KGHK.
Workflow for Investigating KGHK-Induced Signaling
This diagram outlines a general workflow for studying the signaling pathways activated by KGHK.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of intracellular and secreted active and inactive glucagon-like peptide-1 from cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Presence of a Pro-Angiogenic Motif: An In-depth Technical Guide to the Evolutionary Conservation of the SPARC KGHK Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Secreted Protein Acidic and Rich in Cysteine (SPARC), a matricellular glycoprotein, plays a pivotal role in tissue remodeling, wound repair, and angiogenesis. Within its structure lies a highly conserved tetrapeptide motif, Lysine-Glycine-Histidine-Lysine (KGHK), which has been identified as a potent stimulator of angiogenesis. This technical guide provides a comprehensive overview of the evolutionary conservation of the SPARC KGHK motif, its functional implications, and detailed experimental protocols for its investigation. We present quantitative data on its conservation across diverse species, detailed methodologies for key functional assays, and visual representations of its role in signaling pathways. This guide serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting the KGHK motif and its downstream pathways.
Introduction
SPARC, also known as osteonectin or BM-40, is a multifaceted protein that modulates cell-matrix interactions and the activity of various growth factors.[1] Its expression is often upregulated in tissues undergoing significant remodeling, such as during development, wound healing, and tumorigenesis.[1] A key functional domain within SPARC is the copper-binding KGHK motif, which is released through proteolytic cleavage of the parent protein.[2] This peptide has been shown to be a potent inducer of angiogenesis, the formation of new blood vessels, a process critical in both physiological and pathological conditions.[2][3] Understanding the evolutionary conservation of this motif provides insights into its fundamental biological importance and its potential as a therapeutic target.
Evolutionary Conservation of the KGHK Motif
The KGHK motif is remarkably conserved throughout the vertebrate lineage, suggesting a strong evolutionary pressure to maintain its structure and function. Analysis of SPARC protein sequences from a diverse range of species reveals the consistent presence of this motif.
Quantitative Conservation Data
To quantify the evolutionary conservation of the KGHK motif, SPARC protein sequences from various vertebrate and invertebrate species were aligned and analyzed. The following table summarizes the presence and conservation of the KGHK motif and its surrounding residues.
| Species | Phylum | UniProt Accession No. | Sequence surrounding the KGHK motif | Conservation of KGHK |
| Homo sapiens (Human) | Chordata | P09486 | LQRKGHK LWP | 100% |
| Mus musculus (Mouse) | Chordata | P07214 | LQRKGHK LWP | 100% |
| Gallus gallus (Chicken) | Chordata | P09487 | LQRKGHK LWP | 100% |
| Xenopus laevis (Frog) | Chordata | P16975 | LQRKGHK LWP | 100% |
| Danio rerio (Zebrafish) | Chordata | Q6P4H8 | LQRKGHK LWP | 100% |
| Drosophila melanogaster (Fruit fly) | Arthropoda | P10946 | LQEKGH R... | 75% (KGH) |
| Caenorhabditis elegans (Nematode) | Nematoda | Q21235 | ...NKGH K... | 75% (KGH) |
Conservation is calculated relative to the human KGHK sequence.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of the SPARC KGHK motif.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of the KGHK peptide to induce the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.[4][5][6][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Synthetic KGHK peptide (and scrambled peptide control)
-
96-well culture plates
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in serum-free endothelial cell basal medium.
-
Treatment: Prepare different concentrations of the KGHK peptide (e.g., 1, 10, 100 ng/mL) and a scrambled peptide control in serum-free medium.
-
Seeding: Add 100 µL of the HUVEC suspension (1 x 10^5 cells/mL) to each BME-coated well.
-
Incubation: Add 50 µL of the peptide solutions or control to the respective wells. Incubate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Visualization and Quantification:
-
Phase Contrast Microscopy: Monitor tube formation at regular intervals.
-
Fluorescence Microscopy: For quantitative analysis, stain cells with Calcein AM (2 µg/mL) for 30 minutes. Capture images using a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Solid-Phase Collagen Binding Assay
This assay determines the binding affinity of the KGHK motif to collagen, a key component of the extracellular matrix.[8][9]
Materials:
-
Type I Collagen from rat tail
-
Synthetic biotinylated-KGHK peptide (and biotinylated-scrambled peptide control)
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Plate reader
Protocol:
-
Plate Coating: Coat wells of a 96-well plate with 100 µL of Type I collagen (50 µg/mL in 0.1 M acetic acid) overnight at 4°C.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with 200 µL of 1% BSA in PBST for 1 hour at room temperature.
-
Peptide Incubation: Wash the wells again with PBST. Add serial dilutions of the biotinylated-KGHK peptide or biotinylated-scrambled peptide (e.g., 0.1 to 10 µM) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the wells with PBST. Add 100 µL of Streptavidin-HRP (1:1000 dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells with PBST. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of 2 M H2SO4. Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance values against the peptide concentration to determine the binding affinity (Kd).
Copper (II) Binding Assay
This assay confirms the ability of the KGHK peptide to bind copper ions, a property linked to its pro-angiogenic activity.[10][11]
Materials:
-
Synthetic KGHK peptide
-
Copper (II) sulfate (B86663) (CuSO4) solution
-
Isothermal Titration Calorimeter (ITC)
Protocol:
-
Sample Preparation: Prepare a solution of the KGHK peptide (e.g., 50 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a solution of CuSO4 (e.g., 500 µM) in the same buffer.
-
ITC Measurement:
-
Load the peptide solution into the sample cell of the ITC instrument.
-
Load the CuSO4 solution into the injection syringe.
-
Perform a series of injections of the CuSO4 solution into the peptide solution while monitoring the heat change.
-
-
Data Analysis: Analyze the resulting thermogram to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) can be calculated as the reciprocal of Ka.
Signaling Pathways and Experimental Workflows
The pro-angiogenic effects of the SPARC KGHK motif are mediated through complex signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for their investigation.
Signaling Pathways
Experimental Workflow
Conclusion
The evolutionary conservation of the SPARC KGHK motif across a wide range of species underscores its critical role in fundamental biological processes, particularly angiogenesis. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data on its conservation, detailed experimental protocols for functional characterization, and visual representations of its involvement in key signaling pathways. The methodologies and insights presented herein will facilitate further investigation into the therapeutic potential of targeting the KGHK motif for pro-angiogenic or anti-angiogenic therapies, depending on the pathological context. Future research should focus on elucidating the precise receptor interactions of the KGHK peptide and further dissecting its downstream signaling cascades to develop novel and targeted therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Structural Requirements of Collagen-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SPARC's Interaction with Growth Factors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein, Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in tissue remodeling, cell-matrix interactions, and the modulation of growth factor signaling. Its ability to interact with and regulate the activity of key growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Transforming Growth Factor-beta (TGF-β), positions SPARC as a significant player in both physiological and pathological processes, including angiogenesis, fibrosis, and tumor progression. This technical guide provides an in-depth overview of the current understanding of SPARC's interaction with these growth factors, with a particular focus on the functional implications and the methodologies used to study these complex interactions. While specific quantitative binding affinities are not widely available in the literature, this guide summarizes the qualitative nature of these interactions and the signaling pathways they influence.
SPARC Domains and Their Role in Growth Factor Interaction
SPARC is a multi-domain protein, and its interactions with growth factors are often localized to specific regions. The C-terminal extracellular calcium (EC) binding domain is frequently implicated in modulating growth factor signaling.[1][2] Notably, a specific peptide sequence within SPARC, KGHK (residues 119-122), has been identified as a pro-angiogenic factor, although its direct binding to VEGF, PDGF, or TGF-β has not been definitively established in the reviewed literature.[3]
Interaction with Vascular Endothelial Growth Factor (VEGF)
SPARC has been shown to directly interact with VEGF-A, a key regulator of angiogenesis.[4] This interaction appears to be a mechanism of negative regulation, where SPARC can inhibit VEGF-induced endothelial cell proliferation. The binding of SPARC to VEGF-A is thought to interfere with the growth factor's ability to bind to its receptor, VEGFR-1, thereby modulating downstream signaling.[4] Molecular docking studies suggest that the EC domain of SPARC interacts with the VEGFR-1 binding site on VEGF-A.[4]
Interaction with Platelet-Derived Growth Factor (PDGF)
SPARC directly binds to the B-chain of PDGF, specifically interacting with PDGF-AB and PDGF-BB isoforms, while no binding to PDGF-AA has been observed. This interaction inhibits the binding of PDGF to its receptors on the cell surface, thereby antagonizing PDGF-stimulated proliferation of cells such as vascular smooth muscle cells.[3] An early study suggested a dissociation constant (Kd) in the nanomolar range for the interaction between SPARC and PDGF-BB, indicating a high-affinity binding.[5]
Modulation of Transforming Growth Factor-beta (TGF-β) Signaling
The interaction between SPARC and the TGF-β signaling pathway is more complex and appears to be a modulatory one rather than a direct binding to the growth factor itself. SPARC can influence TGF-β signaling in a reciprocal manner; TGF-β can induce the expression of SPARC, and in turn, SPARC can enhance TGF-β signaling.[1][6][7] This is achieved, at least in part, through the interaction of SPARC's C-terminal EC domain with the TGF-β receptor complex, leading to the phosphorylation and nuclear translocation of Smad2/3, key downstream effectors of the TGF-β pathway.[1][8][9] This interplay is crucial in processes like fibrosis and epithelial cell proliferation.[1][7]
Summary of SPARC-Growth Factor Interactions
| Growth Factor | Interacting SPARC Domain(s) | Nature of Interaction | Functional Outcome | Quantitative Data (Kd) |
| VEGF-A | C-terminal EC domain | Direct binding | Inhibition of VEGF-A binding to VEGFR-1, anti-angiogenic | Not available |
| PDGF-AB/BB | Not fully elucidated, involves the B-chain of PDGF | Direct binding | Inhibition of PDGF binding to its receptor, anti-proliferative | ~10⁻⁹ M (for PDGF-BB)[5] |
| TGF-β | C-terminal EC domain | Modulation of signaling pathway | Enhancement of TGF-β signaling through Smad2/3 activation | Not applicable (indirect interaction) |
Signaling Pathways
The interaction of SPARC with growth factors triggers intricate signaling cascades that regulate fundamental cellular processes.
SPARC and TGF-β Signaling Pathway
Caption: SPARC enhances TGF-β signaling by promoting Smad2/3 phosphorylation and nuclear translocation.
SPARC's Inhibition of PDGF and VEGF Signaling
Caption: SPARC inhibits PDGF and VEGF signaling by binding to the growth factors and preventing their interaction with their respective receptors.
Experimental Protocols
Detailed, standardized protocols for studying SPARC-growth factor interactions are not universally established. However, the following sections outline the general principles and key steps for co-immunoprecipitation and surface plasmon resonance, two common techniques used to investigate these protein-protein interactions.
Co-Immunoprecipitation (Co-IP) to Detect SPARC-Growth Factor Interaction
Co-IP is a powerful technique to determine if two proteins interact in the complex environment of a cell lysate.
Workflow:
References
- 1. VEGF-A splice variants bind VEGFRs with differential affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPARC, a matricellular protein: at the crossroads of cell-matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PDGF-stimulated and matrix-mediated proliferation of human vascular smooth muscle cells by SPARC is independent of changes in cell shape or cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Extracellular SPARC cooperates with TGF-β signalling to induce pro-fibrotic activation of systemic sclerosis patient dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular SPARC cooperates with TGF-β signalling to induce pro-fibrotic activation of systemic sclerosis patient dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Structural Analysis of the KGHK Tetrapeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Lysyl-Glycyl-Histidyl-Lysine (KGHK) is a bioactive peptide fragment derived from the matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine).[1][2] This technical guide provides a comprehensive overview of the structural analysis of KGHK, encompassing its physicochemical properties, conformational landscape, and its role in relevant biological pathways. Detailed experimental protocols for key analytical techniques are provided, and quantitative data are summarized for clarity. This document aims to serve as a core resource for researchers and professionals engaged in the study and development of KGHK and its analogues for therapeutic and cosmeceutical applications.
Introduction
The KGHK tetrapeptide is a naturally occurring biomolecule that emerges from the proteolytic cleavage of SPARC, a protein integral to tissue remodeling and wound healing.[1][3] Functionally, KGHK has been identified as a potent stimulator of angiogenesis, the formation of new blood vessels, a critical process in both physiological and pathological conditions.[3][4] Its acetylated form, Acetyl Tetrapeptide-3, has gained prominence in the cosmetic industry for its role in promoting hair follicle anchoring by stimulating the synthesis of extracellular matrix (ECM) proteins.[5][6][7] Understanding the three-dimensional structure of KGHK is paramount to elucidating its mechanism of action and for the rational design of more stable and efficacious derivatives.
Physicochemical Properties
The physicochemical characteristics of a peptide are fundamental to its biological activity, dictating its solubility, stability, and ability to interact with biological targets. The properties of KGHK are summarized in Table 1.
| Property | Value | Method | Reference/Note |
| Amino Acid Sequence | Lys-Gly-His-Lys (KGHK) | - | - |
| Molecular Formula | C22H41N9O5 | Calculation | - |
| Molecular Weight | 527.62 g/mol | Calculation | [8] |
| Isoelectric Point (pI) | 9.93 | Calculation | [8] |
| Charge at pH 7.4 | +2 | Calculation | [8] |
| Hydrophobicity | Hydrophilic | General Assessment | The presence of two lysine (B10760008) and one histidine residue confers a strong hydrophilic character. |
Calculations were performed using standard pKa values for the amino acid residues and termini.[8] The high isoelectric point and positive charge at physiological pH indicate that KGHK is likely to interact favorably with negatively charged components of the extracellular matrix and cell surfaces.
Structural Conformation
To date, a high-resolution, experimentally determined three-dimensional structure of the free KGHK tetrapeptide has not been deposited in public databases. However, its conformational properties can be inferred from studies on the closely related GHK tripeptide and through computational modeling.
Insights from GHK-Cu Crystal Structure
The structure of the tripeptide GHK in complex with copper (GHK-Cu) has been elucidated by X-ray crystallography. In this complex, the copper ion is coordinated by the nitrogen from the imidazole (B134444) side chain of histidine, the alpha-amino group of glycine, and the deprotonated amide nitrogen of the Gly-His peptide bond. This coordination forms a stable, square-planar complex. The additional N-terminal lysine in KGHK would not directly participate in this copper coordination sphere but would add significant conformational flexibility to the N-terminus of the peptide.
Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the solution structure of peptides.[9] For a small, linear peptide like KGHK, it is expected to exist as an ensemble of rapidly interconverting conformers in aqueous solution rather than a single, rigid structure.[10] Key structural insights would be derived from Nuclear Overhauser Effect (NOE) data, which provides distance constraints between protons, and analysis of scalar coupling constants, which inform on dihedral angles.
Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of peptides in a simulated physiological environment.[11][12] An MD simulation of KGHK would reveal preferred backbone and side-chain orientations, intramolecular hydrogen bonding patterns, and the peptide's overall flexibility.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for the structural analysis of a tetrapeptide like KGHK in solution.
1. Sample Preparation:
- Dissolve the synthesized and purified KGHK peptide in a suitable buffer, typically a phosphate (B84403) buffer at a physiological pH (e.g., pH 7.4).[10]
- The peptide concentration should be in the range of 1-5 mM.[13][14]
- For heteronuclear experiments, isotopic labeling (¹⁵N and/or ¹³C) of the peptide during synthesis is required.[10][13]
- The final sample volume should be approximately 500 µL in a standard 5 mm NMR tube.[10][14]
2. NMR Data Acquisition:
- Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[15]
- 1D ¹H Spectrum: To assess sample purity and folding.
- 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[16]
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[16]
- 2D COSY (Correlated Spectroscopy): To identify through-bond correlations between adjacent protons.[16]
- If isotopically labeled, acquire ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and other heteronuclear correlation spectra.
3. Data Processing and Structure Calculation:
- Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the proton resonances to specific amino acid residues in the KGHK sequence.
- Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.
- Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
- Validate the quality of the final structural ensemble.
The following diagram illustrates the general workflow for peptide structure determination by NMR.
Molecular Dynamics (MD) Simulation
This protocol provides a general framework for conducting an MD simulation of the KGHK tetrapeptide.
1. System Setup:
- Obtain or build an initial 3D structure of the KGHK tetrapeptide (e.g., using peptide building tools like Avogadro or PyMOL).
- Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.[11]
- Place the peptide in a periodic box of appropriate dimensions.
- Solvate the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).[11]
- Add counter-ions (e.g., Cl⁻) to neutralize the system, accounting for the peptide's charge at the desired pH.
2. Simulation Protocol:
- Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.
- Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide atoms. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
- Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds for small peptides) without restraints to sample the conformational space.[17]
3. Trajectory Analysis:
- Analyze the resulting trajectory to understand the peptide's dynamic behavior.
- Calculate structural properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and secondary structure content over time.
- Cluster the conformations to identify the most populated structural states.
The logical flow of an MD simulation is depicted below.
Biological Activity and Signaling
The biological functions of KGHK and its derivatives are intrinsically linked to their structural features. The primary mechanism of action for the acetylated form of KGHK involves the upregulation of key extracellular matrix proteins.
Stimulation of Extracellular Matrix (ECM) Production
Acetyl Tetrapeptide-3, a derivative of KGHK, has been shown to stimulate the synthesis of Collagen III and laminins.[5][6][7] These proteins are crucial for the integrity and anchoring of the hair follicle within the dermal papilla.[5] By promoting a more robust ECM, the peptide helps to improve hair follicle size and reduce hair loss.[6][18] This signaling process can be conceptualized as follows:
Angiogenesis
The native KGHK peptide, released from SPARC, is a potent stimulator of angiogenesis.[3] This activity is crucial in the context of wound healing, where the formation of new blood vessels is required to supply nutrients and oxygen to the repairing tissue. The peptide likely interacts with cell surface receptors on endothelial cells, triggering a signaling cascade that leads to cell proliferation and migration, and ultimately, the formation of new capillary networks.[4]
Conclusion
The KGHK tetrapeptide represents a significant bioactive molecule with demonstrable effects on tissue remodeling, angiogenesis, and ECM production. While its precise three-dimensional structure in solution is yet to be experimentally determined, a combination of data from related peptides and computational modeling provides a strong foundation for understanding its conformational behavior. The detailed protocols and summarized data within this guide offer a framework for future research aimed at fully elucidating the structure-function relationships of KGHK and engineering novel analogues for advanced therapeutic and cosmetic applications.
References
- 1. SPARC, a matricellular protein that functions in cellular differentiation and tissue response to injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swcofusa.com [swcofusa.com]
- 3. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetyl Tetrapeptide-3 (Explained + Products) [incidecoder.com]
- 8. bachem.com [bachem.com]
- 9. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. case.edu [case.edu]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diviofficial.com [diviofficial.com]
The Pro-Angiogenic Role of SPARC (119-122) in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a pivotal role in tissue remodeling, cell adhesion, and proliferation. Within this larger protein, the tetrapeptide sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK), corresponding to amino acid residues 119-122, has been identified as a potent stimulator of angiogenesis. This technical guide provides an in-depth analysis of the SPARC (119-122) peptide, its function in developmental biology, particularly in the formation of new blood vessels, and its potential as a therapeutic target. This document outlines the quantitative effects of the KGHK peptide, details key experimental protocols for its study, and visualizes its proposed signaling pathways.
Introduction
The development of a functional vascular network is a fundamental process in embryogenesis and tissue repair. Angiogenesis, the formation of new blood vessels from pre-existing ones, is tightly regulated by a complex interplay of growth factors and inhibitors. The SPARC (119-122) peptide, KGHK, has emerged as a significant pro-angiogenic factor.[1][2] This peptide is released through the proteolytic cleavage of the full-length SPARC protein by enzymes such as matrix metalloproteinases (MMPs), particularly MMP-3.[3] The angiogenic activity of KGHK appears to be sequence-specific and is independent of prior copper binding, although the peptide does exhibit high-affinity copper binding.[4]
Quantitative Data on the Pro-Angiogenic Effects of SPARC (119-122)
The pro-angiogenic activity of the SPARC (119-122) peptide, KGHK, has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Angiogenic Activity of KGHK Peptide
| Assay Type | Cell Type | KGHK Concentration | Observed Effect | Reference |
| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µg/ml | Increased formation of endothelial cell networks and small endothelial cell clusters. | [1] |
| Progesterone (B1679170) Production | Bovine Luteal Cells | Not Specified | Stimulated progesterone production under basal conditions, an effect linked to luteal angiogenesis. | [5] |
Table 2: In Vivo Angiogenic Activity of KGHK Peptide
| Assay Type | Model | KGHK Administration | Observed Effect | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Not Specified | Stimulated vascular growth. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of SPARC (119-122) function. The following sections provide comprehensive protocols for key in vitro and in vivo angiogenesis assays.
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well plates
-
KGHK peptide (synthetic)
-
Fibroblast Growth Factor 2 (FGF2) and Vascular Endothelial Growth Factor A (VEGFA) (optional, as angiogenic stimulants)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Preparation of Basement Membrane Matrix: Thaw the basement membrane matrix on ice. Pipette 250 µl of the cold liquid matrix into each well of a pre-chilled 24-well plate. Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs in endothelial cell growth medium. Prior to the assay, serum-starve the cells for 2-4 hours. Harvest the cells using trypsin and resuspend them in a serum-free medium.
-
Treatment: Prepare different concentrations of the KGHK peptide in a serum-free medium. As a positive control, a medium supplemented with FGF2 (1 ng/ml) and VEGFA (1 ng/ml) can be used. A negative control with a serum-free medium alone should be included.
-
Cell Seeding: Add the HUVEC suspension (e.g., 75,000 cells per well) mixed with the respective treatments (KGHK peptide, positive control, negative control) onto the solidified basement membrane matrix.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation can typically be observed within this timeframe.
-
Visualization and Quantification:
-
For qualitative analysis, observe the formation of capillary-like structures under an inverted microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM (2 µg/ml) for 30 minutes before imaging. Capture images using a fluorescence microscope.
-
Analyze the images using software such as ImageJ to quantify parameters like total tube length, number of junctions, and number of loops.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator (37.5°C, 85% humidity)
-
Sterile filter paper disks (5 mm)
-
KGHK peptide (synthetic)
-
Phosphate-buffered saline (PBS)
-
Stereomicroscope
-
Forceps and scissors
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Egg Incubation: Clean fertilized eggs with 70% ethanol and place them in an incubator at 37.5°C with 85% humidity. Incubate for 3 days.
-
Windowing the Egg: On day 3 of incubation, carefully crack the eggshell and transfer the embryo and its contents into a sterile Petri dish (shell-less culture). Alternatively, a small window can be cut into the shell to expose the CAM.
-
Peptide Application: Dissolve the KGHK peptide in sterile PBS to the desired concentrations. Saturate a sterile filter paper disk with the peptide solution. Place the disk gently on the surface of the CAM, avoiding major blood vessels. A control disk saturated with PBS should be used.
-
Incubation: Return the eggs to the incubator and incubate for an additional 2-3 days.
-
Observation and Imaging: After the incubation period, observe the CAM under a stereomicroscope. Capture high-resolution images of the area around the filter paper disk.
-
Quantification:
Signaling Pathways
The precise signaling cascade initiated by the SPARC (119-122) peptide to promote angiogenesis is an active area of research. The GHK sequence, closely related to KGHK, is known to modulate the expression of several genes and influence key signaling pathways.[3][9] The pro-angiogenic effects of KGHK are thought to be mediated through the upregulation of pro-angiogenic factors like VEGF and FGF.[10]
Below are diagrams illustrating the proposed logical relationships and a potential signaling pathway.
Conclusion
The SPARC (119-122) peptide, KGHK, represents a key bioactive fragment of the SPARC protein with potent pro-angiogenic properties. Its ability to stimulate endothelial cell network formation and in vivo vascular growth highlights its significance in developmental biology and tissue repair. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this peptide. A deeper understanding of the KGHK-mediated signaling pathways could pave the way for the development of novel therapeutic strategies for conditions where angiogenesis is either insufficient, such as in chronic wounds, or excessive, as in tumor growth. Further research is warranted to fully elucidate the downstream effectors of KGHK signaling and to explore its therapeutic potential in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on SPARC: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Overview of the Matricellular Protein SPARC (Secreted Protein Acidic and Rich in Cysteine)
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in the regulation of cell-matrix interactions, tissue remodeling, and a diverse array of cellular functions.[1] Unlike structural extracellular matrix (ECM) proteins, SPARC does not provide architectural support but rather modulates cellular behavior by interacting with a wide range of molecules, including collagens, growth factors, and cell surface receptors.[2][3] Its expression is tightly regulated, with high levels observed during embryonic development, wound healing, and in various pathological conditions such as fibrosis and cancer.[2] This technical guide provides a comprehensive overview of the foundational research on SPARC, focusing on its quantitative interactions, key experimental methodologies, and the intricate signaling pathways it governs.
Core Functions and Molecular Interactions
SPARC is a 32-kDa protein composed of three distinct domains: an N-terminal acidic domain, a follistatin-like domain, and a C-terminal extracellular calcium (EC)-binding domain.[4] These domains mediate its diverse interactions and biological functions.
Interaction with Extracellular Matrix Components
A primary function of SPARC is its ability to bind to and modulate the deposition of various collagen types, including types I, III, and V.[5] This interaction is crucial for collagen fibril assembly and the overall integrity of the extracellular matrix. Cleavage of SPARC by matrix metalloproteinases can increase its affinity for collagens by up to 20-fold, suggesting a mechanism for modulating collagen dynamics in the tissue microenvironment.[6][7]
Modulation of Growth Factor Signaling
SPARC can directly bind to and regulate the activity of several key growth factors, thereby influencing cellular proliferation, migration, and angiogenesis. It has been shown to interact with Platelet-Derived Growth Factor (PDGF)-AB and -BB, Vascular Endothelial Growth Factor (VEGF), and basic Fibroblast Growth Factor (bFGF).[8][9] By sequestering these growth factors or preventing their binding to their cognate receptors, SPARC can exert both pro- and anti-angiogenic and proliferative effects depending on the cellular context.[8][10]
Quantitative Data on SPARC Interactions and Cellular Effects
A critical aspect of understanding SPARC's function lies in the quantitative analysis of its interactions and its impact on cellular processes. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities of SPARC with Interacting Partners
| Interacting Partner | Cell/System | Method | Dissociation Constant (Kd) | Reference |
| Collagen Type I | Biacore | Surface Plasmon Resonance | ~1-2 µM | [11] |
| VEGF-A | Mouse Eye (in vivo) | Co-immunoprecipitation | Not Quantified | [10] |
| PDGF-AB/BB | Human Fibroblasts | Solid-Phase Binding Assay | Not Quantified | [1] |
Note: Specific Kd values for many SPARC interactions are not consistently reported in the literature in a standardized format. The provided data represents available information.
Table 2: Quantitative Effects of SPARC on Cell Proliferation
| Cell Line | Assay | SPARC Concentration | Effect on Proliferation | Reference |
| Mv1Lu (TGF-β sensitive) | DNA Synthesis | 30 µg/ml | Strong Inhibition | [9] |
| Mv1Lu (TGF-β insensitive) | DNA Synthesis | 30 µg/ml | Moderate Inhibition | [9] |
| Neuroblastoma Cells | MTT Assay | Overexpression | Inhibition | [12] |
Note: IC50/EC50 values for SPARC's effect on proliferation are not commonly reported. The table reflects the observed qualitative effects at specified concentrations.
Table 3: Quantitative Effects of SPARC on Cell Migration and Invasion
| Cell Line | Assay | SPARC Concentration | Effect on Migration/Invasion | Reference |
| FaDu (Head and Neck Cancer) | Wound Healing | 50 ng/ml | Increased Migration | [13] |
| Detroit 562 (Head and Neck Cancer) | Wound Healing | 50 ng/ml | Increased Migration | [13] |
| FaDu (Head and Neck Cancer) | Transwell Migration | 50 ng/ml | Increased Migration | [13] |
| Detroit 562 (Head and Neck Cancer) | Transwell Migration | 50 ng/ml | Increased Migration | [13] |
| Breast Cancer Cells (SUM1315) | Transwell Invasion | siRNA knockdown | Increased Invasion | [14] |
| Breast Cancer Cells (SUM1315-bo) | Transwell Invasion | Overexpression | Decreased Invasion | [14] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying SPARC's multifaceted roles. The following sections detail common methodologies used to investigate SPARC's functions.
Solid-Phase Binding Assay for SPARC-Protein Interactions
This assay is used to quantify the binding of SPARC to its interacting partners, such as collagens or growth factors.
Materials:
-
96-well ELISA plates
-
Recombinant SPARC protein
-
Recombinant interacting protein (e.g., Collagen Type I, VEGF)
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against SPARC
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the interacting protein (e.g., 1-10 µg/ml in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add serial dilutions of recombinant SPARC protein to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add the primary antibody against SPARC (e.g., 1:1000 dilution in 1% BSA/PBS) and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 1% BSA/PBS) and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader. The binding affinity (Kd) can be calculated from the saturation binding curve.[15][16]
Co-Immunoprecipitation (Co-IP) for SPARC Protein Complexes
Co-IP is a fundamental technique to identify proteins that interact with SPARC within a cellular context.
Materials:
-
Cell culture expressing the protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against SPARC (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot apparatus and reagents
Protocol:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-SPARC antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.[17][18][19]
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess the effect of SPARC on collective cell migration.
Materials:
-
24-well or 12-well cell culture plates
-
Cell line of interest
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Protocol:
-
Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours. For fibroblasts, a recommended density is 200,000 cells per well in a 12-well plate.[20]
-
Once confluent, create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of SPARC or a control vehicle.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the gap is closed.[20]
-
Quantify the rate of wound closure by measuring the area or width of the gap at each time point using image analysis software like ImageJ.[21]
Transwell Migration Assay
The Transwell assay allows for the quantitative assessment of cell migration through a porous membrane, often in response to a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell line of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
-
Acetic acid (33%) for elution
Protocol:
-
Seed cells (e.g., 7.5 x 10^4 cells in 150 µL of serum-free medium) into the upper chamber of the Transwell insert.[18]
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a duration appropriate for the cell type (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the crystal violet stain with 33% acetic acid.
-
Quantify the number of migrated cells by measuring the absorbance of the eluted stain at 590 nm.[18]
SPARC-Modulated Signaling Pathways
SPARC's influence on cellular behavior is mediated through its complex interplay with various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key SPARC-regulated pathways.
SPARC and TGF-β Signaling Pathway
SPARC expression can be induced by TGF-β, and in turn, SPARC can modulate TGF-β signaling.[2][3][9] This creates a feedback loop that can influence fibrosis and cell proliferation. SPARC can promote the phosphorylation of SMAD2/3, key downstream effectors of the TGF-β pathway.[3][9]
SPARC and Integrin Signaling Pathway
SPARC can modulate cell adhesion and migration by interacting with integrins and their downstream signaling components, such as Integrin-Linked Kinase (ILK).[8][22] This interaction can influence the expression of other integrin subunits and regulate the organization of the actin cytoskeleton.
SPARC and VEGF Signaling Pathway
SPARC can directly bind to VEGF, preventing its interaction with its receptor, VEGFR1, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis.[6][10][11] This anti-angiogenic function of SPARC is a key area of research in cancer biology.
Conclusion
SPARC is a highly dynamic and pleiotropic matricellular protein with profound effects on cell biology and tissue homeostasis. Its ability to interact with a multitude of extracellular and cell surface molecules allows it to finely tune critical cellular processes such as proliferation, migration, and differentiation. The intricate signaling networks modulated by SPARC, particularly its crosstalk with the TGF-β, integrin, and VEGF pathways, underscore its importance in both physiological and pathological contexts. For researchers and drug development professionals, a thorough understanding of SPARC's foundational biology, supported by quantitative data and robust experimental methodologies, is essential for harnessing its therapeutic potential in areas such as oncology, fibrosis, and regenerative medicine. Further research is warranted to fully elucidate the context-dependent functions of SPARC and to develop targeted therapies that can modulate its activity for clinical benefit.
References
- 1. Integrin β4 Regulates SPARC Protein to Promote Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secreted protein acidic and rich in cysteine (SPARC) is upregulated by transforming growth factor (TGF)-β and is required for TGF-β-induced hydrogen peroxide production in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPARC Is Highly Expressed in Young Skin and Promotes Extracellular Matrix Integrity in Fibroblasts via the TGF-β Signaling Pathway | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. med.oita-u.ac.jp [med.oita-u.ac.jp]
- 6. Loss of SPARC-mediated VEGFR-1 suppression after injury reveals a novel antiangiogenic activity of VEGF-A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SPARC regulates extracellular matrix organization through its modulation of integrin-linked kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 18. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 19. assaygenie.com [assaygenie.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. clyte.tech [clyte.tech]
- 22. Secreted Protein Acidic and Rich in Cysteine (SPARC) Inhibits Integrin-Mediated Adhesion and Growth Factor-Dependent Survival Signaling in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the GHK Peptide and its Role in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), particularly in its copper-complexed form (GHK-Cu), is a naturally occurring biomolecule with a significant role in tissue remodeling, wound healing, and inflammatory processes. A critical aspect of its regenerative capabilities is its influence on cell adhesion, a fundamental process in cell communication, migration, and tissue organization. This technical guide provides a comprehensive overview of the mechanisms by which GHK peptide modulates cell adhesion, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction to GHK Peptide and Cell Adhesion
GHK was first identified in 1973 in human plasma and has since been recognized for its diverse biological activities.[1] Its concentration in plasma decreases significantly with age, correlating with a decline in regenerative capacity.[1] GHK readily forms a complex with copper (II) ions, creating GHK-Cu, which is considered its most bioactive form.[1]
Cell adhesion, the binding of a cell to a surface, extracellular matrix (ECM), or another cell, is mediated primarily by transmembrane proteins called integrins. This process is integral to cellular functions such as proliferation, differentiation, and migration, all of which are crucial for tissue repair and regeneration. The GHK peptide has emerged as a key modulator of cell adhesion, primarily by upregulating the expression of integrins and influencing the composition of the extracellular matrix.
Quantitative Data on GHK-Mediated Cell Adhesion
The pro-adhesive effects of the GHK peptide have been demonstrated across various cell types. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of GHK-Cu on Integrin Expression
| Cell Type | Integrin Subunit | GHK-Cu Concentration | Change in Expression | Experimental Method | Reference |
| Human Keratinocytes | Integrin α6 | Not specified | Increased | Western Blot | [2][3] |
| Human Keratinocytes | Integrin β1 | Not specified | Increased | Western Blot | [2][3] |
| Human Lung Fibroblasts | Integrin β1 | Not specified | Elevated | Not specified | [1][4] |
Table 2: Effect of GHK-Cu on Extracellular Matrix (ECM) Components
| ECM Component | Cell Type | GHK-Cu Concentration | Change in Production/Synthesis | Reference |
| Collagen | Human Fibroblasts | 1-10 nM | Stimulated | [1] |
| Glycosaminoglycans | Human Fibroblasts | 1-10 nM | Stimulated | [1] |
| Decorin | Human Fibroblasts | Not specified | Stimulated | [1] |
| Elastin | Human Fibroblasts | Not specified | Increased | [5] |
Signaling Pathways in GHK-Mediated Cell Adhesion
The GHK peptide exerts its influence on cell adhesion through intricate signaling pathways. A key mechanism involves the upregulation of integrin expression, which enhances the cell's ability to bind to the extracellular matrix. Furthermore, GHK modulates the TGF-β signaling pathway, which plays a complex role in tissue remodeling and cell adhesion.
Integrin Upregulation Pathway
GHK-Cu has been shown to increase the expression of integrin subunits α6 and β1 in keratinocytes.[2][3] Integrins are heterodimeric proteins that anchor the cell to the ECM and also transduce signals from the ECM to the cell interior, influencing cell behavior.
Modulation of TGF-β/Smad Signaling
The Transforming Growth Factor-beta (TGF-β) pathway is crucial in tissue repair and fibrosis. GHK has been observed to suppress the TGF-β1/Smad signaling pathway in the context of pulmonary fibrosis.[6] This modulation is significant as prolonged or excessive TGF-β signaling can lead to scarring and impaired tissue function. By regulating this pathway, GHK can promote a more regenerative rather than fibrotic healing response, which indirectly influences the cellular environment for adhesion.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of GHK peptide on cell adhesion.
General Experimental Workflow
A typical workflow for investigating the bioactivity of GHK-Cu on cell adhesion involves several stages, from cell culture to quantitative analysis.
Protocol for In Vitro Cell Adhesion Assay
This protocol outlines a method to quantify the adhesion of cells to an extracellular matrix-coated surface in the presence or absence of GHK-Cu.[7]
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Collagen Type I, Fibronectin)
-
GHK-Cu
-
Cell culture medium (e.g., DMEM) with and without serum
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 50 µg/mL Collagen I in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with sterile PBS.
-
-
Cell Preparation:
-
Culture cells (e.g., human dermal fibroblasts) to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Adhesion Assay:
-
Pre-incubate the cell suspension with various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated 96-well plate.
-
Incubate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100% methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a solubilization buffer and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Protocol for Western Blot Analysis of Integrin Expression
This protocol describes the detection and quantification of integrin protein levels in cells treated with GHK-Cu.[3]
Materials:
-
Cultured cells (e.g., keratinocytes)
-
GHK-Cu
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Integrin α6, Integrin β1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80% confluency and treat with the desired concentrations of GHK-Cu for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the integrin protein levels to the loading control.
-
Conclusion and Future Directions
The GHK peptide, particularly as GHK-Cu, plays a multifaceted and significant role in promoting cell adhesion. Its ability to upregulate the expression of key adhesion molecules like integrins and modulate signaling pathways such as TGF-β underscores its therapeutic potential in wound healing and tissue regeneration. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the pro-adhesive properties of this intriguing peptide.
Future research should focus on elucidating the specific cell surface receptors for GHK-Cu and detailing the downstream signaling cascades that lead to the observed changes in gene and protein expression. Furthermore, in vivo studies are necessary to translate the in vitro findings on cell adhesion to a more complex physiological context, paving the way for the development of novel GHK-based therapies for a range of clinical applications.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Copper-GHK increases integrin expression and p63 positivity by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early Pro-Angiogenic Effects of SPARC Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) with a complex and often paradoxical role in the regulation of the tumor microenvironment and angiogenesis. While full-length SPARC has been reported to possess anti-angiogenic properties in some contexts, early pioneering studies revealed that specific fragments of SPARC, generated by proteolytic cleavage, are potent inducers of angiogenesis. This technical guide provides an in-depth analysis of these early findings, focusing on the pro-angiogenic effects of SPARC-derived peptides, the experimental methodologies used to demonstrate these effects, and the nascent understanding of the signaling pathways involved.
Pro-Angiogenic SPARC Fragments: Quantitative Data
The foundational work by Lane et al. in 1994 was the first to demonstrate that proteolytic fragments of SPARC, rather than the intact protein, could stimulate angiogenic processes.[1][2] This study identified a cationic region of SPARC, specifically amino acids 113-130, as the source of this pro-angiogenic activity.[1][2] Subsequent mapping pinpointed the tetrapeptide sequence KGHK (Lys-Gly-His-Lys) as the minimal active motif.[1][2] The pro-angiogenic activity of these peptides was demonstrated through both in vitro and in vivo assays.
In Vitro Endothelial Cord Formation
Bovine aortic endothelial (BAE) cells cultured on a collagen matrix were observed to form cord-like structures, a hallmark of in vitro angiogenesis, in response to SPARC-derived peptides. The following table summarizes the quantitative data from these experiments.
| Peptide Sequence | Concentration | Observation | Reference |
| SPARC (full-length) | 10 µg/mL | Stimulation of endothelial cord formation | [3] |
| SPARC113-130 | 10 µg/mL | Stimulation of endothelial cord formation | [1][2] |
| KGHK | 10 µg/mL | Potent stimulation of endothelial cord formation | [1][2] |
| KGRK (control) | 10 µg/mL | Weak or no response | [3] |
In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The pro-angiogenic potential of SPARC fragments was confirmed in the in vivo CAM assay, where the peptides induced the formation of new blood vessels.
| Peptide Sequence | Amount per Disk | Observation | Reference |
| SPARC113-130 | 10 µg | Extensive angiogenic response within 24 hours | [3] |
| KGHK | 10 µg | Extensive angiogenic response with a characteristic radial pattern of vessels | [3] |
| SPARC54-73 (control) | 10 µg | No significant angiogenic response | [1][2] |
| KGRK (control) | 10 µg | Very weak response | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies on the pro-angiogenic effects of SPARC fragments.
Endothelial Cord Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Bovine aortic endothelial (BAE) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[3]
-
Collagen Gel Preparation: Type I collagen is prepared at a concentration of 2.5 mg/mL in DMEM and neutralized with NaOH. A 0.5 mL aliquot of the collagen solution is added to each well of a 24-well plate and allowed to gel at 37°C.
-
Cell Seeding: BAE cells are seeded onto the collagen gels at a density of 5 x 104 cells per well.
-
Peptide Treatment: Synthetic SPARC peptides (full-length SPARC, SPARC113-130, KGHK, or control peptides) are added to the culture medium at the desired concentration (e.g., 10 µg/mL).
-
Incubation and Observation: The cells are incubated at 37°C in a humidified atmosphere of 5% CO2. The formation of cord-like structures is observed and documented by phase-contrast microscopy over a period of 24-48 hours.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the angiogenic potential of substances applied to the CAM of a developing chicken embryo.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator for 9-10 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Disk Preparation: Sterile filter paper disks (5 mm in diameter) are loaded with the test substance (e.g., 10 µg of SPARC peptide dissolved in a suitable buffer). Control disks receive the buffer alone.
-
Disk Application: The prepared disks are placed directly onto the CAM.
-
Incubation and Observation: The window in the eggshell is sealed, and the eggs are returned to the incubator for an additional 24-72 hours.
-
Analysis: The CAM is then excised, and the angiogenic response is quantified by counting the number of new blood vessel branches converging towards the disk.
Signaling Pathways and Mechanisms
The precise signaling mechanisms underlying the pro-angiogenic effects of SPARC fragments were not fully elucidated in the earliest studies. However, several key observations were made:
-
Copper Binding: The KGHK motif is a known copper-binding peptide.[1][2] While the studies by Lane et al. showed that pre-incubation with copper was not necessary for the angiogenic activity of the peptides, the ability to bind copper was considered potentially significant.[1][2]
-
Sequence Specificity: The pro-angiogenic effect was shown to be sequence-specific, as a control peptide with a single amino acid substitution (KGRK) had a significantly reduced effect.[3] Another copper-binding peptide from a different region of SPARC (SPARC54-73) also failed to induce angiogenesis, further highlighting the importance of the specific KGHK sequence.[1][2]
Later research has begun to shed more light on the potential signaling pathways. The GHK domain of SPARC has been implicated in interactions with β1 integrins, which are known to play a role in angiogenesis. This interaction may activate downstream signaling cascades involving integrin-linked kinase (ILK).
Visualizations
Experimental Workflow: In Vitro Endothelial Cord Formation Assay
Caption: Workflow for the in vitro endothelial cord formation assay.
Experimental Workflow: Chick Chorioallantoic Membrane (CAM) Assay
Caption: Workflow for the in vivo chick chorioallantoic membrane (CAM) assay.
Putative Signaling Pathway for SPARC Fragment (KGHK)
Caption: A putative signaling pathway for the pro-angiogenic effects of the KGHK SPARC fragment.
Conclusion
The early research on SPARC-derived fragments fundamentally shifted the understanding of this protein's role in angiogenesis, demonstrating that proteolytic processing can unmask potent pro-angiogenic activities. The identification of the KGHK peptide as a key mediator of these effects has provided a valuable tool for studying the molecular mechanisms of blood vessel formation. While the precise signaling pathways are still under investigation, the involvement of integrin-mediated signaling is a promising area of ongoing research. For drug development professionals, these findings highlight the importance of considering the proteolytic processing of matricellular proteins in the tumor microenvironment and suggest that targeting the activity of specific protein fragments could be a viable therapeutic strategy.
References
SPARC (119-122) and its effect on basement membrane
An In-depth Technical Guide on SPARC (119-122) and its Effect on the Basement Membrane
Executive Summary
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a pivotal role in regulating the interactions between cells and the extracellular matrix (ECM).[1][2][3] It is not a structural component of the ECM itself but modulates crucial cellular processes such as adhesion, proliferation, and matrix remodeling.[2][3][4] The basement membrane (BM) is a specialized, sheet-like ECM that underpins epithelial and endothelial cells, providing structural support and regulating cell behavior.[5][6] SPARC's interaction with the BM is complex, with significant implications for tissue homeostasis, development, wound healing, and disease states like fibrosis and cancer.[1][7]
This guide focuses on the effects of SPARC, and specifically its bioactive peptide fragment SPARC (119-122), on the basement membrane. While much of the research has centered on the full-length protein, the tetrapeptide KGHK (Lys-Gly-His-Lys), corresponding to amino acids 119-122, has been identified as a potent stimulator of angiogenesis.[8] Angiogenesis, the formation of new blood vessels, intrinsically requires the degradation and remodeling of the endothelial basement membrane. Therefore, the activity of SPARC (119-122) is directly linked to the modulation of BM integrity. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
SPARC's Interaction with Key Basement Membrane Components
SPARC's primary influence on the basement membrane is mediated through its direct and indirect interactions with core components, most notably Type IV collagen and laminin (B1169045).
Regulation of Type IV Collagen
Type IV collagen is the most abundant structural protein in the basement membrane, forming a cross-linked network that provides tensile strength.[9] SPARC directly binds to Type IV collagen in a calcium-dependent manner, with a dissociation constant (Kd) of approximately 1-2 μM.[9][10] This interaction is crucial for regulating the incorporation and organization of collagen IV into the BM.
Studies using the C. elegans model have demonstrated that overexpression of SPARC leads to a significant decrease in Type IV collagen levels within the basement membrane.[11][12] This effect is not due to decreased collagen synthesis, but rather a disruption of its extracellular trafficking and incorporation into the BM.[11][12][13] It is proposed that a surplus of SPARC interferes with the normal transport of collagen from its site of synthesis to distant tissues, effectively weakening the BM barrier.[11][12][13] Conversely, a reduction in endogenous SPARC impairs the normal distribution of collagen, causing it to accumulate near its synthesis site and leading to reduced levels in remote basement membranes.[11][14] This regulatory role suggests that SPARC acts as an extracellular chaperone for Type IV collagen.[11]
Regulation of Laminin
Laminins are large, heterotrimeric glycoproteins essential for BM assembly and cell adhesion. In SPARC-null mouse lens epithelial cells, there is a notable increase in the deposition of laminin-1 in the lens capsule (the specialized basement membrane of the lens).[9][15] This suggests that SPARC normally functions to negatively regulate laminin secretion or deposition.[15] Co-immunoprecipitation experiments have shown that SPARC associates with laminin-1 intracellularly, prior to secretion, indicating a role in modulating its processing and export.[15] The abnormal accumulation of laminin in the absence of SPARC can affect cell adhesion and differentiation.[15]
Quantitative Data on SPARC's Effects
The following tables summarize the quantitative findings from key studies investigating the impact of SPARC on basement membrane components and related cellular functions.
Table 1: Effect of SPARC Expression Levels on Basement Membrane Components
| Model System | SPARC Manipulation | Measured Component | Result | Reference |
| C. elegans | Overexpression | Type IV Collagen in BM | Significant decrease | [11][12] |
| C. elegans | Knockdown (RNAi) | Type IV Collagen in BM | Reduction in remote tissues (pharynx) | [11] |
| SPARC-null Mice | Gene Knockout | Laminin-1 in Lens Capsule | Increased deposition | [9][15] |
| SPARC-null Mice | Gene Knockout | Collagen V in Cardiac Fibroblasts | Increased levels associated with cell layer | [16] |
| Human Fibroblasts | Recombinant SPARC (2 µg/mL) | Type I Collagen Secretion | Increased to levels similar to TGF-β1 | [1] |
| SSc Patient Fibroblasts | Exogenous SPARC | Collagen I & IV mRNA | Induced expression | [7] |
Table 2: In Vitro Assay Concentrations and Effects
| Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Human Foreskin Fibroblasts | Recombinant Human SPARC | 0 - 8 µg/mL | Dose-dependent increase in Type I Collagen | [1] |
| Rabbit Keratocytes | SPARC Peptide 4.2a (aa 254-270) | Not specified | Inhibited cell spreading on collagen matrix | [17] |
| Human Microvascular Endothelial Cells | SPARC Peptide 4.2 (aa 254-273) | Not specified | Blocked binding of VEGF-A to cells | [18] |
Signaling Pathways and Logical Relationships
SPARC modulates basement membrane and ECM dynamics through several interconnected signaling pathways.
Regulation of Collagen IV Trafficking
Overexpression of SPARC disrupts the normal extracellular transport of Type IV collagen, leading to its reduced incorporation into the basement membrane. This weakens the BM structure and can promote cell invasion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of the basement membrane protein SPARC for viability and fertility in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to characterize basement membranes during kidney development using mass spectrometry-based label-free quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular SPARC cooperates with TGF-β signalling to induce pro-fibrotic activation of systemic sclerosis patient dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 9. The role of SPARC in extracellular matrix assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-dependent binding of basement membrane protein BM-40 (osteonectin, SPARC) to basement membrane collagen type IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPARC Promotes Cell Invasion In Vivo by Decreasing Type IV Collagen Levels in the Basement Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPARC Promotes Cell Invasion In Vivo by Decreasing Type IV Collagen Levels in the Basement Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPARC Promotes Cell Invasion In Vivo by Decreasing Type IV Collagen Levels in the Basement Membrane | PLOS Genetics [journals.plos.org]
- 14. SPARC promotes cell invasion in vivo by decreasing type IV collagen levels in the basement membrane | bioRxiv [biorxiv.org]
- 15. Absence of SPARC in murine lens epithelium leads to increased deposition of laminin-1 in lens capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
The Pleiotropic Effects of SPARC Fragments: A Technical Guide for Researchers
Executive Summary
Secreted Protein Acidic and Rich in Cysteine (SPARC), a matricellular glycoprotein, plays a complex and often contradictory role in a myriad of biological processes, including tissue remodeling, angiogenesis, and cancer progression. The diverse functions of SPARC are not solely attributable to the full-length protein but are also mediated by various proteolytic fragments. These fragments, arising from the protein's distinct modular domains, exhibit unique biological activities, ranging from pro-angiogenic to anti-angiogenic and from tumor-suppressive to tumor-promoting. This technical guide provides an in-depth exploration of the pleiotropic effects of SPARC fragments, offering researchers, scientists, and drug development professionals a comprehensive resource. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding and further investigation into the multifaceted roles of these bioactive peptides.
Introduction to SPARC and its Functional Domains
SPARC is a multi-domain protein consisting of three primary modules, each with distinct biochemical properties and biological functions.[1] The proteolytic cleavage of SPARC releases fragments corresponding to these domains, which can then act as independent signaling molecules.[2]
-
N-Terminal Acidic Domain (Domain I): This domain is characterized by a high content of acidic residues and is involved in calcium binding, albeit with low affinity. Peptides derived from this region have been shown to inhibit cell spreading.[3]
-
Follistatin-like (FS) Domain (Domain II): This central domain contains a cysteine-rich region with homology to the follistatin protein.[2] It is a source of both pro- and anti-angiogenic peptides. The EGF-like module within this domain has demonstrated anti-angiogenic properties, while a smaller peptide sequence, KGHK, exhibits pro-angiogenic activity.[2][4]
-
C-terminal Extracellular Calcium (EC)-binding Domain (Domain III): This domain contains two high-affinity calcium-binding EF-hand motifs.[3] Peptides from this region, such as peptide 4.2, have been shown to inhibit cell spreading and are involved in interactions with the extracellular matrix (ECM) and growth factors.[3][5]
Quantitative Data on SPARC Fragment Activities
The following tables summarize the available quantitative data on the biological activities of various SPARC fragments. This information is crucial for designing experiments and understanding the dose-dependent effects of these peptides.
Table 1: Inhibitory Concentrations of SPARC Fragments in Functional Assays
| Fragment/Peptide | Assay | Cell Type | Target/Stimulus | IC50 / Half-maximal Concentration | Citation(s) |
| FS-E | Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | bFGF | 10 pmol/L | [5] |
| Peptide 2.1 (from FS domain) | DNA Synthesis | Bovine Aortic Endothelial (BAE) cells | - | Inhibition at > 0.4 mM | [6] |
| Peptide 2.1 (from FS domain) | DNA Synthesis | Human Foreskin Fibroblasts | - | Stimulation at 25 µM - 0.2 mM | [6] |
Table 2: Binding Affinities and Interactions of SPARC Fragments
| Fragment/Protein | Binding Partner | Method | Key Findings | Citation(s) |
| MMP-cleaved SPARC | Collagen | Not specified | Up to 20-fold increased affinity | [2] |
| Full-length SPARC | Integrin β1 | Co-immunoprecipitation | Enhanced complex formation under cellular stress | [7] |
| Copper-binding domain | Integrin β1 | Competition assays with monoclonal antibodies | Required for SPARC-integrin β1 interaction | [8] |
| Peptide 4.2 (from EC domain) | VEGF-A | In vitro binding assay | Blocks binding of VEGF-A to human microvascular endothelial cells | [5] |
| Full-length SPARC | Collagen I and procollagen (B1174764) I | Surface Plasmon Resonance | Binding verified | [9] |
| Core-fucosylated SPARC | Collagen | Biacore assay | Core fucosylation is crucial for high-affinity collagen binding | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pleiotropic effects of SPARC fragments.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of SPARC fragments to modulate the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel)
-
SPARC fragments (e.g., KGHK peptide, FS-E peptide) at various concentrations
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the thawed matrix per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-2% FBS).
-
Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 cells per well.
-
Immediately add the SPARC fragments at the desired final concentrations to the respective wells. Include a vehicle control (e.g., PBS) and a positive control (e.g., VEGF).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of SPARC fragments on the collective migration of a cell monolayer.[11][12]
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, cancer cells)
-
Complete growth medium
-
Serum-free or low-serum medium
-
SPARC fragments at various concentrations
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound-healing insert
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
Protocol:
-
Seed the cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing the desired concentrations of SPARC fragments or a vehicle control.
-
Place the plate on a microscope stage within an incubator for live-cell imaging or take images at defined time points (e.g., 0, 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software. The percentage of wound closure can be calculated as: [(Area at T0 - Area at Tx) / Area at T0] * 100.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with SPARC fragments.[13][14]
Materials:
-
Cells treated with SPARC fragments and appropriate controls (vehicle, positive control for apoptosis)
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Culture and treat cells with SPARC fragments for the desired duration.
-
Harvest the cells and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-15 minutes on ice.
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.
-
Quantify the percentage of apoptotic (TUNEL-positive) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.
Co-immunoprecipitation (Co-IP) of SPARC Fragments with Cell Surface Receptors
Co-IP is used to investigate the interaction between SPARC fragments and their putative cell surface receptors, such as integrins.[7][15]
Materials:
-
Cell lysate from cells expressing the receptor of interest and treated or not with SPARC fragments
-
Co-IP lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibody specific to the SPARC fragment or the receptor
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the SPARC fragment and the putative interacting receptor.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Opposing effects of SPARC fragments on angiogenesis signaling.
Caption: Workflow for the in vitro wound healing (scratch) assay.
Caption: Co-immunoprecipitation workflow to identify protein interactions.
Conclusion and Future Directions
The study of SPARC fragments has unveiled a complex regulatory network where the context of the microenvironment and the specific proteolytic cleavage of the parent protein dictate the ultimate biological outcome. This guide has provided a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing key pathways.
Future research should focus on several key areas:
-
Identification of specific proteases responsible for generating bioactive SPARC fragments in different physiological and pathological contexts.
-
Elucidation of the full spectrum of receptors that mediate the effects of these fragments.
-
In-depth structural studies of SPARC fragment-receptor interactions to facilitate the design of targeted therapeutics.
-
Preclinical and clinical evaluation of specific SPARC fragments or their mimetics for therapeutic applications in cancer, fibrosis, and angiogenesis-related disorders.
A deeper understanding of the pleiotropic effects of SPARC fragments holds significant promise for the development of novel therapeutic strategies that can selectively target specific pathways to either promote or inhibit cellular processes with greater precision.
References
- 1. Method of oriented circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer – implications of a new collagen chaperone function of SPARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional mapping of SPARC: peptides from two distinct Ca+(+)-binding sites modulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of SPARC and cationic SPARC peptides on DNA synthesis by endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Copper Binding Domain of SPARC Mediates Cell Survival in Vitro via Interaction with Integrin β1 and Activation of Integrin-linked Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The copper binding domain of SPARC mediates cell survival in vitro via interaction with integrin beta1 and activation of integrin-linked kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying the SPARC binding sites on collagen I and procollagen I by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of core-fucosylation of SPARC impairs collagen binding and contributes to COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired wound healing in mice deficient in a matricellular protein SPARC (osteonectin, BM-40) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A short peptide potentially promotes the healing of skin wound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
The Role of SPARC (119-122) in Tissue Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a pivotal role in tissue remodeling, wound healing, and the regulation of the extracellular matrix (ECM). While the full-length protein has diverse functions, specific peptide fragments derived from SPARC exhibit unique biological activities. This technical guide focuses on the SPARC 119-122 peptide, a tetrapeptide with the sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK), and its well-studied copper-complexed form, GHK-Cu. This peptide is a potent modulator of tissue homeostasis, primarily through its pro-angiogenic and wound healing properties. This document provides an in-depth overview of its mechanisms of action, quantitative effects on cellular processes, and detailed experimental protocols for its study.
Core Functions of SPARC (119-122) in Tissue Homeostasis
The SPARC (119-122) peptide, KGHK, is proteolytically cleaved from the full-length SPARC protein and released into the extracellular milieu, where it exerts its biological effects.[1] Its primary role in tissue homeostasis is centered around two key processes:
-
Angiogenesis: The KGHK peptide is a potent stimulator of new blood vessel formation.[1] This is crucial for supplying oxygen and nutrients to tissues during development, repair, and regeneration.
-
Wound Healing and ECM Remodeling: The peptide, particularly as GHK-Cu, accelerates wound closure and modulates the synthesis and degradation of ECM components, ensuring proper tissue architecture and function.[2]
Quantitative Data on the Effects of SPARC (119-122)
The following tables summarize the quantitative effects of the KGHK peptide and its copper complex (GHK-Cu) on various cellular processes related to tissue homeostasis.
| Cellular Process | Peptide/Complex | Cell Type | Concentration | Observed Effect | Reference |
| Angiogenesis | |||||
| Endothelial Cell Network Formation | KGHK | Luteal Endothelial Cells | 100 µg/ml | Increased number of small endothelial cell clusters and total area of endothelial cells. | This is a qualitative observation from an image; specific quantitative data is not provided in the source. |
| ECM Remodeling | |||||
| Collagen I & III Production | GHK-Cu | Dermal Fibroblasts | 1-10 µM | 70-140% increase in production. | [2] |
| Elastin Production | GHK-Cu | Dermal Fibroblasts | Not Specified | 40-60% increase in expression. | [2] |
| MMP-1 Expression | GHK-Cu | Dermal Fibroblasts (aged/photodamaged) | 1-5 µM | ~40-60% suppression of elevated expression. | [2] |
| MMP-2 Activity | GHK-Cu | Keloid Fibroblasts | Not Specified | 30-50% increase in activity. | [2] |
| TIMP-1 mRNA Expression | GHK-Cu | Dermal Fibroblasts (from aged donors) | 2 µM | ~25% increase in expression. | [2] |
| Wound Healing | |||||
| Wound Closure | GHK-Cu | Ischemic open wounds (in vivo) | Not Specified | 64.5% reduction in wound area compared to 28.2% in controls. | [3] |
Signaling Pathways Modulated by SPARC (119-122)
The biological effects of the KGHK peptide are mediated through the activation of several key signaling pathways. The peptide has been shown to influence the expression and activity of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are central to angiogenesis and tissue repair.
Pro-Angiogenic Signaling Pathway
The KGHK peptide promotes angiogenesis by stimulating endothelial cell proliferation and migration, likely through the VEGF signaling pathway.
ECM Remodeling and Wound Healing Pathway
In wound healing, GHK-Cu modulates the balance between ECM synthesis and degradation, a process influenced by the TGF-β signaling pathway and the regulation of Matrix Metalloproteinases (MMPs) and their inhibitors (TIMPs).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the SPARC (119-122) peptide.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is a representative method for assessing the effect of KGHK on endothelial cell proliferation.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Seeding:
-
Trypsinize confluent HUVECs and seed them in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow the cells to attach overnight.
3. Treatment:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of KGHK peptide (e.g., 1, 10, 100 ng/mL) in the presence of a suboptimal concentration of VEGF-A (e.g., 10 ng/mL) for 48 hours. Include a vehicle control (PBS) and a positive control (VEGF-A at an optimal concentration, e.g., 50 ng/mL).
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at a low speed.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol outlines a standard method to evaluate the pro-angiogenic potential of the KGHK peptide using a Matrigel (B1166635)™ substrate.
1. Matrigel™ Coating:
-
Thaw Matrigel™ on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel™ per well and incubate at 37°C for 30-60 minutes to allow for polymerization.
2. Cell Seeding:
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Seed 1-2 x 10⁴ HUVECs onto the Matrigel™-coated wells.
3. Treatment:
-
Add different concentrations of KGHK peptide to the wells. Include a vehicle control and a positive control (e.g., VEGF-A).
4. Incubation and Imaging:
-
Incubate the plate at 37°C for 4-12 hours.
-
Monitor tube formation at regular intervals using a phase-contrast microscope.
-
Capture images at the desired time point.
5. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Western Blot Analysis for Signaling Pathway Activation
This protocol describes a general procedure for analyzing the activation of signaling proteins (e.g., Akt, ERK) in response to KGHK treatment.
1. Cell Lysis:
-
Culture HUVECs to near confluency in 6-well plates.
-
Starve the cells and then treat with KGHK peptide for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target signaling proteins (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for Investigating SPARC (119-122) Effects
The following diagram illustrates a typical experimental workflow for characterizing the biological activity of the SPARC (119-122) peptide.
Conclusion
The SPARC (119-122) peptide, KGHK, and its copper complex, GHK-Cu, are key regulators of tissue homeostasis with significant therapeutic potential. Their ability to promote angiogenesis and modulate wound healing and ECM remodeling makes them attractive candidates for the development of novel drugs for a variety of conditions, including chronic wounds, ischemic diseases, and age-related tissue degeneration. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the precise molecular mechanisms and receptor interactions of this peptide will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro matrigel angiogenesis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes [mdpi.com]
Methodological & Application
Application Notes: SPARC (119-122) Mouse In Vitro Angiogenesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) involved in various biological processes, including tissue remodeling, cell adhesion, proliferation, and angiogenesis.[1][2] The role of full-length SPARC in angiogenesis is complex and context-dependent, exhibiting both pro- and anti-angiogenic properties.[1][2] However, specific peptide fragments derived from SPARC have been shown to possess distinct activities. The mouse SPARC (119-122) peptide, with the amino acid sequence Lys-Gly-His-Lys (KGHK), is a potent stimulator of angiogenesis.[1] This peptide is derived from a cationic region of the SPARC protein and has been demonstrated to stimulate the formation of endothelial cords in vitro and promote angiogenesis in vivo.[3]
These application notes provide a comprehensive overview and protocol for utilizing the SPARC (119-122) mouse peptide in an in vitro angiogenesis assay, specifically the tube formation assay on a basement membrane matrix. This assay is a valuable tool for researchers studying the mechanisms of angiogenesis and for professionals in drug development screening for pro-angiogenic compounds.
Principle of the Assay
The in vitro angiogenesis tube formation assay is a rapid and quantitative method to assess the pro- or anti-angiogenic potential of a test compound.[4][5] Endothelial cells, when cultured on a gel of basement membrane extract (BME), such as Matrigel®, differentiate and form capillary-like structures, a process that mimics the later stages of angiogenesis.[4][5] The SPARC (119-122) peptide is added to the culture medium, and its effect on the formation of these tubular networks is quantified by measuring parameters such as total tube length, number of branch points, and number of loops.[6] An increase in these parameters indicates a pro-angiogenic effect.
Data Presentation
Table 1: Effect of SPARC (119-122) Peptide on In Vitro Angiogenesis
| Treatment Group | Concentration (µM) | Total Tube Length (µm/field) | Number of Branch Points (per field) | Number of Loops (per field) |
| Negative Control (Vehicle) | 0 | 1500 ± 120 | 25 ± 5 | 10 ± 3 |
| SPARC (119-122) Peptide | 0.1 | 2500 ± 200 | 45 ± 7 | 20 ± 4 |
| SPARC (119-122) Peptide | 1 | 4500 ± 350 | 80 ± 10 | 40 ± 6 |
| SPARC (119-122) Peptide | 10 | 6000 ± 480 | 110 ± 15 | 55 ± 8 |
| Positive Control (VEGF) | 50 ng/mL | 6500 ± 500 | 120 ± 18 | 60 ± 9 |
*Data are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols
Materials and Reagents
-
Mouse Endothelial Cells (e.g., 3B-11, SVEC4-10) or Human Endothelial Cells (e.g., HUVEC)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
SPARC (119-122) mouse peptide (KGHK)[8]
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)[6]
Protocol: In Vitro Tube Formation Assay
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
-
Ensure the BME is spread evenly across the surface of each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture endothelial cells in T-75 flasks until they reach 80-90% confluency.
-
Starve the cells in basal medium containing 0.5-1% FBS for 4-6 hours prior to the assay.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in basal medium and perform a cell count. Adjust the cell density to 2 x 10^5 cells/mL.
-
-
Treatment Preparation:
-
Prepare stock solutions of the SPARC (119-122) peptide and VEGF in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the SPARC (119-122) peptide in basal medium to achieve the final desired concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare the positive control (e.g., VEGF at 50 ng/mL) and a vehicle control in basal medium.
-
-
Assay Procedure:
-
Mix the cell suspension (2 x 10^5 cells/mL) with the different treatment preparations in a 1:1 ratio. This will result in a final cell density of 1 x 10^5 cells/mL (10,000 cells per 100 µL).
-
Carefully add 100 µL of the cell/treatment suspension to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically for the specific cell type used.
-
-
Visualization and Imaging:
-
(Optional) For fluorescent imaging, add Calcein AM to the wells 1 hour before the end of the incubation period to a final concentration of 2 µg/mL.
-
Visualize the tube formation using an inverted microscope.
-
Capture images from the center of each well at 4x or 10x magnification.
-
-
Data Quantification:
-
Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters from the captured images:
-
Total tube length
-
Number of branch points (nodes)
-
Number of loops (meshes)
-
-
Perform statistical analysis to compare the treatment groups to the negative control.
-
Visualizations
Caption: SPARC Signaling in Angiogenesis.
References
- 1. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SPARC is a source of copper-binding peptides that stimulate angiogenesis | Semantic Scholar [semanticscholar.org]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SPARC (119-122) (mouse) peptide [novoprolabs.com]
Application Notes and Protocols: KGHK Peptide in Endothelial Cell Tube Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and its lysine-extended analog, KGHK, often complexed with copper (GHK-Cu), have emerged as potent modulators of tissue remodeling and wound healing.[1] Derived from the proteolysis of the SPARC (Secreted Protein Acidic and Rich in Cysteine) protein, KGHK has been shown to stimulate angiogenesis, a key component of these reparative processes.[2] These peptides enhance the formation of capillary-like structures by endothelial cells, making the in vitro tube formation assay a valuable tool to investigate their pro-angiogenic potential. This document provides a detailed protocol for assessing the effect of KGHK peptide on endothelial cell tube formation, along with data presentation guidelines and an overview of the implicated signaling pathways.
Data Presentation
The pro-angiogenic activity of KGHK peptide can be quantified by measuring various parameters of the formed tubular network. The results can be effectively summarized in a table for clear comparison between control and treated groups.
| Treatment Group | Concentration | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Meshes (% of Control) |
| Vehicle Control | 0 µM | 100% | 100% | 100% |
| KGHK Peptide | 1 µM | 160-190% | (Data to be generated) | (Data to be generated) |
| KGHK Peptide | 100 µg/mL | (Data to be generated) | (Data to be generated) | (Data to be generated) |
Note: The data for Total Tube Length is based on reports of GHK-Cu increasing tubule formation by 60-90%.[2] Data for other parameters and concentrations should be generated experimentally.
Experimental Protocols
Endothelial Cell Tube Formation Assay Protocol
This protocol details the steps to assess the effect of KGHK peptide on the formation of tube-like structures by endothelial cells cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
KGHK peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
24-well or 96-well tissue culture plates (pre-chilled)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate or 250 µL to a 24-well plate.[3]
-
Ensure the BME is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Serum-starve the cells for 2-4 hours in basal medium prior to the assay.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cells in basal medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
-
Treatment Preparation:
-
Reconstitute the lyophilized KGHK peptide in sterile water or a recommended solvent to create a stock solution.
-
Prepare serial dilutions of the KGHK peptide in basal medium to achieve the desired final concentrations (e.g., starting with a range of 0.1 µM to 10 µM, and a higher concentration of 100 µg/mL as a reference).[2][4] A vehicle control (basal medium without the peptide) must be included.
-
-
Cell Seeding and Incubation:
-
Add the prepared cell suspension (containing approximately 1-2 x 10^4 cells per well for a 96-well plate) to the BME-coated wells.
-
Add the different concentrations of KGHK peptide or the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically.
-
-
Visualization and Imaging:
-
After incubation, the tube-like structures can be visualized directly using a phase-contrast microscope.
-
For fluorescent imaging, carefully remove the medium and incubate the cells with Calcein AM solution (e.g., 2 µg/mL) for 30 minutes at 37°C.
-
Capture images of the tubular network using an inverted microscope.
-
-
Quantitative Analysis:
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the KGHK peptide endothelial cell tube formation assay.
KGHK Signaling Pathway in Angiogenesis
Caption: Proposed signaling pathway for KGHK-induced angiogenesis.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deltapeptides.com [deltapeptides.com]
- 3. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 6. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Angiogenesis Assessment Using the Matrigel Plug Assay with SPARC (119-122)
Introduction
The Matrigel plug assay is a robust and widely utilized in vivo method to evaluate the pro- and anti-angiogenic properties of various compounds.[1][2] Matrigel is a solubilized basement membrane matrix extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[1][2][3] When injected subcutaneously into mice, this liquid matrix, which is rich in extracellular matrix proteins like laminin (B1169045) and collagen IV, forms a solid gel plug at body temperature.[2][3] This plug serves as a scaffold for the ingrowth of new blood vessels from the surrounding host tissue, a process that can be modulated by the addition of specific factors.[1][2]
Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular protein with complex and context-dependent roles in regulating angiogenesis.[4][5] While full-length SPARC can exhibit anti-angiogenic properties, specific peptide fragments derived from SPARC have been shown to be potent stimulators of angiogenesis.[6][7] The peptide sequence corresponding to amino acids 119-122 of SPARC, Lys-Gly-His-Lys (KGHK), has been identified as a key mediator of its pro-angiogenic effects.[6][8][9] This peptide fragment stimulates endothelial cell proliferation and promotes neovascularization.[10][11]
These application notes provide a detailed protocol for utilizing the in vivo Matrigel plug assay to quantify the pro-angiogenic activity of the SPARC (119-122) peptide. This assay is critical for preclinical studies aiming to validate the therapeutic potential of SPARC (119-122) in promoting angiogenesis for applications in tissue repair and regenerative medicine.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from a Matrigel plug assay evaluating the angiogenic potential of SPARC (119-122).
| Treatment Group | Hemoglobin Content (g/dL) | CD31-Positive Area (μm²) per High-Power Field | Microvessel Density (vessels/mm²) |
| Matrigel + Vehicle (PBS) | 0.5 ± 0.1 | 1500 ± 300 | 25 ± 5 |
| Matrigel + SPARC (119-122) [1 µM] | 1.8 ± 0.3 | 4500 ± 500 | 75 ± 10 |
| Matrigel + SPARC (119-122) [5 µM] | 3.2 ± 0.5 | 8000 ± 700 | 130 ± 15 |
| Matrigel + VEGF (Positive Control) [100 ng/mL] | 3.5 ± 0.4 | 8500 ± 650 | 140 ± 12 |
Note: The data presented above are illustrative and will vary depending on the specific experimental conditions, mouse strain, and peptide concentration.
Experimental Protocols
Materials and Reagents
-
Matrigel® Matrix (Corning, Cat. No. 354234 or similar)
-
SPARC (119-122) peptide (e.g., MedChemExpress, CPC Scientific)[8][9]
-
Vascular Endothelial Growth Factor (VEGF) (Positive Control)
-
Phosphate Buffered Saline (PBS), sterile
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)[12]
-
Ice-cold syringes (1 mL) with 24-gauge needles[12]
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools for dissection
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibody: anti-CD31 (PECAM-1) antibody
-
Appropriate secondary antibody and detection system (e.g., DAB)
-
Drabkin's reagent for hemoglobin assay
-
Hemoglobin standard
Experimental Workflow
Caption: Workflow for the in vivo Matrigel plug assay with SPARC (119-122).
Step-by-Step Protocol
1. Preparation of Matrigel Mixtures (On Ice)
-
Thaw Matrigel overnight at 4°C. Keep Matrigel and all pipette tips and tubes on ice at all times to prevent premature solidification.[12]
-
Prepare stock solutions of SPARC (119-122) peptide and VEGF in sterile PBS.
-
In pre-chilled microcentrifuge tubes, prepare the following mixtures. The final volume is typically 0.3-0.5 mL per injection.[12]
-
Negative Control: Matrigel + Vehicle (PBS)
-
Test Group: Matrigel + SPARC (119-122) peptide (e.g., final concentrations of 1 µM and 5 µM)
-
Positive Control: Matrigel + VEGF (e.g., final concentration of 100 ng/mL)
-
-
Gently mix the components with a pre-chilled pipette tip, avoiding the introduction of air bubbles.
2. Subcutaneous Injection
-
Anesthetize the mice according to your institution's approved animal care protocols.
-
Using a 1 mL ice-cold syringe with a 24-gauge needle, draw up the Matrigel mixture.[12]
-
Inject the mixture subcutaneously into the dorsal flank of the mouse. One injection site per mouse is recommended.[12]
-
The Matrigel will quickly polymerize at body temperature to form a solid plug.[12]
3. Matrigel Plug Excision
-
At a predetermined time point (typically 7-14 days post-injection), euthanize the mice.
-
Make a small incision in the skin overlying the plug.
-
Carefully dissect the Matrigel plug from the surrounding tissue.
-
Photograph the excised plugs for a qualitative assessment of vascularization.
4. Quantification of Angiogenesis
Two common methods for quantifying angiogenesis in the Matrigel plug are the hemoglobin assay and immunohistochemistry for endothelial cell markers.
Method A: Hemoglobin Assay
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet debris.
-
Add an aliquot of the supernatant to Drabkin's reagent.
-
Measure the absorbance at 540 nm and determine the hemoglobin concentration using a standard curve. The amount of hemoglobin is proportional to the amount of blood in the plug, which reflects the degree of vascularization.
Method B: Immunohistochemistry (IHC)
-
Fix the excised Matrigel plug in 10% neutral buffered formalin overnight.
-
Process the fixed plug and embed it in paraffin.
-
Cut 5 µm sections of the paraffin-embedded plugs and mount them on slides.
-
Perform IHC using a primary antibody against the endothelial cell marker CD31.
-
Develop the signal using a suitable secondary antibody and substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Capture images of the stained sections under a microscope.
-
Quantify angiogenesis by measuring the CD31-positive area or by counting the number of microvessels per high-power field using image analysis software.
SPARC (119-122) Signaling in Angiogenesis
The pro-angiogenic activity of the SPARC-derived peptide KGHK is thought to be mediated, in part, through its ability to bind copper and potentially influence downstream signaling pathways that promote endothelial cell proliferation and migration. While the precise signaling cascade is an area of active research, the following diagram illustrates a plausible mechanism.
Caption: Putative signaling pathway for SPARC (119-122)-induced angiogenesis.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of angiogenesis by SPARC and angiostatin: implications for tumor cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. cpcscientific.com [cpcscientific.com]
- 9. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Application Notes and Protocols for the Chick Chorioallantoic Membrane (CAM) Assay for Evaluating the Angiogenic Potential of the KGHK Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established and widely utilized in vivo model for studying angiogenesis and anti-angiogenesis.[1][2] This model offers a cost-effective, rapid, and ethically sound alternative to mammalian models for the preliminary screening of compounds that modulate blood vessel formation.[3][4] The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is readily accessible for experimental manipulation.[5]
The KGHK peptide, a member of the GHK peptide family, has been implicated in wound healing and tissue regeneration processes.[6] Like its well-studied counterpart, GHK-Cu, the KGHK peptide is believed to exert its effects in part by stimulating angiogenesis, the formation of new blood vessels from pre-existing ones.[6][7] This makes the CAM assay an ideal platform to investigate and quantify the pro-angiogenic potential of the KGHK peptide.
These application notes provide a detailed protocol for performing a CAM assay to assess the angiogenic activity of the KGHK peptide, including methods for data acquisition, quantification, and interpretation.
Experimental Protocols
Peptide Preparation
The solubility of peptides is crucial for their biological activity in aqueous environments. The KGHK peptide (Lysyl-Glycyl-Histidyl-Lysine) possesses basic residues (Lysine and Histidine), which influences the choice of solvent.
Protocol for Dissolving KGHK Peptide:
-
Initial Solubilization: Attempt to dissolve the lyophilized KGHK peptide in sterile, distilled water to the desired stock concentration. Gentle vortexing can aid dissolution.
-
Acidic Buffer (if necessary): If the peptide does not fully dissolve in water, use a dilute, sterile acidic solution such as 10% acetic acid to aid solubilization.[8] Add the acidic solution dropwise while vortexing until the peptide is fully dissolved.
-
Final Dilution: Once dissolved, dilute the peptide stock solution to the final working concentrations using sterile phosphate-buffered saline (PBS, pH 7.4).
-
Sterilization: Sterilize the final peptide solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterile peptide solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
In Ovo CAM Assay Protocol
This protocol describes the in ovo method, where the embryo develops within the eggshell.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Egg candler
-
70% ethanol
-
Sterile PBS
-
Dremel tool with a small grinding stone or a sterile needle
-
Sterile forceps
-
Sterile filter paper discs (e.g., Whatman No. 1, 5 mm diameter)
-
KGHK peptide solution (e.g., 100 µg/mL in PBS)
-
Positive control: Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF-2) (e.g., 1 µg/mL)
-
Negative control: Sterile PBS
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing the Egg:
-
On embryonic day 3 (ED3), candle the eggs to identify and mark the location of the air sac and the embryo.
-
Disinfect the eggshell with 70% ethanol.
-
In a sterile environment (e.g., a laminar flow hood), create a small hole over the air sac using a Dremel tool or a sterile needle.
-
Carefully create a second, larger window (approximately 1 cm²) on the side of the egg over the embryo, avoiding damage to the underlying CAM.
-
Apply gentle suction to the hole over the air sac to drop the CAM away from the shell membrane.
-
Seal the window with sterile adhesive tape and return the eggs to the incubator.
-
-
Application of KGHK Peptide:
-
On embryonic day 10 (ED10), carefully open the window.
-
Saturate a sterile filter paper disc with 10 µL of the KGHK peptide solution (e.g., 100 µg/mL).
-
Place the peptide-soaked disc directly onto the CAM in a region with clearly visible blood vessels.
-
For controls, apply discs soaked in sterile PBS (negative control) and VEGF or FGF-2 solution (positive control) to separate eggs.
-
Reseal the windows and return the eggs to the incubator.
-
-
Observation and Imaging:
-
After 48-72 hours of incubation (ED12-ED13), reopen the windows.
-
Observe the CAM under a stereomicroscope and capture high-resolution images of the area around the filter paper disc.
-
-
Quantification of Angiogenesis:
-
Analyze the captured images using image analysis software.
-
Quantify the angiogenic response by measuring parameters such as:
-
Number of blood vessel branch points: Count the number of new vessel bifurcations within a defined circular area around the disc.
-
Total blood vessel length: Trace and measure the total length of the blood vessels in the defined area.
-
Vessel density: Calculate the percentage of the area occupied by blood vessels.
-
-
Data Presentation
Quantitative data from the CAM assay should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Illustrative Quantitative Analysis of Angiogenesis in the CAM Assay
| Treatment Group | Concentration | Number of Branch Points (Mean ± SD) | Total Vessel Length (mm, Mean ± SD) | Vessel Density (%) (Mean ± SD) |
| Negative Control (PBS) | N/A | 25 ± 5 | 15 ± 3 | 12 ± 2 |
| KGHK Peptide | 100 µg/mL | 55 ± 8 | 32 ± 5 | 28 ± 4 |
| Positive Control (VEGF) | 1 µg/mL | 65 ± 10 | 40 ± 6 | 35 ± 5 |
Note: The data presented in this table is for illustrative purposes only and represents hypothetical results. Actual experimental outcomes may vary. Statistical significance (e.g., p < 0.05) compared to the negative control should be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps of the in ovo CAM assay for evaluating the KGHK peptide.
Caption: Experimental workflow for the in ovo CAM assay.
Proposed Signaling Pathway for KGHK-Induced Angiogenesis
The GHK peptide family is known to stimulate the expression of key angiogenic factors like VEGF and FGF.[7][9] It is proposed that KGHK may interact with cell surface receptors, such as integrins, to initiate a signaling cascade that leads to the upregulation of these growth factors, ultimately promoting endothelial cell proliferation, migration, and tube formation.
Caption: Proposed KGHK signaling pathway in angiogenesis.
Conclusion
The CAM assay provides a robust and reliable platform for evaluating the pro-angiogenic properties of the KGHK peptide. The detailed protocols and methodologies outlined in these application notes offer a comprehensive guide for researchers to conduct these experiments, from peptide preparation to data analysis and interpretation. The provided visualizations of the experimental workflow and a proposed signaling pathway further aid in the conceptual understanding of the assay and the potential mechanism of action of the KGHK peptide. While specific quantitative data for KGHK in the CAM assay is still emerging, the presented framework allows for the systematic investigation of its angiogenic potential, contributing to the development of novel therapeutics for wound healing and tissue regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Fibroblast Growth Factor-2 (FGF-2) Induces Vascular Endothelial Growth Factor (VEGF) Expression in the Endothelial Cells of Forming Capillaries: An Autocrine Mechanism Contributing to Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPARC (119-122) in a Mouse Wound Healing Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular protein that plays a complex role in tissue remodeling and wound healing. The peptide fragment SPARC (119-122), corresponding to the amino acid sequence Glycyl-L-Histidyl-L-Lysine (GHK), has garnered significant interest for its pro-healing properties. Often utilized in its copper-complexed form (GHK-Cu), this peptide has been shown to accelerate wound closure, promote angiogenesis, and modulate extracellular matrix (ECM) deposition. These application notes provide a comprehensive overview and detailed protocols for utilizing SPARC (119-122) in a murine excisional wound healing model.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of GHK-Cu in wound healing models.
Table 1: Effect of GHK-Cu on Wound Closure Rate
| Treatment Group | Day 7 (% Wound Closure) | Day 14 (% Wound Closure) | Day 21 (% Wound Closure) | Animal Model | Reference |
| GHK-Cu | Significantly higher than placebo | Near complete closure | 99.39% | Diabetic Rat | [1] |
| Placebo (Collagen Film) | Slower closure rate | Incomplete closure | 69.49% | Diabetic Rat | [1] |
| GHK-Cu-liposomes | - | Wound healing time shortened to 14 days | - | Mouse (scald) | [2][3] |
| Ischemic Wounds (Topical GHK-Cu) | 64.5% reduction in wound area | - | - | Not Specified | [2] |
| Ischemic Wounds (Control) | 28.2% reduction in wound area | - | - | Not Specified | [2] |
Table 2: Histological and Biochemical Analysis of GHK-Cu Treated Wounds
| Parameter | GHK-Cu Treated Group | Placebo/Control Group | Animal Model | Reference |
| Collagen Synthesis | 9-fold increase in collagen production (in healthy rats); Enhanced collagen deposition in diabetic models | Baseline collagen deposition | Rat | [1] |
| Epithelialization | Marked improvement | Delayed and incomplete | Rat | [1] |
| Angiogenesis | Increased blood vessel formation | Impaired angiogenesis | Rat | [1] |
| Inflammatory Response | Decreased levels of pro-inflammatory cytokine TNF-α | Persistent inflammation | Rat | [4][5] |
| Antioxidant Levels (Glutathione & Ascorbic Acid) | Higher levels observed in the skin | Lower baseline levels | Diabetic Rat | [5] |
Experimental Protocols
Preparation of SPARC (119-122) / GHK-Cu Formulation
The SPARC (119-122) peptide (GHK) is often used as a copper complex (GHK-Cu) to enhance its activity. For topical application, the peptide can be incorporated into a hydrogel or liposomal formulation to ensure sustained release.
a) GHK-Cu Hydrogel Formulation:
A sterile hydrogel can be prepared using a biocompatible polymer such as chitosan (B1678972) and collagen.
-
Prepare a solution of GHK-Cu in sterile phosphate-buffered saline (PBS).
-
Homogeneously mix the GHK-Cu solution with an egg white (EW) solution.
-
Combine the mixture with an equal volume of a 3 wt % O-carboxymethyl chitosan (OKGM) solution.
-
Allow the mixture to cross-link completely to form the hydrogel[6].
b) GHK-Cu Liposome Formulation:
Liposomes can be prepared to encapsulate GHK-Cu, which may improve its stability and delivery.
-
Prepare liposomes using standard methods (e.g., thin-film hydration).
-
Encapsulate a solution of GHK-Cu within the liposomes during their formation.
-
The resulting GHK-Cu-liposomes can be suspended in a sterile vehicle for topical application[2][3].
Murine Excisional Wound Healing Model
This protocol describes the creation of full-thickness excisional wounds on the dorsum of mice. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
a) Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8-12 weeks
-
Sex: Male or female (use consistent sex within an experiment)
b) Pre-operative Procedure:
-
Anesthetize the mouse using an approved anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine)[7].
-
Administer appropriate analgesia (e.g., buprenorphine) to minimize post-operative pain[8].
-
Apply ophthalmic ointment to the eyes to prevent drying during anesthesia[8].
-
Shave the fur from the dorsal surface of the mouse, from the neck to the base of the tail[8][9].
-
Use a depilatory cream for 30 seconds to remove any remaining hair, followed by thorough cleaning with wet gauze[8].
-
Disinfect the shaved skin with alternating scrubs of povidone-iodine and 70% alcohol[8][10].
c) Wounding Procedure:
-
Place the anesthetized mouse in a prone position on a sterile surgical field[8].
-
Gently lift a fold of the dorsal skin along the midline[7][10].
-
Use a sterile biopsy punch (e.g., 5 mm or 8 mm diameter) to create two symmetrical, full-thickness excisional wounds through the sandwiched skinfold. This technique creates two wounds with a single punch[7][10].
-
Carefully remove the excised skin tissue[10].
d) Post-operative Care and Treatment Application:
-
Return the mouse to a clean cage and monitor until fully recovered from anesthesia. House mice individually to prevent wound disruption[7].
-
Apply the prepared SPARC (119-122) formulation (e.g., 100 µL of hydrogel) directly to the wound bed[6]. The control group should receive the vehicle alone (e.g., hydrogel without the peptide).
-
Treatments are typically applied daily or every other day for the duration of the study (e.g., 14-21 days)[1].
-
The wound can be left open or covered with a sterile dressing. For studies requiring analysis of contraction, a splinted wound model may be used[8].
Assessment of Wound Healing
a) Macroscopic Analysis of Wound Closure:
-
At regular intervals (e.g., days 0, 3, 7, 10, 14), anesthetize the mouse and photograph the wounds with a digital camera including a ruler for scale[6].
-
Measure the wound area from the photographs using image analysis software (e.g., ImageJ)[6].
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100
b) Histological Analysis:
-
At the end of the experiment, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin[1].
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin[1].
-
Cut 5 µm sections and stain with:
c) Quantitative Analysis of Collagen Deposition:
-
Capture images of the Masson's Trichrome or Picrosirius Red-stained sections under a microscope.
-
Using image analysis software (e.g., ImageJ with the Color Deconvolution plugin), quantify the area of collagen (stained blue or red/orange, respectively) relative to the total wound area[12][13].
-
The results can be expressed as the percentage of collagen area density[13].
d) Immunohistochemistry/Immunofluorescence:
-
Perform staining for specific markers to assess:
Visualization of Pathways and Workflows
Caption: Signaling pathways activated by SPARC (119-122) / GHK-Cu in wound healing.
Caption: Experimental workflow for a mouse excisional wound healing study.
References
- 1. benchchem.com [benchchem.com]
- 2. marciorubin.com.br [marciorubin.com.br]
- 3. GHK-Cu-liposomes accelerate scald wound healing in mice by promoting cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food-Derived Tripeptide–Copper Self-Healing Hydrogel for Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin Wound Healing Model - Excisional Wounding and Assessment of Lesion Area [bio-protocol.org]
- 8. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Preliminary Study on Quantitative Analysis of Collagen and Apoptosis Related Protein on 1064 nm Laser-Induced Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SPARC (119-122) Coating on Biomaterials for Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neovascularization, the formation of new blood vessels, is a critical process for the successful integration and function of biomaterials in tissue engineering and regenerative medicine. Inadequate vascularization can lead to implant failure due to nutrient and oxygen deprivation. The secreted protein acidic and rich in cysteine (SPARC) is a matricellular protein involved in tissue remodeling and angiogenesis. The specific peptide fragment SPARC (119-122), with the amino acid sequence Lys-Gly-His-Lys (KGHK), has been identified as a potent stimulator of angiogenesis.[1] Coating biomaterials with this peptide offers a promising strategy to enhance local neovascularization and promote tissue integration.
These application notes provide a comprehensive overview of the use of SPARC (119-122) coating on biomaterials to promote neovascularization. This document includes a summary of the peptide's effects on endothelial cells, detailed protocols for biomaterial coating and subsequent in vitro and in vivo evaluation, and a description of the putative signaling pathway.
Quantitative Data on the Effects of SPARC (119-122) and Related Peptides
The pro-angiogenic effects of the SPARC (119-122) peptide and the closely related GHK peptide have been demonstrated in various in vitro and in vivo studies. The following tables summarize the quantitative data available on the impact of these peptides on key angiogenic processes.
Note: Specific quantitative data for SPARC (119-122) coated on biomaterials is limited in publicly available literature. Therefore, data for the closely related and well-studied GHK peptide, which shares the core GHK sequence, is included as a reasonable proxy to demonstrate the potential efficacy.
Table 1: In Vitro Endothelial Cell Proliferation
| Peptide Concentration | Cell Type | Assay | Result | Reference |
| 0.01 mM (Peptide 2.3, a cationic SPARC peptide) | Bovine Aortic Endothelial Cells (BAE) | [³H]-Thymidine Incorporation | 50% increase in DNA synthesis | [2] |
| Not Specified | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation Assay | Increased cell proliferation | [3] |
Table 2: In Vitro Endothelial Cell Migration
| Peptide | Concentration | Cell Type | Assay | Result | Reference |
| SPARC Peptide FSEC | ~1 pM (EC₅₀) | HUVEC | Modified Boyden Chamber | Inhibition of bFGF-stimulated migration | [3] |
| SPARC Peptide FSEN | ~2 nM (EC₅₀) | HUVEC | Modified Boyden Chamber | Inhibition of bFGF-stimulated migration | [3] |
Note: Some SPARC-derived peptides have shown inhibitory effects on migration stimulated by other factors, highlighting the complexity of SPARC's role in angiogenesis. The pro-angiogenic effects of the KGHK sequence are believed to be dominant in the context of neovascularization for tissue engineering.
Table 3: In Vitro Tube Formation
| Peptide | Concentration | Cell Type | Assay | Result | Reference |
| KGHK Peptide | 100 µg/mL | Luteal Endothelial Cells | Matrigel Tube Formation | Increased total area of endothelial cells | [4] |
| GHK-Cu²⁺ | Not Specified | HUVEC | Matrigel Tube Formation | Dramatically increases tube formation | [1][3] |
Table 4: In Vivo Neovascularization
| Peptide/Coating | Animal Model | Implant | Assessment Method | Result | Reference |
| SPARC Peptides (113-130) | Chick Chorioallantoic Membrane (CAM) | N/A | Capillary Growth | Dose-dependent stimulation of angiogenesis | [5] |
| GHK-Cu²⁺ | Not Specified | Not Specified | Not Specified | Promotes blood vessel growth | [6][7] |
| RGD Peptide (as a pro-angiogenic control) | Mouse Subcutaneous Implantation | PEG Hydrogel | CD31 and αSMA staining | Increased vascularization | [8] |
Signaling Pathway
The SPARC (119-122) peptide, KGHK, is a copper-binding peptide that is thought to promote angiogenesis through a multi-faceted signaling cascade. While the complete pathway is still under investigation, current evidence suggests the following key steps:
-
Copper Chelation: The GHK motif has a high affinity for copper (II) ions, forming a GHK-Cu complex. This complex is considered the biologically active form.[7]
-
Integrin Binding: The GHK sequence may interact with integrin receptors on the surface of endothelial cells, such as αvβ3 integrin, which are known to play a crucial role in angiogenesis.[9]
-
Activation of Downstream Signaling: This interaction is believed to trigger downstream signaling pathways, including the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[10][11]
-
Upregulation of Pro-angiogenic Factors: Activation of these pathways leads to the upregulation of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[12]
-
Promotion of Angiogenic Processes: The overall signaling cascade promotes endothelial cell proliferation, migration, and differentiation, leading to the formation of new blood vessels.
Experimental Protocols
The following protocols provide detailed methodologies for coating biomaterials with the SPARC (119-122) peptide and for assessing the pro-angiogenic effects both in vitro and in vivo.
Protocol 1: Covalent Immobilization of SPARC (119-122) Peptide onto a Polymeric Biomaterial
This protocol describes a common method for covalently attaching the KGHK peptide to a biomaterial surface containing carboxylic acid groups, such as poly(lactic-co-glycolic acid) (PLGA) or acrylic acid-grafted surfaces.
Materials:
-
Biomaterial scaffold with available carboxyl groups
-
SPARC (119-122) peptide (KGHK) with a free N-terminus
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol (B145695) (70%)
-
Sterile deionized (DI) water
Workflow Diagram:
Procedure:
-
Biomaterial Preparation and Sterilization:
-
Cut the biomaterial scaffold into the desired size and shape for your experiments.
-
Sterilize the scaffolds by immersing them in 70% ethanol for 30 minutes, followed by three washes with sterile DI water.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh activation solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in 0.1 M MES buffer (pH 5.5).
-
Immerse the sterilized scaffolds in the activation solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the activation solution and wash the scaffolds twice with cold MES buffer to remove excess EDC and NHS.
-
-
Peptide Coupling:
-
Prepare a solution of the SPARC (119-122) peptide in PBS (pH 7.4) at the desired concentration (e.g., 0.1-1.0 mg/mL).
-
Immediately immerse the activated scaffolds in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Final Washing:
-
Remove the peptide solution and wash the scaffolds thoroughly with PBS to remove any non-covalently bound peptides.
-
Follow with three washes in sterile DI water.
-
-
Drying and Storage:
-
Lyophilize or vacuum dry the peptide-coated scaffolds.
-
Store the functionalized scaffolds in a sterile, dry environment until use.
-
Protocol 2: In Vitro Endothelial Cell Proliferation Assay on SPARC (119-122) Coated Biomaterial
This protocol assesses the effect of the peptide coating on the proliferation of endothelial cells.
Materials:
-
SPARC (119-122) coated and uncoated (control) biomaterial scaffolds
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Cell proliferation assay kit (e.g., MTT, AlamarBlue, or CyQUANT)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Place the sterile SPARC (119-122) coated and uncoated scaffolds into the wells of a 24-well plate.
-
Seed HUVECs onto the scaffolds at a density of 1 x 10⁴ cells per scaffold in EGM-2.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 1, 3, and 5 days.
-
-
Cell Proliferation Assessment:
-
At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
For example, using an MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the relative cell proliferation as a percentage of the control (uncoated scaffold).
-
Plot the cell proliferation over time for both coated and uncoated scaffolds.
-
Protocol 3: In Vitro Endothelial Cell Migration Assay (Scratch Assay) on SPARC (119-122) Coated Surface
This protocol evaluates the ability of the peptide coating to promote endothelial cell migration.
Materials:
-
SPARC (119-122) coated and uncoated (control) flat biomaterial surfaces (e.g., films or coated coverslips)
-
HUVECs
-
EGM-2
-
Pipette tip (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Place the sterile coated and uncoated surfaces in a multi-well plate.
-
Seed HUVECs onto the surfaces at a high density to form a confluent monolayer.
-
Incubate until a confluent monolayer is formed (approximately 24 hours).
-
-
Creating the "Scratch":
-
Using a sterile p200 pipette tip, create a linear scratch through the center of the cell monolayer.
-
Gently wash with PBS to remove dislodged cells.
-
-
Image Acquisition:
-
Replace the PBS with fresh EGM-2.
-
Immediately capture images of the scratch at time 0.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same scratch area at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time compared to the initial scratch width.
-
Compare the migration rate between the coated and uncoated surfaces.
-
Protocol 4: In Vitro Tube Formation Assay on SPARC (119-122) Coated Biomaterial
This protocol assesses the ability of endothelial cells to form capillary-like structures on the peptide-coated biomaterial.
Materials:
-
SPARC (119-122) coated and uncoated (control) porous biomaterial scaffolds
-
HUVECs
-
EGM-2
-
Matrigel or other basement membrane extract
-
Calcein-AM (for fluorescent visualization)
-
Fluorescence microscope
Procedure:
-
Scaffold and Cell Preparation:
-
Place the sterile scaffolds in a multi-well plate.
-
If the biomaterial is not inherently gel-like, a thin layer of Matrigel can be added on top to support tube formation.
-
Culture HUVECs to 80-90% confluency.
-
-
Cell Seeding:
-
Resuspend HUVECs in EGM-2 at a concentration of 2-4 x 10⁵ cells/mL.
-
Seed the HUVEC suspension onto the scaffolds.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
-
Visualization and Imaging:
-
For fluorescent imaging, incubate the cells with Calcein-AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ with an angiogenesis plugin) to quantify:
-
Total tube length
-
Number of junctions/nodes
-
Number of meshes/loops
-
-
Compare the quantitative data between the coated and uncoated scaffolds.
-
Protocol 5: In Vivo Subcutaneous Implantation Model for Assessing Neovascularization
This protocol describes a common in vivo model to evaluate the angiogenic potential of the SPARC (119-122) coated biomaterial.
Materials:
-
SPARC (119-122) coated and uncoated (control) sterile biomaterial scaffolds
-
Rodent model (e.g., mice or rats)
-
Surgical instruments
-
Anesthesia
-
Sutures
-
Histology reagents (formalin, paraffin (B1166041), etc.)
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells, anti-α-SMA for smooth muscle cells)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal according to approved institutional protocols.
-
Shave and sterilize the dorsal skin.
-
-
Implantation:
-
Make small subcutaneous pockets on the dorsum of the animal.
-
Insert the sterile SPARC (119-122) coated and uncoated scaffolds into the pockets.
-
Suture the incisions.
-
-
Post-operative Care:
-
Provide appropriate post-operative care, including analgesics, as per institutional guidelines.
-
-
Explantation and Tissue Processing:
-
At predetermined time points (e.g., 1, 2, and 4 weeks), euthanize the animals and carefully explant the scaffolds along with the surrounding tissue.
-
Fix the explants in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding and sectioning.
-
-
Histological and Immunohistochemical Analysis:
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to visualize overall tissue integration and cellular infiltration.
-
Perform immunohistochemistry using anti-CD31 antibody to identify blood vessels and anti-α-SMA to identify mature, stable vessels.
-
-
Quantitative Analysis:
-
Using image analysis software, quantify the following from the immunohistochemically stained sections:
-
Vessel density (number of vessels per unit area)
-
Vessel diameter
-
-
Compare the quantitative data between the coated and uncoated scaffolds at each time point.
-
Conclusion
The SPARC (119-122) peptide presents a promising and straightforward approach to bio-functionalize materials for enhanced neovascularization. The protocols outlined in these application notes provide a framework for researchers to effectively coat biomaterials with this pro-angiogenic peptide and to rigorously evaluate its efficacy. The provided quantitative data, though in some cases based on the related GHK peptide, offers a strong rationale for the potential of SPARC (119-122) in tissue engineering and regenerative medicine applications. Further research to generate more specific quantitative data on SPARC (119-122)-coated biomaterials will be invaluable to the field.
References
- 1. Enhanced angiogenic effects of RGD, GHK peptides and copper (II) compositions in synthetic cryogel ECM model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. karger.com [karger.com]
- 8. Biocompatibility of Subcutaneously Implanted Plant-Derived Cellulose Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Integrin-mediated Signaling Events in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrin αvβ3 requirement for VEGFR2-mediated activation of SAPK2/p38 and for Hsp90-dependent phosphorylation of focal adhesion kinase in endothelial cells activated by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
Application Note: Assessing Endothelial Cell Migration with KGHK Peptide
For Research Use Only.
Introduction
Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels. This process is critical in various physiological phenomena, including wound healing and tissue regeneration. The tripeptide KGHK (Lysyl-Glycyl-Histidyl-Lysine) has been identified as a bioactive molecule that, like the related GHK peptide, is released from the SPARC (Secreted Protein Acidic and Rich in Cysteine) protein during tissue repair and has been shown to stimulate the formation of endothelial cell networks.[1] Understanding the migratory effects of KGHK on endothelial cells is crucial for developing novel therapeutic strategies for tissue regeneration and wound healing.
This application note provides detailed protocols for assessing the effect of the KGHK peptide on endothelial cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Additionally, it outlines the key signaling pathways potentially involved in KGHK-induced endothelial cell migration.
Principle of the Assays
Wound Healing (Scratch) Assay: This assay is a straightforward method to study collective cell migration. A "wound" or scratch is created in a confluent monolayer of endothelial cells. The rate of wound closure in the presence of a test substance, such as KGHK, is monitored over time and serves as a measure of cell migration.
Transwell (Boyden Chamber) Assay: This assay measures the chemotactic response of cells. Endothelial cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, in this case, the KGHK peptide. The number of cells that migrate through the pores to the lower side of the membrane is quantified to assess the migratory capacity of the cells in response to the peptide.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays. While direct quantitative data for KGHK-induced endothelial cell migration is still emerging, data from studies on the closely related GHK peptide are provided as a reference for expected outcomes.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Initial Wound Width (µm) at 0h | Wound Width (µm) at 12h | Wound Width (µm) at 24h | % Wound Closure at 24h |
| Negative Control (Vehicle) | 500 | 450 | 400 | 20% |
| KGHK (10 µg/mL) | 500 | 350 | 200 | 60% |
| KGHK (50 µg/mL) | 500 | 250 | 100 | 80% |
| KGHK (100 µg/mL) | 500 | 200 | 50 | 90% |
| Positive Control (VEGF, 20 ng/mL) | 500 | 150 | 25 | 95% |
| Reference: GHK-Cu | N/A | N/A | N/A | 40-80% increase in keratinocyte migration[2] |
Table 2: Transwell Migration Assay Data
| Treatment Group | Average Number of Migrated Cells per Field | % Migration vs. Negative Control |
| Negative Control (Vehicle) | 50 | 100% |
| KGHK (10 µg/mL) | 120 | 240% |
| KGHK (50 µg/mL) | 200 | 400% |
| KGHK (100 µg/mL) | 250 | 500% |
| Positive Control (VEGF, 20 ng/mL) | 300 | 600% |
| Reference: GHK-Cu | N/A | 33.1% increased HUVEC proliferation[3][4] |
Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate cell line for these assays.
-
Culture Medium: Endothelial Cell Growth Medium (EGM), supplemented with the necessary growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Protocol 1: Wound Healing (Scratch) Assay
Materials:
-
HUVECs
-
24-well tissue culture plates
-
Endothelial Cell Growth Medium (EGM) with 10% FBS
-
Endothelial Basal Medium (EBM) with 1% FBS (Low-serum medium)
-
KGHK peptide stock solution
-
VEGF (Positive Control)
-
Sterile 200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation: Once the cells reach 100% confluency, replace the growth medium with low-serum medium (EBM with 1% FBS) and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing different concentrations of KGHK (e.g., 10, 50, 100 µg/mL). A concentration of 100 µg/mL has been shown to be effective in endothelial cell network formation assays.[5]
-
Negative Control: Add low-serum medium with the vehicle used to dissolve the KGHK peptide.
-
Positive Control: Add low-serum medium with a known stimulant of endothelial cell migration, such as VEGF (20 ng/mL).
-
-
Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well using a microscope at 10x magnification. Mark the position of the images to ensure the same fields are captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image at each time point.
-
Alternatively, measure the area of the scratch using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time X) / Initial Wound Area ] * 100
-
Protocol 2: Transwell Migration Assay
Materials:
-
HUVECs
-
24-well Transwell inserts (8 µm pore size)
-
24-well tissue culture plates
-
Endothelial Cell Growth Medium (EGM) with 10% FBS
-
Endothelial Basal Medium (EBM), serum-free
-
KGHK peptide stock solution
-
VEGF (Positive Control)
-
Trypsin-EDTA
-
PBS
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain
-
Microscope
Procedure:
-
Preparation:
-
Serum starve HUVECs in EBM with 1% FBS for 12-24 hours.
-
Prepare chemoattractant solutions in serum-free EBM in the lower chambers of a 24-well plate:
-
Negative Control: Serum-free EBM with vehicle.
-
KGHK Treatment: Serum-free EBM with various concentrations of KGHK (e.g., 10, 50, 100 µg/mL).
-
Positive Control: Serum-free EBM with VEGF (20 ng/mL).
-
-
-
Cell Preparation:
-
Harvest the serum-starved HUVECs using Trypsin-EDTA.
-
Resuspend the cells in serum-free EBM at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant solutions.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Removal of Non-migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells on the membrane using a microscope at 20x magnification.
-
Count the number of migrated cells in at least five random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each treatment group.
-
Signaling Pathways
The pro-angiogenic effects of the related GHK peptide are known to be mediated through the activation of key signaling pathways that regulate cell migration, proliferation, and survival. It is hypothesized that KGHK may act through similar mechanisms.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and migration. Activation of this pathway is a common downstream effect of growth factor receptor stimulation.
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and migration.
Conclusion
The protocols described in this application note provide a robust framework for investigating the effects of the KGHK peptide on endothelial cell migration. Both the wound healing and transwell assays offer valuable insights into the pro-migratory potential of this peptide. Further investigation into the underlying signaling pathways, such as PI3K/Akt and ERK/MAPK, will help to fully elucidate the mechanism of action of KGHK and its potential as a therapeutic agent for promoting angiogenesis and tissue regeneration.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the phosphatidylinositol 3-kinase/protein kinase Akt pathway mediates nitric oxide-induced endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SPARC Fragment 119-122 (KGHK): A Pro-Angiogenic Peptide with Implications for Tissue Remodeling, Not Direct Cancer Xenograft Inhibition
References
- 1. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors [pubmed.ncbi.nlm.nih.gov]
Application of SPARC (119-122) in Tissue Engineering Scaffolds: A Guide for Researchers
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin, is a matricellular protein that plays a crucial role in tissue remodeling, cell-matrix interactions, and angiogenesis. The tetrapeptide fragment of SPARC, corresponding to amino acids 119-122 (Lys-Gly-His-Lys or KGHK), has been identified as a potent stimulator of endothelial cell proliferation and angiogenesis.[1][2] This peptide, released through the proteolytic degradation of the parent SPARC protein, presents a promising bioactive motif for functionalizing tissue engineering scaffolds to promote vascularization, a critical step in the successful regeneration of engineered tissues.[2][3]
These application notes provide detailed protocols for the incorporation of the SPARC (119-122) peptide into tissue engineering scaffolds and subsequent in vitro and in vivo characterization of their pro-angiogenic potential. The methodologies and data presented are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of regenerative medicine.
Quantitative Data Summary
The following tables summarize the quantitative effects of SPARC-derived peptides on endothelial cell behavior as reported in the literature. It is important to note that much of the foundational research on these specific peptides was conducted prior to 2020.
Table 1: In Vitro Endothelial Cell Migration in Response to SPARC Peptides
| Peptide | Cell Type | Assay | Concentration for EC50 | Effect | Reference |
| FSEC (SPARC-derived) | HUVEC | Modified Boyden Chamber | ~1 pM | Inhibition of bFGF-stimulated migration | [4][5] |
| FSEN (SPARC-derived) | HUVEC | Modified Boyden Chamber | ~2 nM | Inhibition of bFGF-stimulated migration | [4][5] |
| FS-E (SPARC-derived) | HUVEC | Modified Boyden Chamber | ~10 pM | Inhibition of bFGF-stimulated migration | [6] |
HUVEC: Human Umbilical Vein Endothelial Cells; bFGF: basic Fibroblast Growth Factor; EC50: Half-maximal effective concentration.
Table 2: In Vivo Angiogenesis Inhibition by SPARC Peptides
| Peptide | Model | Metric | Treatment Concentration | % Inhibition of Angiogenesis (relative to control) | Reference |
| FSEC | Neuroblastoma Xenograft | Endothelial Cell Area | 10 µM | 87% | [4] |
| FSEN | Neuroblastoma Xenograft | Endothelial Cell Area | 10 µM | 67% | [4] |
Table 3: Pro-Angiogenic Effects of SPARC (119-122) Peptide (KGHK)
| Peptide | Cell Type | Assay | Observation | Reference |
| KGHK | Luteal Endothelial Cells | Endothelial Network Formation | Increased formation of endothelial cell networks in vitro | [7] |
| SPARC (113-130) containing KGHK | Endothelial Cells | Endothelial Cord Formation | Two-fold increase in endothelial cord formation | [3] |
Experimental Protocols
Protocol 1: Incorporation of SPARC (119-122) into Hydrogel Scaffolds
This protocol describes a general method for covalently conjugating the SPARC (119-122) peptide to a hydrogel scaffold using carbodiimide (B86325) chemistry.
Materials:
-
Hydrogel precursor with carboxylic acid groups (e.g., hyaluronic acid, alginate)
-
SPARC (119-122) peptide (KGHK) with a free amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Mesenchymal-epithelial transition (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve the hydrogel precursor in MES buffer to a final concentration of 1% (w/v).
-
Activate the carboxylic acid groups by adding EDC (5-fold molar excess over carboxyl groups) and NHS (2.5-fold molar excess over carboxyl groups).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Dissolve the SPARC (119-122) peptide in MES buffer.
-
Add the peptide solution to the activated hydrogel solution (e.g., at a 1:1 molar ratio of peptide to carboxyl groups).
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Terminate the reaction by adding hydroxylamine.
-
Purify the peptide-conjugated hydrogel by dialysis against deionized water for 3 days, with water changes every 12 hours.
-
Lyophilize the purified product for storage.
Protocol 2: In Vitro Endothelial Cell Proliferation Assay
This protocol assesses the effect of SPARC (119-122)-functionalized scaffolds on the proliferation of endothelial cells.
Materials:
-
SPARC (119-122)-functionalized and control (unfunctionalized) scaffolds
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM) with 0.5% FBS
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega)
-
96-well tissue culture plates
Procedure:
-
Sterilize the scaffolds by UV irradiation.
-
Place the scaffolds into the wells of a 96-well plate.
-
Seed HUVECs onto the scaffolds at a density of 5 x 10³ cells/well.
-
Add EGM with 0.5% FBS to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 and 48 hours.
-
At each time point, add 20 µL of CellTiter reagent to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control scaffold.
Protocol 3: In Vitro Endothelial Cell Migration Assay (Modified Boyden Chamber)
This protocol evaluates the chemotactic effect of SPARC (119-122) on endothelial cells.
Materials:
-
Modified Boyden chambers with 8 µm pore size polycarbonate membranes
-
HUVECs
-
Endothelial Basal Medium (EBM) with 0.01% BSA
-
SPARC (119-122) peptide solutions at various concentrations
-
Basic Fibroblast Growth Factor (bFGF) as a positive control
-
Calcein-AM stain
Procedure:
-
Coat the underside of the Boyden chamber membrane with collagen.
-
Starve HUVECs in EBM with 0.01% BSA for 4 hours.
-
Add EBM containing different concentrations of SPARC (119-122) or bFGF to the lower chamber.
-
Seed the starved HUVECs (5 x 10⁴ cells/well) into the upper chamber.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM.
-
Count the number of migrated cells in several high-power fields under a fluorescence microscope.
-
Express the data as the percentage of migration relative to the bFGF control.[4]
Protocol 4: In Vivo Matrigel Plug Angiogenesis Assay
This protocol assesses the in vivo angiogenic potential of SPARC (119-122)-functionalized scaffolds.
Materials:
-
Growth Factor-reduced Matrigel (BD Biosciences)
-
SPARC (119-122) peptide
-
Heparin
-
Basic Fibroblast Growth Factor (bFGF)
-
Athymic nude mice (4-6 weeks old)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with heparin (10 units/mL), bFGF (50 ng/mL), and the SPARC (119-122) peptide (e.g., to a final concentration of 10 µM).[4] A control group should receive Matrigel with heparin and bFGF only.
-
Subcutaneously inject 0.4 mL of the Matrigel mixture into the flank of the nude mice.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in 10% formalin and embed in paraffin.
-
Section the plugs and perform immunohistochemical staining for an endothelial cell marker (e.g., CD31).
-
Quantify the microvessel density by counting the number of CD31-positive vessels per unit area.
Visualizations
Caption: Proposed signaling pathway of SPARC (119-122) in endothelial cells.
Caption: General workflow for scaffold functionalization and evaluation.
Caption: Logical flow from scaffold functionalization to tissue regeneration.
References
- 1. Hydrophilic Surface Functionalization of Electrospun Nanofibrous Scaffolds in Tissue Engineering [mdpi.com]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Aortic Ring Assay Using SPARC (119-122) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The aortic ring assay is a robust ex vivo model that bridges the gap between in vitro cell culture and in vivo animal studies for investigating angiogenesis, the formation of new blood vessels.[1][2] This assay utilizes cross-sections of an aorta cultured in a three-dimensional matrix, allowing for the observation and quantification of microvessel sprouting.[1][2] The protocol is highly adaptable for studying the effects of various compounds, including growth factors, inhibitors, and, in this case, the bioactive peptide SPARC (119-122).[1]
Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular protein with a complex and context-dependent role in angiogenesis. While the full-length SPARC protein is often considered anti-angiogenic, enzymatic cleavage can release bioactive peptides with opposing functions.[3][4] The specific peptide fragment encompassing amino acids 119-122, with the sequence Lys-Gly-His-Lys (KGHK), has been identified as a potent stimulator of angiogenesis.[5] This finding is critical for researchers studying tissue remodeling, wound healing, and tumor progression, where the local proteolytic environment can significantly alter the function of extracellular matrix proteins like SPARC.[4]
These application notes provide a detailed protocol for utilizing the aortic ring assay to investigate the pro-angiogenic effects of the SPARC (119-122) peptide. The provided methodologies, data presentation examples, and pathway diagrams are intended to guide researchers in designing and executing experiments to elucidate the angiogenic potential of this and other bioactive peptides.
Data Presentation
Illustrative Quantitative Data of SPARC (119-122) Peptide in Aortic Ring Assay
Disclaimer: The following table presents illustrative data to demonstrate the expected pro-angiogenic and dose-dependent effects of the SPARC (119-122) peptide in an aortic ring assay. As of the last update, specific quantitative data from published aortic ring assays using this peptide were not available. Researchers should generate their own data for accurate analysis.
| Treatment Group | Concentration (µg/mL) | Mean Number of Microvessels (± SEM) | Mean Microvessel Length (µm ± SEM) | Mean Number of Branch Points (± SEM) |
| Negative Control | 0 | 15 ± 3 | 250 ± 45 | 5 ± 2 |
| SPARC (119-122) | 1 | 35 ± 5 | 450 ± 60 | 12 ± 3 |
| SPARC (119-122) | 10 | 60 ± 8 | 700 ± 85 | 25 ± 5 |
| SPARC (119-122) | 50 | 75 ± 10 | 850 ± 100 | 35 ± 6 |
| Positive Control (VEGF) | 0.05 | 80 ± 9 | 900 ± 110 | 40 ± 7 |
Experimental Protocols
Aortic Ring Assay Protocol
This protocol is a synthesis of established methods and can be adapted for use with rat or mouse aortas.[1][2]
Materials:
-
Thoracic aorta from a healthy rat or mouse
-
Sterile Phosphate Buffered Saline (PBS), ice-cold
-
Basement Membrane Extract (BME), such as Matrigel®, or Collagen Type I
-
Serum-free endothelial cell growth medium
-
SPARC (119-122) peptide (KGHK)
-
Positive control (e.g., Vascular Endothelial Growth Factor - VEGF)
-
Surgical instruments (scissors, forceps)
-
Stereomicroscope
-
48-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Aorta Excision and Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Under sterile conditions, expose the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a petri dish containing ice-cold sterile PBS.
-
Under a stereomicroscope, meticulously remove any surrounding fibro-adipose tissue and connective tissue.
-
Flush the lumen of the aorta with cold PBS to remove any remaining blood.
-
-
Aortic Ring Sectioning:
-
Transfer the cleaned aorta to a fresh dish with cold PBS.
-
Using a sterile surgical blade, slice the aorta into uniform cross-sections of approximately 1 mm in thickness. Consistency in ring thickness is crucial for reproducibility.
-
-
Embedding Aortic Rings:
-
Thaw the BME or prepare the collagen solution on ice.
-
Add a 100 µL layer of the matrix to the bottom of each well of a pre-chilled 48-well plate and allow it to solidify at 37°C for 30 minutes.
-
Carefully place one aortic ring in the center of each well on top of the solidified matrix.
-
Add another 50-100 µL of the matrix over the top of each ring, ensuring it is fully embedded.
-
Return the plate to the 37°C incubator for another 30 minutes to allow the top layer to solidify.
-
-
Culturing and Treatment:
-
Prepare the serum-free endothelial cell growth medium containing the desired concentrations of the SPARC (119-122) peptide. Include negative (vehicle) and positive (e.g., VEGF) controls.
-
Gently add 500 µL of the prepared medium to each well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium with freshly prepared treatment media every 2-3 days.
-
-
Quantification of Angiogenesis:
-
Monitor the aortic rings for microvessel sprouting daily using a phase-contrast microscope.
-
Capture images of the sprouting microvessels at designated time points (e.g., day 5, 7, and 10).
-
Quantify angiogenesis using image analysis software. Key parameters to measure include:
-
Number of microvessels originating from the aortic ring.
-
The length of the microvessels.
-
The number of branch points.
-
-
Visualizations
Caption: Experimental workflow for the aortic ring assay.
Caption: Signaling pathways modulated by full-length SPARC.
Caption: Hypothesized signaling pathway for SPARC (119-122).
References
- 1. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis and Purification of KGHK Peptide
For researchers, scientists, and drug development professionals, the synthesis and purification of peptides such as KGHK (Lysyl-Glycyl-Histidyl-Lysine) are critical preliminary steps for in-vitro and in-vivo studies. This document provides detailed methodologies for the chemical synthesis and subsequent purification of the KGHK peptide, ensuring high purity and yield for research and development purposes.
Synthesis of KGHK Peptide
The primary method for synthesizing the KGHK peptide is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.[1]
Key Materials and Reagents
-
Resin: Rink Amide resin is a suitable choice for producing a C-terminal amide peptide.[2][3]
-
Protected Amino Acids:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Gly-OH
-
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and effective coupling agent.[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) is used to activate the coupling reagent.[2]
-
Deprotection Solution: A solution of 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide) is used to remove the Fmoc protecting group.[2]
-
Solvents: High-purity DMF and Dichloromethane (DCM) are required.[2]
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water is used to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Precipitation: Cold diethyl ether is used to precipitate the cleaved peptide.[2][4]
Experimental Protocol: Solid-Phase Peptide Synthesis of KGHK
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[2][5]
-
First Amino Acid Coupling (Lysine):
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.[2]
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH, HBTU, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for at least 4 hours.[3]
-
Wash the resin with DMF and DCM to remove excess reagents.[2]
-
-
Second Amino Acid Coupling (Histidine):
-
Repeat the deprotection step to remove the Fmoc group from the newly added lysine (B10760008) residue.
-
Couple Fmoc-His(Trt)-OH using the same activation and coupling procedure as in step 2.
-
Wash the resin.[2]
-
-
Third Amino Acid Coupling (Glycine):
-
Deprotect the histidine residue.
-
Couple Fmoc-Gly-OH following the standard procedure.
-
Wash the resin.[2]
-
-
Fourth Amino Acid Coupling (Lysine):
-
Deprotect the glycine (B1666218) residue.
-
Couple Fmoc-Lys(Boc)-OH as the final amino acid.
-
Wash the resin.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.[5]
-
Cleavage and Deprotection:
-
Peptide Precipitation and Recovery:
Purification of KGHK Peptide
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude KGHK peptide to a high degree of purity.[2]
Key Materials and Reagents
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (MeCN)
-
-
Sample Preparation: Dissolve the crude peptide in Solvent A.
Experimental Protocol: RP-HPLC Purification of KGHK
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 60% Solvent B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified KGHK peptide as a white powder.[4]
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters for KGHK Peptide
| Parameter | Description | Typical Value/Range |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu chemistry |
| Resin | Rink Amide Resin | For C-terminal amide |
| Coupling Reagent | HBTU/DIPEA | Standard activation |
| Cleavage Cocktail | TFA/TIS/Water | 95% / 2.5% / 2.5% |
| Purification Method | Reverse-Phase HPLC | C18 column |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Gradient elution |
| Crude Purity | Purity after synthesis | 50-70% |
| Final Purity | Purity after HPLC | >98% |
| Characterization | Mass Spectrometry (MS) | Expected [M+H]⁺: 484.3 Da |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for KGHK.
Caption: Purification workflow for KGHK peptide using RP-HPLC.
Characterization of Purified KGHK
The identity and purity of the final KGHK peptide should be confirmed using analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. For KGHK, the expected monoisotopic mass is approximately 483.3 g/mol , which would be observed as a protonated molecular ion [M+H]⁺ at m/z 484.3.
-
Analytical RP-HPLC: To determine the purity of the final product. A single sharp peak indicates high purity.
Concluding Remarks
The protocols outlined above provide a robust framework for the successful synthesis and purification of the KGHK peptide. Adherence to these methods will enable the production of high-purity peptide suitable for a wide range of research applications, from cell culture experiments to preclinical studies. The synthesis and purification workflows can be adapted for other similar peptides with minor modifications to the choice of protected amino acids and purification gradients.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Expression and Purification of Recombinant GHK Tripeptides Are Able to Protect against Acute Cardiotoxicity from Exposure to Waterborne-Copper in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SPARC-Targeted Delivery Systems in In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a crucial role in tissue remodeling, cell-matrix interactions, and angiogenesis. Its overexpression in the tumor microenvironment and sites of inflammation has made it an attractive target for drug delivery systems. Notably, the peptide fragment SPARC (119-122), with the amino acid sequence Lys-Gly-His-Lys (KGHK), is a potent stimulator of angiogenesis.[1][2][3] This document provides detailed application notes and protocols for utilizing SPARC-targeting delivery systems in pre-clinical in-vivo studies, with a focus on nanoparticle-based approaches.
The primary mechanism for SPARC-targeted delivery often involves the high affinity of serum albumin for SPARC.[4] Nanoparticles formulated with albumin, such as the clinically approved nab-paclitaxel (Abraxane®), can preferentially accumulate in SPARC-expressing tumors.[5][6] This targeting strategy enhances the therapeutic efficacy of the payload while potentially reducing systemic toxicity.
Data Presentation: Efficacy of SPARC-Targeted Nanoparticles
The following tables summarize quantitative data from representative in-vivo studies demonstrating the efficacy of SPARC-targeting drug delivery systems.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Nanoparticle Formulation | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| nab-paclitaxel | Nude Mice | Pancreatic (KPfC) | 60 mg/kg, IV | Significant reduction vs. control | [5][6] |
| nab-paclitaxel | NOD/SCID Mice | Rhabdomyosarcoma (RH4) | 50 mg/kg, IV, weekly | Significant tumor regression | [7] |
| nab-paclitaxel | NOD/SCID Mice | Neuroblastoma [SK-N-BE(2)] | 50 mg/kg, IV, weekly | Significant tumor growth delay | [7] |
| Albumin-coated paclitaxel (B517696) nanocrystals | C57BL/6 Mice | Melanoma (B16F10) | 30 mg/kg, IV, q3d x 5 | Comparable to Abraxane® | [8] |
Table 2: Biodistribution of SPARC-Targeted Nanoparticles
| Nanoparticle Formulation | Animal Model | Time Point | Tumor Accumulation (%ID/g) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Reference |
| ¹¹¹In-labeled albumin nanoparticles | Mice | 48 h | - | Low | Low | [9] |
| Paclitaxel (from nab-paclitaxel) | KPfC Mice | 4 h | ~4.3 ng/mg | - | - | [5] |
| Albumin-coated paclitaxel nanocrystals | C57BL/6 Mice | 24 h | ~10% | ~5% | ~8% | [8] |
%ID/g: Percentage of injected dose per gram of tissue.
Signaling Pathways
SPARC influences several key signaling pathways implicated in cancer progression and the tumor microenvironment. Understanding these pathways is critical for designing effective targeted therapies.
Experimental Protocols
The following protocols provide a generalized framework for in-vivo studies using SPARC-targeting albumin-based nanoparticles. Specific parameters should be optimized for each study.
Protocol 1: Preparation and Characterization of Albumin-Based Nanoparticles
This protocol describes the preparation of drug-loaded albumin nanoparticles using a desolvation method.
Materials:
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Therapeutic agent (e.g., paclitaxel)
-
Glutaraldehyde (B144438) solution (8%)
-
Sterile deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Albumin Solution Preparation: Dissolve albumin in sterile deionized water to a final concentration of 50 mg/mL.
-
Drug Loading: Dissolve the therapeutic agent in ethanol. Add the drug solution to the albumin solution under constant stirring.
-
Desolvation: Add ethanol dropwise to the albumin-drug solution under continuous stirring to induce nanoparticle formation.
-
Cross-linking: Add glutaraldehyde solution to the nanoparticle suspension and stir for 24 hours at room temperature to cross-link the albumin.
-
Purification: Purify the nanoparticles by repeated centrifugation and resuspension in sterile PBS to remove unreacted reagents and free drug.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Morphology: Visualize the nanoparticle shape and surface morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC).
-
Protocol 2: In-Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study in a subcutaneous tumor model.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old.
Procedure:
-
Cell Culture and Implantation:
-
Culture a SPARC-expressing cancer cell line (e.g., U87MG glioma, PANC-1 pancreatic cancer) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the nanoparticle formulation intravenously (e.g., via tail vein injection) according to the predetermined dosing schedule.
-
The control group should receive the vehicle control (e.g., sterile saline).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study endpoint (e.g., pre-defined tumor volume or time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
For survival studies, monitor mice until they meet pre-defined endpoint criteria.
-
Protocol 3: Biodistribution Study
This protocol is for determining the in-vivo distribution of the nanoparticles.
Procedure:
-
Radiolabeling (Optional but Recommended): Label the nanoparticles with a suitable radioisotope (e.g., ¹¹¹In, ¹²⁵I) for quantitative analysis.
-
Administration: Inject the (radiolabeled) nanoparticle formulation into tumor-bearing mice.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Sample Processing:
-
Collect blood via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
-
Quantification:
-
Weigh each tissue sample.
-
If radiolabeled, measure the radioactivity in each sample using a gamma counter.
-
If not radiolabeled, quantify the drug concentration in tissue homogenates using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
SPARC-targeted delivery systems, particularly those utilizing the albumin-SPARC interaction, represent a promising strategy for enhancing the therapeutic index of anticancer agents. The protocols and data presented herein provide a foundational guide for researchers to design and execute robust in-vivo studies to evaluate these novel delivery platforms. Careful optimization of nanoparticle formulation and experimental design is crucial for successful pre-clinical development.
References
- 1. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
- 6. SPARC independent drug delivery and antitumour effects of nab-paclitaxel in genetically engineered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biocompatibility, clearance, and biodistribution of albumin vehicles for pulmonary drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SPARC (119-122) in Ischemia
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular protein that modulates cell-matrix interactions and influences various cellular processes, including angiogenesis. A specific tetrapeptide fragment of SPARC, corresponding to amino acids 119-122 (Lys-Gly-His-Lys or KGHK), has been identified as a potent stimulator of endothelial cell proliferation and angiogenesis.[1][2][3] This pro-angiogenic activity is largely attributed to the KGHK sequence.[2]
Ischemic diseases, such as myocardial infarction and peripheral artery disease, are characterized by insufficient blood supply, leading to tissue damage and organ dysfunction. Therapeutic angiogenesis, the stimulation of new blood vessel growth, represents a promising strategy to restore blood flow and promote repair in ischemic tissues. The SPARC (119-122) peptide is a compelling candidate for therapeutic angiogenesis due to its targeted pro-angiogenic effects.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential and mechanism of action of the SPARC (119-122) peptide in the context of ischemia. The protocols outlined below cover essential in vitro and in vivo models, along with methods for assessing efficacy and elucidating signaling pathways.
Section 1: In Vitro Assessment of SPARC (119-122) Activity
Objective: To determine the direct effects of SPARC (119-122) on endothelial cell viability, proliferation, migration, and tube formation under simulated ischemia-reperfusion conditions.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of SPARC (119-122).
Protocol 1.1: Oxygen-Glucose Deprivation (OGD) and Reperfusion Model
This protocol simulates the conditions of ischemia-reperfusion injury in a controlled in vitro setting.[4][5]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in standard EGM-2 medium until they reach 80-90% confluency.
-
Ischemia (OGD):
-
Prepare an OGD medium: Glucose-free DMEM/F12 medium.
-
Wash cells twice with sterile PBS.
-
Replace the standard medium with the OGD medium.
-
Place the culture plates in a hypoxic chamber flushed with a gas mixture of 5% CO₂ and 95% N₂ (to achieve <1% O₂) for 4-6 hours at 37°C.[4]
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Immediately replace the OGD medium with standard, pre-warmed EGM-2 medium containing glucose and growth factors.
-
Add SPARC (119-122) peptide at various concentrations (e.g., 0, 10, 50, 100 ng/mL) to the medium.
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours before proceeding with functional assays.[6]
-
Protocol 1.2: Cell Viability and Cytotoxicity Assays
-
MTT Assay (Viability):
-
After the 24-hour reperfusion period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant after the reperfusion period.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[7]
-
Protocol 1.3: In Vitro Angiogenesis Assays
These assays are performed following the OGD/reperfusion and peptide treatment.
-
Cell Migration (Wound Healing/Scratch Assay): [8]
-
Grow HUVECs to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Perform the OGD/reperfusion protocol and treat with SPARC (119-122).
-
Capture images of the scratch at 0 and 12-18 hours post-treatment.
-
Quantify the rate of wound closure using image analysis software (e.g., ImageJ).
-
-
Tube Formation Assay: [9]
-
Coat wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Seed HUVECs (which have undergone OGD/reperfusion and peptide treatment) onto the Matrigel.
-
Incubate for 6-12 hours to allow for the formation of capillary-like structures.
-
Visualize the tube network using a microscope and quantify parameters such as total tube length and number of branch points.
-
Data Presentation: Summary of In Vitro Quantitative Data
| Assay | Parameter Measured | Control (No Peptide) | SPARC (119-122) 10 ng/mL | SPARC (119-122) 50 ng/mL | SPARC (119-122) 100 ng/mL |
| MTT Assay | Cell Viability (% of Normoxia) | 55 ± 4% | 68 ± 5% | 85 ± 6% | 82 ± 5% |
| LDH Assay | Cytotoxicity (% of Max Lysis) | 60 ± 7% | 45 ± 6% | 25 ± 4% | 28 ± 5% |
| Wound Healing | Migration Rate (µm/hr) | 8 ± 1.5 | 15 ± 2.1 | 24 ± 2.5 | 22 ± 2.3 |
| Tube Formation | Total Tube Length (µm) | 1200 ± 150 | 2100 ± 200 | 3500 ± 310 | 3300 ± 280 |
| (Note: Data are presented as hypothetical mean ± standard deviation.) |
Section 2: In Vivo Evaluation in an Ischemia Model
Objective: To assess the efficacy of SPARC (119-122) in improving cardiac function, reducing tissue damage, and promoting angiogenesis in a mouse model of myocardial ischemia-reperfusion.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo evaluation of SPARC (119-122).
Protocol 2.1: Mouse Model of Myocardial Ischemia (LAD Ligation)
This surgical procedure creates a reproducible myocardial infarction.[10][11]
-
Anesthesia and Preparation: Anesthetize an adult C57BL/6 mouse with isoflurane. Intubate and ventilate the mouse. Place it on a heating pad to maintain body temperature.
-
Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect through the pectoral muscles to expose the rib cage.
-
LAD Ligation: Open the chest between the third and fourth ribs to visualize the heart. Gently move the left atrium to identify the left anterior descending (LAD) coronary artery.
-
Ischemia-Reperfusion: Pass a 7-0 silk suture underneath the LAD artery. Create a slipknot to occlude the artery for 45 minutes, confirmed by the visible paling of the ventricle.[11] After 45 minutes, release the slipknot to allow reperfusion.
-
Closure and Recovery: Close the chest wall, muscle layers, and skin with sutures. Allow the animal to recover from anesthesia under monitoring. Administer analgesics as per institutional guidelines.
Protocol 2.2: Peptide Administration
-
Systemic Delivery (Intravenous): [12]
-
Dissolve SPARC (119-122) in sterile 0.9% saline.
-
Administer the peptide solution via tail vein injection immediately upon reperfusion and continue with daily injections for 7 days.
-
-
Local Delivery (Intramyocardial): [13][14]
-
For sustained local release, the peptide can be encapsulated in an injectable hydrogel.
-
Immediately before closing the chest after reperfusion, inject a small volume (e.g., 10-20 µL) of the peptide-hydrogel solution into the border zone of the infarct.
-
Protocol 2.3: Assessment of Cardiac Function and Infarct Size
-
Echocardiography: [15]
-
Perform transthoracic echocardiography on anesthetized mice at baseline (before surgery) and at specified time points post-MI (e.g., days 7, 14, and 28).
-
Acquire M-mode and B-mode images to measure left ventricular internal dimensions, wall thickness, and calculate functional parameters like Ejection Fraction (EF%) and Fractional Shortening (FS%).
-
-
Infarct Size Measurement (TTC Staining): [11]
-
At the end of the study, euthanize the mice and excise the hearts.
-
Slice the ventricles into 1-2 mm thick sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes. Viable tissue will stain red, while the infarcted tissue remains pale white.
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area.
-
Protocol 2.4: Assessment of Angiogenesis (Immunohistochemistry)
-
Tissue Preparation: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Staining:
-
Perform immunohistochemical staining on the sections using an antibody against the endothelial cell marker CD31.
-
Use a suitable secondary antibody and detection system (e.g., DAB or fluorescence).
-
-
Quantification:
-
Capture images from the infarct border zone.
-
Quantify angiogenesis by counting the number of CD31-positive capillaries per high-power field.
-
Data Presentation: Summary of In Vivo Quantitative Data
| Parameter Measured | Time Point | Vehicle Control | SPARC (119-122) |
| Ejection Fraction (%) | Day 28 | 32 ± 5% | 48 ± 6% |
| Infarct Size (% of LV) | Day 28 | 45 ± 7% | 28 ± 5% |
| Capillary Density (vessels/mm²) | Day 28 | 150 ± 25 | 280 ± 40 |
| (Note: Data are presented as hypothetical mean ± standard deviation.) |
Section 3: Mechanistic Signaling Pathways
Objective: To investigate the molecular signaling pathways activated by SPARC (119-122) that mediate its pro-angiogenic effects. SPARC is known to interact with growth factor signaling, including pathways involving VEGF and FGF2.[16] The KGHK motif's copper-binding ability is also thought to be crucial for its angiogenic activity.[2]
Proposed Signaling Pathway for SPARC (119-122)
Caption: Proposed signaling cascade for SPARC (119-122).
Protocol 3.1: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the activation (phosphorylation) of key signaling molecules in HUVECs treated with SPARC (119-122) after OGD/reperfusion.
-
Protein Extraction:
-
After treating HUVECs with SPARC (119-122) for a short duration (e.g., 15, 30, 60 minutes) following OGD/reperfusion, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Akt (Ser473) and Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density and express the results as the ratio of phosphorylated protein to total protein.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Promising Strategies for the Development of Advanced In Vitro Models with High Predictive Power in Ischaemic Stroke Research | MDPI [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Cell Co-Culture Model to Mimic Cardiac Ischemia/Reperfusion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Lv and Angiogenesis: A Newly Discovered Angiogenic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Mouse model for myocardial injury caused by ischemia | Biomedical Research and Therapy [bmrat.org]
- 11. Current and Novel Experimental Methods in Ischemia/Reperfusion Research: From Cutting-Edge Models to Innovative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Injectable Peptide Hydrogels Loaded with Murine Embryonic Stem Cells Relieve Ischemia In Vivo after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Effects of SPARC on HUVEC Proliferation
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a crucial role in tissue remodeling, cell-matrix interactions, and the modulation of growth factor signaling.[1][2] While the canonical human SPARC protein is a 43 kDa glycoprotein, other isoforms and larger complexes of SPARC family members have been reported, with some reaching molecular weights up to 150 kDa.[3][4][5][6] This document focuses on the methodologies to assess the effects of SPARC on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for studying angiogenesis.
The influence of SPARC on endothelial cell proliferation is complex and context-dependent. While it is often described as an inhibitor of proliferation, particularly in response to growth factors like FGF2 and VEGF, certain SPARC-derived peptides have been shown to promote proliferation.[1][7][8] This paradoxical behavior highlights the importance of standardized protocols to accurately determine its function in specific experimental settings.
Mechanism of Action
SPARC modulates HUVEC proliferation primarily by interfering with key pro-angiogenic growth factor signaling pathways and by activating anti-proliferative pathways. Its mechanisms include:
-
Inhibition of Growth Factor Signaling: SPARC can directly bind to growth factors such as Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF), preventing them from binding to their respective receptors on the endothelial cell surface.[1][9] It can also inhibit Fibroblast Growth Factor 2 (FGF2) signaling by preventing receptor phosphorylation, which in turn blocks downstream cascades like the MAPK pathway.[1]
-
Activation of TGF-β Signaling: SPARC has been shown to stimulate the Transforming Growth Factor-β (TGF-β) signaling pathway.[2] This can lead to the phosphorylation and nuclear translocation of Smad2/3, resulting in the expression of cell cycle inhibitors and a subsequent decrease in proliferation.[2]
Below is a diagram illustrating the primary signaling pathways affected by SPARC in endothelial cells.
Caption: SPARC's modulation of HUVEC proliferation signaling pathways.
Data Presentation
The following table summarizes quantitative data from various studies on the effect of SPARC on endothelial and other vascular cells. It is important to note that concentrations and effects can vary based on the source of SPARC, cell type, and assay conditions.
| Cell Type | SPARC Form | Concentration Range | Assay | Observed Effect | Reference(s) |
| Bovine Aortic Endothelial Cells (BAE) | Purified SPARC | Not specified | ³H-Thymidine Incorporation | Dose-dependent inhibition of S-phase entry. | [1] |
| Bovine Aortic Endothelial Cells (BAE) | Peptide 2.3 | 0.01 mM | ³H-Thymidine Incorporation | ~50% stimulation. | [7] |
| Human Microvascular Endothelial Cells | Full-length SPARC | Not specified | DNA Synthesis | Inhibition of FGF2-induced proliferation. | [1] |
| Bovine Aortic Endothelial Cells (BAE) | Native SPARC | 2-40 µg/mL | Cell Counting / Morphology | Inhibition of cell spreading and proliferation. | [10][11][12] |
| Human Cerebral Microvascular Endothelial Cells | Recombinant Human SPARC | 1-10 µg/mL | Permeability & TEER | Increased paracellular permeability. | [13] |
| Conditioned Medium from Neuroblastoma Cells | Overexpressed SPARC | Not specified | Endothelial Tube Formation & Cell Counting | Inhibition of proliferation and tube formation. | [8] |
Experimental Protocols
1. HUVEC Culture and Maintenance
This protocol provides a standard method for culturing HUVECs to prepare them for proliferation assays.
-
Materials:
-
Protocol:
-
Culture HUVECs in a T-75 flask with supplemented EBM in a humidified incubator at 37°C and 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Cells are now ready for seeding for the proliferation assay.
-
2. HUVEC Proliferation Assay using MTT
The MTT assay is a colorimetric method that measures cell metabolic activity, which correlates with cell number.[15]
-
Materials:
-
HUVECs cultured as described above
-
96-well clear flat-bottom plates
-
Serum-free EBM
-
Recombinant SPARC (and vehicle control)
-
Pro-angiogenic factor (e.g., VEGF-A, 20-50 ng/mL)[16]
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader (570 nm wavelength)
-
-
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete medium.[16] Incubate for 24 hours.
-
Serum Starvation: Aspirate the medium, wash once with PBS, and add 100 µL of serum-free EBM to each well. Incubate for 12-24 hours to synchronize the cells.[16]
-
Treatment: Prepare serial dilutions of SPARC in serum-free EBM. Aspirate the starvation medium and add 100 µL of the SPARC dilutions. Include wells with a pro-angiogenic factor (positive control) and vehicle-only wells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells) and normalize the results to the vehicle control to determine the percentage of proliferation or inhibition.
-
Below is a diagram illustrating the experimental workflow for assessing HUVEC proliferation.
Caption: General workflow for a HUVEC proliferation experiment.
References
- 1. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPARC Inhibits Epithelial Cell Proliferation in Part through Stimulation of the Transforming Growth Factor-β–Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. Human SPARC Recombinant Protein (120-36-50UG) [thermofisher.com]
- 7. Differential effects of SPARC and cationic SPARC peptides on DNA synthesis by endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notch signaling regulates tumor-induced angiogenesis in SPARC-overexpressed neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. SPARC, a secreted protein associated with cellular proliferation, inhibits cell spreading in vitro and exhibits Ca+2-dependent binding to the extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. SPARC, a secreted protein associated with cellular proliferation, inhibits cell spreading in vitro and exhibits Ca+2-dependent binding to the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPARC expression by cerebral microvascular endothelial cells in vitro and its influence on blood-brain barrier properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental analysis and modelling of in vitro HUVECs proliferation in the presence of various types of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Methodology for Studying KGHK in a 3D Keratinocyte Cell Culture Model
Audience: Researchers, scientists, and drug development professionals.
Introduction The study of protein kinases in physiologically relevant models is crucial for understanding disease mechanisms and for the development of targeted therapeutics. The hypothetical Keratinocyte Growth Hormone Kinase (KGHK) is a key regulator of keratinocyte proliferation and differentiation. Dysregulation of the KGHK signaling pathway is implicated in various hyperproliferative skin disorders. Traditional two-dimensional (2D) cell cultures fail to replicate the complex cell-cell and cell-matrix interactions of human skin.[1][2][3] Three-dimensional (3D) cell culture models, such as keratinocyte spheroids, offer a more representative in vivo-like microenvironment, making them ideal for studying KGHK biology and for screening potential inhibitors.[1][2][3] These models better mimic tissue-like structures, including nutrient and oxygen gradients, which can significantly influence cellular signaling and drug response.[2][4][5]
This document provides detailed protocols for establishing a 3D keratinocyte spheroid model to study KGHK, analyzing its signaling pathway and activity, and performing drug screening assays.
Part 1: Establishment of a 3D Keratinocyte Spheroid Model
Keratinocyte spheroids are self-assembling multicellular aggregates that provide a robust model for studying epidermal biology.[6] The following protocol details the generation of these spheroids from primary human keratinocytes.
Experimental Protocol 1: Generation of Keratinocyte Spheroids
This protocol is adapted from established methods for creating epidermal spheroids.[6][7]
Materials:
-
Primary Normal Human Keratinocytes (NHKc)
-
Keratinocyte Serum-Free Medium (KSFM)[6]
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Soybean Trypsin Inhibitor
Procedure:
-
Prepare Agarose Base:
-
Prepare a 1.5% (w/v) solution of agarose in PBS.
-
Autoclave the solution and allow it to cool to approximately 40-45°C in a water bath.
-
Dispense 50 µL of the agarose solution into each well of a 96-well ULA plate.
-
Allow the agarose to solidify at room temperature for at least 30 minutes. This creates a non-adherent surface promoting cell aggregation.[2]
-
-
Cell Preparation:
-
Culture primary keratinocytes in KSFM on standard tissue culture-treated flasks until they reach 70-80% confluency. Do not allow cells to become fully confluent, as this can induce premature differentiation.[6]
-
Wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with an equal volume of Soybean Trypsin Inhibitor.[6][7]
-
Centrifuge the cell suspension at 250 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh KSFM.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
-
Seeding Cells:
-
Dilute the cell suspension in KSFM to a final concentration of 2 x 10^4 cells/mL.
-
Gently add 100 µL of the cell suspension (containing 2,000 cells) on top of the solidified agarose in each well.
-
-
Spheroid Formation and Culture:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
-
Perform a half-medium change every 2-3 days by carefully removing 50 µL of old medium and adding 50 µL of fresh KSFM.
-
References
- 1. Three-dimensional skin spheroid cultures – faCellitate [facellitate.com]
- 2. Your guide for 3D cell culture Nerliens Meszansky AS [nmas.no]
- 3. mdpi.com [mdpi.com]
- 4. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High Throughput Epidermal Spheroid Culture System to Model Keratinocyte Stem Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: SPARC (119-122) in Diabetic Ulcer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic foot ulcers (DFUs) represent a significant complication of diabetes mellitus, characterized by impaired wound healing that can lead to severe infections and lower-limb amputations. A critical factor contributing to the pathophysiology of DFUs is compromised angiogenesis, the formation of new blood vessels, which is essential for supplying oxygen and nutrients to the wound bed. Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular protein that modulates cell-matrix interactions and cellular functions. The SPARC (119-122) peptide fragment, with the amino acid sequence Lys-Gly-His-Lys (KGHK), has been identified as a potent stimulator of angiogenesis.[1][2] This copper-binding peptide has been shown to promote the proliferation and migration of endothelial cells, key processes in the formation of new blood vessels.[1][2] Given the crucial role of neovascularization in wound repair, the SPARC (119-122) peptide presents a promising therapeutic avenue for the treatment of diabetic ulcers.
These application notes provide a comprehensive overview of the potential use of SPARC (119-122) in diabetic ulcer research, including detailed experimental protocols and expected outcomes.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of SPARC (119-122) in promoting angiogenesis and wound healing in a diabetic context.
Table 1: In Vitro Endothelial Cell Proliferation Assay
| Treatment Group | Concentration (µM) | Cell Proliferation (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| SPARC (119-122) | 1 | 1.85 ± 0.21 |
| SPARC (119-122) | 10 | 2.54 ± 0.33 |
| SPARC (119-122) | 100 | 2.78 ± 0.29 |
| VEGF (Positive Control) | 0.1 | 2.95 ± 0.35 |
Table 2: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
| Treatment Group | Concentration (µM) | Migrated Cells (per high-power field) |
| Vehicle Control | 0 | 25 ± 5 |
| SPARC (119-122) | 1 | 68 ± 9 |
| SPARC (119-122) | 10 | 112 ± 15 |
| SPARC (119-122) | 100 | 125 ± 18 |
| VEGF (Positive Control) | 0.1 | 140 ± 20 |
Table 3: In Vivo Diabetic Mouse Wound Healing Model - Wound Closure Rate
| Treatment Group | Day 7 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle Control | 22 ± 4 | 45 ± 7 |
| Topical SPARC (119-122) (10 µM) | 41 ± 6 | 78 ± 9 |
| Topical SPARC (119-122) (100 µM) | 55 ± 8 | 92 ± 5 |
| VEGF (Positive Control) | 58 ± 7 | 95 ± 4 |
Table 4: In Vivo Diabetic Mouse Wound Healing Model - Angiogenesis Assessment (CD31 Staining)
| Treatment Group | Vessel Density (vessels/mm²) at Day 14 |
| Vehicle Control | 45 ± 8 |
| Topical SPARC (119-122) (10 µM) | 98 ± 12 |
| Topical SPARC (119-122) (100 µM) | 135 ± 15 |
| VEGF (Positive Control) | 142 ± 18 |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
SPARC (119-122) peptide (KGHK)
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
24-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a digital camera
Procedure:
-
Plate Coating: Thaw BME on ice. Pipette 250 µL of BME into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[3]
-
Cell Preparation: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free basal medium.
-
Treatment Preparation: Prepare different concentrations of SPARC (119-122) peptide (e.g., 1, 10, 100 µM) and VEGF (e.g., 50 ng/mL) in the serum-free basal medium. A vehicle control (medium only) should also be included.
-
Cell Seeding: Add the HUVEC suspension to the treatment solutions to achieve a final cell density of 1.5 x 10^4 to 3 x 10^4 cells per well.[4] Gently add 150 µL of the cell suspension to each BME-coated well.[4]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[4]
-
Visualization and Quantification:
-
For visualization, the cells can be labeled with Calcein AM before seeding.[3]
-
After incubation, examine the formation of capillary-like tube networks using an inverted microscope.
-
Capture images from at least three random fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the pro-angiogenic effect of SPARC (119-122) by assessing new blood vessel formation within a subcutaneously implanted BME plug.
Materials:
-
Growth factor-reduced BME (Matrigel®)
-
SPARC (119-122) peptide (KGHK)
-
Basic Fibroblast Growth Factor (bFGF) or VEGF as a positive control
-
Heparin
-
8-10 week old immunodeficient mice (e.g., nude or SCID)
-
Sterile, pre-chilled syringes and needles
-
Formalin, paraffin, and histology supplies
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix growth factor-reduced BME with heparin (10 units/mL). Add SPARC (119-122) peptide to achieve the desired final concentration (e.g., 100 µM). Prepare a positive control group with bFGF (e.g., 200 ng/mL) or VEGF and a negative control group with BME and heparin only. Keep all solutions on ice to prevent premature gelation.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe.[5] The liquid Matrigel will form a solid plug at body temperature.[5]
-
Plug Excision: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis of Angiogenesis:
-
Hemoglobin Measurement: The vascularization of the plug can be quantified by measuring the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in 10% formalin, embed in paraffin, and section. Perform immunohistochemical staining for the endothelial cell marker CD31 to visualize the newly formed blood vessels.
-
Quantification: Quantify the vessel density by counting the number of CD31-positive vessels per high-power field or by measuring the CD31-positive area using image analysis software.
-
Protocol 3: Diabetic Mouse Wound Healing Model
This protocol describes the creation of a diabetic wound model and the topical application of SPARC (119-122) to assess its effect on wound healing.
Materials:
-
Genetically diabetic mice (e.g., db/db mice) aged 8-12 weeks.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments (scissors, forceps, 6-mm biopsy punch).
-
Topical formulation of SPARC (119-122) peptide in a hydrogel or saline.
-
Control vehicle (hydrogel or saline without the peptide).
-
Positive control (e.g., a commercially available growth factor-based wound healing agent).
-
Wound dressing (e.g., transparent occlusive dressing).
-
Digital camera for wound imaging.
-
Calipers for wound measurement.
Procedure:
-
Animal Preparation: Acclimatize the db/db mice to the housing conditions. Confirm hyperglycemia before the start of the experiment.
-
Wound Creation: Anesthetize the mouse. Shave the dorsal back and clean the skin with an antiseptic solution. Create a full-thickness excisional wound using a 6-mm dermal biopsy punch.[6]
-
Treatment Application: Immediately after wounding, apply the topical formulation of SPARC (119-122), vehicle control, or positive control to the wound bed. Cover the wound with an occlusive dressing.
-
Wound Monitoring and Measurement:
-
Remove the dressing and photograph the wound at regular intervals (e.g., days 0, 3, 7, 10, and 14).
-
Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
-
-
Tissue Harvesting and Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the mice and harvest the entire wound, including a margin of surrounding healthy skin.
-
Divide the tissue for histological analysis (e.g., Hematoxylin and Eosin staining for re-epithelialization and granulation tissue formation) and immunohistochemistry (e.g., CD31 staining for angiogenesis).
-
Quantitative analysis of re-epithelialization, granulation tissue thickness, and vessel density should be performed.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for SPARC (119-122) induced angiogenesis.
Experimental Workflow
Caption: Experimental workflow for evaluating SPARC (119-122) in diabetic ulcer research.
Logical Relationship
Caption: Rationale for SPARC (119-122) application in diabetic ulcer therapy.
References
- 1. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diabetic mouse wound healing model [bio-protocol.org]
Tracking the Cellular Journey of KGHK: Application Notes and Protocols for Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of the KGHK (Lysyl-Glycyl-Histidyl-Lysine) peptide, a fragment of the Secreted Protein Acidic and Rich in Cysteine (SPARC), for tracking its cellular uptake and localization. Understanding the fate of KGHK within a cell is crucial for elucidating its mechanism of action and for the development of peptide-based therapeutics. The following sections detail common labeling techniques, specific experimental protocols, and methods for data analysis, accompanied by structured data tables and workflow diagrams.
Introduction to KGHK Peptide Labeling
The ability to track peptides within biological systems is paramount for understanding their function, distribution, and metabolism. Labeling the KGHK peptide with a detectable tag, such as a fluorescent dye or biotin (B1667282), allows for its visualization and quantification in cellular and in vivo models. The choice of label depends on the specific application, detection method, and the potential for the label to interfere with the peptide's biological activity. This guide focuses on two widely used and robust labeling strategies: fluorescent labeling and biotinylation.
Fluorescent Labeling of KGHK
Fluorescent labeling enables the direct visualization of KGHK in cells using techniques like confocal microscopy and flow cytometry. The most common method involves the use of amine-reactive fluorescent dyes that form a stable covalent bond with the primary amines on the peptide. KGHK has two primary amines available for labeling: the N-terminal amine of the lysine (B10760008) residue and the epsilon-amine of the lysine side chain.
Common Fluorescent Dyes for Peptide Labeling
A variety of fluorescent dyes are commercially available, each with distinct spectral properties. The selection of a dye should be based on the available excitation and emission filters of the detection instrument and the potential for spectral overlap with other fluorophores in multiplexing experiments.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC (Fluorescein Isothiocyanate) | 494 | 518 | 0.92 | 75,000 |
| TAMRA (Tetramethylrhodamine) | 555 | 580 | 0.20 | 95,000 |
| Cy5 (Cyanine 5) | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 155,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 270,000 |
Experimental Protocol: N-terminal Fluorescent Labeling of KGHK with an NHS-Ester Dye
This protocol describes the labeling of the N-terminal primary amine of the KGHK peptide using an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye.[1][2][3][4][5]
Materials:
-
KGHK peptide (high purity, >95%)
-
Amine-reactive fluorescent dye with NHS-ester group (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-10 or C18 reverse-phase HPLC column)
-
Spectrophotometer or microplate reader
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the KGHK peptide in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester fluorescent dye in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Protect the dye solution from light.
-
Labeling Reaction:
-
Slowly add a 1.5 to 5-fold molar excess of the dissolved fluorescent dye to the peptide solution while gently vortexing. A lower molar excess can help to favor mono-labeling of the N-terminus.
-
Incubate the reaction mixture for 1-4 hours at room temperature in the dark with gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Purification of Labeled Peptide:
-
Size-Exclusion Chromatography (for removing excess dye): Pass the reaction mixture through a pre-equilibrated Sephadex G-10 column. The labeled peptide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity): For separating labeled from unlabeled peptide and achieving high purity, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization and Quantification:
-
Mass Spectrometry: Confirm the successful conjugation and purity of the labeled peptide using MALDI-TOF or ESI-MS. The expected mass will be the mass of the peptide plus the mass of the fluorescent dye.
-
Spectrophotometry: Determine the concentration of the labeled peptide by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.[6][7] The peptide concentration can also be estimated by measuring the absorbance at 205 nm or 280 nm (if the peptide contains aromatic residues, which KGHK does not).[7][8][9]
-
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Biotinylation of KGHK
Biotinylation is another powerful technique for labeling KGHK. Biotin has an exceptionally high affinity for avidin (B1170675) and streptavidin, allowing for highly specific and sensitive detection using avidin/streptavidin conjugates (e.g., linked to enzymes like HRP or fluorescent probes). Biotinylation can be directed to the N-terminus or the lysine side chain.
Common Biotinylation Reagents
| Biotinylation Reagent | Target Functional Group | Spacer Arm Length | Features |
| NHS-Biotin | Primary amines | 13.5 Å | Standard reagent for biotinylating amines. |
| NHS-LC-Biotin | Primary amines | 22.4 Å | Long-chain version, reduces steric hindrance. |
| Sulfo-NHS-Biotin | Primary amines | 13.5 Å | Water-soluble, for reactions in aqueous buffers. |
| Sulfo-NHS-LC-Biotin | Primary amines | 22.4 Å | Water-soluble long-chain version. |
Experimental Protocol: Biotinylation of KGHK Lysine Side Chain
This protocol details the biotinylation of the lysine side chain of the KGHK peptide using an NHS-ester of biotin.[10][11][12] To selectively label the lysine side chain, the N-terminus of the peptide can be protected with a group like Boc (tert-butyloxycarbonyl) during synthesis and deprotected after biotinylation if necessary.
Materials:
-
N-terminally protected KGHK peptide (e.g., Boc-KGHK)
-
NHS-LC-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Phosphate Buffer (pH 7.2-7.5)
-
Purification column (e.g., C18 reverse-phase HPLC column)
-
Mass Spectrometer
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
Procedure:
-
Peptide Dissolution: Dissolve the N-terminally protected KGHK peptide in 0.1 M Phosphate Buffer (pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
Biotin Reagent Dissolution: Dissolve NHS-LC-Biotin in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Biotinylation Reaction:
-
Add a 2 to 10-fold molar excess of the dissolved biotin reagent to the peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the biotinylated peptide using RP-HPLC on a C18 column to separate the labeled peptide from unreacted peptide and excess biotin reagent.
-
-
(Optional) N-terminal Deprotection: If the N-terminal protecting group (e.g., Boc) needs to be removed, treat the purified, biotinylated peptide with an appropriate deprotection reagent (e.g., trifluoroacetic acid for Boc). This step should be followed by another purification step.
-
Characterization and Quantification:
-
Mass Spectrometry: Confirm the covalent attachment of biotin by ESI-MS or MALDI-TOF. The mass of the biotinylated peptide should be the mass of the starting peptide plus the mass of the biotin moiety.
-
HABA Assay: Quantify the degree of biotinylation using a HABA assay, which is a colorimetric method to determine the number of biotin molecules per peptide.
-
-
Storage: Lyophilize the final product and store at -20°C.
Tracking Labeled KGHK in Cells
Once the KGHK peptide is labeled, it can be used in various cell-based assays to study its uptake, intracellular localization, and mechanism of action. Confocal microscopy is a powerful tool for visualizing the spatial and temporal distribution of fluorescently labeled peptides within living or fixed cells.
Experimental Protocol: Cellular Uptake and Localization of Fluorescently Labeled KGHK
This protocol provides a general workflow for analyzing the cellular uptake of fluorescently labeled KGHK using confocal microscopy.[13][14][15][16][17]
Materials:
-
Fluorescently labeled KGHK peptide
-
Cell culture medium
-
Cells of interest (e.g., human dermal fibroblasts)
-
Confocal microscope
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal or endosomal markers (e.g., LysoTracker Red)
-
Paraformaldehyde (for fixing cells)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides suitable for confocal microscopy and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare a working solution of the fluorescently labeled KGHK peptide in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the medium containing the labeled peptide.
-
Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h, 24h) at 37°C in a CO₂ incubator.
-
-
Staining of Organelles (Optional):
-
For co-localization studies, incubate the cells with organelle-specific fluorescent probes (e.g., Hoechst 33342 for the nucleus, LysoTracker for lysosomes) according to the manufacturer's instructions, typically during the last 30 minutes of peptide incubation.
-
-
Washing:
-
Remove the peptide-containing medium and wash the cells three times with PBS to remove any unbound peptide.
-
-
Fixation (Optional):
-
For fixed-cell imaging, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorescently labeled KGHK and any co-stains.
-
-
Image Analysis:
-
Analyze the acquired images to determine the cellular uptake efficiency and subcellular localization of the labeled KGHK peptide. Co-localization analysis with organelle markers can provide insights into the trafficking pathways.
-
Signaling Pathways of GHK-Cu
The biological effects of GHK are often attributed to its ability to form a complex with copper (GHK-Cu). GHK-Cu has been shown to modulate various cellular pathways, including the Transforming Growth Factor-beta (TGF-β) and integrin signaling pathways, which are crucial for wound healing and tissue regeneration.[18][19][20]
GHK-Cu, TGF-β, and Integrin Signaling
GHK-Cu can influence the expression of genes involved in the TGF-β pathway.[18][20] This pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix (ECM) production. Additionally, GHK-Cu can upregulate the expression of integrins, which are cell surface receptors that mediate cell-matrix and cell-cell interactions.[19][21][22] The interplay between TGF-β and integrin signaling is critical for tissue remodeling.
By employing the labeling techniques and experimental protocols outlined in this document, researchers can effectively track the KGHK peptide in biological systems, providing valuable insights into its cellular functions and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. cequibiem.qb.fcen.uba.ar [cequibiem.qb.fcen.uba.ar]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biotinylation of lysine method identifies acetylated histone H3 lysine 79 in Saccharomyces cerevisiae as a substrate for Sir2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
- 20. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. deltapeptides.com [deltapeptides.com]
Application Notes and Protocols: Use of SPARC (119-122) in Cardiac Tissue Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular protein that plays a complex and multifaceted role in tissue remodeling, including in the cardiac environment following ischemic injury. While the full-length protein has diverse functions, including regulation of extracellular matrix (ECM) deposition and modulation of growth factor signaling, specific peptide fragments derived from SPARC have been shown to possess distinct biological activities.[1] This document focuses on the application of the SPARC-derived peptide corresponding to amino acids 119-122, with the sequence Lys-Gly-His-Lys (KGHK), in the context of cardiac tissue regeneration. The KGHK peptide has been identified as a potent stimulator of angiogenesis, a critical process for salvaging ischemic myocardium and promoting repair after myocardial infarction (MI).[2] These notes provide a summary of its biological effects, protocols for in vitro and in vivo studies, and a discussion of its potential therapeutic applications.
Biological Activity of SPARC (119-122) / KGHK
The primary and most well-documented biological activity of the SPARC (119-122) peptide, KGHK, is the stimulation of angiogenesis.[2] This pro-angiogenic effect is crucial in the context of cardiac regeneration, as the formation of new blood vessels can restore oxygen and nutrient supply to the damaged heart tissue, thereby limiting the extent of myocardial damage and promoting repair. The proteolytic cleavage of SPARC in the extracellular matrix can release bioactive peptides, including KGHK, which can then act on endothelial cells to promote neovascularization.[3]
Data Presentation: In Vitro Angiogenic Effects of SPARC (119-122) / KGHK
The following table summarizes the quantitative data from in vitro studies on the pro-angiogenic effects of the KGHK peptide.
| Assay | Cell Type | Peptide Concentration | Observed Effect | Reference |
| Endothelial Cell Network Formation | Luteal Endothelial Cells | 100 µg/ml | Increased number of small endothelial cell clusters | [2] |
| Endothelial Cord Formation | Not Specified | Not Specified | Stimulation of endothelial cord formation | [3] |
Note: In vivo quantitative data on the effects of SPARC (119-122) on cardiac function (e.g., ejection fraction, infarct size) in animal models of myocardial infarction are not extensively available in the current literature. The pro-angiogenic potential demonstrated in vitro suggests a therapeutic hypothesis that warrants further in vivo investigation.
Experimental Protocols
In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation
This protocol is designed to assess the pro-angiogenic potential of the SPARC (119-122) peptide by evaluating the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
SPARC (119-122) peptide (KGHK), sterile
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates
-
Calcein AM
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure even distribution by gently tapping the plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing 0.5-2% fetal bovine serum. Adjust the cell density to 1-2 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of the SPARC (119-122) peptide in the cell suspension. A dose-response study (e.g., 10, 50, 100 µg/mL) is recommended. Include a vehicle control (e.g., PBS) and a positive control (e.g., VEGF).
-
Incubation: Add 100 µL of the cell suspension containing the respective treatments to each well of the coated 96-well plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Myocardial Infarction Model and Peptide Delivery
This protocol outlines a general procedure for inducing myocardial infarction in a rodent model and administering the SPARC (119-122) peptide.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture material (e.g., 6-0 silk)
-
SPARC (119-122) peptide (KGHK) dissolved in a biocompatible vehicle (e.g., saline, hydrogel)
-
Echocardiography system
Procedure:
-
Anesthesia and Ventilation: Anesthetize the animal and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the animal.
-
Surgical Procedure (Myocardial Infarction Induction):
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
-
Peptide Administration (Intramyocardial Injection):
-
Immediately after LAD ligation, inject a predetermined dose of the SPARC (119-122) peptide solution directly into the border zone of the infarct. Multiple injections may be necessary to cover the entire region. A vehicle-only injection should be used as a control.
-
Alternatively, the peptide can be incorporated into a hydrogel for sustained release and injected into the infarct border zone.[4]
-
-
Closure and Recovery: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesia.
-
Functional Assessment (Echocardiography):
-
Perform echocardiography at baseline (before surgery) and at various time points post-MI (e.g., 7, 14, and 28 days).
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), end-systolic volume (ESV), and end-diastolic volume (EDV) to assess cardiac function.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Perform histological staining (e.g., Masson's trichrome) to assess infarct size and fibrosis.
-
Immunohistochemical staining for markers of angiogenesis (e.g., CD31, von Willebrand factor) can be performed to quantify vessel density in the infarct and border zones.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for SPARC (119-122) / KGHK-Induced Angiogenesis
The precise signaling cascade initiated by the KGHK peptide in endothelial cells is an area of active investigation. However, based on its pro-angiogenic effects, it is hypothesized to interact with cell surface receptors that trigger downstream pathways leading to endothelial cell proliferation, migration, and tube formation. A likely candidate pathway involves the activation of Vascular Endothelial Growth Factor (VEGF) signaling, a master regulator of angiogenesis.
References
- 1. Extracellular SPARC increases cardiomyocyte contraction during health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulating myocardial regeneration with periostin Peptide in large mammals improves function post-myocardial infarction but increases myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Large animal models for cardiac remuscularization studies: A methodological review [frontiersin.org]
Application Notes and Protocols for SPARC (119-122) in Bone Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin, is a matricellular glycoprotein (B1211001) with a significant role in bone physiology. The peptide fragment SPARC (119-122), with the amino acid sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK), has garnered attention for its potential therapeutic applications, particularly in tissue regeneration. While primarily recognized for its pro-angiogenic properties, which are crucial for vascularization during bone healing, emerging evidence suggests a direct role for this peptide in modulating osteoblast activity. These application notes provide a comprehensive overview and detailed experimental protocols for investigating the efficacy of SPARC (119-122) in promoting bone repair.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of SPARC (119-122) on cellular processes relevant to bone repair. Note: As direct quantitative data for SPARC (119-122) on osteoblasts is limited in publicly available literature, the following data is presented as a representative framework. Researchers are encouraged to generate dose-response curves to determine optimal concentrations for their specific cell and model systems.
Table 1: In Vitro Effects of SPARC (119-122) on Osteoprogenitor Cells
| Parameter | Cell Type | SPARC (119-122) Concentration | Observation | Reference |
| Proliferation | Mesenchymal Stem Cells (MSCs) | 1 - 100 ng/mL | Dose-dependent increase in cell number over 72 hours. | [Hypothetical Data] |
| Alkaline Phosphatase (ALP) Activity | Pre-osteoblasts (MC3T3-E1) | 10 - 500 ng/mL | Significant increase in ALP activity at day 7, peaking at 100 ng/mL. | [Hypothetical Data] |
| Mineralization (Alizarin Red S) | Bone Marrow Stromal Cells (BMSCs) | 50 - 200 ng/mL | Enhanced formation of mineralized nodules at day 14 and 21. | [Hypothetical Data] |
| Gene Expression (RUNX2) | Human Adipose-derived Stem Cells (hADSCs) | 100 ng/mL | Upregulation of RUNX2 mRNA levels at 48 hours post-treatment. | [Hypothetical Data] |
Table 2: In Vivo Bone Regeneration with SPARC (119-122)
| Animal Model | Defect Type | Delivery Vehicle | SPARC (119-122) Dose | Outcome | Reference |
| Rat Calvarial Defect | 5 mm critical-size | Collagen Scaffold | 10 µg per scaffold | Increased bone volume and bone mineral density at 4 and 8 weeks. | [Hypothetical Data] |
| Mouse Tibial Fracture | Standardized fracture | Hydrogel | 5 µg/µL injection | Accelerated callus formation and improved biomechanical strength at 3 weeks. | [Hypothetical Data] |
Experimental Protocols
In Vitro Osteoblast Differentiation and Mineralization
1. Cell Culture and Osteogenic Induction:
-
Cell Lines: Mouse pre-osteoblastic cells (MC3T3-E1), human fetal osteoblastic cells (hFOB), or primary mesenchymal stem cells (MSCs) are suitable.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium Alpha (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium (ODM): Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10⁴ cells/well.
-
Culture in standard culture medium until 80-90% confluency.
-
Replace the medium with ODM containing varying concentrations of SPARC (119-122) peptide (e.g., 0, 10, 50, 100, 200 ng/mL).
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
-
2. Alkaline Phosphatase (ALP) Activity Assay:
-
Principle: ALP is an early marker of osteoblast differentiation. Its activity is determined by measuring the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.
-
Procedure (Day 7):
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).
-
Add pNPP substrate solution to the cell lysate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction with NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize ALP activity to the total protein content of the cell lysate.
-
3. Alizarin Red S Staining for Mineralization:
-
Principle: Alizarin Red S stains calcium deposits, which are indicative of late-stage osteoblast differentiation and matrix mineralization.
-
Procedure (Day 14 or 21):
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules using a microscope.
-
-
Quantification:
-
Destain the wells by adding 10% cetylpyridinium (B1207926) chloride.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
-
In Vivo Bone Repair Model
1. Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Defect Model: A critical-sized calvarial defect (e.g., 5 mm in rats) or a femoral/tibial fracture model can be employed. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Preparation of SPARC (119-122) Implant:
-
Scaffold: A biocompatible and biodegradable scaffold such as a collagen sponge, hydrogel, or porous ceramic can be used.
-
Loading: Lyophilize a solution of SPARC (119-122) onto the scaffold or incorporate it into the hydrogel during its formulation. A typical dose might range from 1-20 µg of peptide per scaffold, depending on the size of the defect and the animal model.
3. Surgical Procedure and Implantation:
-
Anesthetize the animal.
-
Create the bone defect using appropriate surgical techniques.
-
Implant the scaffold loaded with SPARC (119-122) into the defect site. Control groups should receive the scaffold without the peptide.
-
Suture the wound and provide post-operative care.
4. Analysis of Bone Regeneration:
-
Micro-Computed Tomography (µCT): At selected time points (e.g., 4 and 8 weeks), sacrifice the animals and harvest the bone containing the defect. Perform µCT analysis to quantify bone volume (BV), bone mineral density (BMD), and trabecular architecture.
-
Histology: Decalcify the bone samples, embed in paraffin, and section for histological staining.
-
Hematoxylin and Eosin (H&E) Staining: To visualize overall tissue morphology and cellular infiltration.
-
Masson's Trichrome Staining: To assess collagen deposition and new bone formation.
-
Signaling Pathways and Experimental Workflows
The pro-reparative effects of SPARC (119-122) in bone are likely mediated through a combination of direct actions on osteoprogenitor cells and indirect effects via the promotion of angiogenesis.
Troubleshooting & Optimization
SPARC (119-122) peptide solubility and stability issues
Welcome to the technical support center for the SPARC (119-122) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the SPARC (119-122) peptide and what are its key properties?
The SPARC (119-122) peptide is a four-amino-acid fragment with the sequence Lys-Gly-His-Lys (KGHK). It is derived from the full-length SPARC (Secreted Protein Acidic and Rich in Cysteine) protein, a matricellular protein involved in tissue remodeling and angiogenesis.[1][2] The KGHK peptide itself has been identified as a potent stimulator of angiogenesis and endothelial cell proliferation.[1][3][4][5] It is typically supplied as a lyophilized powder, often as a trifluoroacetate (B77799) (TFA) salt, which generally aids in its solubility.[1]
Q2: What is the recommended solvent for reconstituting the lyophilized SPARC (119-122) peptide?
The SPARC (119-122) peptide is a basic peptide with a theoretical isoelectric point (pI) of 10.6 and a Grand Average of Hydropathicity (GRAVY) score of -2.85, indicating it is hydrophilic.[1] Therefore, the recommended initial solvent is sterile, distilled water or a common biological buffer such as phosphate-buffered saline (PBS) or Tris buffer at a neutral pH.[6][7] If solubility issues arise in water or neutral buffers, using a slightly acidic solution, such as 10% acetic acid, can improve dissolution.[6][7]
Q3: How should I store the SPARC (119-122) peptide in its lyophilized form and after reconstitution?
Proper storage is crucial to maintain the integrity and activity of the peptide.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be kept in a freezer at or below -20°C.[1][8] For short-term storage, it can be kept at 4°C.[9] Before opening the vial, it is essential to allow it to warm to room temperature to prevent moisture condensation, as the peptide can be hygroscopic.[8]
-
Peptide Solutions: Once reconstituted, peptide solutions are less stable than the lyophilized powder.[8] For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8] These aliquots should be stored at -20°C.[8] For peptides containing amino acids prone to oxidation (not present in KGHK), using oxygen-free solvents is advisable.[10]
Q4: My SPARC (119-122) peptide solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates that the peptide is not fully dissolved or may be aggregating. Here are some troubleshooting steps:
-
Sonication: Briefly sonicate the solution in an ice bath. This can help break up aggregates and improve dissolution.[7]
-
Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C.[10] Avoid excessive heat, as it can degrade the peptide.
-
pH Adjustment: Since this is a basic peptide, ensuring the final pH of the solution is neutral or slightly acidic can help maintain solubility.
-
Centrifugation: Before use in an assay, it is good practice to centrifuge the peptide solution to pellet any undissolved material.[6]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Lyophilized Peptide
If you are experiencing difficulty dissolving the SPARC (119-122) peptide, follow these steps:
-
Initial Attempt: Start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[8]
-
Basic Peptide Strategy: If solubility is limited in water, try a dilute acidic solution. Add a small amount of 10% acetic acid to the solution and vortex gently.[7]
-
Organic Solvents (Use with Caution): If the peptide still does not dissolve, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used as a last resort, followed by a stepwise dilution with your aqueous buffer.[6][7] Be mindful that organic solvents may interfere with certain biological assays.
Issue 2: Peptide Instability in Solution Over Time
If you suspect your peptide solution is degrading or losing activity, consider the following:
-
Storage Conditions: Ensure the peptide solution is aliquoted and stored at -20°C. Avoid frequent freeze-thaw cycles.[8]
-
Buffer Choice: Use sterile buffers at a pH between 5 and 6 for reconstituted peptides to minimize degradation.[8]
-
Bacterial Contamination: To prevent bacterial growth, which can degrade peptides, consider filtering the peptide solution through a 0.2 µm filter.[8]
Quantitative Data Summary
| Property | Value | Reference |
| Sequence | H-Lys-Gly-His-Lys-OH (KGHK) | [1] |
| Molecular Weight | 468.56 g/mol | [1] |
| Theoretical pI | 10.6 | [1] |
| GRAVY Score | -2.85 | [1] |
Experimental Protocols
Protocol for Solubility Testing of SPARC (119-122) Peptide
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature.[8]
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.[7]
-
Weigh out a small, known quantity of the peptide (e.g., 1 mg).
-
Add a calculated volume of sterile, distilled water to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution gently.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
For long-term storage, this stock solution should be aliquoted and stored at -20°C.[8]
Protocol for Assessing Peptide Stability
-
Prepare a stock solution of the SPARC (119-122) peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Divide the stock solution into several aliquots.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, room temperature).
-
At various time points (e.g., 1 day, 1 week, 1 month), take one aliquot from each storage condition.
-
Analyze the peptide's integrity using High-Performance Liquid Chromatography (HPLC) to check for degradation products.
-
If a biological assay is available, test the activity of the stored peptide to assess its functional stability.
Signaling Pathways and Workflows
The SPARC (119-122) peptide is known to be a pro-angiogenic factor.[11] It is believed to be released from the parent SPARC protein through proteolytic cleavage in the extracellular matrix.[1] The full SPARC protein interacts with various components of the tumor microenvironment, including collagen and growth factors like VEGF, and can modulate signaling pathways such as the TGF-β pathway.[11][12] The released KGHK peptide then stimulates endothelial cell proliferation, contributing to angiogenesis.[4][5]
Caption: Workflow of SPARC (119-122) peptide release and its role in angiogenesis.
Caption: Troubleshooting workflow for SPARC (119-122) peptide solubility issues.
References
- 1. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 2. A fragment of SPARC reflecting increased collagen affinity shows pathological relevance in lung cancer – implications of a new collagen chaperone function of SPARC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. mybiosource.com [mybiosource.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Optimizing SPARC (119-122) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the SPARC (119-122) peptide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SPARC (119-122) and what is its primary biological function?
SPARC (119-122) is a four-amino acid peptide fragment with the sequence H-Lys-Gly-His-Lys-OH (KGHK).[1] It is derived from SPARC (Secreted Protein Acidic and Rich in Cysteine), a larger matricellular protein that modulates cell-matrix interactions.[2] While the full-length SPARC protein has diverse and sometimes opposing functions, including anti-proliferative effects, the KGHK peptide fragment is known to be a potent stimulator of endothelial cell proliferation and angiogenesis.[1][3][4][5][6]
Q2: What is the proposed mechanism of action for SPARC (119-122)?
The SPARC (119-122) peptide is a copper-binding sequence.[5] Its pro-angiogenic activity is linked to this property, as copper ions are known to be important for angiogenesis.[5] This bioactive peptide can be released from the full-length SPARC protein through proteolytic degradation by enzymes in the extracellular matrix, such as plasmin.[1][5] Once released, it stimulates endothelial cells, leading to the formation of endothelial cords and promoting neovascularization.[3][5]
Q3: How should I reconstitute, handle, and store the SPARC (119-122) peptide?
The peptide is typically supplied in lyophilized (powder) form and should be stored in a freezer at or below -20°C for long-term stability.[1] For reconstitution, use a sterile physiological buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium without serum. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to create single-use aliquots after reconstitution and store them at -20°C or -80°C.
Q4: What is a good starting concentration for my in vitro assay?
The optimal concentration of SPARC (119-122) is highly dependent on the cell type, assay duration, and specific endpoint being measured. There is no single universally effective concentration. It is critical to perform a dose-response experiment to determine the optimal working concentration for your specific experimental conditions. Based on studies using the full-length SPARC protein which showed effects in the 1-25 µg/mL range, a similar range can be used as a starting point for the peptide.[7] We recommend testing a range from 0.1 µg/mL to 50 µg/mL.
Q5: What is TFA salt and will it affect my experiments?
Trifluoroacetic acid (TFA) is often used during the HPLC purification of synthetic peptides and remains as a counterion in the final lyophilized product.[1] The presence of TFA can affect the net weight of the peptide.[1] For most standard in vitro cell culture assays, the residual amounts of TFA are typically too low to cause interference.[1] However, if your assay is highly sensitive, the presence of TFA should be noted.[1]
Quantitative Data Summary
Table 1: SPARC (119-122) Peptide Properties
| Property | Value | Reference(s) |
| Sequence | H-Lys-Gly-His-Lys-OH (KGHK) | [1] |
| Molecular Formula | C₂₀H₃₆N₈O₅ | [1] |
| Average Molecular Weight | 468.56 g/mol | [1] |
| Source | Synthetic | [1] |
| Supplied Form | Lyophilized Powder | [1] |
| Storage Temperature | ≤ -20°C | [1] |
Table 2: Example Starting Conditions for In Vitro Assays
| Parameter | Recommendation | Reference(s) |
| Cell Types | Endothelial Cells (e.g., HUVEC, Bovine Aortic Endothelial) | [3][5] |
| Suggested Dose-Response Range | 0.1 µg/mL to 50 µg/mL | N/A |
| Common Assays | Cell Proliferation, Angiogenesis (Tube Formation), Cell Adhesion, Cell Spreading | [4][5][8] |
| Assay Considerations | Activity can be enhanced in combination with other ECM components or when formulated as a peptide-amphiphile. | [8][9] |
Troubleshooting Guide
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of SPARC (119-122)
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Under sterile conditions, add the required volume of a sterile solvent (e.g., sterile PBS, pH 7.4) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Label aliquots clearly with the peptide name, concentration, and date.
-
Store aliquots at -20°C or -80°C. Thaw a fresh aliquot for each experiment.
Protocol 2: General Workflow for In Vitro Assays
Protocol 3: Example - Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Prepare Matrigel Plate: Thaw Matrigel on ice overnight. Under sterile conditions, coat the wells of a 96-well plate with 50 µL of Matrigel per well. Be careful not to introduce bubbles.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Prepare Cells: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum (e.g., 0.5-2% FBS) medium to a concentration of 2-4 x 10⁵ cells/mL.
-
Prepare Treatments: In separate tubes, mix the cell suspension with different concentrations of SPARC (119-122) peptide (e.g., 0, 1, 5, 10, 20 µg/mL). Include a positive control (e.g., VEGF) and a negative control (vehicle only).
-
Seed Cells: Gently add 100 µL of the cell/treatment mixture to each corresponding Matrigel-coated well.
-
Incubate: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.
-
Analyze: Monitor tube formation at regular intervals using a phase-contrast microscope. Quantify the results by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
References
- 1. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 2. The Function of SPARC as a Mediator of Fibrosis [openrheumatologyjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. escholarship.org [escholarship.org]
- 7. SPARC (Secreted Protein Acidic and Rich in Cysteine) Induces Apoptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of peptide-amphiphiles possessing cellular activation sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Tube Formation with KGHK Peptide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with in vitro tube formation assays using the KGHK peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to help you achieve robust and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your tube formation experiments with KGHK peptide.
Question: Why are my endothelial cells not forming tubes, or why is the network poorly developed?
Answer: Several factors can contribute to poor or absent tube formation. Consider the following potential causes and solutions:
-
Cell-Related Issues:
-
Suboptimal Cell Density: The number of cells seeded is critical. Too few cells will result in a sparse network, while too many can lead to a confluent monolayer or clumps.[1] It is recommended to perform a cell titration experiment to determine the optimal density for your specific endothelial cell type.
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High-passage number primary cells may lose their ability to form tubes effectively. For instance, Human Umbilical Vein Endothelial Cells (HUVECs) are best used between passages 2 and 6 for this assay.[1][2]
-
Cell Clumping: If cells are clumping together instead of forming a network, it could be due to suboptimal cell density or poor cell viability.[1] Ensure cells are well-suspended before seeding.
-
-
Peptide-Related Issues:
-
Incorrect KGHK Concentration: The concentration of KGHK peptide is a critical parameter. A dose-response experiment is essential to identify the optimal concentration for inducing tube formation in your specific cell type.
-
Peptide Instability: Peptides can be sensitive to degradation. Ensure proper storage and handling of the KGHK peptide. It is often recommended to store lyophilized peptides at -20°C or lower, protected from light and moisture.[3] Reconstituted peptide solutions should be used promptly or stored at 4°C for short-term use, avoiding repeated freeze-thaw cycles.[3]
-
-
Matrix-Related Issues:
-
Improper Matrigel Polymerization: Matrigel is temperature-sensitive and will begin to polymerize above 10°C.[1] Thaw Matrigel overnight on ice at 4°C and keep it on ice during handling.[1] Use pre-cooled pipette tips and plates to prevent premature gelling.[1] An uneven gel layer can also affect tube formation; ensure a consistent volume of Matrigel is used to create a level surface.[1][4]
-
Incorrect Matrigel Concentration: The protein concentration of the Matrigel can influence tube formation. A concentration of at least 10 mg/mL is often recommended.[5][6]
-
-
Media and Supplement Issues:
-
Suboptimal Serum Concentration: The concentration of fetal bovine serum (FBS) or fetal calf serum (FCS) can affect tube formation. While some serum is often necessary for cell survival, high concentrations can inhibit tube formation.[7][8] It is advisable to optimize the serum concentration for your specific cell line, with some protocols suggesting low-serum (e.g., 2%) or serum-free media.[9][10]
-
Question: Why is my Matrigel not polymerizing correctly?
Answer: Issues with Matrigel polymerization are common and can significantly impact your results. Here are the primary causes and solutions:
-
Temperature Control: Matrigel gelling is highly temperature-dependent. It begins to polymerize above 10°C, with rapid gelling at temperatures greater than 22°C.[1]
-
Inadequate Incubation: Insufficient incubation time will result in incomplete polymerization.
-
Solution: Allow the Matrigel to polymerize at 37°C for at least 30-60 minutes before seeding the cells.[1]
-
-
Air Bubbles: The presence of air bubbles can disrupt the gel layer.
-
Solution: Avoid introducing air bubbles when pipetting the Matrigel. If bubbles are present, they can be removed by centrifuging the plate at 300 x g for 10 minutes at 4°C before incubation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KGHK peptide in promoting tube formation?
A1: The KGHK peptide is a fragment of the Secreted Protein Acidic and Rich in Cysteine (SPARC).[11] Like the well-studied GHK peptide, KGHK is believed to stimulate angiogenesis.[11][12] The proposed mechanism involves the stimulation of blood vessel growth, likely through the modulation of signaling pathways involving Transforming Growth Factor-beta (TGF-β) and integrins, which are crucial for cell migration, proliferation, and extracellular matrix remodeling.[11][13] GHK-Cu has also been shown to influence the expression of growth factors like Vascular Endothelial Growth Factor (VEGF).[3]
Q2: What is the recommended concentration range for KGHK peptide in a tube formation assay?
A2: The optimal concentration of KGHK can vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response study to determine the most effective concentration. Based on literature for similar peptides, a starting range of nanomolar to micromolar concentrations is often used.[3] One study observed effects of KGHK peptide at a concentration of 100 µg/ml.[12]
Q3: How should I store and handle my KGHK peptide?
A3: Proper storage and handling are crucial for maintaining the bioactivity of the KGHK peptide. Lyophilized peptide should be stored at -20°C or colder, protected from light and moisture.[3] When reconstituting, use a sterile, endotoxin-free buffer or water.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[3] For short-term storage, the reconstituted peptide can be kept at 4°C.[3]
Q4: What are the best endothelial cell types to use for a KGHK tube formation assay?
A4: Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cells for tube formation assays due to their reliability and well-characterized response.[14] Other endothelial cell types, such as Human Microvascular Endothelial Cells (HMECs) or Bovine Aortic Endothelial Cells (BAECs), can also be used.[1][14] It is important to use cells at a low passage number (ideally between 2 and 6 for HUVECs) as their angiogenic potential can decrease with time in culture.[1][2]
Q5: What controls should I include in my tube formation assay?
A5: To ensure the validity of your results, it is essential to include the following controls:
-
Negative Control: Endothelial cells cultured on Matrigel in basal medium without any pro-angiogenic factors (including KGHK). This will establish the baseline level of tube formation.
-
Positive Control: Endothelial cells cultured on Matrigel with a known pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF) or a complete growth medium containing serum and growth factors.[2] This will confirm that the cells are capable of forming tubes under optimal conditions.
-
Vehicle Control: Endothelial cells treated with the same solvent used to dissolve the KGHK peptide to rule out any effects of the vehicle itself.
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration when designing and troubleshooting your tube formation assay.
Table 1: Recommended Cell Seeding Densities for Tube Formation Assays
| Cell Type | Plate Format | Recommended Seeding Density per Well | Reference(s) |
| HUVEC | 96-well | 10,000 - 20,000 | [1][5] |
| HUVEC, HMVEC, HMEC-1 | 24-well | 1.2 x 10^5 | [6] |
| Mouse 3B-11 | 24-well | 75,000 - 100,000 | [2] |
Table 2: Typical Timelines and Conditions for Tube Formation Assays
| Parameter | Recommended Condition/Timeline | Reference(s) |
| Matrigel Polymerization | 30 - 60 minutes at 37°C | [1] |
| Peak Tube Formation | 3 - 12 hours | [2] |
| HUVEC Tube Formation | 4 - 6 hours | [15] |
| Assay Incubation | 4 - 18 hours | [2][6] |
Experimental Protocols
Protocol 1: Matrigel-Based Endothelial Cell Tube Formation Assay with KGHK Peptide
Materials:
-
KGHK peptide, lyophilized
-
Sterile, endotoxin-free water or buffer for reconstitution
-
Endothelial cells (e.g., HUVECs, passages 2-6)
-
Basal medium (e.g., EBM-2)
-
Low-serum medium (e.g., EBM-2 with 2% FBS)
-
Positive control (e.g., VEGF)
-
Growth factor-reduced Matrigel
-
Ice
-
Pre-cooled sterile pipette tips
-
Pre-cooled 96-well tissue culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Procedure:
-
Preparation:
-
Thaw growth factor-reduced Matrigel on ice overnight in a 4°C refrigerator.[1]
-
Reconstitute the lyophilized KGHK peptide in sterile water or buffer to create a stock solution. Aliquot and store at -20°C or -80°C.
-
The day before the assay, culture endothelial cells in a low-serum medium.
-
-
Matrigel Coating:
-
Place a 96-well plate and pipette tips on ice.[1]
-
Gently mix the thawed Matrigel with a pre-cooled pipette tip.
-
Carefully add 50 µL of Matrigel to each well of the pre-cooled 96-well plate, avoiding the formation of air bubbles.[5]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[1]
-
-
Cell Seeding and Treatment:
-
Harvest the endothelial cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA, followed by neutralization).
-
Resuspend the cells in a low-serum medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2-4 x 10^5 cells/mL for HUVECs).
-
Prepare your treatment conditions in the low-serum medium:
-
Negative control (medium only)
-
Vehicle control
-
KGHK peptide (at various concentrations for a dose-response)
-
Positive control (e.g., VEGF)
-
-
Gently add 100 µL of the cell suspension containing the respective treatments to each well on top of the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.[1] The optimal incubation time should be determined empirically.
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of the tube-like structures for quantification.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes (branch points), and number of loops (meshes) using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[1]
-
Visualizations
Signaling Pathway
Caption: Putative signaling pathway for KGHK peptide-induced tube formation.
Experimental Workflow
Caption: Experimental workflow for the KGHK tube formation assay.
Troubleshooting Logic
Caption: Troubleshooting logic for poor tube formation with KGHK peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. thundersci.com [thundersci.com]
- 9. ibidi.com [ibidi.com]
- 10. ibidi.com [ibidi.com]
- 11. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
preventing SPARC (119-122) peptide aggregation in solution
Welcome to the technical support center for the SPARC (119-122) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation and ensuring the successful use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the SPARC (119-122) peptide and what are its properties?
A1: The SPARC (119-122) peptide is a tetrapeptide with the amino acid sequence Lys-Gly-His-Lys (KGHK)[1][2]. It is a fragment of the naturally occurring SPARC (Secreted Protein Acidic and Rich in Cysteine) protein and is known for its pro-angiogenic properties, stimulating endothelial cell proliferation[3][4]. Due to the presence of two lysine (B10760008) residues and a histidine residue, it is a basic peptide with a theoretical isoelectric point (pI) of 10.6[4]. It is also known to be a copper-binding peptide[1][5].
Q2: My SPARC (119-122) peptide won't dissolve. What should I do?
A2: The SPARC (119-122) peptide is a basic peptide, which dictates the best approach for solubilization. As a first step, you should try to dissolve the peptide in sterile, deionized water[6][7][8]. If solubility is limited, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help by protonating the basic residues and increasing its solubility[6][7][8][9]. It is recommended to start with a small aliquot of your peptide to test for optimal solubilization conditions before dissolving the entire stock[8]. Sonication can also aid in dissolution.
Q3: What is the best buffer for dissolving and storing the SPARC (119-122) peptide?
A3: For initial solubilization of this basic peptide, sterile water or a buffer with a slightly acidic pH can be effective[6][7][8]. For storage and in-solution experiments, a buffer that maintains a pH between 5.0 and 7.0 is recommended to ensure stability, especially considering its copper-binding nature which can be sensitive to pH changes[10]. Phosphate-buffered saline (PBS) at a physiological pH of around 7.4 is commonly used for cell-based assays once the peptide is in solution[3]. However, always check for precipitation when diluting a stock solution into a buffer with a different pH or high salt concentration.
Q4: I observed precipitation after adding the peptide solution to my cell culture medium. What is the cause and how can I prevent it?
A4: Precipitation in cell culture media can occur for several reasons. The full-length SPARC protein is known to bind to albumin, a major component of fetal bovine serum (FBS)[5][6][11]. While it is not confirmed for the KGHK peptide fragment, interaction with serum proteins is a potential cause of precipitation[6][11]. Other factors include high concentrations of salts or other components in the media, a significant pH shift when adding the peptide stock, or exceeding the peptide's solubility limit in the final solution[12][13]. To prevent this, consider the following:
-
Reduce Serum Concentration: If possible, reduce the serum concentration in your media or perform the experiment in serum-free media.
-
Serial Dilution: Instead of adding the concentrated peptide stock directly to the media, perform serial dilutions in your base media.
-
pH Adjustment: Ensure the pH of your peptide stock solution is compatible with your cell culture media.
-
Test Solubility: Perform a small-scale test to determine the maximum soluble concentration of the peptide in your specific cell culture medium before starting your experiment.
Q5: How should I store the lyophilized powder and peptide solutions?
A5: Proper storage is critical for maintaining the integrity of your peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator to prevent moisture absorption. Avoid repeated freeze-thaw cycles of the container.[4] |
| Stock Solution | -20°C or -80°C | Weeks to Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Solutions should ideally be buffered at a pH between 5 and 7.[10] |
Before use, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.
Troubleshooting Guides
Problem: Peptide Aggregation or Precipitation During Solubilization
If you observe cloudiness, particles, or gel-like formation when trying to dissolve your SPARC (119-122) peptide, follow this troubleshooting workflow.
Problem: Peptide Precipitation in Aqueous Buffers or Cell Culture Media
If your peptide precipitates after being successfully dissolved and then diluted into your experimental buffer or media, consider the following.
Experimental Protocols
Protocol 1: General Solubilization of SPARC (119-122) Peptide
This protocol provides a general method for solubilizing the lyophilized SPARC (119-122) peptide.
Materials:
-
Lyophilized SPARC (119-122) peptide
-
Sterile, deionized water
-
10% Acetic Acid solution (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom of the tube.
-
Allow the vial to equilibrate to room temperature in a desiccator.
-
Add the desired volume of sterile, deionized water to achieve your target stock concentration (e.g., 1 mg/mL).
-
Gently vortex the tube to mix.
-
Visually inspect the solution for clarity. If the solution is not clear, proceed to the next step.
-
If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing. Add the minimal amount necessary to achieve a clear solution.
-
If the solution is still not clear, sonicate the tube in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, it is ready for further dilution into your experimental buffer.
-
For storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Assessing Peptide Aggregation using UV-Vis Spectroscopy
A simple way to monitor for large-scale aggregation is to measure the turbidity of your peptide solution using a UV-Vis spectrophotometer.
Materials:
-
Peptide solution
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Blank the spectrophotometer with the same buffer used to dissolve the peptide.
-
Measure the absorbance of your peptide solution at a wavelength in the visible range, such as 340 nm or 600 nm. An increase in absorbance at these wavelengths over time is indicative of the formation of light-scattering aggregates.
-
This measurement can be taken at different time points, temperatures, or concentrations to assess the stability of your peptide solution under various conditions.
For more detailed characterization of aggregation, advanced techniques such as Size Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS) may be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Secreted protein acidic and rich in cysteine mediates active targeting of human serum albumin in U87MG xenograft mouse models [thno.org]
- 7. genscript.com [genscript.com]
- 8. biocat.com [biocat.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Determining the Effective Dose of KGHK In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the effective in vivo dose of the peptide KGHK.
Frequently Asked Questions (FAQs)
Q1: What is KGHK and what are its primary in vivo effects?
A1: KGHK is a tripeptide (glycyl-histidyl-lysine) with an additional lysine (B10760008) residue. It is a fragment of the Secreted Protein Acidic and Rich in Cysteine (SPARC), a glycoprotein (B1211001) involved in tissue remodeling and repair.[1] In vivo, KGHK is primarily recognized for its potent pro-angiogenic properties, stimulating the formation of new blood vessels.[2] This makes it a peptide of interest for research in wound healing, tissue regeneration, and ischemic conditions.
Q2: What is a recommended starting dose for KGHK in in vivo studies?
A2: Currently, there is a lack of extensive studies providing a definitive effective dose for KGHK alone in various animal models. However, based on data from the related peptide GHK and general principles of peptide dosing, a starting dose range can be estimated. For instance, a study on bone fracture healing in rats used GHK at a dose of 0.5 μg/kg as part of a peptide mixture.[3] For initial dose-finding studies with KGHK, a conservative starting range of 1-10 µg/kg is suggested. It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific animal model and application.
Q3: What are the common routes of administration for peptides like KGHK in animal models?
A3: The choice of administration route significantly impacts the bioavailability and pharmacokinetics of peptides. Common routes for in vivo peptide administration include:
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.
-
Subcutaneous (SC): Allows for slower absorption and a more sustained release profile.
-
Intraperitoneal (IP): A common route in rodent studies, offering a large surface area for absorption.
-
Topical: For localized effects, such as in wound healing models, KGHK can be incorporated into gels or creams.
The optimal route will depend on the experimental design and the target tissue.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same treatment group.
-
Potential Cause:
-
Inconsistent Administration: Variations in injection technique can lead to inconsistent dosing and absorption.
-
Peptide Instability: KGHK, like many peptides, can be susceptible to degradation in solution.
-
Animal Variability: Biological differences between individual animals.
-
-
Recommended Solution:
-
Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for peptide reconstitution, storage, and administration.
-
Assess Stability: Conduct a stability analysis of your KGHK formulation under the experimental conditions.
-
Increase Sample Size: A larger number of animals per group can help to account for individual biological variations.
-
Issue 2: Lack of therapeutic efficacy at the tested doses.
-
Potential Cause:
-
Insufficient Dosage: The administered dose may be below the therapeutic threshold.
-
Rapid Clearance: Peptides can have short in vivo half-lives due to enzymatic degradation and renal clearance.
-
Poor Bioavailability: The chosen administration route may not be optimal for delivering the peptide to the target tissue.
-
-
Recommended Solution:
-
Conduct a Dose-Response Study: Systematically evaluate a range of doses to identify the effective concentration.
-
Perform a Pharmacokinetic (PK) Study: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of KGHK to optimize the dosing regimen.
-
Consider Formulation Strategies: Explore the use of carriers like liposomes or nanoparticles to protect the peptide and improve its half-life.
-
Quantitative Data Summary
Table 1: Estimated In Vivo Starting Doses for KGHK and Related Peptides
| Peptide | Animal Model | Application | Suggested Starting Dose Range | Administration Route | Reference |
| KGHK | Rodent | Angiogenesis/Wound Healing | 1 - 10 µg/kg | IV, SC, IP, Topical | Estimated |
| GHK | Rat | Bone Fracture Healing | 0.5 µg/kg (in a mixture) | Not Specified | [3] |
| GHK-Cu | Human | Skin Rejuvenation | 2 - 5 mg (total dose) | Subcutaneous | N/A |
Disclaimer: The suggested starting dose for KGHK is an estimation based on related compounds and should be validated experimentally.
Experimental Protocols
Protocol 1: Dose-Escalation and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe and effective dose range of KGHK in a specific animal model.
Materials:
-
Lyophilized KGHK peptide
-
Sterile, biocompatible vehicle (e.g., sterile PBS, pH 7.4)
-
Appropriate animal model (e.g., 8-week-old C57BL/6 mice)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Reconstitute KGHK in the sterile vehicle to a stock concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Animal Groups: Divide animals into multiple groups (n=5 per group), including a vehicle control group.
-
Dosing: Administer KGHK via the chosen route at escalating doses (e.g., 1, 5, 10, 25, 50 µg/kg). The vehicle control group receives an equivalent volume of the vehicle.
-
Monitoring: Closely monitor the animals for a predefined period (e.g., 14 days) for any signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Data Collection: Record body weight daily. At the end of the study, collect blood for hematology and serum chemistry analysis. Perform histopathological examination of major organs.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or other adverse effects).
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of KGHK.
Materials:
-
KGHK peptide
-
Cannulated animals (if frequent blood sampling is required)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS or a validated ELISA kit for KGHK quantification
Procedure:
-
Dosing: Administer a single dose of KGHK (at a therapeutically relevant level determined from the MTD study) via the chosen route.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of KGHK in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
Signaling Pathways and Experimental Workflows
Signaling Pathway of KGHK in Angiogenesis
KGHK, derived from SPARC, is a potent stimulator of angiogenesis. While the exact downstream signaling cascade is still under investigation, it is known to be involved in pathways that promote endothelial cell proliferation, migration, and tube formation. The related peptide GHK has been shown to modulate the TGF-β pathway and influence integrin expression, which are crucial for angiogenesis.
Caption: Proposed signaling pathway of KGHK in promoting angiogenesis.
Experimental Workflow for Determining Effective Dose
The following diagram illustrates a typical workflow for determining the effective in vivo dose of KGHK.
Caption: A streamlined workflow for in vivo effective dose determination of KGHK.
References
Technical Support Center: SPARC (119-122) Peptide
Welcome to the technical support center for the SPARC (119-122) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments involving this peptide, with a specific focus on its degradation and half-life.
Frequently Asked Questions (FAQs)
Q1: What is the SPARC (119-122) peptide?
The SPARC (119-122) peptide is a four-amino-acid fragment with the sequence Lys-Gly-His-Lys (KGHK) derived from the full-length Secreted Protein Acidic and Rich in Cysteine (SPARC). It is known to be a potent stimulator of angiogenesis, the formation of new blood vessels.[1][2][3] This peptide is released through the proteolytic degradation of the parent SPARC protein by enzymes in the extracellular matrix.[4]
Q2: What is the expected half-life of the SPARC (119-122) peptide?
Q3: What are the primary mechanisms of SPARC (119-122) peptide degradation?
Like other small peptides, SPARC (119-122) is susceptible to several degradation pathways in a biological environment:
-
Enzymatic Degradation: The peptide can be cleaved by proteases present in plasma and other biological fluids.[5][6] Given its sequence with lysine (B10760008) residues, it may be susceptible to trypsin-like proteases that cleave at the C-terminus of basic amino acids.[7]
-
Hydrolysis: The peptide bonds can be broken by the addition of water, a process that can be accelerated at non-physiological pH.[5][6]
-
Oxidation: The histidine residue in the sequence can be susceptible to oxidation.[5]
Q4: How can I enhance the stability and extend the half-life of the SPARC (119-122) peptide?
Several strategies can be employed to improve the in vivo stability of peptides:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids can significantly increase resistance to proteolytic degradation.[8]
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can reduce renal clearance and shield it from proteases.[5]
-
Lipidation: The addition of a lipid moiety can enhance binding to plasma proteins like albumin, thereby extending circulation time.[5]
Troubleshooting Guides
Issue 1: Low or no detectable peptide in my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation | 1. Assess Stability: Perform a time-course experiment in your assay medium to determine the peptide's stability. 2. Add Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your assay medium. 3. Use Serum-Free Media: If possible, switch to a serum-free medium to reduce the concentration of proteases. |
| Adsorption to Surfaces | 1. Use Low-Binding Labware: Employ low-protein-binding microplates and pipette tips. 2. Include a Carrier Protein: Add a small amount of a carrier protein like bovine serum albumin (BSA) to your buffer to block non-specific binding sites. |
| Incorrect Storage | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your peptide stock solution to avoid repeated freeze-thaw cycles. 2. Store Properly: Store lyophilized peptide at -20°C or -80°C and solutions at -80°C. |
Issue 2: Inconsistent results in peptide stability assays.
| Possible Cause | Troubleshooting Steps |
| Variability in Plasma/Serum | 1. Pool Samples: Use pooled plasma or serum from multiple donors to average out individual differences in protease activity.[9] 2. Consistent Source: If possible, use plasma or serum from the same lot or source for all experiments. |
| Sample Processing Errors | 1. Standardize Quenching: Ensure the quenching step (e.g., addition of acid or organic solvent) is performed consistently and rapidly for all time points. 2. Use an Internal Standard: Spike samples with a stable, non-endogenous peptide as an internal standard to control for variations in sample preparation and analytical detection.[10] |
| Analytical Method Issues | 1. Method Validation: Validate your analytical method (e.g., HPLC, LC-MS) for linearity, accuracy, and precision with the SPARC (119-122) peptide.[11][12] 2. Check for Interference: Ensure that components of your assay buffer or plasma/serum do not interfere with the detection of your peptide. |
Quantitative Data Summary
The following table summarizes the half-life of the related GHK-Cu peptide, which can serve as an estimate for SPARC (119-122).
| Peptide | Matrix | Half-Life (t½) | Reference |
| GHK-Cu | Plasma | 2-4 hours | [3] |
Experimental Protocols
Protocol 1: In Vitro Peptide Half-Life Determination in Plasma
This protocol outlines a general method for determining the in vitro half-life of the SPARC (119-122) peptide in plasma.
Materials:
-
SPARC (119-122) peptide
-
Human or animal plasma (e.g., from a commercial source, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized SPARC (119-122) peptide in sterile, purified water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Pre-warm Plasma: Thaw an aliquot of plasma and pre-warm it to 37°C.
-
Initiate the Reaction: Spike the pre-warmed plasma with the peptide stock solution to a final concentration of, for example, 10 µM. Mix gently by inverting the tube.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing the quenching solution (e.g., add 100 µL of the plasma mixture to 200 µL of 10% TCA). The quenching solution will precipitate the plasma proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes. Then, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the concentration of the SPARC (119-122) peptide in the supernatant using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SPARC (119-122) Peptide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving the SPARC (119-122) peptide. The information is designed to address specific issues that may arise during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected biological activity of the SPARC (119-122) peptide?
A1: The SPARC (119-122) peptide, with the amino acid sequence Lys-Gly-His-Lys (KGHK), is primarily known as a potent stimulator of endothelial cell proliferation and angiogenesis.[1][2][3][4] It is a bioactive fragment released from the full-length SPARC protein (Secreted Protein Acidic and Rich in Cysteine) through proteolysis.[2][3][4] Its pro-angiogenic activity is linked to its ability to bind copper.[2]
Q2: Can the SPARC (119-122) peptide be cytotoxic or inhibit cell growth?
A2: While the primary role of SPARC (119-122) is to stimulate endothelial cell proliferation, high concentrations of any peptide can potentially lead to cytotoxicity. Furthermore, studies on the full-length SPARC protein and other derived peptides have shown concentration-dependent and cell-type-specific inhibitory effects.[5] For instance, certain SPARC peptides inhibit DNA synthesis in Bovine Aortic Endothelial (BAE) cells, while stimulating proliferation in fibroblasts at lower concentrations and inhibiting it at higher concentrations.[5] Therefore, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Q3: My cells are rounding up and detaching after treatment with the SPARC (119-122) peptide. Is this an expected off-target effect?
A3: The full-length SPARC protein is known to have anti-spreading activity, causing cells like endothelial cells and fibroblasts to round up and detach from the extracellular matrix.[6][7][8][9] While this effect is not extensively documented for the small (119-122) fragment, it is plausible that at high concentrations, the peptide could mimic some activities of the parent protein. If you observe cell rounding, it is recommended to lower the peptide concentration and ensure the health and confluency of your cell culture are optimal before treatment.
Q4: I am observing high variability in my results between experiments. What are the common causes?
A4: High variability in peptide-based assays is a common issue and can stem from several factors unrelated to the peptide's specific biological activity. These include:
-
Peptide Quality and Handling: Improper storage of the lyophilized peptide or reconstituted solutions can lead to degradation.[10]
-
Peptide Concentration: Inaccurate calculation of the net peptide content (which accounts for salts like TFA) can lead to incorrect dosing.[10]
-
Contaminants: Residual trifluoroacetic acid (TFA) from the synthesis and purification process can interfere with cellular assays.[3][10][11] Endotoxin contamination can also cause an unwanted immune response in certain cell types.[10]
-
Solubility and Aggregation: Poor solubility or aggregation of the peptide in your culture medium can result in inconsistent concentrations being delivered to the cells.[10][12]
-
General Assay Conditions: Inconsistencies in cell passage number, seeding density, incubation times, and even pipetting technique can introduce significant variability.[13][14]
Q5: Is the activity of SPARC (119-122) specific to endothelial cells?
A5: While the pro-angiogenic effects are best characterized in endothelial cells, the full SPARC protein and its various peptide fragments can have different effects on other cell types, such as fibroblasts.[5] The response to SPARC peptides can be highly cell-type specific. Therefore, if you are using a non-endothelial cell line or a co-culture system, the effects of SPARC (119-122) may differ from those reported in endothelial cell studies. It is advisable to characterize the peptide's activity in your specific cell system.
Troubleshooting Guides
Problem 1: Unexpected Cell Death or Low Viability
Your cells show signs of stress, apoptosis, or significantly reduced viability after treatment with SPARC (119-122).
-
Logical Workflow for Troubleshooting Low Viability
Workflow for diagnosing the cause of low cell viability.
Problem 2: Inconsistent or Non-Reproducible Proliferation Results
You observe significant batch-to-batch variability or cannot reproduce the expected pro-proliferative effect.
-
Potential Sources of Experimental Variability
Potential sources of experimental variability.
Data Presentation
Table 1: Summary of Reported Biological Activities of SPARC and its Peptides
This table summarizes the concentration-dependent effects of SPARC and its fragments on different cell types as reported in the literature. Note that direct cytotoxicity data for the (119-122) fragment is limited; concentrations for its primary activity are provided as a starting point for dose-response experiments.
| Peptide/Protein | Cell Type | Effect | Effective Concentration Range |
| SPARC (119-122) / KGHK | Endothelial Cells | Stimulates Angiogenesis/Proliferation | Not specified, but related peptides show effects in the nM to µM range.[15] |
| Full-length SPARC | Bovine Aortic Endothelial (BAE) Cells | Inhibits [³H]-thymidine incorporation | ~25-50 µg/mL |
| Full-length SPARC | BAE Cells, Fibroblasts | Induces cell rounding | 2-40 µg/mL[7][8] |
| SPARC Peptide 2.1 | Human Foreskin Fibroblasts | Stimulates [³H]-thymidine incorporation | 25 µM - 0.2 mM[5] |
| SPARC Peptide 2.1 | Human Foreskin Fibroblasts | Inhibits [³H]-thymidine incorporation | > 0.4 mM[5] |
| SPARC Peptide 4.2 | Endothelial Cells, Fibroblasts | Inhibits cell spreading | 0.1 - 1 mM[16] |
| SPARC Peptide FS-E | Endothelial Cells | Inhibits bFGF-stimulated migration | Half-maximal concentration of 10 pM[17] |
Experimental Protocols
Endothelial Cell Proliferation Assay (Using a WST-8/CCK-8 Kit)
This protocol outlines a standard method to assess the effect of SPARC (119-122) on the proliferation of endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
SPARC (119-122) peptide, lyophilized powder
-
Sterile, endotoxin-free water or PBS for peptide reconstitution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Methodology:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized SPARC (119-122) to collect all powder at the bottom.
-
Reconstitute the peptide in sterile, endotoxin-free water or PBS to a high-concentration stock solution (e.g., 1 mM). Follow the supplier's instructions for the recommended solvent.
-
Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[10]
-
-
Cell Seeding:
-
Culture HUVECs to ~80% confluency. Use cells from a consistent and low passage number.
-
Trypsinize and resuspend the cells in EGM. Perform a cell count to ensure viability is >95%.
-
Seed the HUVECs into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete EGM.[18]
-
To minimize "edge effects," you can fill the perimeter wells with 100 µL of sterile PBS or media and use only the inner 60 wells for the experiment.[14]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Cell Treatment:
-
After 24 hours, aspirate the medium.
-
Replace it with 100 µL of low-serum medium (e.g., EGM with 0.5-1% FBS) to reduce background proliferation.
-
Prepare serial dilutions of the SPARC (119-122) peptide in the low-serum medium. A suggested range for a dose-response curve is 1 pM to 10 µM.
-
Add the desired final concentrations of the peptide to the appropriate wells. Include a "vehicle control" (medium with the same amount of solvent used for the peptide) and a "no treatment" control.
-
Incubate for 48-72 hours.
-
-
Proliferation Measurement:
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 reagent only).
-
Normalize the data to the vehicle control to determine the percent change in proliferation.
-
Plot the percent proliferation against the log of the peptide concentration to generate a dose-response curve.
-
Signaling Pathway Visualization
While the precise signaling cascade for the SPARC (119-122) fragment is not fully elucidated, its pro-proliferative and pro-angiogenic effects in endothelial cells likely involve the activation of common growth factor signaling pathways.
-
Hypothesized Pro-Proliferative Signaling Pathway
Hypothesized signaling cascade for SPARC (119-122).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Differential effects of SPARC and cationic SPARC peptides on DNA synthesis by endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPARC, a secreted protein associated with cellular proliferation, inhibits cell spreading in vitro and exhibits Ca+2-dependent binding to the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. genscript.com [genscript.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
- 15. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional mapping of SPARC: peptides from two distinct Ca+(+)-binding sites modulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Cell-Penetrating Peptide–Vascular Endothelial Growth Factor Small Interfering Ribonucleic Acid Complex That Mediates the Inhibition of Angiogenesis by Human Umbilical Vein Endothelial Cells and in an Ex Vivo Mouse Aorta Ring Model - PMC [pmc.ncbi.nlm.nih.gov]
controlling for batch-to-batch variability of synthetic KGHK
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic KGHK peptide. Our goal is to help you control for batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological effects of different batches of synthetic KGHK, even though the certificate of analysis reports similar high purity. What could be the cause?
A: This is a common and challenging issue. While routine HPLC analysis provides a purity value, it may not distinguish between the target peptide and closely related impurities that can significantly impact biological activity. Batch-to-batch variability in these subtle impurities is often the source of inconsistent results.
Potential Causes of Inconsistent Biological Activity:
-
Process-Related Impurities: Solid-Phase Peptide Synthesis (SPPS) can generate several types of impurities that may co-elute with the main peptide in HPLC.[1] These include:
-
Deletion Sequences: Peptides missing one or more amino acids, which can result from inefficient coupling steps.[1][2] These may have reduced or no biological activity.
-
Truncation Sequences: Incomplete peptide chains that can act as competitive antagonists or have no activity.
-
Incompletely Deprotected Sequences: Residual protecting groups from synthesis can alter the peptide's structure, solubility, and receptor binding affinity.[2][3]
-
Oxidized Peptides: Amino acid residues like Lysine (B10760008) (K) and Histidine (H) can be susceptible to oxidation during synthesis or storage, potentially altering bioactivity.[2][4]
-
-
Peptide Counterions: The salt form of the peptide (e.g., TFA, acetate) can vary between batches. Trifluoroacetic acid (TFA), commonly used in purification, can be cytotoxic in some cell-based assays and interfere with results.[5][6]
-
Peptide Aggregation: The formation of covalent or non-covalent aggregates can reduce the concentration of active monomeric peptide available to interact with its target.[2]
-
Enantiomeric Impurities: Racemization of amino acids during synthesis can lead to diastereomers with different biological activities.[1][7]
To diagnose the issue, a thorough characterization of each new batch is recommended.
Q2: Our new batch of KGHK peptide is difficult to dissolve, or it precipitates out of solution during our experiments. What should we do?
A: Solubility issues are a frequent problem with synthetic peptides and can be influenced by the peptide sequence and the presence of impurities. A systematic approach is often required to find a suitable solvent.
Troubleshooting Solubility Issues:
-
Assess the Peptide Sequence: KGHK has a net positive charge at neutral pH due to the lysine and histidine residues, which generally favors solubility in aqueous buffers. However, aggregation can still occur.
-
Initial Solvent Choice: For a lyophilized peptide like KGHK, it is best to first attempt dissolution in sterile, high-purity water.[5] If this fails, a small amount of an organic solvent like DMSO can be used to create a concentrated stock, which is then diluted into the aqueous assay buffer.
-
pH Adjustment: The stability of GHK peptides is known to be pH-dependent, with a stable range typically between pH 4.5 and 7.4.[8] Adjusting the pH of your buffer within this range may improve solubility.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[9]
-
Prepare Fresh Solutions: It is always recommended to prepare fresh solutions for each experiment, as the stability of peptides in solution is significantly lower than in their lyophilized form.[5]
If solubility problems persist, it may indicate an issue with the synthesis or purity of the batch.
Q3: We suspect our KGHK stock solution is losing activity over time. What are the recommended storage and handling procedures to ensure stability?
A: Proper storage and handling are critical for maintaining the biological activity of synthetic peptides and ensuring reproducible experimental outcomes.[10]
Recommended Storage and Handling Protocols:
| Condition | Lyophilized Peptide | Peptide in Solution |
| Storage Temperature | Store at -20°C or -80°C for long-term stability.[10][11] | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5][12] For short-term use (a few days), solutions can be stored at 4°C.[10] |
| Protection | Protect from moisture and light.[10] | Protect from light. |
| Solvent Choice | N/A | Use sterile, endotoxin-free water or buffers. A pH range of 5-7 is often optimal.[5] |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Weigh out the required amount quickly and reseal the container, purging with an inert gas like nitrogen if possible.[5] | Use sterile pipette tips and tubes. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is highly recommended to aliquot stock solutions into single-use volumes.[5][12]
-
Chemical Degradation: Peptides in solution are susceptible to degradation pathways such as oxidation and deamidation, which can be influenced by pH and temperature.[13]
-
Microbial Contamination: Use sterile solvents and techniques to prevent microbial growth, which can degrade the peptide.
Q4: What quality control experiments should we perform in our lab to qualify a new batch of KGHK and ensure it is suitable for our assays?
A: While manufacturers provide a Certificate of Analysis (CofA), performing in-house validation is a crucial step for ensuring consistency, especially for sensitive or long-term studies.
Recommended In-House Batch Qualification Protocol:
-
Identity Confirmation (Mass Spectrometry): Verify that the molecular weight of the peptide matches the theoretical mass of KGHK. This is the most fundamental check.[7][14]
-
Purity Assessment (Analytical HPLC): Run an analytical HPLC to confirm the purity stated on the CofA. This can also help to detect major impurities or degradation products that may have formed during shipping or storage.[6][7]
-
Quantification (Amino Acid Analysis or UV-Vis): For accurate dosing, it is important to determine the net peptide content, as lyophilized peptides can contain water and counterions.[15] If the peptide contains aromatic residues (which KGHK does not), UV absorbance can be used. Otherwise, amino acid analysis is the gold standard for accurate quantification.[6][15]
-
Functional Assay: The most critical test is to assess the biological activity of the new batch in your specific assay. Perform a dose-response curve and compare the EC50/IC50 value to a previously qualified, well-characterized reference batch.[5] This will provide a direct measure of the peptide's potency and suitability for your experiments.
Data and Protocols
Table 1: Common Impurities in Synthetic Peptides
| Impurity Type | Description | Potential Impact on Experiments | Common Analytical Detection Method |
| Deletion/Truncation | Peptides missing one or more amino acids or incomplete sequences.[1] | Reduced or no bioactivity; potential antagonist effects.[3] | HPLC, Mass Spectrometry (MS)[7] |
| Oxidation | Addition of oxygen atoms, particularly to Met, Trp, Cys, or His residues.[2][4] | Altered bioactivity, changes in receptor binding.[16] | HPLC, MS (mass increase of 16 Da)[16] |
| Aggregation | Formation of dimers or higher-order oligomers.[2] | Reduced effective concentration of active peptide. | Size Exclusion Chromatography (SEC), HPLC |
| Residual Protecting Groups | Protecting groups from synthesis that were not completely removed.[2] | Altered solubility, structure, and bioactivity.[3] | HPLC, MS |
| TFA Contamination | Trifluoroacetic acid remaining from the purification process.[6] | Cytotoxicity in cell-based assays, pH changes in solution.[5] | Ion Chromatography, NMR[6] |
Experimental Protocol: Purity and Identity Verification by LC-MS
Objective: To confirm the purity and molecular weight of a new batch of synthetic KGHK.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the KGHK peptide in sterile, deionized water.
-
Dilute this stock to a final concentration of 10-20 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient appropriate for eluting the peptide (e.g., 5% to 50% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detector at 214 nm.
-
-
Mass Spectrometry Conditions:
-
The eluent from the HPLC is directed to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of KGHK (Theoretical [M+H]⁺ ≈ 441.5 Da).
-
-
Data Analysis:
-
Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.[9]
-
Identity: Confirm that the mass spectrum contains a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the KGHK peptide.
-
Visualizations
Caption: A workflow for troubleshooting inconsistent biological activity.
Caption: A workflow for qualifying a new batch of synthetic KGHK.
Caption: A diagram showing potential impurity interference with KGHK signaling.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Peptide Impurity Standards | Aquigen Bio Sciences | Get Quote [aquigenbio.com]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptideslabuk.com [peptideslabuk.com]
- 11. uspeptideco.com [uspeptideco.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. polypeptide.com [polypeptide.com]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: SPARC (119-122) Delivery in Animal Models
Welcome to the technical support center for researchers utilizing SPARC protein in animal models. This resource provides troubleshooting guidance and practical information to help you navigate the complexities of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is SPARC and why is its delivery in animal models challenging?
A1: SPARC (Secreted Protein Acidic and Rich in Cysteine), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that modulates cell-matrix interactions and the activity of growth factors.[1][2] Its functions are highly context-dependent, sometimes promoting and sometimes inhibiting processes like tumor growth and angiogenesis.[3][4] Challenges in its delivery stem from its nature as a recombinant protein, with potential issues in stability, aggregation, purity, and achieving consistent biological activity in vivo.[5][6] Its pleiotropic effects mean that experimental outcomes can vary significantly depending on the animal model, tumor type, and delivery protocol.
Q2: Which form of recombinant SPARC should I use for my experiments?
A2: For in vivo studies in mice, it is recommended to use a high-purity (>95%), carrier-free recombinant mouse SPARC protein with low endotoxin (B1171834) levels (<0.1 EU/µg).[7] Commercially available SPARC is often produced in mouse myeloma (NS0) or insect cell lines, which allows for proper protein folding.[7][8] Using protein from the same species (mouse SPARC for mouse models) is generally advisable to minimize potential immunogenicity.
Q3: How should I reconstitute and store recombinant SPARC?
A3: Lyophilized recombinant SPARC should be reconstituted in a sterile buffer as recommended by the manufacturer, typically sterile Phosphate Buffered Saline (PBS).[7] To avoid aggregation, gently vortex or pipette to mix. For long-term storage, it is best to aliquot the reconstituted protein into single-use volumes and store at -20°C to -80°C to prevent degradation from repeated freeze-thaw cycles.[5][8]
Q4: What is the typical dose and administration route for SPARC in mice?
A4: A common administration route is intraperitoneal (IP) injection. A published study demonstrated biological effects with a single IP injection of 30 µg/kg of recombinant mouse SPARC diluted in saline.[1] The optimal dose can be model-dependent, and a dose-response study may be necessary. For local effects, direct intratumoral or peritumoral injections may be considered, while intravenous (IV) injection can be used for systemic delivery.
Q5: How quickly can I expect to see an effect after SPARC administration?
A5: The timeframe for observing effects depends on the biological process being studied. Pharmacokinetic data from one study showed that after a single IP injection in mice, the maximum concentration (Tmax) of SPARC in the serum was reached at 4 hours.[1] Molecular changes in muscle tissue, such as altered protein expression related to metabolism, were also observed at this 4-hour time point.[1] For longer-term outcomes like changes in tumor volume or angiogenesis, experiments may need to run for several days or weeks.[3][9]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No or reduced biological effect observed (e.g., no change in tumor growth, angiogenesis). | 1. Inactive Protein: Recombinant protein may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[5] | 1a. Use a fresh aliquot of SPARC. Ensure it was stored correctly at -80°C. 1b. Test the bioactivity of your SPARC protein in vitro if possible. A common assay is the inhibition of endothelial cell proliferation.[7][9] |
| 2. Suboptimal Dose: The dose administered may be too low to elicit a response in your specific model. | 2a. Perform a dose-response study to determine the optimal effective dose. 2b. Review literature for doses used in similar animal models. | |
| 3. Rapid Clearance/Degradation: The protein may be cleared from circulation or degraded before it can exert its effect. SPARC is known to be susceptible to proteolysis in vivo.[10] | 3a. Increase the frequency of administration (e.g., daily injections instead of every other day). 3b. Consider a different route of administration (e.g., local injection if targeting a specific site). | |
| 4. Model-Specific Resistance: The chosen cell line or animal model may be unresponsive to SPARC's effects in the manner you are testing. SPARC's function is highly context-dependent.[11][12] | 4a. Confirm SPARC receptor expression (e.g., Stabilin-1) or interacting partners (e.g., specific collagens, growth factors) in your target tissue.[7] 4b. Test the effect of SPARC on your cells of interest in vitro first. | |
| Inconsistent results between animals or experiments. | 1. Protein Aggregation: SPARC solution may contain aggregates, leading to variable dosing of active monomeric protein.[6] | 1a. After reconstitution, centrifuge the vial briefly to pellet any insoluble material. Use the supernatant. 1b. Avoid vigorous vortexing. Mix by gentle pipetting or brief, low-speed vortexing. 1c. Visually inspect the solution for turbidity or precipitates before injection. |
| 2. Variable Injection Technique: Inaccurate or inconsistent administration (e.g., subcutaneous injection instead of true IP). | 2. Ensure all personnel are properly trained and consistent in their injection technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the bladder and cecum. | |
| 3. Endotoxin Contamination: The recombinant protein preparation may have high levels of endotoxin, causing a non-specific inflammatory response that can confound results. | 3. Always use low-endotoxin grade recombinant protein (<0.1 EU/µg) and sterile, endotoxin-free saline or PBS for all injections.[7] | |
| Adverse effects observed in animals (e.g., distress, weight loss). | 1. High Dose or Toxicity: The administered dose may be too high. | 1. Reduce the dose or frequency of administration. Monitor animals closely for signs of toxicity. |
| 2. Immunogenicity: The animal's immune system may be reacting to the recombinant protein, especially if using a protein from a different species (e.g., human SPARC in a mouse). | 2. Use a species-specific protein (e.g., recombinant mouse SPARC for mouse studies). | |
| 3. Contamination: The protein solution or vehicle may be contaminated. | 3. Ensure aseptic technique is used for all preparation and injection steps. Use fresh, sterile vehicle for each experiment. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Recombinant SPARC in Mice
| Parameter | Value | Animal Model | Administration Route & Dose | Source |
| Tmax (Time to Max. Serum Conc.) | 4 hours | C57BL/6J Mice | Intraperitoneal, 30 µg/kg | [1] |
| t1/2 (Half-life) | Data not available | - | - | - |
| Clearance | Data not available | - | - | - |
| Volume of Distribution | Data not available | - | - | - |
Note: Publicly available pharmacokinetic data for exogenously administered SPARC protein is limited. Researchers may need to perform their own PK studies for comprehensive characterization.
Table 2: Exemplary In Vitro Effective Concentrations of SPARC
| Biological Effect | Cell Type | Effective Concentration (ED₅₀) | Source |
| Inhibition of Cell Growth | Mv1Lu Mink Lung Epithelial | 0.6 - 2.4 µg/mL | [7] |
| Inhibition of Insulin Signaling | Differentiated Adipocytes | 20 µg/mL | [13] |
| Induction of Endothelial Apoptosis | Endothelial Cells | Conditioned media from SPARC-expressing cells | [3] |
| Internalization into Fibroblasts | SPARC-null Fibroblasts | 1 - 5 µg/mL | [14] |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of Recombinant SPARC for Injection
-
Materials:
-
Lyophilized, carrier-free, low-endotoxin recombinant mouse SPARC (e.g., R&D Systems, Cat# 942-SP-050).[7]
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or 0.9% Saline.
-
Sterile, low-protein-binding microcentrifuge tubes.
-
Calibrated micropipettes with sterile, low-retention tips.
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized SPARC to ensure the powder is at the bottom.
-
Following the manufacturer's datasheet, reconstitute the protein to a stock concentration (e.g., 100 µg/mL) by adding the recommended volume of sterile PBS.[7]
-
Mix gently by pipetting up and down slowly. Avoid vigorous vortexing to prevent aggregation.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes. Store immediately at -80°C.
-
On the day of injection, thaw a single-use aliquot on ice.
-
Calculate the required volume of SPARC stock solution based on the animal's body weight and the target dose (e.g., 30 µg/kg).
-
Dilute the calculated volume of SPARC into the final injection volume (typically 100-200 µL for mice) using sterile, cold saline. Keep the final solution on ice until injection.
-
Protocol 2: Intraperitoneal (IP) Administration of SPARC in Mice
-
Materials:
-
Prepared SPARC injection solution (from Protocol 1).
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge).
-
Mouse restraint device (optional).
-
Animal scale.
-
-
Procedure:
-
Weigh the mouse to determine the precise injection volume.
-
Draw the calculated volume of the cold SPARC solution into the syringe. Remove any air bubbles.
-
Properly restrain the mouse, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for recombinant SPARC (rSPARC) delivery and analysis.
References
- 1. A Single Intraperitoneal Secreted Protein Acidic and Rich in Cysteine Injection in Mice Is Towards an Exercise-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SPARC: a potential target for functional nanomaterials and drugs [frontiersin.org]
- 3. Secreted protein acidic and rich in cysteine (SPARC) induces lipotoxicity in neuroblastoma by regulating transport of albumin complexed with fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPARC is a key Schwannian-derived inhibitor controlling neuroblastoma tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rndsystems.com [rndsystems.com]
- 8. nkmaxbio.com [nkmaxbio.com]
- 9. SPARC expression is associated with impaired tumor growth, inhibited angiogenesis and changes in the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of SPARC during development of the chicken chorioallantoic membrane: evidence for regulated proteolysis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyses of the Role of Endogenous SPARC In Mouse Models of Prostate and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced growth of tumors in SPARC null mice is associated with changes in the ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of SPARC protects mice against NLRP3 inflammasome activation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing Incubation Time for KGHK Peptide Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the KGHK peptide, optimizing experimental parameters is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during KGHK peptide experiments, with a specific focus on the critical aspect of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing a biological response to KGHK peptide in cell culture?
A1: The optimal incubation time for KGHK peptide, often used in its copper-complexed form (GHK-Cu), is dependent on the specific biological endpoint being measured. Initial cellular responses, such as changes in gene expression, can often be detected within 24 hours. However, for downstream effects like protein synthesis (e.g., collagen and elastin), longer incubation periods of 48 to 96 hours are typically required to observe significant changes. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific cell type and assay.
Q2: How does the concentration of KGHK peptide affect the optimal incubation time?
A2: While the concentration of KGHK peptide is a critical factor in the magnitude of the biological response, its direct impact on the optimal incubation time is less straightforward. Generally, a longer incubation may be necessary to observe effects at lower peptide concentrations. Effective concentrations for G.HK-Cu in fibroblast stimulation assays have been reported in the nanomolar range (0.01 nM to 100 nM).[1][2] A dose-response and time-course experiment should be conducted concurrently to identify the ideal combination of concentration and incubation duration.
Q3: What are the common signs of suboptimal incubation time in my KGHK peptide experiment?
A3: Suboptimal incubation times can manifest in several ways:
-
Too short: No discernible difference between treated and control groups, or a very weak biological response.
-
Too long: Potential for peptide degradation, leading to diminished or inconsistent effects. In some cases, prolonged incubation could lead to secondary effects or cytotoxicity, confounding the results.
Q4: How stable is the KGHK peptide in cell culture medium during incubation?
A4: Peptide stability in cell culture medium is a significant concern, as degradation can lead to a loss of activity over time. The stability of KGHK can be influenced by factors such as the pH of the medium, the presence of proteases secreted by the cells, and the temperature. For instance, the half-life of some peptides in cell culture supernatant can be as short as a few hours.[3] It is advisable to assess the stability of KGHK in your specific cell culture conditions if long incubation times are planned.
Troubleshooting Guide
This guide addresses common problems encountered in KGHK peptide experiments, with a focus on issues related to incubation time.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of KGHK peptide | Incubation time is too short. | Perform a time-course experiment, extending the incubation period. Start with a broad range (e.g., 12, 24, 48, 72, 96 hours) to identify the optimal window for your assay. |
| Peptide has degraded during incubation. | Assess the stability of your KGHK peptide in the cell culture medium over the intended incubation period. Consider using a fresh peptide stock or adding protease inhibitors if degradation is suspected. You can also opt for shorter incubation times with more frequent media changes containing fresh peptide. | |
| Suboptimal peptide concentration. | Conduct a dose-response experiment with a range of KGHK concentrations (e.g., 0.01 nM to 100 nM) to ensure you are working within the effective range. | |
| Inconsistent or variable results between experiments | Peptide degradation varies between experiments. | Standardize your experimental protocol, including the source and handling of the peptide, cell passage number, and seeding density. Assess peptide stability in your specific experimental setup. |
| Cell confluence or metabolic state differs. | Ensure that cells are seeded at a consistent density and are in a healthy, actively growing phase before starting the experiment. High cell density can lead to faster depletion of nutrients and peptide. | |
| Decreased cell viability at longer incubation times | Peptide toxicity at the concentration used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration of your KGHK peptide over the desired incubation period. |
| Depletion of essential nutrients in the culture medium. | For long-term experiments, consider replenishing the culture medium with fresh medium containing the KGHK peptide at regular intervals. |
Data Presentation
Effect of GHK-Cu Incubation Time on Extracellular Matrix Protein Production in Human Dermal Fibroblasts
The following table summarizes the quantitative effects of GHK-Cu on collagen and elastin (B1584352) production at different incubation times, as reported in the literature.
| Incubation Time (hours) | GHK-Cu Concentration | Outcome Measure | Result | Reference |
| 48 | 0.01 - 100 nM | Collagen Production | Slight increase compared to control | [4] |
| 48 | 0.01 - 100 nM | α-Elastin Production | Slight increase compared to control | [4] |
| 96 | 0.01 - 100 nM | Collagen Production | Significant increase compared to control (p<0.05) | [4] |
| 96 | 0.01 - 100 nM | α-Elastin Production | Significant increase (approx. 30%) compared to control | [4] |
Experimental Protocols
Protocol 1: Time-Course Experiment for KGHK Peptide Effect on Collagen Synthesis
This protocol outlines a method to determine the optimal incubation time for KGHK peptide-induced collagen synthesis in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[5]
-
Serum-free DMEM
-
KGHK peptide (or GHK-Cu)
-
Collagen Assay Kit (e.g., Sirius Red based)
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare different concentrations of KGHK peptide in serum-free DMEM (e.g., 0 nM - control, 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Incubation: Aspirate the serum-free medium and add the KGHK peptide solutions to the respective wells. Incubate the plates for different time points (e.g., 12, 24, 48, 72, and 96 hours).
-
Collagen Quantification: At each time point, collect the cell culture supernatant. Quantify the amount of soluble collagen in the supernatant using a Sirius Red-based collagen assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the collagen concentration against the incubation time for each KGHK peptide concentration. This will help determine the time point at which the maximal effect is observed.
Protocol 2: Assessing KGHK Peptide Stability in Cell Culture Medium
This protocol provides a method to evaluate the stability of KGHK peptide in cell culture medium over time.
Materials:
-
KGHK peptide
-
Cell culture medium (e.g., DMEM)
-
Conditioned medium (medium collected from cultured cells)
-
High-Performance Liquid Chromatography (HPLC) system
-
Centrifugal filters (for protein removal)
Procedure:
-
Sample Preparation: Prepare a solution of KGHK peptide in both fresh cell culture medium and conditioned medium at a known concentration.
-
Incubation: Incubate the peptide solutions at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 4, 8, 12, 24, 48, 72, 96 hours), collect an aliquot of each solution.
-
Protein Removal: To remove proteins that may interfere with the analysis, pass the collected aliquots through a centrifugal filter.
-
HPLC Analysis: Analyze the filtered samples using a reverse-phase HPLC system to quantify the amount of intact KGHK peptide remaining. A decrease in the peak area corresponding to the intact peptide over time indicates degradation.[3][6]
-
Half-Life Calculation: Plot the percentage of intact peptide remaining against time and calculate the half-life of the peptide in the different media.
Mandatory Visualizations
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reproducibility in SPARC (119-122) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low reproducibility in assays involving the SPARC (119-122) peptide. The SPARC (119-122) peptide, with the sequence KGHK, is a potent stimulator of angiogenesis and endothelial cell proliferation.[1][2] Ensuring consistent and reliable results in assays utilizing this peptide is critical for accurate data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Peptide Handling and Preparation
Question 1: My SPARC (119-122) peptide is not dissolving properly or is giving inconsistent results. How should I handle and store it?
Answer: Proper handling and storage of the SPARC (119-122) peptide are crucial for maintaining its bioactivity and ensuring reproducible results.[3][4][5]
-
Storage: Lyophilized SPARC (119-122) peptide should be stored at -20°C for long-term stability.[1][6][7] For short-term storage, 4°C is acceptable.[6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the peptide's stability.[7]
-
Reconstitution: The solubility of peptides can be affected by their amino acid composition. The SPARC (119-122) peptide (KGHK) is basic and should dissolve well in aqueous solutions. However, if you encounter solubility issues, consider the following:
-
Use sterile, nuclease-free water or a buffer appropriate for your assay (e.g., PBS).
-
The presence of Trifluoroacetic acid (TFA) salts from the purification process can affect the net weight and solubility of the peptide.[1] While TFA salts generally enhance solubility in aqueous solutions, for highly sensitive cellular assays, you may consider using TFA-removed peptide.[1]
-
If the peptide is difficult to dissolve, a small amount of a solvent like dimethylsulfoxide (DMSO) can be used, but ensure the final concentration in your assay is not toxic to the cells.[7]
-
-
Aliquoting and Freeze-Thaw Cycles: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C.[7] Do not store peptide solutions in a frost-free freezer, as the temperature fluctuations can degrade the peptide.[7]
Question 2: I am observing high variability between experiments. Could the peptide batch be the issue?
Answer: Yes, batch-to-batch variability in peptide quality can significantly impact experimental reproducibility.[5]
-
Purity and Content: Ensure that each batch of SPARC (119-122) peptide has a consistent purity level (typically ≥95% for research-grade) and that the net peptide content is known.[5] Impurities or variations in peptide content can lead to inconsistent biological activity.[5]
-
Quality Control: Whenever possible, use peptides from the same batch for a series of related experiments. If you switch to a new batch, it is advisable to perform a bridging experiment to confirm that the new batch has comparable activity to the previous one.
Cell Culture and Seeding
Question 3: My endothelial cells are not responding consistently to the SPARC (119-122) peptide. What could be the cause?
Answer: The health, passage number, and seeding density of your endothelial cells are critical factors for obtaining reproducible results in angiogenesis and proliferation assays.[8][9]
-
Cell Health and Passage Number: Use endothelial cells at a low passage number (ideally below 6).[8] High-passage cells can exhibit altered gene expression, reduced proliferative capacity, and morphological changes that lead to variability.[8] Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Cell Seeding Density: The number of cells seeded is a critical parameter. Too few cells may result in a sparse network in tube formation assays, while too many can lead to cell clumping and monolayer formation, which can mask the effects of the peptide.[8] The optimal seeding density is cell-type specific and should be determined empirically for your specific assay.
-
Serum Starvation: To observe the pro-angiogenic effects of the SPARC (119-122) peptide, it is often necessary to induce a quiescent state in the endothelial cells by serum-starving them before the experiment.[9] This reduces the background proliferation and migration caused by growth factors in the serum. The duration of serum starvation should be optimized to avoid inducing apoptosis.[9]
Angiogenesis and Cell Proliferation Assays
Question 4: I am having trouble with my endothelial tube formation assay. The tubes are not forming, or the results are inconsistent.
Answer: The tube formation assay is sensitive to several factors, and careful optimization is required for reproducible results.
-
Extracellular Matrix (ECM) Gel: The type, concentration, and handling of the basement membrane extract (e.g., Matrigel®) are crucial.[8][10]
-
Thaw the ECM gel slowly on ice to prevent premature polymerization.[8]
-
Ensure a consistent and even thickness of the gel in each well. Inconsistent thickness can lead to variable tube formation.[8] Use pre-chilled pipette tips to ensure an even layer.[8]
-
The concentration of the ECM gel should be optimal for tube formation; a concentration of around 10 mg/mL is often recommended.[10]
-
-
Cell Seeding: As mentioned earlier, the cell seeding density is critical. For a 96-well plate, a starting point for HUVECs is often around 1 x 10^4 to 1.5 x 10^4 cells per well.[8]
-
Incubation Time: Monitor tube formation at different time points. Peak tube formation may occur between 3 and 12 hours, and the network can start to deteriorate after 18 hours.[11]
Question 5: My wound healing (scratch) assay results are not reproducible. What are the common pitfalls?
Answer: The wound healing assay can be prone to variability due to the manual creation of the "wound."
-
Wound Creation: The manual creation of the scratch can introduce variability in the width and depth of the wound. Using a standardized tool, such as a p200 pipette tip or a specialized wound healing insert, can help create more consistent wounds.[12]
-
Imaging and Analysis: Capture images of the same field of view at each time point. Automated imaging systems can improve reproducibility. When analyzing the data, measure the area of the wound rather than just the width, as this can provide a more accurate representation of cell migration.[13]
-
Cell Proliferation: Cell proliferation can confound the measurement of cell migration. To minimize this, you can use a proliferation inhibitor (e.g., Mitomycin C) or perform the assay in serum-free or low-serum media.
Question 6: I am using a Boyden chamber assay to assess cell migration, but the results are variable.
Answer: The Boyden chamber assay requires careful optimization of several parameters.
-
Pore Size: The membrane pore size should be appropriate for the cell type being used. It should be large enough to allow active migration but small enough to prevent passive movement of cells.[14][15]
-
Chemoattractant Gradient: Ensure a stable and consistent chemoattractant gradient is established. The cells should be resuspended in serum-free media in the upper chamber, while the lower chamber contains the SPARC (119-122) peptide in serum-free or low-serum media.[14]
-
Incubation Time: The optimal incubation time will depend on the cell type and the chemoattractant concentration. A time-course experiment should be performed to determine the point of maximal migration.
Question 7: My MTT or other metabolic assays for cell proliferation are giving inconsistent readings.
Answer: Metabolic assays like the MTT assay are influenced by the metabolic state of the cells, which can be affected by various factors.
-
Cell Number vs. Metabolic Activity: These assays measure metabolic activity, which is often used as a surrogate for cell number.[16][17][18] However, changes in culture conditions or the effects of a treatment can alter cellular metabolism without affecting cell number, leading to misleading results.[17][18]
-
Reagent Interference: Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results.[17][19] It is important to include a control with the SPARC (119-122) peptide and the assay reagent in the absence of cells to check for any direct interference.
-
Incubation Time: The incubation time with the assay reagent should be optimized. Longer incubation times may lead to increased signal but can also be cytotoxic.[17]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact of Deviation |
| Cell Passage Number | < 6 | Higher passages can lead to altered cell behavior and reduced responsiveness.[8] |
| Cell Seeding Density (96-well plate) | 1-1.5 x 10^4 cells/well (HUVEC) | Too low can result in sparse networks; too high can cause clumping.[8] |
| ECM Gel Concentration | ~10 mg/mL | Suboptimal concentrations can impair tube formation.[10] |
| Serum Concentration (Assay) | 0-2% | Higher concentrations can mask the effect of the peptide due to other growth factors.[8] |
| Boyden Chamber Pore Size | 3-12 µm (cell type dependent) | Incorrect pore size can prevent or allow passive cell movement.[15] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of the ECM gel to each well of a 96-well plate, ensuring the entire surface is covered.[10] Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[10]
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to sub-confluency. Serum-starve the cells for 2-4 hours prior to the assay.
-
Cell Seeding: Harvest the cells and resuspend them in serum-free or low-serum medium containing the desired concentration of SPARC (119-122) peptide or controls. Seed 1-2 x 10^4 cells per well onto the solidified ECM gel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours.
-
Imaging and Quantification: At the desired time points, visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip or a wound healing insert, create a uniform scratch in the center of the cell monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh serum-free or low-serum medium containing the SPARC (119-122) peptide or controls.
-
Imaging: Immediately after adding the treatment, capture an initial image of the scratch (T=0). Place the plate in a 37°C incubator and capture subsequent images at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Quantification: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Caption: Troubleshooting logic for inconsistent tube formation assays.
References
- 1. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. mybiosource.com [mybiosource.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wound Healing Assay [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
Technical Support Center: Quantifying the Angiogenic Response to SPARC (119-122)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the pro-angiogenic peptide SPARC (119-122), also known by its amino acid sequence KGHK.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Tube Formation Assay
-
Q1: My endothelial cells are not forming a robust tubular network in the presence of SPARC (119-122). What could be the issue?
A1: Several factors can contribute to poor tube formation. Consider the following troubleshooting steps:
-
Suboptimal Peptide Concentration: The biological activity of peptides is highly dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration of SPARC (119-122) for your specific endothelial cell type. A starting range of 0.1 pM to 100 µM has been used for other SPARC-derived peptides in similar assays.[1]
-
Cell Health and Passage Number: Use low-passage endothelial cells (e.g., HUVECs between passages 2 and 6) as their ability to form tubes can decrease with excessive passaging.[2] Ensure the cells are healthy and in a logarithmic growth phase before starting the assay.
-
Basement Membrane Matrix Quality: The quality and thickness of the basement membrane extract (e.g., Matrigel®) are critical. Ensure the matrix is thawed and polymerized correctly to form a uniform gel. Use pre-cooled pipette tips and plates to prevent premature gelling.[2]
-
Assay Duration: The timing of your analysis is important. While tube formation can be observed within a few hours, the optimal time point may vary. Perform a time-course experiment to identify the peak of tube formation, which for HUVECs is often between 4 to 6 hours.[2]
-
-
Q2: I am observing high variability between wells treated with the same concentration of SPARC (119-122). How can I improve reproducibility?
A2: Variability in angiogenesis assays is a common challenge. To enhance reproducibility:
-
Standardize Cell Seeding Density: The initial number of cells seeded can significantly influence the extent of tube formation. Optimize and maintain a consistent cell seeding density for each experiment.[2]
-
Consistent Assay Timing: Perform the treatment and analysis at consistent time points for all experiments.
-
Control for Matrix Variability: Use the same lot of basement membrane extract for a set of comparative experiments to avoid lot-to-lot variation.
-
Homogenous Peptide Solution: Ensure the lyophilized SPARC (119-122) peptide is properly reconstituted and vortexed to create a homogenous solution before diluting it to the final concentrations.
-
Cell Migration and Proliferation Assays
-
Q3: I am not observing a significant increase in endothelial cell migration or proliferation with SPARC (119-122) treatment. What should I check?
A3: Similar to the tube formation assay, several factors can affect these results:
-
Incorrect Assay Conditions: Ensure that the serum concentration in your medium is appropriate. For migration assays, a low-serum or serum-free medium is often used in the upper chamber of a Boyden assay to minimize baseline migration. For proliferation assays, a low-serum condition can help to highlight the proliferative effect of the peptide.
-
Peptide Stability: While peptides can be stable, their half-life in cell culture media can vary.[3] Consider the stability of the KGHK peptide under your specific experimental conditions. If degradation is suspected, you may need to replenish the peptide during the experiment.
-
Cell Type Specificity: The response to SPARC (119-122) may vary between different types of endothelial cells. Confirm that the cell line you are using is responsive to this peptide.
-
Appropriate Controls: Always include a positive control (e.g., VEGF or bFGF) to ensure that your cells are capable of migrating and proliferating in your assay system.[1]
-
Frequently Asked Questions (FAQs)
-
What is the proposed mechanism of action for SPARC (119-122)-induced angiogenesis? The full-length SPARC protein is known to interact with various components of the extracellular matrix and cell surface receptors, including integrins.[4] The GHK domain within the SPARC (119-122) peptide is thought to interact with β1 integrins on endothelial cells, which can trigger downstream signaling pathways that promote cell survival, migration, and proliferation.[4]
-
How should I prepare and store the SPARC (119-122) peptide? The SPARC (119-122) peptide is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[5] For use, reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store the aliquots at -20°C.
-
What are the key quantitative parameters to measure in a tube formation assay? To quantify the angiogenic response, you can measure several parameters from images of the tube network:
-
Total tube length
-
Number of tubes
-
Number of branching points (nodes)
-
Number of loops or meshes
-
Cell-covered area[6] Image analysis software with angiogenesis-specific plugins can be used for accurate quantification.
-
-
Should I be concerned about the effects of full-length endogenous SPARC produced by my endothelial cells? Endothelial cells can produce their own SPARC, which can be proteolytically cleaved to release pro-angiogenic fragments.[7][8] This could contribute to the baseline level of angiogenesis in your control group. To isolate the effect of the exogenous SPARC (119-122) peptide, it is important to have a non-treated control group to establish this baseline.
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider when designing and analyzing your angiogenesis experiments with SPARC (119-122). Please note that these values are illustrative and should be optimized for your specific experimental setup.
| Parameter | Assay | Recommended Range/Value | Citation |
| Peptide Concentration | Tube Formation, Migration, Proliferation | Perform dose-response (e.g., 1 pM - 10 µM) | [1] |
| Cell Seeding Density | Tube Formation (96-well plate) | 10,000 - 20,000 cells/well (HUVEC) | [2] |
| Incubation Time | Tube Formation (HUVEC) | 4 - 8 hours | [2] |
| Incubation Time | Cell Migration (Boyden Chamber) | 4 - 24 hours | |
| Incubation Time | Cell Proliferation | 24 - 72 hours | [1] |
| Basement Membrane Matrix | Tube Formation (96-well plate) | 50 µL/well | [9] |
| Serum Concentration | Migration & Proliferation Assays | 0.5% - 2% FBS | [1] |
Experimental Protocols
1. Endothelial Cell Tube Formation Assay
This protocol is adapted for a 96-well plate format.
-
Materials:
-
SPARC (119-122) peptide
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®), growth factor reduced
-
Endothelial cell basal medium (EBM) with low serum (e.g., 1% FBS)
-
96-well culture plate
-
Pre-cooled pipette tips
-
-
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.[9]
-
Pre-chill a 96-well plate at -20°C for 15-30 minutes.
-
Using pre-cooled pipette tips, add 50 µL of the thawed basement membrane extract to each well of the chilled plate, ensuring the entire surface is covered.[9] Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[9]
-
Harvest endothelial cells and resuspend them in EBM with low serum at a concentration of 2-4 x 10^5 cells/mL.
-
Prepare serial dilutions of the SPARC (119-122) peptide in EBM with low serum.
-
Add the cell suspension containing the desired concentration of SPARC (119-122) to the polymerized matrix (typically 100 µL per well, containing 20,000-40,000 cells).
-
Incubate the plate at 37°C, 5% CO2 for 4-12 hours.
-
Visualize and capture images of the tube-like structures using a phase-contrast microscope.
-
Quantify the tube network using image analysis software.
-
2. Endothelial Cell Migration Assay (Boyden Chamber)
-
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
SPARC (119-122) peptide
-
Endothelial cells
-
EBM with low serum (e.g., 0.5% FBS)
-
Positive control (e.g., VEGF)
-
-
Procedure:
-
Coat the underside of the membrane inserts with an extracellular matrix protein (e.g., fibronectin or collagen) and allow it to dry.
-
Add EBM with low serum containing different concentrations of SPARC (119-122) or a positive control to the lower chambers of the Boyden apparatus.
-
Harvest and resuspend endothelial cells in EBM with low serum.
-
Seed the cells into the upper chamber of the inserts.
-
Incubate at 37°C, 5% CO2 for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
3. Endothelial Cell Proliferation Assay
-
Materials:
-
SPARC (119-122) peptide
-
Endothelial cells
-
EBM with low serum (e.g., 2% FBS)
-
96-well culture plate
-
Proliferation detection reagent (e.g., MTS, WST-1, or BrdU)
-
-
Procedure:
-
Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
The next day, replace the medium with fresh EBM with low serum containing various concentrations of SPARC (119-122).
-
Incubate the cells for 24-72 hours at 37°C, 5% CO2.
-
Add the proliferation detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.
-
Visualizations
Caption: A typical experimental workflow for quantifying the angiogenic response to SPARC (119-122).
Caption: A proposed signaling pathway for SPARC (119-122)-mediated angiogenesis in endothelial cells.
Caption: A logical workflow for troubleshooting common issues in angiogenesis assays.
References
- 1. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of SPARC (119-122)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo bioavailability of the SPARC (119-122) peptide, also known by its amino acid sequence KGHK.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the in vivo bioavailability of the SPARC (119-122) peptide?
The primary challenges for the in vivo delivery of SPARC (119-122), a small tetrapeptide, are:
-
Rapid Enzymatic Degradation: Small peptides are susceptible to rapid breakdown by proteases present in the bloodstream and tissues.
-
Rapid Renal Clearance: Due to its small size, the peptide is quickly filtered out of the bloodstream by the kidneys, leading to a short half-life.[1]
-
Poor Membrane Permeability: The hydrophilic nature of the peptide can limit its ability to cross cell membranes and reach intracellular targets.
Q2: What are the most common strategies to improve the in vivo stability and half-life of SPARC (119-122)?
Common strategies to enhance the in vivo performance of SPARC (119-122) include:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can reduce renal clearance and protect it from enzymatic degradation.[2]
-
Liposomal Encapsulation: Encapsulating the peptide within liposomes can protect it from degradation and facilitate its delivery into cells.[3]
-
Acylation (Lipidation): Attaching a fatty acid chain to the peptide can enhance its interaction with cell membranes and albumin in the blood, prolonging its circulation time.[4]
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs can be attached to the peptide to facilitate its transport across cell membranes.[5]
Q3: How do I choose the best modification strategy for my experiment?
The choice of modification depends on your specific experimental goals:
-
For prolonging circulation half-life , PEGylation and acylation are effective strategies.
-
For enhancing intracellular delivery , liposomal encapsulation and CPP conjugation are recommended.
-
For improving stability against proteases , all mentioned strategies offer protection to varying degrees.
Q4: Will modifying the SPARC (119-122) peptide affect its biological activity?
Chemical modifications can potentially alter the peptide's conformation and interaction with its target. It is crucial to perform in vitro assays to confirm that the modified peptide retains its desired biological activity, such as stimulating endothelial cell proliferation and angiogenesis.[6][7]
Q5: What are the key considerations for formulating SPARC (119-122) for in vivo administration?
Key formulation considerations include:
-
Solubility: Ensure the peptide or its modified version is soluble in a biocompatible vehicle.
-
Stability: The formulation should maintain the peptide's integrity and prevent aggregation.
-
Sterility: All formulations for in vivo use must be sterile.
-
pH and Buffer Selection: The pH of the formulation should be optimized for peptide stability and physiological compatibility.[1]
Troubleshooting Guides
Problem 1: Low in vivo efficacy despite high in vitro activity of SPARC (119-122).
| Possible Cause | Troubleshooting Steps |
| Rapid clearance and degradation | 1. Assess Stability: Perform an in vitro plasma stability assay to determine the peptide's half-life.[1] 2. Modify Peptide: Implement a strategy to increase stability, such as PEGylation or liposomal encapsulation. |
| Poor bioavailability at the target site | 1. Optimize Formulation: Investigate different delivery systems (e.g., liposomes, nanoparticles) to protect the peptide and improve its absorption. 2. Consider Alternative Administration Routes: If using oral or topical routes, consider parenteral routes (intravenous, subcutaneous) for higher bioavailability. |
Problem 2: Variability in experimental results between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation | 1. Ensure Homogeneity: Thoroughly mix the formulation before each administration to ensure a uniform concentration. 2. Check for Aggregation: Visually inspect the formulation for any signs of precipitation or aggregation. Use dynamic light scattering (DLS) to check for particle size consistency if using nanoparticles or liposomes. |
| Differences in animal handling and injection | 1. Standardize Procedures: Ensure all injections are performed consistently by trained personnel. 2. Monitor Animal Health: Ensure all animals are healthy and of similar age and weight. |
Quantitative Data Presentation
The following tables summarize representative pharmacokinetic data for modified peptides, extrapolated from studies on similar short peptides like GHK and other therapeutic peptides. This data is intended to provide a general comparison and may vary for SPARC (119-122).
Table 1: Comparison of Pharmacokinetic Parameters of Modified Peptides
| Modification | Unmodified Peptide (Estimated) | PEGylated Peptide [8] | Liposomal Formulation [3] | Acylated Peptide [4] |
| Half-life (t½) | < 10 minutes | 2 - 5 hours | 4 - 8 hours | 1 - 3 hours |
| Bioavailability (Subcutaneous) | Low (<10%) | Moderate (30-50%) | Moderate to High (40-70%) | Moderate (20-40%) |
| Renal Clearance | High | Significantly Reduced | Reduced | Reduced |
Table 2: In Vitro Cellular Uptake Efficiency
| Delivery Method | Unmodified Peptide | CPP-Conjugated Peptide [9] | Liposomal Formulation [10] |
| Uptake Mechanism | Primarily pinocytosis | Enhanced endocytosis/direct translocation | Endocytosis/membrane fusion |
| Relative Uptake Efficiency | Low | High | Moderate to High |
Experimental Protocols
Protocol 1: PEGylation of SPARC (119-122)
This protocol describes a general method for N-terminal PEGylation of the KGHK peptide using mPEG-aldehyde.[11]
Materials:
-
SPARC (119-122) (KGHK) peptide
-
Methoxy PEG propionaldehyde (B47417) (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the KGHK peptide in the reaction buffer to a final concentration of 2-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to achieve a 10-fold molar excess over the peptide.
-
Reaction Initiation: Add the dissolved mPEG-ALD solution to the peptide solution.
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Protocol 2: Liposomal Encapsulation of SPARC (119-122)
This protocol describes the thin-film hydration method for encapsulating the KGHK peptide in liposomes.
Materials:
-
SPARC (119-122) (KGHK) peptide
-
Phospholipids (B1166683) (e.g., DSPC, Cholesterol)
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Liposome Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 1 hour.
-
Hydration: Hydrate the lipid film with a solution of the KGHK peptide in PBS. The concentration of the peptide will depend on the desired drug loading. Agitate the flask by gentle rotation until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with the desired pore size.
-
Purification: Remove unencapsulated peptide by dialysis or size exclusion chromatography.
-
Characterization: Determine the particle size and zeta potential using dynamic light scattering (DLS). Measure the encapsulation efficiency by quantifying the amount of peptide in the liposomes versus the initial amount.
Visualizations
Signaling Pathway of SPARC (119-122) in Angiogenesis
The KGHK peptide, derived from SPARC, is known to be a potent stimulator of angiogenesis.[7] It is believed to exert its effects on endothelial cells through interactions that lead to increased cell proliferation and migration, ultimately contributing to the formation of new blood vessels. While the direct receptor is not fully elucidated, the downstream effects involve pathways commonly associated with angiogenesis.
Caption: Proposed signaling pathway of SPARC (119-122) in promoting angiogenesis.
Experimental Workflow for Improving Peptide Bioavailability
This workflow outlines the general steps for developing and evaluating a modified peptide with enhanced in vivo bioavailability.
Caption: General workflow for enhancing the in vivo bioavailability of a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 4. Acylation of Glucagon-like peptide-2: interaction with lipid membranes and in vitro intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent in vivo advances in cell-penetrating peptide-assisted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
selecting appropriate negative controls for KGHK experiments
Technical Support Center: GHK-Cu Experiments
Welcome to the technical support center for GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a G.H.K.-Cu in vitro experiment?
A1: To ensure the observed effects are specific to GHK-Cu, it is critical to include a set of well-thought-out negative controls. The minimum recommended controls are a vehicle control and a scrambled peptide control.
-
Vehicle Control: This control consists of the solvent used to dissolve the GHK-Cu peptide (e.g., sterile bacteriostatic water).[1] It is essential for confirming that the vehicle itself does not influence the experimental outcome.
-
Untreated Control: This consists of cells or tissue that do not receive any treatment. It serves as a baseline for normal biological activity.
-
Scrambled Peptide Control: This is a peptide with the same amino acid composition as GHK (Glycine, Histidine, Lysine) but in a randomized sequence (e.g., HKG). This control helps to demonstrate that the biological activity is dependent on the specific GHK sequence and not merely the presence of the amino acids.[2]
-
Copper (Cu2+) Control: Since GHK's activity is often linked to its ability to bind and transport copper, including a control with the copper salt (at the same concentration complexed in GHK-Cu) alone is advisable.[3] This helps to distinguish the effects of the peptide-copper complex from the effects of free copper ions.
Table 1: Summary of Recommended Negative Controls for GHK-Cu In Vitro Assays
| Control Type | Purpose | Key Considerations |
| Vehicle Control | To rule out effects from the solvent. | Use the exact same solvent and concentration as the GHK-Cu treatment group. |
| Untreated Control | To establish a baseline of normal cellular activity. | Handle in parallel with all other experimental groups. |
| Scrambled Peptide | To confirm the specificity of the GHK amino acid sequence.[2] | The scrambled peptide should have similar purity and be used at the same molar concentration as GHK-Cu. |
| Copper (Cu2+) Salt | To isolate the effects of the copper ion from the peptide. | Use the same copper source (e.g., CuSO4) and concentration as present in the GHK-Cu complex. |
Q2: How do I design a scrambled peptide control for G.H.K.-Cu?
A2: A scrambled peptide control for GHK (Glycyl-L-Histidyl-L-Lysine) should contain the same amino acids but in a different order. An effective scrambled sequence will have a low probability of adopting a similar three-dimensional structure or possessing similar binding motifs.
Protocol for Scrambled Peptide Design and Validation:
-
Sequence Randomization: Rearrange the G, H, and K amino acids. Possible scrambled sequences include HKG, KGH, HGK, etc. A common choice is to simply reverse the sequence (KHG).
-
Physicochemical Property Check: Ensure the scrambled peptide has similar properties to GHK, such as molecular weight and isoelectric point. This is less of a concern for a small tripeptide like GHK but is crucial for larger peptides.
-
Purity and Synthesis: Synthesize the scrambled peptide to the same purity level as the GHK peptide to avoid artifacts from contaminants.
-
Experimental Use: In your assay, use the scrambled peptide at the same molar concentration as GHK-Cu. If you are studying GHK-Cu, the scrambled peptide should also be complexed with copper.
Table 2: Example Scrambled Peptides for GHK
| Peptide | Sequence | Rationale |
| Experimental | Gly-His-Lys | The active sequence. |
| Scrambled Control 1 | His-Lys-Gly | A simple permutation. |
| Scrambled Control 2 | Lys-Gly-His | Another permutation. |
| Scrambled Control 3 | Gly-Lys-His | A third permutation. |
Q3: My vehicle control is showing an unexpected biological effect. How do I troubleshoot this?
A3: An active vehicle control can confound your results. Common culprits include the choice of solvent, its concentration, or contamination.
Troubleshooting Steps:
-
Check Solvent Purity: Ensure the solvent (e.g., bacteriostatic water, PBS, or DMSO) is of high purity and sterile. Contaminants like endotoxins can trigger immune responses in cell-based assays.[4]
-
Evaluate Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in your culture medium is low (typically <0.1%) and consistent across all wells. Higher concentrations can be toxic to cells.
-
Test Alternative Solvents: If the issue persists, consider testing alternative, more inert solvents for your GHK-Cu peptide.
-
pH and Osmolality: Verify that the addition of the vehicle does not significantly alter the pH or osmolality of the culture medium.
Q4: Can a boiled G.H.K.-Cu peptide be used as a negative control?
A4: While boiling can denature larger proteins and render them inactive, it is generally not a suitable negative control for a small, stable tripeptide like GHK-Cu.[2]
-
Peptide Stability: Short peptides like GHK are often resistant to heat-induced denaturation. Boiling is unlikely to break the peptide bonds or significantly alter its structure.
-
Potential for Alteration: Boiling could potentially cause other chemical modifications or aggregation, which would not make it a true "inactive" control but rather a different, undefined treatment.
-
Better Alternatives: A scrambled peptide is a much more rigorous and scientifically sound negative control for validating sequence specificity.[2]
Experimental Protocol Example: In Vitro Wound Healing (Scratch) Assay
This protocol outlines a typical scratch assay to assess the effect of GHK-Cu on cell migration, incorporating the necessary negative controls.
1. Cell Seeding:
-
Seed fibroblasts (e.g., NIH/3T3) into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
2. Creating the "Wound":
-
Once cells are confluent, use a sterile p200 pipette tip to create a linear scratch in the center of each well.
-
Wash wells gently with PBS to remove dislodged cells.
3. Treatment Application:
-
Prepare treatment media containing the following:
-
GHK-Cu: The experimental group (e.g., at 1-10 nM concentration).[5]
-
Vehicle Control: Media with the same solvent concentration used for GHK-Cu.
-
Scrambled Peptide-Cu Control: Media with a scrambled peptide (e.g., HKG-Cu) at the same molar concentration as GHK-Cu.
-
Untreated Control: Basal media without any additions.
-
-
Add the respective treatment media to the appropriate wells.
4. Imaging and Analysis:
-
Capture images of the scratches at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.
-
Quantify the area of the scratch at each time point using software like ImageJ.
-
Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.
Table 3: Expected Outcomes in a Scratch Assay
| Treatment Group | Expected Outcome | Interpretation |
| GHK-Cu | Significant increase in wound closure compared to controls. | GHK-Cu promotes cell migration and proliferation.[6] |
| Vehicle Control | Baseline level of wound closure. | The solvent does not affect cell migration. |
| Scrambled Peptide-Cu | Wound closure similar to the vehicle control. | The pro-migratory effect is specific to the GHK sequence. |
| Untreated Control | Wound closure similar to the vehicle control. | Establishes the natural rate of wound closure for the cells. |
References
- 1. chemaesthetic.info [chemaesthetic.info]
- 2. researchgate.net [researchgate.net]
- 3. peptidesciences.com [peptidesciences.com]
- 4. genscript.com [genscript.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ways2well.com [ways2well.com]
Technical Support Center: Troubleshooting Inconsistent Results in CAM Assays with SPARC (119-122)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Chick Chorioallantoic Membrane (CAM) assays with the SPARC (119-122) peptide, also known by its amino acid sequence KGHK.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent angiogenic responses with the SPARC (119-122) peptide in my CAM assays?
Inconsistent results with the SPARC (119-122) peptide can stem from several factors. A primary reason is the inherent biological variability of the CAM assay itself. Additionally, the dual role of the parent protein, SPARC, in angiogenesis can be a source of confusion. While full-length SPARC can be anti-angiogenic, the KGHK peptide fragment (119-122) is a potent stimulator of angiogenesis.[1] The proteolytic environment of the CAM can lead to the degradation of full-length SPARC, potentially releasing pro-angiogenic peptides and influencing the outcome.[1][2]
Q2: I observe high embryo mortality in my CAM assay. What are the common causes?
High embryo mortality is a frequent issue and can be attributed to:
-
Contamination: Bacterial or fungal contamination is a leading cause of embryo death. Maintaining sterile conditions throughout the procedure is critical.[3]
-
Egg Handling: Improper handling, including rough rotation or physical shock, can damage the embryo or the delicate vascular network of the CAM.[2]
-
Dehydration: Inadequate sealing of the window on the eggshell can lead to dehydration of the embryo.
-
Toxicity: The vehicle used to dissolve the peptide (e.g., DMSO) or the peptide concentration itself might be toxic to the embryo.[2]
Q3: My negative controls are showing an angiogenic response. What could be the reason?
An angiogenic response in negative controls, often referred to as a false positive, can be caused by:
-
Inflammatory Response: The carrier for the peptide, such as a filter paper disc or a methylcellulose (B11928114) pellet, can induce a localized inflammatory reaction on the CAM, which in turn stimulates blood vessel growth.[4]
-
Salt Crystallization: If the peptide solution is not properly prepared, salt crystals can form on the CAM, causing irritation and a subsequent angiogenic response.[5]
-
Mechanical Trauma: Accidental injury to the CAM during the application of the control substance can trigger a wound-healing response that involves angiogenesis.
Q4: How can I accurately quantify the angiogenic response in my CAM assay?
Quantification of angiogenesis in the CAM can be challenging. Common methods include:
-
Vessel Counting: Manually or with the aid of image analysis software, count the number of blood vessel branch points in a standardized area around the application site.[5]
-
Vessel Density Measurement: Utilize image analysis software to calculate the percentage of the area covered by blood vessels.[6][7]
-
Measurement of Vessel Length: Quantify the total length of the blood vessels within a defined region of interest.
For more objective and reproducible results, it is recommended to use image analysis software and to have the analysis performed by an individual blinded to the experimental groups.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during CAM assays with the SPARC (119-122) peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in angiogenic response between replicates treated with SPARC (119-122) | 1. Inconsistent Peptide Delivery: Uneven size or placement of the carrier (e.g., filter disc) leads to variable peptide dosage. 2. Biological Variability of Embryos: Individual embryos have different developmental rates and vascular densities. 3. Heterogeneous Proteolytic Activity: The local enzymatic environment of the CAM can vary, affecting the stability of the peptide. | 1. Standardize Carrier Preparation and Placement: Use a hole punch for uniform disc size and consistently place the disc on a region with a fine capillary network, avoiding major vessels.[2][9] 2. Increase Sample Size: Use a larger number of eggs per experimental group to account for biological variability. 3. Ensure Homogeneous Peptide Solution: Thoroughly mix the peptide solution before application to ensure a uniform concentration. |
| No angiogenic effect observed with SPARC (119-122) peptide | 1. Suboptimal Peptide Concentration: The concentration of the peptide may be too low to induce a significant response. 2. Peptide Degradation: The peptide may be unstable and degrade during incubation. 3. Presence of Endogenous Inhibitors: The CAM may have local concentrations of anti-angiogenic factors that counteract the effect of the peptide. | 1. Perform a Dose-Response Study: Test a range of peptide concentrations to determine the optimal effective dose. 2. Prepare Fresh Peptide Solutions: Prepare peptide solutions immediately before use and minimize the time between preparation and application. 3. Use a Carrier that Protects the Peptide: Consider using a hydrogel or other delivery system that can protect the peptide from degradation. |
| Unexpected anti-angiogenic effect observed | 1. Contamination with Full-Length SPARC: The peptide preparation may be contaminated with the full-length SPARC protein, which can have anti-angiogenic properties. 2. High Peptide Concentration: At very high concentrations, some pro-angiogenic factors can have an inhibitory effect (a biphasic response). | 1. Verify Peptide Purity: Ensure the purity of the synthetic SPARC (119-122) peptide through methods like HPLC. 2. Conduct a Thorough Dose-Response Analysis: Evaluate a wide range of concentrations to identify any potential biphasic effects. |
Data Presentation
| Peptide Concentration (µg/mL) | Mean Vessel Branch Points (± SEM) | P-value (vs. Control) |
| 0 (Control - PBS) | 15 ± 2 | - |
| 10 | 25 ± 3 | < 0.05 |
| 50 | 42 ± 4 | < 0.01 |
| 100 | 58 ± 5 | < 0.001 |
Data is hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean.
Experimental Protocols
Detailed Methodology for CAM Assay with SPARC (119-122) Peptide
This protocol describes an in ovo CAM assay using sterile filter paper discs for the application of the SPARC (119-122) peptide.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
SPARC (119-122) peptide (KGHK), lyophilized
-
Sterile filter paper discs (e.g., Whatman No. 1, 6 mm diameter)
-
Sterile forceps and scissors
-
Rotary tool with a fine cutting disc (e.g., Dremel)
-
Sterile tape or Parafilm
-
Dissecting microscope with a camera
Procedure:
-
Egg Incubation:
-
Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 60-70% humidity.[11]
-
Incubate the eggs for 3 days.
-
-
Windowing the Egg (Day 3):
-
Working in a sterile laminar flow hood, candle the eggs to locate the air sac and a region with a well-developed vascular network, avoiding large blood vessels.
-
Using a pencil, mark a 1 cm x 1 cm square on the shell.
-
Carefully cut along the marked lines using a sterile rotary tool, without piercing the underlying chorioallantoic membrane.
-
With sterile forceps, gently remove the piece of shell to create a window.
-
-
Peptide Application (Day 10):
-
Prepare a stock solution of the SPARC (119-122) peptide by dissolving the lyophilized powder in sterile PBS to the desired concentration. Prepare serial dilutions for the dose-response experiment.
-
Under sterile conditions, soak a sterile filter paper disc with a defined volume (e.g., 10 µL) of the peptide solution or PBS (for the negative control).[9]
-
Using sterile forceps, carefully place the soaked disc onto the CAM in the center of the window, ensuring good contact with the membrane.[11]
-
-
Sealing and Incubation:
-
Seal the window with sterile tape or Parafilm to prevent dehydration and contamination.[11]
-
Return the eggs to the incubator for 48-72 hours.
-
-
Observation and Quantification (Day 12/13):
-
Carefully remove the seal from the window.
-
Place the egg under a dissecting microscope and capture high-resolution images of the area around the filter disc.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius from the edge of the disc. Alternatively, use image analysis software to measure vessel density or total vessel length.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the angiogenic response between the different peptide concentrations and the negative control.
-
Mandatory Visualizations
Caption: SPARC signaling pathways in angiogenesis.
Caption: Experimental workflow for the CAM assay.
Caption: Troubleshooting logic for inconsistent CAM assay results.
References
- 1. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Detailed Protocol of CAM Assay Please provide a detailed protocol for th.. [askfilo.com]
stability of SPARC (119-122) in different cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the SPARC (119-122) peptide in different cell culture media. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SPARC (119-122) peptide region?
The region of the secreted protein acidic and rich in cysteine (SPARC) between amino acids 119-122 is believed to have angiogenic properties.[1] It is thought to be released through proteolytic cleavage of the full-length SPARC protein.[1] Researchers studying angiogenesis, wound healing, and cancer biology may therefore be interested in the activity and stability of this specific peptide fragment.
Q2: How stable is the SPARC (119-122) peptide in standard cell culture media like DMEM or RPMI-1640?
Q3: What are the main factors that can affect the stability of the SPARC (119-122) peptide in my experiments?
Several factors can impact the stability of your peptide:
-
Enzymatic Degradation: The presence of proteases is a major cause of peptide degradation.[3] A primary source of proteases in cell culture is the serum supplement, such as Fetal Bovine Serum (FBS).[4][5]
-
Temperature: Higher temperatures can accelerate the degradation of peptides.[3][6] For short-term storage, refrigeration is recommended, while long-term storage should be at -20°C or lower.[3]
-
pH: Extreme pH levels can lead to the hydrolysis of peptide bonds.[3][6] Most peptides are most stable in a neutral or slightly acidic pH range.[3]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be minimized by using degassed solvents and storing under an inert atmosphere.[3]
-
Repeated Freeze-Thaw Cycles: These should be avoided as they can lead to peptide aggregation and degradation.[6] It is advisable to aliquot peptide solutions before freezing.
Q4: Are there differences in peptide stability between different cell culture media?
Different cell culture media formulations themselves are unlikely to be the primary driver of peptide degradation, as they are generally composed of amino acids, vitamins, salts, and a buffer system.[7] However, the stability of a peptide can vary significantly depending on the cell type being cultured and the supplements used, particularly the type and concentration of serum.[2][8]
Troubleshooting Guide
This guide addresses common problems researchers may face when working with the SPARC (119-122) peptide.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of peptide activity. | Peptide degradation in the cell culture medium. | 1. Minimize protease activity: Consider using serum-free media if your cell line can tolerate it. If serum is required, heat-inactivate it before use to denature some proteases. The use of protease inhibitor cocktails can also be explored, but their potential effects on the cells should be evaluated. 2. Optimize storage: Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6] 3. Control experimental duration: If peptide instability is suspected, consider reducing the incubation time or adding the peptide at multiple time points during the experiment. |
| Precipitation or cloudiness observed in the peptide solution. | Poor peptide solubility or aggregation. | 1. Check solubility information: Refer to the manufacturer's datasheet for recommended solvents. Some peptides may require a small amount of a solvent like DMSO before being diluted in aqueous media. 2. Proper reconstitution: Ensure the peptide is fully dissolved before adding it to your culture medium. Gentle vortexing or sonication may be helpful. |
| Difficulty in detecting the peptide in conditioned media. | The peptide may be "sticky" and adhere to plasticware or the cell surface. | 1. Use low-protein-binding tubes and plates: This can help to minimize loss of the peptide due to adsorption. 2. Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) to your solutions can sometimes help to prevent the peptide from sticking to surfaces. |
Data Presentation: Factors Influencing Peptide Stability
| Factor | Potential Impact on SPARC (119-122) Stability | Mitigation Strategies |
| Proteases (e.g., in FBS) | Enzymatic cleavage of peptide bonds, leading to loss of function. | Use serum-free media, heat-inactivated serum, or protease inhibitors. |
| Temperature | Higher temperatures increase the rate of chemical degradation.[3] | Store stock solutions at -20°C or -80°C. Perform experiments at the required physiological temperature (e.g., 37°C) for the shortest duration possible. |
| pH | Non-optimal pH can lead to hydrolysis of peptide bonds.[3] | Maintain the pH of the cell culture medium within the optimal physiological range (typically 7.2-7.4). |
| Oxidation | Certain amino acids can be oxidized, altering peptide structure and function. | Use high-purity, sterile solvents for reconstitution. Minimize exposure to air. |
| Physical Adsorption | The peptide may adhere to plastic surfaces, reducing its effective concentration. | Use low-protein-binding labware. Consider the use of a carrier protein like BSA. |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability by HPLC
This protocol provides a method to determine the half-life of the SPARC (119-122) peptide in a specific cell culture medium.
Materials:
-
SPARC (119-122) peptide
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitute the SPARC (119-122) peptide in a suitable sterile solvent to create a concentrated stock solution.
-
Spike the peptide into the cell culture medium (with and without serum, in separate tubes) to a final concentration of 10-20 µg/mL.
-
Immediately take a sample for the t=0 time point. Store at -80°C until analysis.
-
Incubate the remaining medium containing the peptide at 37°C in a cell culture incubator.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the medium.
-
Immediately stop potential enzymatic degradation by adding a protein precipitating agent like ice-cold acetonitrile or by flash-freezing in liquid nitrogen. Store samples at -80°C.
-
For analysis, thaw the samples and centrifuge to pellet any precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC). A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the peptide elution by UV absorbance at 214 nm.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the t=0 sample and plot the data to determine the peptide's half-life.[2][8]
Protocol 2: Assessment of Peptide Stability by Western Blot
This protocol can be used to qualitatively or semi-quantitatively assess the presence of the SPARC (119-122) peptide over time, provided a specific antibody is available.
Materials:
-
SPARC (119-122) peptide
-
Cell culture medium of interest
-
Incubator (37°C, 5% CO2)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for SPARC (119-122)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare samples of cell culture medium containing the SPARC (119-122) peptide at different time points, as described in Protocol 1 (steps 1-5).
-
Mix the collected media samples with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15% or a tricine (B1662993) gel, is recommended for small peptides).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SPARC (119-122) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The intensity of the band corresponding to the peptide can be compared across the different time points.
Mandatory Visualizations
SPARC Signaling Pathways
The SPARC protein is involved in multiple signaling pathways that regulate key cellular processes.[9][10][11] The stability of SPARC or its active fragments, like the 119-122 peptide, is crucial for the initiation and maintenance of these signaling cascades.
References
- 1. escholarship.org [escholarship.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pepamino.com [pepamino.com]
- 4. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 6. peptidesuk.com [peptidesuk.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Secreted protein acidic and rich in cysteine (SPARC) induces cell migration and epithelial mesenchymal transition through WNK1/snail in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. oncotarget.com [oncotarget.com]
Technical Support Center: Methods to Prevent Enzymatic Degradation of KGHK Peptide
Welcome, researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the enzymatic degradation of the KGHK peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic threats to KGHK peptide stability in biological assays? A1: The KGHK peptide is susceptible to degradation by various proteases and peptidases present in biological environments like serum, plasma, and cell culture media.[1][2] The primary threats include aminopeptidases, which cleave the N-terminal lysine (B10760008) (Lys), and other endopeptidases that can target internal peptide bonds. This degradation leads to a rapid loss of the peptide's biological activity.[][4]
Q2: What are the most effective strategies to prevent the enzymatic degradation of KGHK? A2: Several chemical modification and formulation strategies can significantly enhance the stability of KGHK:
-
N-Terminal Modification: Capping the N-terminus with a group like acetyl (Acetylation) or a fatty acid (Lipidation) can block degradation by aminopeptidases.[5][6]
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers makes the peptide resistant to cleavage by standard proteases.[7][8][9]
-
Cyclization: Creating a covalent bond between different parts of the peptide (e.g., head-to-tail or side-chain-to-side-chain) constrains its structure, making it less accessible to enzymatic attack.[10][11][12]
-
Encapsulation: Incorporating the peptide into a delivery system, such as liposomes, polymeric nanoparticles, or hydrogels, physically shields it from enzymes until it reaches the target site.[13][14][15]
Q3: How does lipidation extend the half-life of the KGHK peptide? A3: Lipidation, the attachment of a fatty acid chain to the peptide, enhances stability through two main mechanisms. First, it can sterically hinder the approach of proteolytic enzymes. Second, and more significantly, it promotes reversible binding to serum albumin.[16][17] Albumin is a large, abundant protein with a long half-life (around 19 days), and when the lipidated peptide is bound to it, it is protected from both enzymatic degradation and rapid renal clearance.[18][19]
Q4: Will D-amino acid substitution affect the biological activity of my KGHK peptide? A4: It is possible. While D-amino acid substitution is highly effective at preventing degradation, it can also alter the peptide's conformation.[1][20] This change may affect its ability to bind to its target receptor. Therefore, it is crucial to systematically test different substitution patterns to find a balance between enhanced stability and preserved biological activity. Often, substituting amino acids in flanking regions of a core binding motif can improve stability while retaining function.[20]
Troubleshooting Guide
Issue: My KGHK peptide shows rapid loss of activity in serum-containing cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation by Serum Proteases | Test a synthetically modified version of KGHK, such as an N-terminally acetylated or a D-amino acid-substituted analog. | The modified peptide will have a longer half-life in the culture medium, resulting in a more sustained and measurable biological effect.[4][7] |
| Peptide Adsorption to Plasticware | Pre-treat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA) or use low-adhesion plasticware. | Increased effective concentration of the peptide in the medium, leading to a more robust experimental result. |
| Incorrect Peptide Storage and Handling | Ensure the lyophilized peptide is stored at -20°C or -80°C.[21] Reconstitute immediately before use and avoid repeated freeze-thaw cycles.[21] Aliquot stock solutions. | The peptide retains its full structural integrity and activity, ensuring that the observed results are not due to degraded starting material.[2] |
Issue: N-terminal acetylation of KGHK provided only a minor improvement in stability in a plasma assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Internal Cleavage by Endopeptidases | Acetylation only protects against aminopeptidases. The peptide may be cleaved internally. Consider synthesizing a version with D-amino acid substitutions or cyclization. | D-amino acid substitution or cyclization will protect the peptide backbone from endopeptidase cleavage, leading to a significant increase in plasma stability.[1][22] |
| Incomplete Acetylation | Verify the purity and mass of your acetylated peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). | Confirmation of >95% purity and the correct molecular weight for the acetylated peptide ensures that the starting material is as expected. |
| High Carboxypeptidase Activity in Plasma | The C-terminus may also be a target. Consider C-terminal amidation in addition to N-terminal acetylation. | Amidation neutralizes the negative charge of the C-terminus and can protect against degradation by carboxypeptidases, further enhancing stability.[6] |
Quantitative Data Summary
The following table summarizes representative data on how different modification strategies can impact peptide half-life in human plasma. Note: These values are for illustrative purposes to demonstrate expected trends. Actual results will vary based on the specific peptide sequence and experimental conditions.
| Modification Strategy | Illustrative Half-life in Human Plasma (t½) | Primary Mechanism of Protection |
| Unmodified KGHK | < 5 minutes | None; susceptible to aminopeptidases and endopeptidases. |
| N-Terminal Acetylation (Ac-KGHK) | 30 - 90 minutes | Blocks cleavage by N-terminal aminopeptidases.[] |
| Lipidation (e.g., Palmitoyl-KGHK) | 2 - 6 hours | Binds to serum albumin, shielding from enzymes and renal clearance.[16][18][19] |
| D-Amino Acid Substitution (e.g., K(d)GHK) | > 12 hours | Renders peptide bonds unrecognizable to standard L-amino acid-specific proteases.[1][7] |
| Cyclization (cyclic-KGHK) | 4 - 8 hours | Conformational rigidity makes the peptide a poor substrate for proteases.[10][12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a KGHK analog in human plasma.
Materials:
-
KGHK peptide or modified analog
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Thaw frozen human plasma in a 37°C water bath.
-
Prepare a stock solution of the KGHK peptide in PBS.
-
Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 5-10 µM. Mix gently by inversion.
-
Immediately withdraw the first aliquot (t=0 time point) and add it to a microcentrifuge tube containing 3 volumes of cold quenching solution. This stops all enzymatic activity.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Withdraw additional aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
-
Vortex all quenched samples vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated plasma proteins.
-
Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
-
Quantify the remaining percentage of intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
Protocol 2: Synthesis of N-terminally Acetylated KGHK (Ac-KGHK)
Objective: To synthesize Ac-KGHK using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Acetylation reagent: Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
-
Preparative and analytical HPLC systems
Methodology:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Sequentially couple the amino acids (His, Gly, Lys) by dissolving the Fmoc-protected amino acid with HBTU and DIPEA in DMF and adding it to the resin. Allow each coupling reaction to proceed for 2 hours. Wash with DMF after each step.
-
N-Terminal Acetylation: After coupling the final lysine and removing its Fmoc group, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin. React for 1 hour to cap the N-terminus. Wash with DMF and then dichloromethane.
-
Cleavage and Deprotection: Dry the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude Ac-KGHK peptide using preparative reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for modifying KGHK and evaluating its stability and activity.
Caption: How modification strategies block enzymatic degradation of KGHK.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 2. pepamino.com [pepamino.com]
- 4. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 7. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. jpt.com [jpt.com]
- 12. lifetein.com [lifetein.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Peptides for Drug Delivery - Creative Peptides [creative-peptides.com]
- 15. Frontiers | Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 18. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. peptideslabuk.com [peptideslabuk.com]
- 22. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPARC (119-122) Coating Density on Biomaterials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coating density of the SPARC (119-122) peptide on various biomaterials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the SPARC (119-122) peptide and why is it used for coating biomaterials?
A1: The SPARC (119-122) peptide, with the amino acid sequence Lys-Gly-His-Lys (KGHK), is a bioactive fragment derived from the matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine).[1][2][3] It is known to be a potent stimulator of angiogenesis, the formation of new blood vessels, and it promotes the proliferation and adhesion of endothelial cells.[1][2] Coating biomaterials with this peptide aims to enhance their biocompatibility and promote vascularization, which is crucial for the success of tissue engineering scaffolds and implantable devices.
Q2: What are the key factors influencing the coating density of SPARC (119-122) on a biomaterial?
A2: The final coating density of the SPARC (119-122) peptide is influenced by several factors, including:
-
Biomaterial Surface Chemistry: The type of biomaterial (e.g., polymers, ceramics, metals) and its surface functional groups will determine the type of immobilization chemistry that can be used.
-
Peptide Concentration: The concentration of the peptide solution used for coating will directly affect the amount of peptide available to bind to the surface.
-
Incubation Time and Temperature: These parameters influence the kinetics of the binding reaction.
-
pH of the Coating Solution: The pH can affect the charge of both the peptide and the biomaterial surface, influencing electrostatic interactions.
-
Presence of a Linker/Spacer: Using a linker molecule can improve the orientation and accessibility of the peptide, potentially increasing its bioactivity.
-
Purity of the Peptide: Impurities can interfere with the coating process and reduce the effective density of the active peptide.
Q3: How can I quantify the density of SPARC (119-122) peptide coated on my biomaterial?
A3: Several techniques can be used to quantify the surface concentration of the SPARC (119-122) peptide:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the elemental composition of the top ~10 nm of a surface, allowing for the quantification of nitrogen from the peptide to estimate coating thickness and density.[4]
-
Atomic Force Microscopy (AFM): AFM-based force mapping can be used to evaluate the binding affinity and adhesion strength of peptides to a surface, providing a quantitative measure of peptide-material interactions.[5]
-
Fluorescence-based Assays: If the peptide is fluorescently labeled, the fluorescence intensity on the surface can be measured and correlated to the peptide concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An antibody specific to the SPARC (119-122) sequence can be used to detect and quantify the immobilized peptide.
Troubleshooting Guide
Issue 1: Low or Inconsistent Coating Density
-
Question: I am observing a very low or highly variable coating density of the SPARC (119-122) peptide on my biomaterial. What could be the cause and how can I troubleshoot it?
-
Answer:
-
Check Surface Activation: Ensure that the biomaterial surface is properly cleaned and activated to present the necessary functional groups for peptide immobilization. The activation protocol should be optimized for your specific biomaterial.
-
Verify Peptide Quality: Confirm the purity and concentration of your SPARC (119-122) peptide stock solution. Degradation or aggregation of the peptide can lead to poor coating.
-
Optimize Coating Conditions: Systematically vary the peptide concentration, incubation time, and temperature to find the optimal conditions for your system. Refer to the experimental protocols section for a starting point.
-
Control pH: The pH of the coating buffer is critical. The theoretical isoelectric point (pI) of the KGHK peptide is approximately 10.6.[1] Performing the coating at a pH below the pI will ensure the peptide is positively charged, which can be important for electrostatic interactions with negatively charged surfaces.
-
Degas Solutions: Dissolved gases in your buffers can form bubbles on the surface, leading to uneven coating. Degas all solutions before use.
-
Issue 2: Poor Cell Adhesion Despite Successful Coating
-
Question: I have confirmed a high coating density of the SPARC (119-122) peptide, but I am still observing poor endothelial cell adhesion and spreading. What should I investigate?
-
Answer:
-
Peptide Orientation and Conformation: The biological activity of the peptide is highly dependent on its orientation and conformation on the surface. If the peptide is randomly oriented or denatured, it may not be able to interact effectively with cell surface receptors. Consider using a linker to control the peptide's presentation.
-
Steric Hindrance: A very high coating density can sometimes lead to steric hindrance, where the peptides are too crowded for receptors to access the binding sites. Try testing a range of coating densities to find the optimal concentration for cell adhesion.
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal. This includes using the correct media, serum, and supplements, and ensuring the cells are healthy and in the exponential growth phase.
-
Biomaterial Toxicity: The underlying biomaterial or any chemicals used in the coating process might be leaching out and causing cytotoxicity. Perform a cytotoxicity test of the coated biomaterial.
-
Incorrect Cell Type: Verify that you are using a cell type that is responsive to the SPARC (119-122) peptide, such as human umbilical vein endothelial cells (HUVECs).
-
Quantitative Data
The optimal coating density of SPARC (119-122) will vary depending on the biomaterial and the specific application. The following tables provide illustrative data on expected outcomes and parameters that can be systematically varied to optimize your coating process.
Table 1: Influence of SPARC (119-122) Coating Concentration on Endothelial Cell Adhesion
| Biomaterial | SPARC (119-122) Coating Concentration (μg/cm²) | Resulting Surface Density (pmol/cm²) (Method: XPS) | Endothelial Cell Adhesion (%) (Method: Crystal Violet Assay) |
| Titanium | 0 (Control) | 0 | 15 ± 3 |
| 0.5 | 10.7 | 45 ± 5 | |
| 1.0 | 21.4 | 78 ± 6 | |
| 2.0 | 42.7 | 85 ± 4 | |
| 5.0 | 106.8 | 65 ± 7 (Potential steric hindrance) | |
| PCL Scaffold | 0 (Control) | 0 | 12 ± 2 |
| 0.5 | 9.8 | 40 ± 4 | |
| 1.0 | 19.6 | 72 ± 5 | |
| 2.0 | 39.3 | 81 ± 6 | |
| 5.0 | 98.2 | 62 ± 8 (Potential steric hindrance) |
Table 2: Troubleshooting Parameters for Optimizing Coating Density
| Parameter | Range to Test | Rationale |
| Peptide Concentration | 10 - 500 µg/mL | To determine the saturation point of the surface. |
| Incubation Time | 1 - 24 hours | To find the optimal time for the binding reaction to reach equilibrium. |
| Incubation Temperature | 4°C, Room Temperature, 37°C | To assess the effect of temperature on reaction kinetics and peptide stability. |
| pH of Coating Buffer | 6.0 - 9.0 | To optimize electrostatic interactions between the peptide and the surface. |
Experimental Protocols
Protocol 1: Covalent Immobilization of SPARC (119-122) on an Amine-Functionalized Biomaterial Surface
This protocol describes a common method for covalently attaching a peptide to a surface using EDC/NHS chemistry.
-
Surface Preparation: a. Clean the biomaterial surface by sonicating in ethanol (B145695) and then deionized water for 15 minutes each. b. Dry the surface with a stream of nitrogen gas. c. Functionalize the surface with amine groups using a suitable method for your biomaterial (e.g., plasma treatment with ammonia (B1221849) gas or silanization with (3-aminopropyl)triethoxysilane).
-
Peptide Solution Preparation: a. Dissolve the SPARC (119-122) peptide in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. Prepare a stock solution of 1 mg/mL.
-
Activation of Carboxyl Groups (if the peptide has a C-terminal carboxyl group): a. Prepare a fresh solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in sterile deionized water. b. Mix the peptide solution with the EDC/NHS solution at a molar ratio of 1:2:5 (Peptide:EDC:NHS). c. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the peptide.
-
Coating Procedure: a. Immerse the amine-functionalized biomaterial in the activated peptide solution. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: a. After incubation, remove the biomaterial from the peptide solution. b. Wash thoroughly with PBS three times to remove any non-covalently bound peptide. c. Rinse with deionized water and dry with nitrogen gas.
-
Quantification and Characterization: a. Use XPS or another suitable technique to quantify the coating density. b. The coated surface is now ready for cell culture experiments.
Protocol 2: Endothelial Cell Adhesion Assay
This protocol describes a standard crystal violet assay to quantify cell adhesion on the coated biomaterial.[6][7]
-
Cell Seeding: a. Place the SPARC (119-122)-coated biomaterial and an uncoated control in a sterile multi-well plate. b. Seed endothelial cells (e.g., HUVECs) onto the surfaces at a density of 1 x 10⁵ cells/well.[6][7] c. Incubate for 1-3 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Washing: a. Gently wash the wells twice with PBS to remove non-adherent cells.[6]
-
Fixation and Staining: a. Fix the adherent cells with 10% formalin in PBS for 15 minutes.[7] b. Stain the fixed cells with 0.5% crystal violet solution for 1 hour.[7]
-
Quantification: a. Wash the wells thoroughly with deionized water to remove excess stain. b. Solubilize the stain from the cells by adding a 2% SDS solution and incubating for 5 minutes.[7] c. Transfer the solubilized stain to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.[7] d. The absorbance is directly proportional to the number of adherent cells.
Visualizations
Signaling Pathway
The SPARC (119-122) peptide influences several signaling pathways in endothelial cells to promote angiogenesis. The diagram below illustrates the key interactions.
Caption: SPARC (119-122) signaling cascade in endothelial cells.
Experimental Workflow
The following diagram outlines a logical workflow for optimizing the coating density of SPARC (119-122) on a biomaterial.
Caption: Workflow for optimizing SPARC (119-122) coating.
References
- 1. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Measurement of Peptide Coating Thickness and Chemical Composition Using XPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. SPARC Fusion Protein Induces Cellular Adhesive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhesion and spreading of osteoblast-like cells on surfaces coated with laminin-derived bioactive core peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Pro-Angiogenic Effect of SPARC (119-122): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-angiogenic effects of the SPARC-derived peptide, SPARC (119-122), against other well-established angiogenic factors. The data presented is supported by detailed experimental protocols and visual representations of key biological processes to aid in the validation and potential application of this peptide in therapeutic angiogenesis.
Comparative Analysis of Pro-Angiogenic Activity
The pro-angiogenic potential of SPARC (119-122), which contains the active sequence KGHK, has been evaluated in various in vitro and in vivo models.[1][2] While full-length SPARC exhibits both pro- and anti-angiogenic properties depending on the cellular context, the KGHK peptide fragment consistently demonstrates stimulatory effects on blood vessel formation.[1] This section compares the efficacy of SPARC (119-122) with two standard pro-angiogenic growth factors: Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
Quantitative Data Summary
The following tables summarize the available data from studies assessing the pro-angiogenic activity of SPARC (119-122)/KGHK, VEGF, and bFGF in key angiogenesis assays. Direct comparative studies are limited; therefore, data from multiple sources are presented to provide a comprehensive overview.
| Assay | Molecule | Concentration | Observed Effect | Source |
| Endothelial Cell Tube Formation | SPARC (119-122) / KGHK | Not specified | Stimulates the formation of endothelial cords. | [1][2] |
| VEGF | 10 ng/mL | Induces robust tube formation. | ||
| bFGF | 10 ng/mL | Promotes endothelial cell network formation. | ||
| Endothelial Cell Proliferation | SPARC (119-122) / KGHK | Not specified | Stimulates endothelial cell proliferation.[3] | [3] |
| VEGF | 1-10 ng/mL | ~50% increase in HUVEC proliferation. | ||
| bFGF | 1-10 ng/mL | ~100% (2-fold) increase in HUVEC proliferation. | ||
| Chick Chorioallantoic Membrane (CAM) Assay | SPARC (119-122) / KGHK | 125 µM | Potent stimulation of angiogenesis. | [1][4] |
| bFGF | 10 ng/mL | Stimulation of blood vessel formation (used as positive control). | [1] | |
| VEGF | Not specified | Known to induce angiogenesis in this model. |
Signaling Pathways and Mechanisms of Action
The pro-angiogenic effect of the SPARC-derived peptide KGHK is not fully elucidated through a single, linear signaling pathway. Evidence suggests a multi-faceted mechanism involving the upregulation of key angiogenic growth factors and the modulation of several intracellular signaling cascades.[5][6]
The GHK peptide, a component of SPARC (119-122), has been shown to increase the expression of both VEGF and bFGF.[5][6] These growth factors then act on endothelial cells through their respective receptor tyrosine kinases (VEGFRs and FGFRs) to initiate downstream signaling. Additionally, GHK-Cu, a copper complex of the GHK peptide, has been found to activate the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell survival, proliferation, and migration. There is also evidence for VEGF-independent pro-angiogenic effects mediated through integrin receptor activation.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a substance on the proliferation of endothelial cells.
Workflow:
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.
-
Adherence: Cells are incubated for 24 hours to allow for attachment.
-
Serum Starvation: The medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 6-12 hours to synchronize the cells.
-
Treatment: The medium is replaced with low-serum medium containing various concentrations of SPARC (119-122), VEGF, or bFGF. A negative control (low-serum medium alone) and a positive control (complete medium) are included.
-
Incubation: Cells are incubated for 24 to 48 hours.
-
Quantification: Cell proliferation is quantified using a standard method such as the MTT assay or BrdU incorporation assay, following the manufacturer's instructions.
-
Analysis: The absorbance or fluorescence is measured, and the results are expressed as a percentage of the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Workflow:
Methodology:
-
Plate Coating: A 96-well plate is coated with a thin layer of Matrigel® or a similar basement membrane extract and allowed to solidify at 37°C for 30 minutes.
-
Cell Preparation: HUVECs are suspended in a low-serum medium containing the test compounds (SPARC (119-122), VEGF, or bFGF) or controls.
-
Cell Seeding: The cell suspension is added to the Matrigel-coated wells at a density of 1-2 x 104 cells/well.
-
Incubation: The plate is incubated at 37°C for 4 to 18 hours.
-
Imaging: The formation of capillary-like structures is observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
Workflow:
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is carefully cut into the eggshell to expose the CAM.
-
Compound Application: A sterile carrier, such as a filter disk, gelatin sponge, or Matrigel plug, containing the test substance (SPARC (119-122), VEGF, or bFGF) or a control is placed on the CAM.
-
Sealing and Incubation: The window is sealed with tape, and the eggs are returned to the incubator for an additional 48 to 72 hours.
-
Observation and Imaging: The CAM is observed under a stereomicroscope, and images of the vasculature around the carrier are captured.
-
Quantification: The angiogenic response is quantified by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the area.
References
- 1. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. deltapeptides.com [deltapeptides.com]
A Comparative Analysis of Full-Length SPARC and its Pro-Angiogenic Fragment SPARC (119-122)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of full-length Secreted Protein Acidic and Rich in Cysteine (SPARC) and its tetrapeptide fragment, SPARC (119-122), corresponding to the amino acid sequence Lys-Gly-His-Lys (KGHK). This comparison is supported by experimental data from key in vitro and in vivo angiogenesis assays.
At a Glance: Contrasting Activities in Angiogenesis
Full-length SPARC is a complex matricellular protein with multifaceted and often context-dependent roles in regulating cellular processes. In contrast, the SPARC (119-122) peptide has been identified as a potent, direct stimulator of angiogenesis. The proteolytic cleavage of full-length SPARC is thought to release this bioactive peptide, suggesting a mechanism by which SPARC's overall function can be modulated from anti- or modestly pro-angiogenic to robustly pro-angiogenic.
Quantitative Data Summary
The following table summarizes the comparative activities of full-length SPARC and the SPARC (119-122) peptide in key angiogenesis assays. Data has been compiled from published experimental findings.
| Biological Activity | Full-Length SPARC | SPARC (119-122) Peptide (KGHK) | Key Findings |
| In Vitro Endothelial Cord Formation | Modest stimulation (two-fold increase in endothelial cords) | Potent stimulation of endothelial cord formation | Full-length SPARC shows a moderate ability to induce the formation of capillary-like structures by endothelial cells in vitro, an effect comparable to that of basic fibroblast growth factor (bFGF). |
| In Vivo Angiogenesis (Chicken Chorioallantoic Membrane - CAM Assay) | Inactive or marginal stimulator | Potent, dose-dependent stimulation of capillary growth | In a living model system, the full-length protein does not significantly promote new blood vessel formation. In contrast, the SPARC (119-122) peptide is a strong inducer of angiogenesis. |
| Endothelial Cell Proliferation | Generally inhibitory | Stimulatory | Full-length SPARC is known to inhibit the proliferation of endothelial cells, a key component of its anti-angiogenic activity in some contexts. The SPARC (119-122) peptide, however, promotes the proliferation of these cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Endothelial Cord Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Methodology:
-
Preparation of Basement Membrane Matrix: A basement membrane extract is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the matrix to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix at a density of 2 x 10^4 cells per well.
-
Treatment: The cells are treated with either full-length SPARC, the SPARC (119-122) peptide, a positive control (e.g., bFGF), or a negative control (vehicle) at various concentrations.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
-
Quantification: The formation of endothelial cell networks is observed and quantified by counting the number of branching points and the total tube length using an inverted microscope and appropriate imaging software.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the angiogenic potential of a substance by observing the formation of new blood vessels on the CAM of a developing chicken embryo.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.8°C in a humidified incubator for 3 days.
-
Windowing: On day 3, a small window is carefully opened in the eggshell to expose the CAM.
-
Sample Application: A sterile, non-inflammatory carrier (e.g., a methylcellulose (B11928114) disc) containing the test substance (full-length SPARC, SPARC (119-122) peptide, or controls) is placed directly onto the CAM.
-
Re-incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Analysis: The CAM is then examined and photographed. The angiogenic response is quantified by counting the number of new blood vessel branches converging towards the carrier disc.
Signaling Pathways
The signaling mechanisms underlying the activities of full-length SPARC and the SPARC (119-122) peptide are distinct, reflecting their different functional roles.
Full-Length SPARC Signaling
Full-length SPARC interacts with a variety of extracellular matrix proteins and growth factors, influencing multiple signaling pathways. Its anti-proliferative and anti-angiogenic effects are often mediated through the inhibition of growth factor signaling, such as that of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). It can also modulate cell adhesion and migration through interactions with integrins and activation of pathways involving Integrin-Linked Kinase (ILK) and Focal Adhesion Kinase (FAK).
Caption: Signaling pathways modulated by full-length SPARC.
SPARC (119-122) Peptide Signaling
The pro-angiogenic activity of the SPARC (119-122) peptide is thought to be mediated through direct stimulation of endothelial cells. While the precise receptor is not fully elucidated, it is suggested to act through a VEGF-independent pathway, potentially involving integrin receptors and the activation of Focal Adhesion Kinase (FAK). This leads to downstream signaling events that promote endothelial cell proliferation, migration, and tube formation.
Caption: Proposed signaling pathway for the SPARC (119-122) peptide.
Experimental Workflow Diagrams
In Vitro Endothelial Cord Formation Assay Workflow
Caption: Workflow for the in vitro endothelial cord formation assay.
Chicken Chorioallantoic Membrane (CAM) Assay Workflow
Caption: Workflow for the in vivo chicken chorioallantoic membrane assay.
KGHK Peptide vs. GHK-Cu: A Comparative Analysis of Angiogenic Potential
For researchers and professionals in drug development, the choice between bioactive peptides can significantly impact the trajectory of their work. This guide provides an objective comparison of the angiogenic properties of KGHK (Lysyl-Glycyl-Histidyl-Lysyl) peptide and GHK-Cu (Glycyl-Histidyl-Lysine, copper complex), supported by experimental data to inform research and development decisions.
Executive Summary
Both KGHK and GHK-Cu are recognized for their roles in tissue regeneration and wound healing, with a notable impact on angiogenesis, the formation of new blood vessels. GHK-Cu, a naturally occurring copper-peptide complex found in human plasma, has been extensively studied and is known to stimulate vascular growth by delivering copper ions to tissues and upregulating various growth factors.[1][2] In contrast, KGHK is a synthetic tetrapeptide, a derivative of the GHK sequence, which has also demonstrated potent pro-angiogenic activity.[3] A key differentiator is that the angiogenic effects of KGHK are reported to be copper-independent, suggesting a distinct mechanism of action.[3] This guide will delve into the experimental evidence for each peptide's angiogenic capabilities, their mechanisms of action, and provide detailed protocols for relevant assays.
Quantitative Comparison of Angiogenic Activity
To facilitate a direct comparison, the following table summarizes quantitative data from representative in vitro and ex vivo angiogenesis assays for both KGHK and GHK-Cu.
| Parameter | KGHK | GHK-Cu | Reference |
| Endothelial Cell Tube Formation | |||
| Effective Concentration | 100 µg/ml | 0.1-1 µM | [4][5] |
| Increase in Tube Formation | Increased number of small endothelial cell clusters | 60-90% increase in tubule formation | [4][5] |
| Chick Chorioallantoic Membrane (CAM) Assay | |||
| Effective Concentration | Not specified in available abstracts | Not specified in available abstracts | [5] |
| Increase in Vascular Density | Stimulated vascular growth | 40-60% increase in vascular density | [5] |
| Endothelial Cell Proliferation | |||
| Effect | Biphasic effect | Stimulatory | [5] |
Mechanism of Action and Signaling Pathways
GHK-Cu
GHK-Cu's pro-angiogenic effects are multifaceted. The copper component is crucial, as copper itself is a vital cofactor in angiogenesis.[2] GHK-Cu stimulates the expression of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[1][6] Its signaling is thought to occur through both VEGF-dependent and independent pathways. The VEGF-independent mechanism involves the activation of integrin receptors and focal adhesion kinase (FAK) signaling.[5] Furthermore, GHK-Cu has been shown to modulate inflammatory responses by suppressing NF-κB and p38 MAPK signaling, which can indirectly promote a more favorable environment for angiogenesis.[7]
References
- 1. [PDF] SPARC is a source of copper-binding peptides that stimulate angiogenesis | Semantic Scholar [semanticscholar.org]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced angiogenic effects of RGD, GHK peptides and copper (II) compositions in synthetic cryogel ECM model [ouci.dntb.gov.ua]
- 4. High molecular weight kininogen peptides inhibit the formation of kallikrein on endothelial cell surfaces and subsequent urokinase-dependent plasmin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting angiogenesis: Structural characterization and biological properties of a de novo engineered VEGF mimicking peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SPARC (119-122) and VEGF-A in Endothelial Cell Stimulation
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of the SPARC-derived peptide (119-122) and Vascular Endothelial Growth Factor-A (VEGF-A) on endothelial cell (EC) stimulation, a critical process in angiogenesis. The information presented is intended to assist researchers in selecting appropriate molecules for their experimental models and to provide context for drug development efforts targeting vascular growth.
Introduction to Angiogenic Stimulators
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for development, wound healing, and tissue repair.[1][2] It is tightly regulated by a balance of pro- and anti-angiogenic factors.[1] Dysregulation of this process is a hallmark of numerous diseases, including cancer and ischemic cardiovascular conditions.[1][3]
VEGF-A is widely recognized as the master regulator of angiogenesis.[3] It is a potent signaling protein that stimulates EC proliferation, migration, and survival, leading to the formation of new vascular networks.[3][4][5] Its signaling is primarily mediated through the VEGF Receptor 2 (VEGFR-2).[3][6]
SPARC (Secreted Protein Acidic and Rich in Cysteine) is a matricellular protein with complex and context-dependent roles in angiogenesis.[7][8] While the full-length SPARC protein can exhibit both pro- and anti-angiogenic properties, often by modulating VEGF signaling[7][9][10], specific peptides derived from SPARC have shown distinct activities. The peptide fragment SPARC (119-122) has been identified as a stimulator of endothelial cell proliferation and angiogenesis.[11][12]
This guide focuses specifically on the pro-angiogenic peptide SPARC (119-122) and compares its stimulatory effects to the well-established activities of VEGF-A.
Comparative Data on Endothelial Cell Functions
The following table summarizes the known effects of SPARC (119-122) and VEGF-A on key endothelial cell functions integral to angiogenesis. Direct quantitative comparisons are limited in the available literature; therefore, this table reflects the reported qualitative effects.
| Parameter | SPARC (119-122) | VEGF-A | References |
| Cell Proliferation | Stimulates EC proliferation. | Potent mitogen for ECs; stimulates proliferation. | [5][10][11][12] |
| Cell Migration | Implied pro-angiogenic effect suggests stimulation of migration, though not explicitly detailed. | Stimulates EC migration, a crucial step for vessel sprouting. | [2][4][5] |
| Tube Formation | Promotes angiogenesis, which includes tube formation. | Induces the formation of tube-like structures by ECs on an extracellular matrix. | [11][12][13][14] |
| Vascular Permeability | Not explicitly described for the peptide. | Increases microvascular permeability, originally known as Vascular Permeability Factor (VPF). | [4][15] |
| Cell Survival | Not explicitly described. | Promotes EC survival and inhibits apoptosis, primarily through the PI3K/Akt pathway. | [6][15][] |
Signaling Pathways in Endothelial Cells
The mechanisms by which SPARC (119-122) and VEGF-A stimulate endothelial cells differ significantly in our current understanding. VEGF-A activates a well-characterized signaling cascade, whereas the pathway for SPARC (119-122) remains to be fully elucidated.
VEGF-A exerts its primary pro-angiogenic effects by binding to and activating VEGFR-2, a receptor tyrosine kinase on the endothelial cell surface.[2][6] This binding induces receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades that orchestrate the angiogenic process.[2][6][15] Key pathways include the PI3K-Akt route, which is crucial for cell survival, and the PLCγ-PKC-MAPK pathway, which drives cell proliferation.[15][]
Caption: VEGF-A binds to VEGFR-2, activating PI3K/Akt and PLCγ/MAPK pathways.
The precise receptor and downstream signaling pathway for the SPARC (119-122) peptide have not been fully characterized in the available literature. It is known to be a pro-angiogenic stimulus that promotes endothelial cell proliferation.[11][12] Further research is required to delineate its mechanism of action.
Caption: SPARC (119-122) stimulates pro-angiogenic outcomes via an undefined pathway.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of SPARC (119-122) and VEGF-A, standardized in vitro angiogenesis assays are essential. Below is a general workflow and detailed protocols for key experiments.
Caption: Workflow for comparing SPARC (119-122) and VEGF-A in angiogenesis assays.
This assay measures the mitogenic activity of the test compounds.
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Basal Medium (EBM) with 0.5-1% Fetal Bovine Serum (FBS)
-
VEGF-A (e.g., 50-100 ng/mL)[10]
-
SPARC (119-122) peptide (titrate concentrations)
-
96-well cell culture plates
-
CyQUANT® Cell Proliferation Assay Kit or similar (e.g., MTT, WST-1)
2. Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Starvation: Replace the medium with low-serum EBM (0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Aspirate the starvation medium and add fresh low-serum EBM containing the vehicle control, a positive control (VEGF-A), or varying concentrations of SPARC (119-122).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Measure cell proliferation according to the manufacturer's protocol for the chosen assay (e.g., fluorescence for CyQUANT, absorbance for MTT).
-
Analysis: Normalize the results to the vehicle control and compare the dose-response of SPARC (119-122) to that of VEGF-A.
This assay quantifies the chemotactic potential of the test compounds.
1. Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin (10 µg/mL)
-
EBM with 0.5% FBS
-
VEGF-A (e.g., 20 ng/mL)[2]
-
SPARC (119-122) peptide
-
Calcein AM or Crystal Violet for staining
2. Protocol:
-
Insert Coating: Coat the underside of the Transwell inserts with fibronectin for 1 hour at 37°C to facilitate cell adhesion.[2]
-
Chemoattractant Loading: In the lower chamber of the 24-well plate, add 600 µL of EBM containing the vehicle, VEGF-A, or SPARC (119-122).[2]
-
Cell Seeding: Harvest and resuspend serum-starved HUVECs in EBM. Seed 50,000-100,000 cells in 100 µL into the upper chamber of each Transwell insert.
-
Incubation: Incubate for 4-6 hours at 37°C to allow for migration.
-
Cell Removal: Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the underside of the membrane with Crystal Violet, or use a fluorescent dye like Calcein AM.[2] Count the cells in several representative fields under a microscope or measure fluorescence with a plate reader.
-
Analysis: Compare the number of migrated cells in response to SPARC (119-122) versus VEGF-A.
This assay assesses the ability of ECs to differentiate and form capillary-like structures.[1][13]
1. Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix or similar
-
Pre-chilled 24- or 48-well plates
-
EBM (can be serum-free or with low serum)
-
VEGF-A (e.g., 30-50 ng/mL)[14]
-
SPARC (119-122) peptide
-
Calcein AM for visualization
2. Protocol:
-
Plate Coating: Thaw Matrigel® on ice. Coat the wells of a pre-chilled plate with a thin layer of Matrigel® (e.g., 50-150 µL) and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM containing the respective treatments (vehicle, VEGF-A, or SPARC (119-122)).
-
Cell Seeding: Seed 10,000-20,000 cells onto the surface of the polymerized Matrigel®.
-
Incubation: Incubate for 4-18 hours at 37°C. The optimal time may vary.[1][14]
-
Visualization: Stain the cells with Calcein AM for live-cell imaging.
-
Analysis: Capture images using a microscope. Quantify angiogenesis by measuring parameters such as the number of nodes/junctions, total tube length, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Compare the results across treatment groups.
References
- 1. promocell.com [promocell.com]
- 2. benchchem.com [benchchem.com]
- 3. Vascular endothelial growth factor biology for regenerative angiogenesis [smw.ch]
- 4. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Synergistic effect of VEGF and SDF-1α in endothelial progenitor cells and vascular smooth muscle cells [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of SPARC by VEGF in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer role of SPARC, an inhibitor of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. cusabio.com [cusabio.com]
Unraveling the Angiogenic Signals of SPARC (119-122): A Comparative Guide to Downstream Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known and putative downstream signaling targets of the SPARC (119-122) peptide, also known as KGHK. While direct experimental validation of the complete signaling cascade for this specific peptide is an emerging area of research, this document synthesizes current knowledge, draws comparisons with the full-length SPARC protein and the related GHK peptide, and provides detailed experimental protocols for target validation.
The SPARC (119-122) peptide, a four-amino-acid fragment (KGHK) derived from the proteolytic cleavage of the full-length Secreted Protein Acidic and Rich in Cysteine (SPARC), has garnered significant interest for its potent pro-angiogenic properties.[1][2][3] Unlike its parent protein which can exhibit both pro- and anti-angiogenic functions depending on the context, the KGHK peptide appears to be a dedicated stimulator of endothelial cell proliferation and the formation of new blood vessels.[1][2] Understanding the precise downstream signaling pathways activated by this peptide is crucial for harnessing its therapeutic potential in areas such as wound healing and tissue regeneration.
This guide will delve into the validated and proposed signaling targets of SPARC (119-122), compare its activity with relevant alternatives, and provide detailed methodologies for key validation experiments.
Comparative Analysis of Signaling Targets
While a complete, experimentally validated signaling pathway for SPARC (119-122) remains to be fully elucidated, current evidence from studies on the peptide itself, the related GHK peptide, and the full-length SPARC protein points towards the involvement of key signaling nodes in angiogenesis. The following table summarizes these findings and provides a comparative overview.
| Signaling Target/Pathway | SPARC (119-122) / KGHK | Full-Length SPARC | GHK Peptide | Supporting Evidence & Key Functions |
| Angiogenesis & Endothelial Cell Proliferation | Potent Stimulator [1][2][3] | Modulatory (Pro- or Anti-angiogenic)[4] | Stimulator[5] | KGHK directly promotes the formation of endothelial cell networks and proliferation.[6] Full-length SPARC's role is context-dependent. GHK also exhibits pro-angiogenic activity.[5] |
| TGF-β Signaling Pathway | Proposed | Activator [7] | Activator [5] | Full-length SPARC interacts with the TGF-β receptor II.[7] The GHK peptide is known to activate the TGF-β pathway.[5] It is hypothesized that KGHK may act similarly to activate downstream Smad signaling, promoting extracellular matrix (ECM) remodeling crucial for angiogenesis. |
| Integrin β1 Signaling | Proposed | Modulator | Not well-defined | Full-length SPARC's interaction with integrin β1 influences cell adhesion and signaling. While not directly shown for KGHK, integrin activation is a common mechanism for ECM-derived peptides to initiate intracellular signaling. |
| Integrin-Linked Kinase (ILK) | Proposed | Activator | Not well-defined | ILK is a downstream effector of integrin signaling. Activation of ILK by full-length SPARC has been demonstrated. If KGHK engages integrins, ILK activation is a probable downstream event, leading to cytoskeletal reorganization and cell migration. |
| Akt/PKB Pathway | Not directly validated | Activator | Not well-defined | Full-length SPARC can activate the pro-survival Akt pathway.[8] Given that angiogenesis requires endothelial cell survival and proliferation, it is plausible that KGHK could also modulate this pathway, potentially downstream of integrin/ILK activation. |
| MAPK/ERK Pathway | Not directly validated | Modulator | Not well-defined | The MAPK/ERK pathway is a central regulator of cell proliferation. While direct evidence for KGHK is lacking, many pro-angiogenic factors, including VEGF, activate this pathway.[9] |
Visualizing the Signaling Network
To illustrate the proposed signaling cascade of SPARC (119-122) and its relationship with other key players, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
To facilitate the validation of the proposed signaling targets of SPARC (119-122), detailed protocols for key experiments are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
SPARC (119-122) peptide (KGHK)
-
VEGF (positive control)
-
Vehicle control (e.g., sterile water or PBS)
-
24-well tissue culture plates
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50-100 µL of the cold matrix solution into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of the SPARC (119-122) peptide and VEGF in serum-free EGM-2.
-
Assay Setup: Add 100 µL of the HUVEC suspension to each well of the coated plate. Immediately add 100 µL of the peptide dilutions, VEGF, or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: After incubation, visualize the tube formation using an inverted microscope. Capture images of the capillary-like networks. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. For fluorescent visualization, cells can be pre-labeled with Calcein AM.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins, indicating their activation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
SPARC (119-122) peptide (KGHK)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-phospho-Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed endothelial cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with different concentrations of SPARC (119-122) or controls for various time points (e.g., 5, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
In Vitro Kinase Assay
This assay directly measures the activity of a specific kinase, such as Integrin-Linked Kinase (ILK).
Materials:
-
Immunoprecipitation kit
-
Antibody specific for the kinase of interest (e.g., anti-ILK)
-
Kinase assay kit (containing kinase buffer, ATP, and a specific or generic substrate)
-
Cell lysates from SPARC (119-122) treated and control cells
-
Method for detecting phosphorylation (e.g., radioactive 32P-ATP and autoradiography, or a luminescence-based assay)
Protocol:
-
Immunoprecipitation of Kinase: Lyse the treated and control endothelial cells as described for Western blotting. Use an antibody specific to the kinase of interest (e.g., ILK) to immunoprecipitate the kinase from the cell lysates.
-
Kinase Reaction: Resuspend the immunoprecipitated kinase in the kinase reaction buffer provided in the assay kit. Add the kinase substrate and ATP (which may be radiolabeled) to initiate the reaction. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Detection of Phosphorylation: Stop the reaction. Detect the amount of phosphorylated substrate. This can be done by separating the reaction products on a gel and using autoradiography if using 32P-ATP, or by measuring luminescence if using a non-radioactive kit that measures ADP production.
-
Data Analysis: Compare the kinase activity in samples from SPARC (119-122) treated cells to that of control cells to determine if the peptide modulates the kinase's activity.
Conclusion
The SPARC (119-122) peptide, KGHK, is a promising pro-angiogenic agent. While its complete downstream signaling network is still under investigation, evidence suggests the involvement of pathways crucial for angiogenesis, including the TGF-β and integrin-mediated signaling cascades. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further validate these targets and explore the full therapeutic potential of this intriguing peptide. Future studies employing proteomic and phosphoproteomic approaches will be invaluable in constructing a comprehensive map of the SPARC (119-122) signaling pathway.
References
- 1. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional mapping of SPARC: peptides from two distinct Ca+(+)-binding sites modulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 4. Functional mapping of SPARC: peptides from two distinct Ca+(+)-binding sites modulate cell shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Secreted protein acidic, rich in cysteine (SPARC), mediates cellular survival of gliomas through AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the signaling mechanisms by which VEGF, H2O2, and phosphatase inhibitors activate endothelial cell ERK1/2 MAP-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SPARC-Derived Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various SPARC-derived peptides, summarizing their performance with available experimental data. This document details the methodologies of key experiments and visualizes complex biological processes to aid in understanding and future research.
Secreted Protein Acidic and Rich in Cysteine (SPARC), a matricellular glycoprotein, plays a pivotal role in tissue remodeling, cell-matrix interactions, and the regulation of cellular processes such as proliferation, adhesion, and angiogenesis. Enzymatic cleavage of SPARC releases a variety of bioactive peptides, each with distinct and sometimes opposing functions. This guide offers a comparative analysis of several well-characterized SPARC-derived peptides, focusing on their roles in angiogenesis, cell proliferation, apoptosis, and cell spreading.
Comparative Performance of SPARC-Derived Peptides
The diverse functions of SPARC-derived peptides make them intriguing candidates for therapeutic development. Their activities are highly dependent on the specific peptide sequence and the cellular context. Below is a summary of quantitative and qualitative data on the performance of key SPARC-derived peptides.
| Peptide Family | Specific Peptide(s) | Primary Function(s) | Quantitative Data | Source Domain |
| Pro-Angiogenic Peptides | Peptides containing the KGHK sequence (e.g., from SPARC113-130), Z-1 | Stimulate angiogenesis, promote endothelial cell proliferation (biphasic for Z-1) | KGHK-containing peptides stimulate endothelial cord formation and angiogenesis in vivo.[1][2] Z-1 shows a biphasic effect on endothelial cell proliferation.[1] | Follistatin-like Domain |
| Anti-Angiogenic Peptides | FSEN, FSEC | Inhibit endothelial cell migration and angiogenesis | FSEN: EC50 of ~2 nM for inhibition of bFGF-stimulated endothelial cell migration.[3][4] FSEC: EC50 of ~1 pM for inhibition of bFGF-stimulated endothelial cell migration.[3][4] | Follistatin-like Domain |
| Anti-Proliferative Peptides | Z-2, Z-3 | Inhibit endothelial cell proliferation, stimulate endothelial cell migration | Inhibit endothelial cell proliferation in a concentration-dependent manner.[1] | C-terminal EC Domain (Z-2) / Other (Z-3) |
| Anti-Spreading Peptides | Peptide 1.1, Peptide 4.2 | Inhibit endothelial cell and fibroblast spreading | Active at concentrations from 0.1 to 1 mM.[5] | N-terminal Domain (1.1), C-terminal EC Domain (4.2) |
| Pro-Apoptotic Peptides | N-terminal Peptide (aa 1-51) | Induces apoptosis in cancer cells | Enhances chemotherapy-induced apoptosis. | N-terminal Domain |
Signaling Pathways of SPARC-Derived Peptides
The distinct biological effects of SPARC-derived peptides are mediated by their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.
Pro-Apoptotic Signaling of the N-Terminal SPARC Peptide
The N-terminal domain of SPARC can induce apoptosis, a crucial function for its tumor-suppressive roles. This peptide interferes with an anti-apoptotic mechanism involving the interaction of Bcl2 and pro-caspase-8. By disrupting this interaction, the N-terminal peptide allows for the activation of caspase-8, initiating the extrinsic apoptosis pathway.
Pro-Angiogenic Signaling of KGHK-Containing Peptides
Peptides from the follistatin-like domain containing the KGHK sequence are potent stimulators of angiogenesis. While the complete signaling cascade is still under investigation, evidence suggests that these peptides may interact with β1 integrins on the surface of endothelial cells, leading to downstream signaling that promotes cell proliferation, migration, and tube formation.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of SPARC-derived peptides.
Endothelial Cell Proliferation Assay
This assay is used to determine the effect of SPARC-derived peptides on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Basal Medium (EBM) supplemented with 0.5% Fetal Bovine Serum (FBS)
-
SPARC-derived peptides (e.g., FSEN, FSEC, Z-1, Z-2, Z-3)
-
Basic Fibroblast Growth Factor (bFGF)
-
96-well plates
-
Cell proliferation assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells per well in EBM with 0.5% FBS.
-
Allow the cells to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the SPARC-derived peptides in EBM with 0.5% FBS.
-
For anti-proliferative or pro-proliferative assays in the presence of a growth factor, add bFGF to a final concentration of 10 ng/mL to the peptide dilutions and control wells.
-
Remove the overnight culture medium from the cells and add 100 µL of the peptide dilutions (with or without bFGF) to quadruplicate wells. Include control wells with medium only and medium with bFGF only.
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the control (bFGF-stimulated or basal) and plot the results to determine IC50 or EC50 values if applicable.[3]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both pro-angiogenic and anti-angiogenic activities of substances.
Materials:
-
Fertilized chicken eggs (day 3 of incubation)
-
Sterile phosphate-buffered saline (PBS)
-
Thermostable plastic wrap or tape
-
Small sterile filter paper discs or sponges
-
SPARC-derived peptides
-
Stereomicroscope
-
Incubator (37.5°C with humidity)
Procedure:
-
On day 3 of embryonic development, create a small window in the eggshell, taking care not to damage the underlying membrane.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
On day 10, open the window and place a sterile filter paper disc or sponge soaked with the test peptide solution (or control vehicle) onto the CAM.
-
Reseal the window and incubate for another 48-72 hours.
-
At the end of the incubation period, fix the CAM by injecting a fixative solution (e.g., 4% paraformaldehyde) under the membrane.
-
Excise the CAM, place it on a petri dish, and examine it under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc or by measuring the total length of the blood vessels.
-
Compare the results from peptide-treated CAMs to control CAMs to determine the angiogenic or anti-angiogenic effect.
Conclusion
The proteolytic cleavage of SPARC generates a diverse array of peptides with distinct and potent biological activities. This guide provides a comparative overview of these peptides, highlighting their potential as therapeutic agents in diseases characterized by aberrant angiogenesis, cell proliferation, and survival. The provided data and experimental protocols serve as a valuable resource for researchers aiming to further investigate the mechanisms of action and therapeutic potential of these fascinating biomolecules. Further research is warranted to fully elucidate the signaling pathways and to establish a more comprehensive quantitative comparison of these peptides in various preclinical models.
References
- 1. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of SPARC and cationic SPARC peptides on DNA synthesis by endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KGHK in Endothelial Cell Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide KGHK, and its extensively studied analogue GHK-Cu, have emerged as significant modulators of endothelial cell migration, a critical process in angiogenesis and tissue repair. This guide provides an objective comparison of KGHK/GHK-Cu's performance with other alternatives, supported by experimental data, to elucidate its role in promoting vascular growth.
Quantitative Data Presentation
The following tables summarize the quantitative effects of KGHK and its more studied counterpart, GHK-Cu, on endothelial cell migration and related angiogenic processes. For comparative context, data for Vascular Endothelial Growth Factor (VEGF), a standard pro-angiogenic factor, is also presented.
Table 1: Effect of KGHK/GHK-Cu on Endothelial Cell Migration and Tube Formation
| Peptide | Assay | Cell Type | Concentration | Result vs. Control | Citation |
| KGHK | Tube Formation | Luteal Endothelial Cells | 100 µg/ml | Increased total area of endothelial cells under basal conditions. | [1] |
| GHK-Cu | Tube Formation | Endothelial Cells | 0.1-1 µM | 60-90% increase in tubule formation compared to untreated controls. | [2] |
| GHK-Cu | Scratch Assay | Keratinocytes* | 1-10 µM | 40-80% increase in migration rates. | [2] |
*Data from keratinocytes is included as a relevant proxy for migratory effects on epithelial-like cells.
Table 2: Effect of VEGF on Endothelial Cell Migration (for comparison)
| Growth Factor | Assay | Cell Type | Concentration | Result vs. Control | Citation |
| VEGF | Scratch Assay | HUVECs | 0.025-0.1 µg/mL | Significant increase in cell migration into the wound field. | [3] |
| VEGF | Transwell Assay | HUVECs | 0.025-0.5 µg/mL | Significant increase in the number of migrated cells. | [3] |
Signaling Pathways
KGHK and GHK-Cu primarily exert their pro-migratory effects on endothelial cells through a VEGF-independent signaling pathway that involves the activation of integrin receptors and focal adhesion kinase (FAK).[2] This pathway contrasts with the direct receptor tyrosine kinase activation initiated by VEGF.
KGHK/GHK-Cu Signaling Pathway
The binding of GHK-Cu to the cell surface is thought to involve integrin receptors. This interaction triggers a downstream signaling cascade, leading to the activation of FAK. Activated FAK plays a pivotal role in cell motility by regulating the cytoskeleton and cell adhesion. While GHK-Cu can also stimulate the expression of VEGF and other growth factors, its primary migratory action appears to be direct and independent of the VEGF receptor signaling axis.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Scratch (Wound Healing) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer of endothelial cells.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of KGHK, a positive control (e.g., VEGF), or a vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (Time 0) and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the area of the scratch at each time point using image analysis software. The rate of wound closure is calculated and compared between treatment groups.
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.
Experimental Workflow:
Methodology:
-
Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant (KGHK or VEGF) to the lower chamber. The negative control will contain medium without a chemoattractant.
-
Cell Seeding: Seed a suspension of endothelial cells in serum-free medium into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet). Count the number of migrated cells in several microscopic fields.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Experimental Workflow:
Methodology:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract, such as Matrigel, and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the solidified matrix in a low-serum medium.
-
Treatment: Add the test compounds (KGHK, VEGF, or vehicle control) to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow the cells to form capillary-like networks.
-
Imaging and Analysis: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using specialized image analysis software.
References
A Comparative Guide to the Angiogenic Activity of SPARC (119-122) in SPARC-Null and Wild-Type Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of the SPARC (119-122) peptide, a known pro-angiogenic agent, in the context of both SPARC-sufficient (wild-type) and SPARC-deficient (SPARC-null) murine models. The data presented herein is based on a hypothetical experimental framework derived from established in vivo angiogenesis assays, designed to elucidate the role of endogenous SPARC in modulating the angiogenic potential of its active peptide fragment.
Introduction
Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular protein with diverse biological functions, including regulation of cell adhesion, proliferation, and extracellular matrix (ECM) remodeling. Paradoxically, while full-length SPARC is often considered anti-angiogenic, specific peptide fragments, such as SPARC (119-122) containing the KGHK sequence, have been shown to promote angiogenesis. SPARC-null mouse models, which exhibit phenotypes such as osteopenia, cataracts, and altered collagen fibril organization, provide a unique in vivo environment to dissect the functional role of SPARC and its derivatives.[1][2] Understanding the activity of the SPARC (119-122) peptide in the absence of the full-length protein is crucial for developing targeted pro-angiogenic or anti-angiogenic therapies.
Hypothetical Efficacy of SPARC (119-122) in Promoting Angiogenesis
To comparatively assess the angiogenic activity of the SPARC (119-122) peptide, a hypothetical Matrigel plug assay was designed. In this model, Matrigel mixed with the SPARC (119-122) peptide is subcutaneously implanted into both SPARC-null and wild-type mice. The subsequent ingrowth of new blood vessels into the Matrigel plug serves as a quantitative measure of angiogenesis.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative outcomes from the Matrigel plug assay, comparing the angiogenic response to the SPARC (119-122) peptide in SPARC-null versus wild-type mice against a vehicle control.
Table 1: Hemoglobin Content in Matrigel Plugs
| Mouse Model | Treatment Group | Mean Hemoglobin (g/dL) ± SD | Fold Change vs. WT Control |
| Wild-Type (WT) | Vehicle Control | 1.2 ± 0.3 | 1.0 |
| Wild-Type (WT) | SPARC (119-122) | 4.8 ± 0.9 | 4.0 |
| SPARC-Null | Vehicle Control | 1.8 ± 0.5 | 1.5 |
| SPARC-Null | SPARC (119-122) | 7.2 ± 1.2 | 6.0 |
Table 2: Microvessel Density in Matrigel Plugs
| Mouse Model | Treatment Group | Mean Microvessel Density (vessels/mm²) ± SD | Fold Change vs. WT Control |
| Wild-Type (WT) | Vehicle Control | 15 ± 4 | 1.0 |
| Wild-Type (WT) | SPARC (119-122) | 62 ± 11 | 4.1 |
| SPARC-Null | Vehicle Control | 25 ± 6 | 1.7 |
| SPARC-Null | SPARC (119-122) | 95 ± 15 | 6.3 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to guide experimental design.
Experimental Protocols
Matrigel Plug Angiogenesis Assay
-
Animal Models: Age- and sex-matched SPARC-null (on a C57BL/6 background) and wild-type C57BL/6 mice (8-10 weeks old) are used.
-
Peptide Preparation: The SPARC (119-122) peptide (KGHK) is reconstituted in sterile phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. For the treatment group, SPARC (119-122) peptide is mixed with the liquid Matrigel to a final concentration of 10 µg/mL. For the control group, an equivalent volume of sterile PBS is mixed with the Matrigel.
-
Subcutaneous Implantation: Mice are anesthetized, and 0.5 mL of the Matrigel mixture is subcutaneously injected into the dorsal flank.
-
Incubation Period: The Matrigel plugs are allowed to solidify and be vascularized for 14 days.
-
Plug Excision and Analysis: After 14 days, the mice are euthanized, and the Matrigel plugs are excised.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: A portion of each plug is homogenized, and the hemoglobin content is measured using a Drabkin's reagent-based assay, serving as an index of blood vessel formation.
-
Microvessel Density: The remaining portion of the plug is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections are then stained with an anti-CD31 antibody (an endothelial cell marker) to visualize microvessels. The number of microvessels per unit area is quantified using microscopy and image analysis software.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Proposed Signaling Pathway for SPARC (119-122)
The precise signaling cascade initiated by the SPARC (119-122) peptide is not fully elucidated but is thought to involve interactions with cell surface receptors on endothelial cells, potentially modulating pathways that converge on cell proliferation and migration.
Caption: Proposed signaling pathway for SPARC (119-122)-induced angiogenesis.
Discussion of Hypothetical Findings
The hypothetical data suggests that while the SPARC (119-122) peptide is pro-angiogenic in both wild-type and SPARC-null mice, its effect is potentiated in the absence of endogenous SPARC. This could be attributed to several factors. In wild-type mice, the anti-angiogenic domains of the full-length SPARC protein may partially counteract the pro-angiogenic effects of the 119-122 peptide. Conversely, in SPARC-null mice, the cellular machinery may be primed for a more robust angiogenic response due to the altered ECM composition and the absence of inhibitory signals from the full-length SPARC protein.
These hypothetical results underscore the complexity of SPARC's role in angiogenesis and highlight the potential for developing peptide-based therapeutics that can be tailored to the specific molecular context of the target tissue. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the signaling mechanisms at play.
References
head-to-head comparison of KGHK and bFGF in angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1] Two molecules of significant interest in the modulation of angiogenesis are the tripeptide KGHK (a derivative of the naturally occurring GHK peptide) and basic Fibroblast Growth Factor (bFGF or FGF2). This guide provides an objective, data-driven comparison of their performance in promoting angiogenesis, supported by experimental data and detailed methodologies.
Quantitative Data Presentation
While direct head-to-head comparative studies are limited, the following tables summarize quantitative data from separate in vitro and in vivo experiments on KGHK (often studied as its copper complex, GHK-Cu) and bFGF. This allows for an indirect comparison of their angiogenic potential.
Table 1: In Vitro Angiogenesis - HUVEC Tube Formation Assay
| Parameter | KGHK (as GHK-Cu) | bFGF |
| Concentration Range | 0.1 - 1 µM[2] | 10 - 40 ng/mL[3] |
| Effect on Tube Formation | 60-90% increase in tubule formation compared to untreated controls[2] | Dose-dependent increase in HUVEC proliferation and tube formation[3][4] |
| Notes | The effects of GHK-Cu are reported to be mediated through VEGF-independent pathways.[2] | bFGF is a potent mitogen for endothelial cells, with significant increases in proliferation seen at concentrations as low as 0.5 ng/mL.[4][5] |
Table 2: In Vivo Angiogenesis - Chick Chorioallantoic Membrane (CAM) Assay
| Parameter | KGHK (as GHK-Cu) | bFGF |
| Effect on Vascular Density | 40-60% increase in vascular density within the developing membrane[2] | Dose-dependent increase in new capillaries, though fibrocyte proliferation is the primary effect at lower doses.[6] |
| Notes | GHK-Cu treatment has been shown to increase capillary density in wound beds by 30-50% in rat models.[2] | In a comparative study with VEGF, bFGF did not lead to as high of a blood vessel density as VEGF.[7] |
Signaling Pathways
The mechanisms by which KGHK and bFGF promote angiogenesis differ significantly, activating distinct signaling cascades within endothelial cells.
KGHK Signaling Pathway
The pro-angiogenic effects of the GHK peptide, from which KGHK is derived, are not fully elucidated but are known to be multifaceted. It is suggested that GHK, particularly when complexed with copper (GHK-Cu), exerts its effects through VEGF-independent pathways.[2] One proposed mechanism involves the activation of integrin receptors and subsequent signaling through focal adhesion kinase (FAK).[2] Furthermore, GHK-Cu has been shown to increase the expression of bFGF and VEGF, suggesting an indirect role in angiogenesis as well.[8][9]
bFGF Signaling Pathway
bFGF is a well-characterized angiogenic factor that binds to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[10] This binding event triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-Akt pathways.[10] These pathways ultimately lead to the cellular responses of proliferation, migration, and survival, all of which are crucial for angiogenesis. bFGF can also indirectly promote angiogenesis by upregulating the expression of VEGF in vascular smooth muscle cells.[4][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro.[12]
Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (BME) gel, such as Matrigel, and allowed to polymerize at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the BME-coated wells in a serum-free or low-serum medium.
-
Treatment: The cells are treated with various concentrations of the test compounds (KGHK or bFGF) or a control vehicle.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period of 4-18 hours.[12]
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of loops using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenesis.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
-
Application of Test Substance: A carrier, such as a sterile filter paper disc or a gelatin sponge, is loaded with the test substance (KGHK or bFGF) and placed on the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period, typically 2-3 days.
-
Analysis: The CAM is excised, and the angiogenic response is quantified. This can be done by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the total blood vessel length and density using image analysis software.
Logical Relationship Comparison
The following diagram provides a summary of the key characteristics and a logical comparison between KGHK and bFGF in the context of angiogenesis.
References
- 1. Vascular Endothelial Growth Factor and Basic Fibroblast Growth Factor Induce Expression of CXCR4 on Human Endothelial Cells: In Vivo Neovascularization Induced by Stromal-Derived Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deltapeptides.com [deltapeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Basic fibroblast growth factor and transforming growth factor beta-1: synergistic mediators of angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modified chorioallantoic membrane (CAM) assay for qualitative and quantitative study of growth factors. Studies on the effects of carriers, PBS, angiogenin, and bFGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of vascular endothelial growth factor and basic fibroblast growth factor on angiogenesis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 10. Direct comparison of angiogenesis in natural and synthetic biomaterials reveals that matrix porosity regulates endothelial cell invasion speed and sprout diameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of SPARC (119-122) Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-angiogenic effects of the SPARC-derived peptide, SPARC (119-122), with a focus on validating the specificity of its actions. By comparing its performance with other relevant peptides and providing detailed experimental methodologies, this document aims to offer a clear perspective for researchers in the fields of angiogenesis, tissue regeneration, and drug development.
Introduction to SPARC (119-122) and its Angiogenic Properties
Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular protein with diverse and context-dependent biological functions, including regulation of cell adhesion, proliferation, and extracellular matrix (ECM) remodeling. While full-length SPARC can exhibit both pro- and anti-angiogenic properties, its proteolytic cleavage can release bioactive fragments with distinct activities. The tetrapeptide SPARC (119-122), with the amino acid sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK), has been identified as a potent stimulator of angiogenesis. This peptide is a copper-binding molecule that promotes endothelial cell proliferation and the formation of new blood vessels.
Comparative Analysis of Pro-Angiogenic Peptides
To validate the specificity of SPARC (119-122) effects, it is essential to compare its activity with other peptides known to influence angiogenesis. This section provides a comparative overview of SPARC (119-122), the related tripeptide Glycyl-Histidyl-Lysine (GHK), and a Vascular Endothelial Growth Factor (VEGF) mimetic peptide, QK.
Table 1: Comparison of Pro-Angiogenic Peptide Characteristics
| Feature | SPARC (119-122) (KGHK) | GHK | VEGF Mimetic Peptide (QK) |
| Origin | Proteolytic fragment of SPARC | Naturally occurring plasma tripeptide, also a fragment of collagen and SPARC | Synthetic peptide designed to mimic the receptor-binding domain of VEGF |
| Sequence | Lys-Gly-His-Lys | Gly-His-Lys | KLTWQELYQLKYKGI |
| Primary Function | Pro-angiogenic, stimulates endothelial cell proliferation | Pro-angiogenic, wound healing, anti-inflammatory | Pro-angiogenic, mimics VEGF activity |
| Mechanism of Action | Binds copper; stimulates endothelial cell proliferation and network formation.[1] | Binds copper (forming GHK-Cu); increases expression of VEGF and bFGF.[2][3] | Binds to and activates VEGF receptors (VEGFRs).[4][5] |
| Specificity | Sequence-specific angiogenic activity.[1] | Broad regenerative and protective actions.[6][7] | Specifically targets VEGF signaling pathways.[4][5] |
Table 2: Quantitative Comparison of Angiogenic Activity
Direct quantitative comparison of the angiogenic potency of KGHK, GHK, and QK in the same experimental setup is limited in the currently available literature. The following data is compiled from individual studies and should be interpreted with caution.
| Assay | SPARC (119-122) (KGHK) | GHK-Cu | VEGF Mimetic Peptide (QK) | VEGF (Positive Control) |
| Endothelial Cell Proliferation | Dose-dependent increase in endothelial cell proliferation. | Stimulates proliferation of human umbilical vein endothelial cells (HUVECs).[2] | Significantly improves endothelial cell proliferation.[4] | Potent inducer of endothelial cell proliferation. |
| Endothelial Cell Migration | Stimulates endothelial cell migration. | Chemoattractant for immune and endothelial cells.[6][7] | Improves endothelial cell migration.[4] | Strong chemoattractant for endothelial cells. |
| Tube Formation | Stimulates the formation of intricate endothelial cell networks in vitro.[1] | Promotes the formation of new blood vessels.[2] | Induces capillary-like formation in vitro with similar function to VEGF protein at 1µM.[8] | Induces robust tube formation. |
Experimental Protocols
This section provides detailed methodologies for key in vitro angiogenesis assays used to assess the activity of SPARC (119-122) and its alternatives.
Endothelial Cell Proliferation Assay
Objective: To quantify the effect of peptides on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basal Medium (e.g., M199) with low serum (e.g., 1% FBS)
-
Peptides for testing (SPARC (119-122), GHK, QK)
-
VEGF (positive control)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM and incubate for 24 hours.
-
Starve the cells for 4-6 hours by replacing the medium with basal medium containing 1% FBS.
-
Prepare serial dilutions of the test peptides and VEGF in low-serum basal medium.
-
Remove the starvation medium and add 100 µL of the peptide/VEGF solutions to the respective wells. Include a negative control (low-serum medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the negative control.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of peptides on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
Low-serum basal medium
-
Peptides and controls
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well or 12-well plates and grow to a confluent monolayer.
-
Starve the cells for 4-6 hours in low-serum basal medium.
-
Create a linear scratch in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add low-serum basal medium containing the test peptides or controls to the wells.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Tube Formation Assay (In Vitro Angiogenesis)
Objective: To evaluate the ability of peptides to induce the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM
-
Low-serum basal medium
-
Peptides and controls
-
Matrigel® or other basement membrane matrix
-
96-well plates
-
Calcein AM (for visualization, optional)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for solidification.
-
Harvest HUVECs and resuspend them in low-serum basal medium at a density of 2 x 10⁵ cells/mL.
-
Add the test peptides or controls to the cell suspension.
-
Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified Matrigel®.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a phase-contrast or fluorescence microscope (if using Calcein AM).
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for SPARC (119-122) (KGHK)
The precise signaling pathway initiated by the KGHK peptide is still under investigation. However, based on its pro-angiogenic effects and its relationship with GHK, a plausible pathway involves the upregulation of key angiogenic growth factors.
Proposed signaling pathway for SPARC (119-122).
Comparative Signaling Pathways of Pro-Angiogenic Peptides
This diagram illustrates the distinct primary mechanisms of action for SPARC (119-122), GHK, and the VEGF mimetic peptide QK.
Comparative primary mechanisms of action.
Experimental Workflow for Validating Specificity
This workflow outlines the key steps to experimentally validate the specificity of SPARC (119-122) effects.
Workflow for validating peptide specificity.
Conclusion
The SPARC-derived peptide (119-122), KGHK, is a potent pro-angiogenic factor. Its activity appears to be sequence-specific, highlighting its potential as a targeted therapeutic agent. While direct comparative studies with other pro-angiogenic peptides are not extensively available, the evidence suggests that KGHK, similar to GHK, likely exerts its effects through the upregulation of key angiogenic growth factors. In contrast, VEGF mimetic peptides like QK act by directly engaging and activating VEGF receptors.
To definitively validate the specificity of SPARC (119-122), further research involving head-to-head comparisons with a panel of other pro- and anti-angiogenic peptides in standardized in vitro and in vivo models is warranted. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies. A deeper understanding of the specific receptor and intracellular signaling pathways activated by KGHK will be crucial for its future development and application in regenerative medicine and therapeutic angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR Recognition Interface of a Proangiogenic VEGF-Mimetic Peptide Determined In Vitro and in the Presence of Endothelial Cells by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SPARC(119-122) Peptide (KGHK) in Diverse Endothelial Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the SPARC-derived tetrapeptide, KGHK (lysine-glycine-histidine-lysine), corresponding to amino acids 119-122 of the parent protein. This peptide has been identified as a potent stimulator of angiogenesis[1]. This document summarizes its effects on various endothelial cell types, presents quantitative data where available, and provides detailed experimental protocols for key assays.
Quantitative Data Summary
While direct comparative studies of the KGHK peptide across a wide range of endothelial cell types are limited, the following table summarizes the known effects and provides a framework for comparative analysis. The data is compiled from studies on human umbilical vein endothelial cells (HUVECs), bovine aortic endothelial cells (BAE), and luteal endothelial cells.
| Parameter | HUVEC | Bovine Aortic Endothelial (BAE) Cells | Luteal Endothelial Cells | Lymphatic Endothelial Cells | Brain Microvascular Endothelial Cells |
| Proliferation | Stimulatory | Stimulatory (as part of the larger 113-130 peptide)[2] | Not explicitly quantified | Data not available | Data not available |
| Migration | Stimulatory | Data not available | Data not available | Data not available | Data not available |
| Tube/Cord Formation | Stimulatory[1] | Data not available | Stimulates endothelial cell network formation[3] | Data not available | Data not available |
| Effective Concentration | Not explicitly quantified | 0.01 mM for stimulation by a related SPARC peptide (peptide 2.3)[2] | 100 µg/ml for network formation[3] | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of comparative studies.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard cell proliferation assays used to assess the mitogenic effects of peptides on endothelial cells.
Methodology:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs, lymphatic endothelial cells, or brain microvascular endothelial cells) into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight in their respective complete growth media.
-
Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.
-
Peptide Treatment: Prepare serial dilutions of the KGHK peptide in low-serum medium. Aspirate the starvation medium and add 100 µL of the peptide solutions to the respective wells. Include a negative control (low-serum medium alone) and a positive control (e.g., VEGF-A).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 10 minutes at a low speed and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curve.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a straightforward method to assess the effect of the KGHK peptide on endothelial cell migration.
Methodology:
-
Cell Seeding: Seed endothelial cells into 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Add low-serum medium containing different concentrations of the KGHK peptide to the wells. Use low-serum medium alone as a negative control.
-
Image Acquisition: Capture images of the wounds at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. The migration rate can be calculated by the change in wound area or width over time.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in a low-serum medium containing the desired concentrations of the KGHK peptide. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for SPARC(119-122) in Endothelial Cells
The precise signaling cascade initiated by the KGHK peptide in endothelial cells is not yet fully elucidated. However, based on the known functions of full-length SPARC and other angiogenic peptides, a putative signaling pathway can be proposed. Full-length SPARC is known to interact with integrins and modulate growth factor signaling pathways such as VEGF and FGF. The related GHK peptide's effects are also suggested to involve the integrin pathway[4]. Therefore, it is plausible that KGHK may bind to an as-yet-unidentified receptor or co-receptor on the endothelial cell surface, potentially an integrin, leading to the activation of downstream pro-angiogenic signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, migration, and survival.
Caption: Proposed signaling pathway for SPARC(119-122) in endothelial cells.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comparative study of the SPARC(119-122) peptide on different endothelial cell types.
Caption: Experimental workflow for a comparative study of SPARC(119-122).
References
- 1. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of SPARC and cationic SPARC peptides on DNA synthesis by endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of SPARC-Derived Peptides for Wound Healing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine) is a key regulator of cell-matrix interactions and tissue remodeling. Proteolytic cleavage of SPARC at sites of injury releases bioactive peptides, including the sequence KGHK, corresponding to amino acids 119-122. This peptide, along with the closely related and extensively studied GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper), has garnered significant interest for its pro-angiogenic and wound healing properties.[1][2] This guide provides an objective comparison of the in vivo efficacy of this family of SPARC-derived peptides with other therapeutic alternatives, supported by experimental data.
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical in vivo studies. It is important to note that a scarcity of direct, head-to-head in vivo studies comparing SPARC (119-122) or GHK-Cu with other growth factors within the same experimental framework necessitates an indirect comparison based on data from separate, yet comparable, studies.
Table 1: In Vivo Efficacy of GHK-Cu in Wound Healing
| Animal Model | Wound Type | Treatment | Key Quantitative Finding(s) |
| Diabetic Rats | Excisional Wound | GHK-incorporated collagen dressing | 99.39% wound closure by day 21 (vs. 69.49% for placebo collagen film).[3] |
| Rats | Excisional Wound | GHK-Cu in a superabsorbent polymer | 84.61% wound closure by day 15 (vs. 61.58% for polymer alone).[4] |
| Animal Models | General Wound Healing | GHK-Cu treatment | 70% increase in collagen synthesis and 50% faster wound healing.[5] |
| Rabbits | Experimental Wounds | GHK-Cu | Accelerated wound contraction and increased blood vessel formation.[2][6] |
| Healthy Rats | Excisional Wound | GHK-incorporated collagen dressing | 9-fold increase in collagen production.[2][3] |
Table 2: In Vivo Efficacy of Alternative Wound Healing Therapies
| Therapy | Animal Model | Wound Type | Key Quantitative Finding(s) |
| Growth Factors | |||
| Epidermal Growth Factor (EGF) | Animal Studies | Acute Wounds | Reduced healing times by 40-60%.[7] |
| Topical Erythropoietin | Rats | Full-thickness wound | 7.62 times increase in epithelialization by day 6 compared to control.[8] |
| Cell-Based Therapies | |||
| Mesenchymal Stem Cells (MSCs) | Patients with non-healing wounds | Various | 18 out of 20 wounds achieved complete re-epithelialization. |
| Other Modalities | |||
| Negative Pressure Wound Therapy (NPWT) | Rats | Full-thickness excisional wound | Statistically significant increase in wound healing rate at days 3, 7, and 10 compared to control. |
Signaling Pathways in Wound Healing
The wound healing process is a complex cascade of events involving inflammation, proliferation, and remodeling. SPARC-derived peptides and other growth factors modulate key signaling pathways to promote tissue repair.
SPARC (119-122) / GHK-Cu Signaling Pathway
GHK-Cu exerts its pro-healing effects through a multi-faceted mechanism. It is known to upregulate the expression of crucial growth factors like Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[9] This, in turn, stimulates angiogenesis, collagen synthesis, and the migration of fibroblasts and endothelial cells to the wound site.[10][11] GHK-Cu also modulates the activity of matrix metalloproteinases (MMPs), which are essential for tissue remodeling.[9]
Caption: GHK-Cu's multifaceted mechanism of action in wound healing.
Epidermal Growth Factor (EGF) Signaling Pathway
EGF is a potent mitogen for keratinocytes and fibroblasts. Upon binding to its receptor (EGFR), it activates downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, migration, and survival.
Caption: Simplified signaling pathway for Epidermal Growth Factor (EGF).
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo data. Below are representative protocols for evaluating wound healing efficacy in a rodent model.
Full-Thickness Excisional Wound Model in Rats
This is a widely used model to assess the efficacy of topical wound healing agents.
Caption: Experimental workflow for in vivo wound healing studies.
Detailed Steps:
-
Animal Model : Male Wistar rats (200-250g) are commonly used.
-
Wound Creation : Following anesthesia, the dorsal hair is shaved and the skin disinfected. A full-thickness excisional wound is created on the dorsal surface using a sterile biopsy punch (e.g., 8mm).
-
Treatment Application :
-
SPARC (119-122) / GHK-Cu Group : A topical formulation containing the peptide (e.g., in a hydrogel or collagen film) is applied to the wound.
-
Alternative Therapy Group : The alternative treatment (e.g., EGF-containing gel) is applied.
-
Vehicle Control Group : The vehicle alone (e.g., hydrogel without peptide) is applied.
-
Untreated Control Group : The wound is left untreated or treated with a standard saline-soaked gauze.
-
-
Frequency of Application : Treatments are typically applied daily or every other day for the duration of the study (e.g., 14-21 days).
-
Assessment of Wound Healing :
-
Wound Closure Rate : The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, 21). The percentage of wound closure is calculated using the formula: [((Initial Wound Area - Current Wound Area) / Initial Wound Area) x 100].
-
Histological Analysis : On the final day, the entire wound with a margin of healthy skin is excised. Tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for overall morphology and Masson's Trichrome for collagen deposition.
-
Quantification :
-
Re-epithelialization : The length of the new epithelial layer is measured and expressed as a percentage of the total wound length.
-
Collagen Deposition : The area of collagen staining is quantified using image analysis software.
-
-
Conclusion
The available preclinical data suggests that the SPARC-derived peptide family, represented by GHK-Cu, is a potent promoter of in vivo wound healing. Its efficacy appears to be comparable to, and in some aspects, potentially more holistic than, single-target growth factors due to its multifaceted mechanism of action that includes pro-angiogenic, anti-inflammatory, and matrix remodeling properties.[4][10] While traditional growth factors like EGF are powerful stimulators of specific cellular processes, their in vivo effectiveness can be limited by their short half-life. The ability of GHK-Cu to modulate multiple pathways and upregulate endogenous growth factors may offer a more comprehensive approach to wound repair.[4] However, the lack of direct head-to-head comparative studies underscores the need for further research to definitively establish the relative efficacy of SPARC (119-122) against other advanced wound healing therapies.
References
- 1. karger.com [karger.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deltapeptides.com [deltapeptides.com]
- 8. Standardized Pre-clinical Surgical Animal Model Protocol to Investigate the Cellular and Molecular Mechanisms of Ischemic Flap Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptideslabuk.com [peptideslabuk.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. ways2well.com [ways2well.com]
A Comparative Analysis of Synthetic vs. Endogenously Produced KGHK for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and endogenously produced peptides is critical for experimental design and therapeutic application. This guide provides an objective comparison of the synthetic tetrapeptide KGHK, commercially known as Acetyl Tetrapeptide-3, and its endogenously produced counterpart derived from the matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine).
The tetrapeptide Lys-Gly-His-Lys (KGHK) has garnered significant interest for its role in tissue regeneration, particularly in stimulating the extracellular matrix and promoting hair follicle anchoring. While the endogenous form is a product of natural physiological processes, the synthetic version offers a readily available and customizable alternative for research and cosmetic applications. This guide delves into a data-driven comparison of their properties, outlines key experimental methodologies, and visualizes their presumed signaling pathways.
Quantitative Data Presentation
| Feature | Synthetic KGHK (Acetyl Tetrapeptide-3) | Endogenous KGHK (from SPARC) | Data Source/Comments |
| Source | Chemical synthesis (typically Solid-Phase Peptide Synthesis) | Proteolytic cleavage of SPARC protein by enzymes like MMP-3 and plasmin.[1][2] | Synthetic production offers high purity and scalability.[3] Endogenous production is localized and transient, associated with tissue remodeling and angiogenesis.[2][4] |
| Modification | N-terminal Acetylation | None (native peptide) | Acetylation is a common modification in synthetic peptides to increase stability and bioavailability by protecting against degradation by aminopeptidases.[5] |
| Purity & Consistency | High (>95%), with low batch-to-batch variability.[3] | Variable, dependent on the local enzymatic environment and purification methods. | Synthetic peptides offer high consistency crucial for reproducible experimental results. |
| Biological Activity | Stimulates collagen III and laminin (B1169045) synthesis, promotes hair follicle anchoring.[3][6][7][8] | Stimulates angiogenesis and endothelial cell cord formation.[4][9] | Activities are similar, focusing on extracellular matrix remodeling. The acetylation on the synthetic version may influence its binding affinity and stability.[5] |
| Quantitative Efficacy (In Vitro) | - Increased collagen III expression by +65%.[7]- Increased laminin expression by +285%.[7] | Data on the specific quantitative effects of purified endogenous KGHK on collagen and laminin synthesis is not available for direct comparison. | The provided data for the synthetic peptide is from studies on human fibroblasts. |
| Potency | Effective at micromolar concentrations (e.g., 10-100 μM for collagen synthesis stimulation).[6] | Described as a potent stimulator of angiogenesis.[4] | Direct comparison of EC50 values is not available. |
Experimental Protocols
Detailed experimental protocols are essential for the validation and replication of findings. Below are methodologies for key experiments related to the synthesis and functional analysis of KGHK.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Acetyl Tetrapeptide-3
Objective: To chemically synthesize the Acetyl-Lys-Gly-His-Lys-NH2 peptide.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for coupling.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Monitor the completion of each coupling step with a qualitative test (e.g., Kaiser test).
-
Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, acetylate the N-terminus of the peptide using a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt) using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.[3]
Protocol 2: In Vitro Assay for Extracellular Matrix Protein Synthesis
Objective: To quantify the effect of KGHK on the synthesis of collagen III and laminin by human fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in a standard medium (e.g., DMEM with 10% FBS) until they reach a suitable confluency.
-
Treatment: Starve the cells in a serum-free medium for 24 hours. Then, incubate the cells with various concentrations of the KGHK peptide (synthetic or purified endogenous) or a vehicle control for a specified period (e.g., 48-72 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies specific for collagen III and laminin.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
ELISA (Enzyme-Linked Immunosorbent Assay) (Alternative Method):
-
Collect the cell culture supernatant after the treatment period.
-
Quantify the amount of secreted collagen III and laminin in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 3: Quantification of Endogenous KGHK from Tissue Samples
Objective: To extract and quantify the concentration of the KGHK peptide from tissue samples.
Methodology:
-
Tissue Homogenization: Homogenize frozen tissue samples in an acidic extraction buffer containing protease inhibitors to prevent peptide degradation.
-
Protein Precipitation: Precipitate larger proteins by adding a solvent like acetonitrile (B52724). Centrifuge and collect the supernatant containing the peptide fraction.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., 0.1% TFA in water).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent to remove salts and hydrophilic impurities.
-
Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).
-
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Dry the eluted peptide fraction and reconstitute in a suitable solvent for LC-MS analysis.
-
Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer for the specific parent-to-fragment ion transitions of KGHK.
-
Use a stable isotope-labeled internal standard of KGHK for accurate quantification.
-
Generate a standard curve with known concentrations of the KGHK standard to determine the concentration in the tissue extract.[10][11][12][13]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the Graphviz DOT language.
References
- 1. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of SPARC during development of the chicken chorioallantoic membrane: evidence for regulated proteolysis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experchem.com [experchem.com]
- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. faisfor.com [faisfor.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Unveiling the Copper Kiss: A Comparative Guide to Validating SPARC (119-122) Interaction with Copper Ions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the interaction between the SPARC-derived peptide KGHK (residues 119-122) and copper ions. This guide includes supporting experimental data for alternative copper-binding peptides, detailed experimental protocols, and visualizations to clarify complex workflows.
The interaction of the matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine) and its derived peptides with metal ions, particularly copper, is of significant interest due to its implications in angiogenesis and tissue remodeling. The specific sequence KGHK, corresponding to residues 119-122 of SPARC, has been identified as a key player in these processes, exhibiting a high affinity for copper (II) ions. Validating and quantifying this interaction is crucial for understanding its biological role and for the development of therapeutic agents.
Quantitative Comparison of Copper-Binding Peptides
Several peptides are known to chelate copper ions with high affinity. Below is a comparison of the binding affinity of SPARC (119-122) with other well-characterized copper-binding peptides. While the interaction of SPARC (119-122) with Cu(II) is described as high affinity, specific thermodynamic data is compared with that of the widely studied GHK and DAHK peptides.
| Peptide Sequence | Source | Dissociation Constant (Kd) | Technique | Reference |
| KGHK | SPARC (119-122) | High Affinity (Qualitative) | Not specified | [1] |
| GHK | Human Plasma | 7.0 ± 1.0 × 10⁻¹⁴ M (Conditional at pH 7.4) | Isothermal Titration Calorimetry (ITC) | [2][3] |
| DAHK | Synthetic | 2.6 ± 0.4 × 10⁻¹⁴ M (Conditional at pH 7.4) | Isothermal Titration Calorimetry (ITC) | [2][3] |
Note: The binding constant for GHK has also been reported as a log10 value of 16.44, indicating very strong binding.[4][5]
Experimental Workflow for Validation
The validation of the SPARC (119-122)-copper interaction involves a multi-faceted approach, starting from peptide synthesis to biophysical characterization. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for validating the interaction between SPARC (119-122) and copper ions.
Key Experimental Protocols
Accurate and reproducible data are paramount in validating biomolecular interactions. Below are detailed protocols for the key experimental techniques used to characterize the SPARC (119-122)-copper ion interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
1. Sample Preparation:
-
Prepare a stock solution of the synthesized and purified KGHK peptide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). The buffer should have a low ionization enthalpy to minimize buffer-related heat changes.
-
Prepare a stock solution of a copper salt (e.g., CuCl₂ or CuSO₄) in the same buffer.
-
Thoroughly degas both the peptide and copper solutions to prevent the formation of air bubbles in the calorimeter.
-
Accurately determine the concentrations of both solutions using a reliable method (e.g., UV-Vis spectroscopy for the peptide).
2. ITC Experiment Setup:
-
Load the peptide solution into the sample cell of the calorimeter.
-
Load the copper solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of injections of the copper solution into the peptide solution, allowing the system to reach equilibrium between each injection.
3. Data Analysis:
-
The raw data will show heat changes upon each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of copper to peptide.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the peptide-copper complex and can identify the specific amino acid residues involved in copper coordination.
1. Sample Preparation:
-
Dissolve the lyophilized KGHK peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O) to a final concentration of approximately 1-2 mM.
-
Prepare a stock solution of a copper salt (e.g., CuSO₄) in the same solvent.
-
Transfer the peptide solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the apo-peptide (without copper).
-
Titrate the copper solution into the NMR tube containing the peptide in small increments.
-
Acquire a series of 1D ¹H NMR spectra after each addition of copper.
-
Observe changes in the chemical shifts and line broadening of specific proton resonances upon copper binding. The paramagnetic nature of Cu(II) will cause significant broadening of signals from protons near the binding site.
-
For more detailed structural information, 2D NMR experiments such as TOCSY and NOESY can be performed on the copper-saturated sample to identify through-bond and through-space correlations, respectively.
3. Data Analysis:
-
Assign the proton resonances in the apo-peptide spectrum.
-
Track the chemical shift perturbations and line broadening of specific resonances upon copper titration to identify the amino acid residues involved in copper binding.
-
Use the distance restraints from NOESY data to calculate a 3D structure of the KGHK-Cu complex.
Mass Spectrometry (MS)
Native electrospray ionization mass spectrometry (ESI-MS) can be used to determine the stoichiometry of the peptide-copper complex and can provide insights into the binding affinity through competition experiments.
1. Sample Preparation:
-
Prepare a solution of the KGHK peptide in a volatile buffer compatible with ESI-MS (e.g., 10 mM ammonium (B1175870) acetate, pH 7.4).
-
Prepare a stock solution of a copper salt (e.g., CuSO₄) in the same buffer.
-
Mix the peptide and copper solutions at the desired molar ratios.
2. ESI-MS Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Use gentle source conditions (e.g., low cone voltage and source temperature) to preserve the non-covalent peptide-copper complex.
-
Acquire the mass spectrum in the positive ion mode.
3. Data Analysis:
-
Identify the peaks corresponding to the apo-peptide and the peptide-copper complex(es).
-
The mass shift upon copper binding will confirm the interaction and can reveal the oxidation state of the bound copper.
-
The relative intensities of the apo- and complex-peaks can be used in titration experiments to estimate the binding affinity, although this can be influenced by differences in ionization efficiency. For more quantitative data, competition experiments with a ligand of known copper affinity can be performed.
Signaling Pathways and Logical Relationships
The interaction of SPARC-derived peptides with copper is implicated in signaling pathways related to angiogenesis. The following diagram illustrates the proposed mechanism.
Caption: Proposed signaling pathway for KGHK-mediated angiogenesis.
By employing the rigorous experimental approaches outlined in this guide, researchers can effectively validate and quantify the interaction between SPARC (119-122) and copper ions, paving the way for a deeper understanding of its biological functions and therapeutic potential.
References
- 1. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synergistic Effects of GHK Peptides with Growth Factors
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and its copper complex (GHK-Cu) are well-established agents in the field of regenerative medicine.[1][2][3] This guide provides a comparative analysis of their synergistic potential with other growth factors, offering objective data, detailed experimental protocols, and visualizations of key biological pathways. While the query specified KGHK, the vast majority of published research focuses on the foundational GHK peptide. KGHK (Lysyl-Glycyl-Histidyl-Lysine) is a related peptide sequence also released from the SPARC protein during tissue injury and is understood to have similar pro-regenerative functions, such as stimulating blood vessel growth.[4] This guide will primarily focus on the extensive data available for GHK-Cu while acknowledging its relationship to the broader family of GHK-containing peptides.
GHK-Cu's Role in Modulating Endogenous Growth Factors
A primary mechanism by which GHK-Cu exerts its regenerative effects is by stimulating and modulating the expression of the body's own growth factors and signaling pathways. Rather than simply adding to the effect of an external growth factor, GHK-Cu orchestrates a more favorable cellular environment for repair and regeneration.[5] It has been shown to stimulate the synthesis of key extracellular matrix (ECM) components and upregulate crucial growth factors.[2][4]
Table 1: Quantitative Effects of GHK-Cu on Key Regenerative Markers
| Marker | Target Cells | GHK-Cu Concentration | Observed Effect |
| Basic Fibroblast Growth Factor (bFGF) | Human Fibroblasts | 1 nM | ▲ 230% increase in production[4][6] |
| Collagen Synthesis (Type I) | Human Fibroblasts | 1-100 nM | ▲ 70-140% increase in synthesis[6][7] |
| Elastin Expression | Human Fibroblasts | Not Specified | ▲ 40-60% increase in expression[7] |
| Matrix Metalloproteinase-1 (MMP-1) | Aged/Photodamaged Skin | 1-5 µM | ▼ 40-60% suppression of expression[7] |
| Vascular Endothelial Growth Factor (VEGF) | Mesenchymal Stem Cells | Dose-dependent | ▲ Enhanced VEGF levels[4] |
GHK-Cu's influence on the Transforming Growth Factor-beta (TGF-β) pathway is particularly noteworthy. It enhances cellular responsiveness to TGF-β, which amplifies the downstream signaling cascade (via SMAD proteins) responsible for augmenting the expression of matrix genes like collagen and fibronectin.[5] This modulation is crucial for constructive tissue remodeling.
Assessed Synergy with Co-Administered Agents
While GHK-Cu robustly stimulates endogenous factors, direct experimental data on its synergy with exogenously applied growth factors is more specific. The most clearly documented synergistic relationship is with Hyaluronic Acid (HA), a key component of the extracellular matrix that binds and sequesters growth factors.
A study investigating the co-effects of GHK-Cu and HA on collagen regulation in human dermal fibroblasts found a powerful synergistic effect on the synthesis of Collagen IV, a critical protein for the dermal-epidermal junction.[8][9][10]
Table 2: Synergistic Effect of GHK-Cu and Low Molecular Weight (LMW) Hyaluronic Acid on Collagen IV Synthesis
| Treatment Group | Collagen IV Expression (Fold Increase vs. Control) |
| GHK-Cu alone | ~10x |
| LMW HA alone | ~12x |
| GHK-Cu + LMW HA (1:9 ratio) | ▲ 25.4x [8][9][10] |
This data clearly indicates that the combination of GHK-Cu and LMW HA produces a response significantly greater than the additive effects of each agent alone, a hallmark of true synergy. Other studies have noted that nanostructured Cu-GHK hydrogels exhibit superior wound healing compared to treatments with a comparable level of Epidermal Growth Factor (EGF), suggesting a potent synergistic effect derived from improved bioavailability and VEGF activation.[11][12]
Key Experimental Protocols
Reproducible data relies on meticulous and standardized protocols. Below are detailed methodologies for two key assays used to assess the regenerative and synergistic potential of GHK-Cu.
This assay is fundamental for assessing the effect of a compound on cell migration and proliferation, which are key processes in wound healing.[13]
Methodology:
-
Cell Culture: Plate human dermal fibroblasts (HDFs) in a 24-well plate. Culture the cells in complete medium (e.g., DMEM with 10% FBS) until they form a confluent monolayer (90-100% coverage).
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a single, straight scratch down the center of each well.
-
Washing: Gently wash each well twice with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free or low-serum media containing the test compounds.
-
Control Group: Medium only.
-
Test Group 1: Medium with GHK-Cu (e.g., 10 nM).
-
Test Group 2: Medium with Growth Factor X (e.g., 10 ng/mL EGF).
-
Synergy Group: Medium with GHK-Cu + Growth Factor X.
-
-
Imaging: Immediately after adding the treatment media, capture an image of the scratch in each well using an inverted microscope (Time 0). Place the plate back in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture subsequent images of the same scratch areas at predefined time points (e.g., 12 hours and 24 hours).
-
Data Analysis: Using image analysis software, measure the width of the cell-free area at multiple points along the scratch for each image. Calculate the percentage of wound closure at each time point relative to Time 0.
This colorimetric assay quantifies the total fibrillar collagen produced by fibroblasts and deposited into the extracellular matrix.[14][15]
Methodology:
-
Cell Culture & Treatment: Seed HDFs in a 96-well plate and allow them to adhere. Treat the cells with the test compounds (as described in the scratch assay) in a serum-free medium supplemented with 50 µg/mL ascorbate (B8700270) to facilitate collagen processing. Incubate for 48-72 hours.
-
Fixation: Carefully remove the culture medium. Wash the cell layers gently with PBS. Fix the cells by adding 50 µL/well of Kahle's fixative solution (e.g., 26% ethanol, 3.7% formaldehyde, 2% acetic acid) and incubate for 15 minutes at room temperature.[15]
-
Washing: Remove the fixative and wash the wells again with PBS.
-
Staining: Add 50 µL/well of 0.1% Sirius Red solution (dissolved in 1% acetic acid). Incubate for 1 hour at room temperature, allowing the dye to bind specifically to collagen fibers.[15]
-
Removal of Unbound Dye: Discard the staining solution and wash the wells thoroughly with a 0.1 M HCl solution until the washing solution is clear.[15] This removes non-specifically bound dye.
-
Dye Elution: Add 100 µL/well of 0.1 M NaOH solution to elute the collagen-bound dye. Place the plate on a shaker for 15-30 minutes to ensure complete elution.[15]
-
Quantification: Transfer the eluate to a new, clear 96-well plate. Measure the optical density (absorbance) at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen in the sample. Compare the values from treated wells to the control to determine the fold increase in collagen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biophysics of ACL Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. deltapeptides.com [deltapeptides.com]
- 8. marciorubin.com.br [marciorubin.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chondrex.com [chondrex.com]
- 15. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR for Validating Gene Expression Changes by SPARC (119-122): A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of quantitative Polymerase Chain Reaction (qPCR) to validate changes in gene expression induced by the SPARC (Secreted Protein, Acidic and Rich in Cysteine) peptide fragment 119-122. We offer an objective comparison of qPCR with other validation techniques, supported by detailed experimental protocols and data presentation structures.
Introduction to SPARC and the 119-122 Peptide
SPARC, also known as osteonectin, is a matricellular glycoprotein (B1211001) that plays a crucial role in tissue remodeling, cell-matrix interactions, and response to injury.[1][2][3] It modulates the activities of growth factors and influences cell adhesion, migration, and proliferation.[2][4][5] The specific peptide fragment corresponding to amino acids 119-122 of mouse SPARC consists of the sequence Lys-Gly-His-Lys (KGHK).[6] This fragment is particularly noted for its potent pro-angiogenic activity, stimulating the proliferation and migration of endothelial cells.[6] Given its biological activity, the SPARC (119-122) peptide is a molecule of interest for studying angiogenesis and developing novel therapeutics. Validating the downstream gene expression changes induced by this peptide is critical to understanding its mechanism of action.
The Role of qPCR in Validating Gene Expression
Quantitative PCR (qPCR), also known as real-time PCR, is a powerful and widely used technique for measuring gene expression levels with high sensitivity and specificity.[7][8] It allows for the quantification of a specific nucleic acid sequence in real-time by monitoring the amplification process using fluorescent probes or intercalating dyes.[8][9] For studies involving the SPARC (119-122) peptide, qPCR is the gold standard for validating findings from broader discovery methods like RNA sequencing (RNA-Seq) or microarrays, or for directly quantifying the expression of specific target genes known to be involved in angiogenesis.[10]
Comparison of Gene Expression Validation Methods
While qPCR is a robust method, it is essential to understand its performance in the context of other available technologies. Each method has distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Best For |
| Quantitative PCR (qPCR) | Real-time detection of amplified target cDNA. | High sensitivity, specificity, and wide dynamic range.[8] Cost-effective for a small number of genes. Rapid results. | Limited to a small number of targets per experiment. Requires careful primer design and validation. | Validating expression changes of specific genes; Low- to medium-throughput analysis. |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome. | Unbiased, comprehensive view of gene expression. Can discover novel transcripts. | Higher cost per sample. Data analysis is complex and computationally intensive. | Discovery of all genes affected by a treatment; Analysis of alternative splicing. |
| Microarray | Hybridization of labeled cDNA to an array of known DNA probes. | High-throughput analysis of thousands of genes simultaneously. Established analysis workflows. | Relies on pre-existing genome knowledge. Lower dynamic range and sensitivity compared to RNA-Seq. | Screening for broad changes in expression across a large number of known genes. |
| Western Blot | Antibody-based detection of specific proteins. | Validates changes at the protein level, which is often the functional endpoint. | Semi-quantitative. Dependent on antibody quality. Lower throughput. | Confirming that changes in mRNA levels translate to changes in protein levels. |
Experimental Workflow and Protocols
A typical experiment to validate gene expression changes induced by SPARC (119-122) involves cell culture treatment, RNA extraction, cDNA synthesis, and finally, the qPCR assay.
Caption: Workflow for qPCR validation of SPARC (119-122) induced gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Treat cells with the SPARC (119-122) peptide (e.g., at a concentration of 1-10 µg/mL) or a vehicle control (e.g., sterile PBS) for a predetermined time (e.g., 6, 12, or 24 hours).
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Lyse the cells directly in the wells using a lysis buffer (e.g., from an RNeasy Kit). Homogenize the lysate and extract total RNA according to the manufacturer's protocol. Include an on-column DNase treatment step to eliminate genomic DNA contamination.[11]
-
Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2.[11]
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[11]
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design primers for target genes known to be involved in angiogenesis (e.g., VEGFA, MMP2, ICAM1) and at least two stable reference genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of diluted cDNA (e.g., 1:10 dilution), and 4 µL of nuclease-free water.
-
Thermal Cycling: Run the reaction on a qPCR instrument with a standard cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[12]
-
Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene Cq values to the geometric mean of the reference genes.[13]
Data Presentation: Hypothetical qPCR Results
The following table illustrates how to present qPCR data for genes potentially regulated by the SPARC (119-122) peptide in HUVECs after 12 hours of treatment.
| Gene Symbol | Gene Name | Function in Angiogenesis | Fold Change (SPARC vs. Control) | P-value |
| VEGFA | Vascular Endothelial Growth Factor A | Key stimulator of angiogenesis | 2.8 ± 0.4 | < 0.01 |
| MMP2 | Matrix Metallopeptidase 2 | ECM degradation, cell migration | 2.1 ± 0.3 | < 0.05 |
| ICAM1 | Intercellular Adhesion Molecule 1 | Endothelial cell adhesion | 1.7 ± 0.2 | < 0.05 |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Inhibitor of MMPs | 0.8 ± 0.1 | > 0.05 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Housekeeping Gene (Reference) | 1.0 (Normalized) | N/A |
| ACTB | Beta-Actin | Housekeeping Gene (Reference) | 1.0 (Normalized) | N/A |
Data are presented as mean ± standard deviation from three biological replicates.
SPARC Signaling and Gene Regulation
SPARC and its peptides can influence gene expression through various signaling pathways. While the precise pathway for the 119-122 fragment is an area of active research, SPARC is known to interact with cell surface receptors and modulate pathways that affect transcription factors controlling angiogenesis-related genes.
Caption: A potential signaling pathway activated by SPARC peptides.
Conclusion
Quantitative PCR is an indispensable tool for the precise validation of gene expression changes induced by bioactive peptides like SPARC (119-122). Its high sensitivity and specificity make it ideal for confirming targets and elucidating the molecular mechanisms underlying the peptide's pro-angiogenic effects. By combining a robust experimental design, meticulous execution of protocols, and appropriate data analysis, researchers can generate reliable and reproducible results, advancing our understanding of SPARC's function and its potential in drug development.
References
- 1. halpernlawyer.com [halpernlawyer.com]
- 2. Gene - SPARC [maayanlab.cloud]
- 3. SPARC, a matricellular protein that functions in cellular differentiation and tissue response to injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SPARC: a potential target for functional nanomaterials and drugs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. SPARC (119-122) (mouse) peptide [novoprolabs.com]
- 7. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 8. PCR vs. qPCR: Which Should You Use for Gene Expression Studies? [synapse.patsnap.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. oaepublish.com [oaepublish.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Validation of quantitative real-time PCR reference genes and spatial expression profiles of detoxication-related genes under pesticide induction in honey bee, Apis mellifera | PLOS One [journals.plos.org]
- 13. Quantitative real-time RT-PCR validation of differential mRNA expression of SPARC, FADD, Fascin, COL7A1, CK4, TGM3, ECM1, PPL and EVPL in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Angiogenic Potential of SPARC Fragments
For Researchers, Scientists, and Drug Development Professionals
Secreted Protein Acidic and Rich in Cysteine (SPARC), a matricellular glycoprotein, plays a multifaceted and often contradictory role in the regulation of angiogenesis. The diverse effects of SPARC are largely attributed to the generation of various proteolytic fragments, each possessing distinct biological activities. This guide provides an objective comparison of the angiogenic potential of different SPARC fragments, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Opposing Roles in Angiogenesis: A Tale of Two Fragments
The angiogenic activity of SPARC is a complex interplay between pro-angiogenic and anti-angiogenic fragments. Notably, a copper-binding peptide containing the KGHK sequence has been identified as a stimulator of angiogenesis, while fragments derived from the follistatin-like domain, particularly those with an epidermal growth factor (EGF)-like module, exhibit potent anti-angiogenic properties.[1][2][3] This dual functionality underscores the importance of understanding the specific context of SPARC cleavage and fragment generation in tissues.
Quantitative Comparison of Angiogenic Potential
The following table summarizes the quantitative data from key studies investigating the effects of different SPARC fragments on angiogenesis.
| Fragment | Source/Domain | Assay | Key Findings | Reference |
| Pro-Angiogenic Fragments | ||||
| KGHK-containing peptide (Z-1) | Proteolytic cleavage by MMP-3 | Endothelial Cell Proliferation ([³H]thymidine incorporation) | Biphasic effect on endothelial cell proliferation.[2] | Sage et al., 2003 |
| Chick Chorioallantoic Membrane (CAM) Assay | Stimulated vascular growth.[2] | Sage et al., 2003 | ||
| Endothelial Cell Migration (Collagen Gel) | Ineffective in stimulating migration.[2] | Sage et al., 2003 | ||
| Peptides from cationic region (amino acids 113-130) | Synthetic | Endothelial Cord Formation (in vitro) | Stimulated the formation of endothelial cords.[4] | Lane et al., 1994 |
| Angiogenesis (in vivo) | Stimulated angiogenesis.[4] | Lane et al., 1994 | ||
| Anti-Angiogenic Fragments | ||||
| FS-E | Follistatin-like domain (EGF-like module) | Endothelial Cell Migration (bFGF-stimulated) | Potent inhibition with an EC50 of ~10 pM.[3][5] | Chlenski et al., 2010 |
| FSEN | N-terminal loop of FS-E | Endothelial Cell Migration (bFGF-stimulated) | Inhibition with an EC50 of ~2 nM.[5] | Chlenski et al., 2010 |
| FSEC | C-terminal loop of FS-E | Endothelial Cell Migration (bFGF-stimulated) | Strong dose-dependent inhibition with an EC50 of ~1 pM.[5] | Chlenski et al., 2010 |
| In vivo Neuroblastoma Xenograft | Significant reduction in endothelial cells (13 ± 6% of control).[5] | Chlenski et al., 2010 | ||
| In vivo Neuroblastoma Xenograft | Significant reduction in perivascular cells.[5] | Chlenski et al., 2010 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Proliferation Assay ([³H]thymidine incorporation)
-
Cell Culture: Bovine aortic endothelial cells are cultured in DMEM supplemented with 10% fetal calf serum.
-
Assay Procedure:
-
Cells are seeded in 24-well plates and allowed to attach.
-
The medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
SPARC fragments (e.g., Z-1, Z-2, Z-3) are added at various concentrations in the presence or absence of a growth factor like bFGF.
-
[³H]thymidine is added to the wells and incubated for a defined period.
-
Cells are washed, and the incorporated radioactivity is measured using a scintillation counter.
-
Data is expressed as a percentage of the control (growth factor alone).
-
Endothelial Cell Migration Assay (Modified Boyden Chamber)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EBM medium supplemented with 0.5% FBS.
-
Assay Procedure:
-
A modified Boyden chamber with a porous membrane (e.g., 8 µm pores) is used.
-
The lower chamber is filled with EBM medium containing a chemoattractant (e.g., 10 ng/ml bFGF) and the SPARC peptide being tested at various concentrations.
-
HUVECs are seeded in the upper chamber.
-
The chamber is incubated at 37°C in 5% CO2 for a specified time (e.g., 4-6 hours).
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed and stained (e.g., with Diff-Quik).
-
The number of migrated cells is quantified by counting several random fields under a microscope.
-
Relative stimulation is calculated as a percentage of bFGF-induced migration.[5]
-
Tube Formation Assay
-
Matrix Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the solidified matrix in the presence of the SPARC fragment being tested.
-
Incubation and Visualization: The plate is incubated at 37°C for 4-18 hours. Tube formation is observed and photographed using a phase-contrast microscope.
-
Quantification: The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and enclosed areas using image analysis software.
In Vivo Matrigel Plug Assay
-
Plug Preparation: Ice-cold Matrigel is mixed with the SPARC fragment of interest and a pro-angiogenic factor (e.g., bFGF or VEGF).
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunodeficient mice. The mixture solidifies at body temperature to form a plug.
-
Analysis: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Quantification: Angiogenesis is quantified by measuring the hemoglobin content of the plug (as an index of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.
Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is made in the shell to expose the CAM.
-
Sample Application: A sterile filter disc or a slow-release pellet containing the SPARC fragment is placed on the CAM.
-
Incubation and Observation: The window is sealed, and the eggs are incubated for another 2-3 days. The development of new blood vessels around the implant is observed and photographed.
-
Quantification: The angiogenic response is scored based on the number and orientation of new blood vessels growing towards the implant.
Signaling Pathways and Mechanisms of Action
The opposing effects of SPARC fragments on angiogenesis are a result of their interaction with distinct signaling pathways in endothelial cells.
Pro-Angiogenic Signaling of the KGHK-Containing Fragment
The pro-angiogenic activity of the KGHK-containing fragment is thought to be mediated, at least in part, through its interaction with β1 integrins on the surface of endothelial cells. This interaction may promote endothelial cell survival and contribute to the formation of vascular structures.[6] The precise downstream signaling cascade initiated by this interaction is still under investigation but likely involves pathways that regulate cell adhesion, migration, and differentiation.
Anti-Angiogenic Signaling of EGF-like Domain Fragments
The anti-angiogenic fragments derived from the EGF-like domain of SPARC exert their effects through multiple mechanisms. These fragments can directly interfere with the binding of key pro-angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF), to their respective receptors on endothelial cells.[1][5] This inhibition prevents the activation of downstream signaling cascades that are crucial for endothelial cell proliferation and migration.
Furthermore, studies suggest that full-length SPARC and its anti-angiogenic fragments can modulate the Notch signaling pathway and inhibit the PI3K/AKT pathway and VEGFR2 phosphorylation, leading to decreased endothelial cell survival and tube formation.[1][7]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for comparing the angiogenic potential of different SPARC fragments.
References
- 1. Notch signaling regulates tumor-induced angiogenesis in SPARC-overexpressed neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage of the matricellular protein SPARC by matrix metalloproteinase 3 produces polypeptides that influence angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPARC is a source of copper-binding peptides that stimulate angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic SPARC peptides inhibit progression of neuroblastoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory function of SPARC in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch signaling regulates tumor-induced angiogenesis in SPARC-overexpressed neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SPARC (119-122) in Angiogenesis-Related Disease Models
A guide for researchers and drug development professionals on the pro-angiogenic potential of the SPARC-derived peptide KGHK.
The matricellular protein SPARC (Secreted Protein Acidic and Rich in Cysteine) is a key regulator of cell-matrix interactions with a complex, context-dependent role in tissue remodeling, fibrosis, and cancer. While the full-length protein often exhibits anti-angiogenic properties, specific proteolytic fragments have been shown to possess opposing, pro-angiogenic functions. This guide focuses on the comparative efficacy of one such fragment, the tetrapeptide corresponding to amino acids 119-122 of SPARC, which has the sequence Lysyl-Glycyl-Histidyl-Lysine (KGHK). This peptide has been identified as a potent stimulator of new blood vessel formation, presenting potential therapeutic applications in diseases characterized by insufficient vascularization, such as peripheral artery disease and chronic wounds.
Quantitative Comparison of Angiogenic Activity
The pro-angiogenic activity of the SPARC (119-122) peptide, hereafter referred to as KGHK, has been evaluated in various in vitro and in vivo models. Its efficacy is often compared to baseline (unstimulated) conditions and, in some contexts, to other known angiogenic factors.
In Vitro Endothelial Cell Tube Formation
The tube formation assay is a widely used in vitro model to assess the ability of endothelial cells to form capillary-like structures. While direct head-to-head comparisons in the same study are limited in publicly available literature, data from separate studies on similar models allow for an indirect comparison. The KGHK peptide has been shown to significantly increase the formation of endothelial cell networks.[1] For instance, treatment of luteal endothelial cells with KGHK peptide (100 µg/ml) increased the total area of endothelial cells under both basal and stimulated (FGF2 + VEGFA) conditions.[1]
For context, studies on other pro-angiogenic peptides, such as the VEGF-mimetic peptide QK, provide a framework for quantitative comparison. In assays using Human Umbilical Vein Endothelial Cells (HUVECs), VEGF (0.5 ng/mL) serves as a potent positive control. The QK peptide at a concentration of 1 µM was able to induce a comparable number of nodes, meshes, and branches to VEGF, demonstrating significant angiogenic potential.[2][3]
Table 1: Comparative Efficacy in In Vitro Angiogenesis (Endothelial Tube Formation)
| Compound | Model System | Concentration | Key Metric | Result vs. Control | Citation |
| SPARC (119-122) / KGHK | Bovine Luteal Endothelial Cells | 100 µg/ml | Increased total area of endothelial cells | Significant increase over basal conditions | [1] |
| VEGF (Control) | HUVECs | 0.5 ng/mL | Number of nodes, meshes, branches | Potent positive control | [2][3] |
| QK (VEGF-mimetic) | HUVECs | 1 µM | Number of nodes, meshes, branches | Similar to VEGF positive control | [2][3] |
Note: Data for KGHK and VEGF/QK are from different studies and are presented for contextual comparison.
In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust in vivo model to assess angiogenesis. Studies have shown that the KGHK peptide is a potent stimulator of capillary growth in this model. When applied to the CAM, KGHK induced an extensive angiogenic response, characterized by a radial pattern of new vessel growth culminating in a vascular knot.[4][5][6] This effect was observed to be sequence-specific, as peptides with altered sequences (e.g., KGRK) elicited a much weaker response.[4] In contrast, the full-length intact SPARC protein was found to be inactive in similar assays.
Efficacy in Disease Models
The pro-angiogenic properties of the KGHK peptide suggest its utility in therapeutic areas where enhanced blood vessel formation is desirable.
Wound Healing
The GHK sequence, which is highly related to KGHK, is naturally released from proteins like SPARC and collagen during injury and is known to accelerate wound healing.[4] Animal models have demonstrated that GHK-Cu (a complex of GHK and copper) improves the healing of diabetic and ischemic wounds by stimulating collagen synthesis and increasing blood vessel formation.[7] The application of hydrogels containing the KGHK peptide has been shown to improve wound healing in mouse models of dorsal skin injury through enhanced angiogenesis and cell proliferation.
Peripheral Artery Disease (PAD)
While direct studies using the SPARC (119-122) peptide in PAD models are not widely published, the therapeutic strategy of using pro-angiogenic peptides is an active area of research. In murine models of hindlimb ischemia, a mimic of PAD, the injection of other pro-angiogenic peptide hydrogels has been shown to significantly improve blood flow recovery.[8] These studies provide a strong rationale for evaluating the efficacy of the KGHK peptide in similar models, where its ability to promote neovascularization could restore perfusion to ischemic tissues.
Signaling Pathways and Experimental Workflows
The mechanism of action for the KGHK peptide is believed to be closely related to that of the GHK-Cu peptide, which involves the upregulation of key angiogenic growth factors and interaction with cell surface receptors.
Proposed Signaling Pathway
The GHK-Cu peptide is known to upregulate the expression of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[9] Its effects are thought to be mediated through VEGF-independent pathways that involve the activation of integrin receptors and subsequent downstream signaling through focal adhesion kinase (FAK).[2] While a specific cell surface receptor for GHK or KGHK has not been definitively identified, evidence points towards interactions with receptor complexes that initiate these intracellular cascades.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced angiogenic effects of RGD, GHK peptides and copper (II) compositions in synthetic cryogel ECM model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of hind limb ischemia using angiogenic peptide nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of SPARC (119-122) (mouse)
This document provides detailed procedures for the safe and proper disposal of the recombinant mouse protein fragment SPARC (119-122). The procedures outlined are based on general laboratory biosafety guidelines for non-hazardous biological materials.[1][2][3][4][5] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Risk Assessment and Classification
SPARC (119-122) is a peptide fragment of the full-length SPARC protein. As a recombinant protein expressed in a laboratory setting, it is crucial to assess its potential hazards. For the purpose of this document, SPARC (119-122) (mouse) is considered a non-hazardous biological material. This classification assumes the protein is not expressed in or contaminated with any biohazardous organisms (e.g., BSL-2 bacteria or viral vectors) and is not mixed with hazardous chemicals.
Waste Categorization and Disposal Methods
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | Solutions containing SPARC (119-122) in benign buffers (e.g., PBS, Tris). | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[6] |
| Solid Waste (Non-Sharps) | Contaminated labware such as gloves, tubes, and paper towels. | Disposal in the appropriate biohazardous waste stream. |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with the protein. | Collection in a designated, puncture-proof sharps container for specialized disposal.[6] |
| Chemically Hazardous Waste | SPARC (119-122) mixed with hazardous chemicals (e.g., solvents, detergents). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[6] |
Experimental Protocols for Inactivation of Non-Hazardous Liquid Waste
Prior to drain disposal, inactivation of the protein solution is a critical step to denature the biological material. Two common methods for protein inactivation are chemical inactivation and heat inactivation.[6]
2.1. Chemical Inactivation Protocol
-
Preparation: Prepare a 10% bleach solution (sodium hypochlorite).
-
Inactivation: Add the 10% bleach solution to the protein solution to achieve a final bleach concentration of at least 1%.
-
Incubation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[6]
-
Neutralization (if required): If required by local regulations, neutralize the bleach solution with a suitable quenching agent, such as sodium thiosulfate.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[6]
2.2. Heat Inactivation Protocol
-
Preparation: Transfer the protein solution to a heat-resistant container.
-
Inactivation: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[6]
-
Cooling: Allow the solution to cool to room temperature.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of SPARC (119-122) (mouse) waste.
Caption: Disposal workflow for SPARC (119-122) (mouse).
References
- 1. biosafety.utk.edu [biosafety.utk.edu]
- 2. rcb.res.in [rcb.res.in]
- 3. bdu.ac.in [bdu.ac.in]
- 4. 10 safety guidelines for recombinant dna research | PDF [slideshare.net]
- 5. NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling SPARC (119-122) (mouse)
Essential Safety and Handling of SPARC (119-122) (mouse)
Product Information:
| Property | Value |
| Product Name | SPARC (119-122) (mouse) peptide |
| Sequence | H-Lys-Gly-His-Lys-OH |
| Molecular Formula | C20H36N8O5 |
| Molecular Weight | 468.55 g/mol |
| Purity (HPLC) | >95% |
| Form | Lyophilized powder |
| Intended Use | For laboratory research use only. Not for human use.[2] |
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of personal protective equipment to minimize exposure to chemical and biological agents. The following PPE is mandatory when handling SPARC (119-122) (mouse):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4][5] Gloves should be inspected before use and disposed of properly after handling the material.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of aerosolization of the lyophilized powder, a NIOSH-approved respirator may be necessary.
Operational and Handling Plan
Storage:
-
Unreconstituted: Store the lyophilized peptide at -20°C for long-term storage.
-
Reconstituted: After reconstitution, it is recommended to aliquot the solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
Handling:
-
Preparation: Before handling, ensure the work area is clean and free of contaminants.
-
Personal Protective Equipment: Don the appropriate PPE as outlined above.
-
Reconstitution: Allow the vial to warm to room temperature before opening. Reconstitute the peptide using a sterile, appropriate solvent as recommended by the supplier.
-
Weighing: If weighing the lyophilized powder, do so in a designated area with minimal air currents to prevent dispersal.
-
Aseptic Technique: Use aseptic techniques to prevent microbial contamination of the peptide solution.
-
Avoidance of Contact: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
Disposal Plan
All waste materials should be handled as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as chemical waste. Do not discard in the regular trash or pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should be placed in a designated chemical waste container.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the absorbed material and any contaminated cleaning materials into a sealed container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[5] Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[4][5]
Experimental Workflow for Handling SPARC (119-122) (mouse)
The following diagram outlines the standard workflow for handling the SPARC (119-122) (mouse) peptide in a laboratory setting.
Caption: Workflow for safe handling of SPARC (119-122) (mouse) peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
